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  • Product: 2-(2-Methoxy-5-methylphenyl)ethanamine
  • CAS: 46035-71-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2-Methoxy-5-methylphenyl)ethanamine

This guide provides a comprehensive overview of the synthesis and characterization of 2-(2-Methoxy-5-methylphenyl)ethanamine, a compound of interest for researchers in medicinal chemistry and drug development. The method...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis and characterization of 2-(2-Methoxy-5-methylphenyl)ethanamine, a compound of interest for researchers in medicinal chemistry and drug development. The methodologies detailed herein are grounded in established chemical principles, ensuring reproducibility and reliability.

Introduction

2-(2-Methoxy-5-methylphenyl)ethanamine belongs to the phenethylamine class of compounds, a structural motif present in a wide array of biologically active molecules. The specific substitution pattern of a methoxy group at the 2-position and a methyl group at the 5-position of the phenyl ring can significantly influence the compound's pharmacological profile. This guide offers a detailed exploration of a robust synthetic route to this target molecule and the analytical techniques required for its unambiguous characterization.

Synthesis of 2-(2-Methoxy-5-methylphenyl)ethanamine

The synthesis of 2-(2-Methoxy-5-methylphenyl)ethanamine is most effectively achieved through a two-step process starting from 2,5-dimethylanisole. This pathway involves the conversion of the starting material to an intermediate nitrile, followed by a reduction to the desired primary amine.

Part 1: Synthesis of (2-methoxy-5-methylphenyl)acetonitrile

The initial step involves the formation of (2-methoxy-5-methylphenyl)acetonitrile from 2,5-dimethylanisole. While various methods can be employed, a common approach involves benzylic bromination followed by nucleophilic substitution with a cyanide salt.

Part 2: Reduction of (2-methoxy-5-methylphenyl)acetonitrile to 2-(2-Methoxy-5-methylphenyl)ethanamine

The reduction of the nitrile functional group to a primary amine is a critical step. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent well-suited for this transformation.[1] The reaction proceeds via nucleophilic addition of a hydride ion to the nitrile carbon, ultimately yielding the primary amine after an aqueous workup to quench the reaction and protonate the resulting amine.[2][3]

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere.

  • Addition of Nitrile: A solution of (2-methoxy-5-methylphenyl)acetonitrile in the same anhydrous solvent is added dropwise to the stirred suspension of LiAlH4 at a controlled temperature, typically 0 °C, to manage the exothermic reaction.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the complete reduction of the nitrile.

  • Workup: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by an aqueous sodium hydroxide solution, and finally more water. This procedure is crucial for the safe decomposition of excess LiAlH4 and the formation of a granular precipitate of aluminum salts, which can be easily filtered off.

  • Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude 2-(2-Methoxy-5-methylphenyl)ethanamine. Further purification can be achieved by distillation or chromatography.

Caption: Synthetic pathway to 2-(2-Methoxy-5-methylphenyl)ethanamine.

Characterization of 2-(2-Methoxy-5-methylphenyl)ethanamine

The structural confirmation of the synthesized compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methyl group protons, and the two methylene groups of the ethylamine side chain. The integration of these signals should correspond to the number of protons in each environment, and the splitting patterns will provide information about adjacent protons.

  • ¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, confirming the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 2-(2-Methoxy-5-methylphenyl)ethanamine, the molecular ion peak should be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern can further support the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies to look for include N-H stretching vibrations for the primary amine, C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-O stretching for the methoxy group.

Analytical Technique Expected Observations
¹H NMR Signals for aromatic, methoxy, methyl, and ethylamine protons with appropriate chemical shifts, integration, and splitting patterns.
¹³C NMR Resonances corresponding to all unique carbon atoms in the molecule.
Mass Spectrometry Molecular ion peak consistent with the molecular weight of C10H15NO.
Infrared Spectroscopy Characteristic absorption bands for N-H, C-H (aromatic and aliphatic), and C-O functional groups.

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Caption: Analytical workflow for the characterization of the target compound.

Conclusion

This guide has outlined a reliable and well-established method for the synthesis of 2-(2-Methoxy-5-methylphenyl)ethanamine, along with the necessary analytical procedures for its comprehensive characterization. The provided protocols and characterization data serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel phenethylamine derivatives. Adherence to the described methodologies will ensure the successful preparation and verification of this compound for further scientific investigation.

References

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (2025, November 23). Chemistry Steps. [Link]

  • Nitriles to Amines: LiAlH4 Reduction. (2025, May 22). JoVE. [Link]

  • Reduction of Nitriles using LiAlH4 to amines. University of Calgary. [Link]

  • Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride 1. Scite. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. [Link]

  • 2-Methoxyphenethylamine. PubChem. [Link]

  • 2,5-Dimethoxyphenethylamine. PubChem. [Link]

  • 2-(2-Methoxyphenyl)ethylamine. NIST WebBook. [Link]

  • Synthesis of 2-methoxy-5-methylphenol. PrepChem.com. [Link]

  • Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ResearchGate. [Link]

  • 2-(2-Methoxy-5-phenethyloxy-phenyl)-ethylamine. PubChem. [Link]

  • Immunoassay for phenethylamines of the 2C and DO sub-families.
  • Supplementary Information. [Source not further specified]. [Link]

  • Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. ResearchGate. [Link]

  • 2,5-Dimethylanisole. PubChem. [Link]

  • 2C-H. Wikipedia. [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov. [Link]

  • 2 2 5 Dimethoxyphenyl ethylamine. mzCloud. [Link]

  • 2,5-dimethylanisole (C9H12O). PubChemLite. [Link]

  • 2CT2-2-EtO. Wikipedia. [Link]

  • Benzeneethanamine, 2,5-dimethoxy-α-methyl-. NIST WebBook. [Link]

  • 2-(2-Methoxyphenyl)ethylamine. NIST WebBook. [Link]

  • 2,5-Dimethylanisole. NIST WebBook. [Link]

  • 2C-D. Wikipedia. [Link]

  • 2,5-Dimethoxy-4-methylphenethylamine. PubChem. [Link]

  • 2CD-5EtO. Wikipedia. [Link]

  • (2-Methoxyphenyl)acetonitrile. PubChem. [Link]

  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. [Link]

  • Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. [Source not further specified]. [Link]

  • Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). MDPI. [Link]

  • 2-Methoxy-5-nitrophenol. PubChem. [Link]

Sources

Exploratory

Chemical properties of 2,5-dimethoxy-4-methylphenethylamine

An In-Depth Technical Guide to the Chemical Properties of 2,5-Dimethoxy-4-methylphenethylamine (2C-D) Abstract This technical guide provides a comprehensive overview of the chemical properties of 2,5-dimethoxy-4-methylph...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 2,5-Dimethoxy-4-methylphenethylamine (2C-D)

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2,5-dimethoxy-4-methylphenethylamine, commonly known as 2C-D. As a member of the 2C family of psychedelic phenethylamines, 2C-D is a compound of significant interest in neuropharmacology and medicinal chemistry. This document details its chemical structure, synthesis, physicochemical properties, analytical characterization, chemical reactivity, and interaction with its primary biological target. Methodologies for its synthesis and analysis are presented with a focus on the underlying chemical principles, providing researchers with the foundational knowledge required for its study. This guide is intended to serve as an authoritative resource for professionals engaged in the research and development of serotonergic compounds.

Introduction and Chemical Identity

2,5-Dimethoxy-4-methylphenethylamine (2C-D) is a synthetic psychedelic compound first synthesized and described by Alexander Shulgin.[1] It belongs to the "2C-x" family, a class of phenethylamines characterized by methoxy groups at the 2 and 5 positions of the benzene ring.[2] The "D" in its name corresponds to the methyl group at the 4-position, distinguishing it from other analogs like 2C-B (bromo) or 2C-E (ethyl).[3]

At low doses, 2C-D is reported to produce mild stimulant and cognitive-enhancing effects, while higher doses elicit robust psychedelic experiences.[4] This dose-dependent activity, coupled with a relatively clear headspace, has led to its description as a "pharmacological tofu" by Shulgin, suggesting it can serve as a base to potentiate or modify the effects of other substances.[5] Its primary mechanism of action is as a partial agonist of serotonin 5-HT₂ receptors, particularly the 5-HT₂A subtype.[4] Due to its psychoactive properties, 2C-D is classified as a Schedule I controlled substance in the United States and is similarly regulated in many other countries.[1]

Table 1: Chemical Identity of 2C-D

IdentifierValue
IUPAC Name 2-(2,5-dimethoxy-4-methylphenyl)ethan-1-amine[1]
Common Synonyms 2C-D, 2C-M, LE-25, DMMPEA[4]
CAS Number 24333-19-5 (base)[1]
Molecular Formula C₁₁H₁₇NO₂[1]
Molar Mass 195.26 g/mol [1]
Chemical Structure

Synthesis and Purification

The synthesis of 2C-D is most authoritatively described by Alexander Shulgin in his book PiHKAL. The route begins with the alkylation of toluhydroquinone, followed by a Vilsmeier-Haack formylation, Henry reaction (nitroaldol condensation), and finally, reduction of the resulting nitrostyrene to the target phenethylamine. This multi-step synthesis requires a solid understanding of organic chemistry principles.

Causality in Synthetic Strategy

The chosen synthetic pathway is a classic and robust method for producing substituted phenethylamines.

  • Step 1 (Alkylation): The methylation of toluhydroquinone is a standard Williamson ether synthesis, creating the two methoxy groups that are hallmarks of the 2C-x series.

  • Step 2 (Formylation): The Vilsmeier-Haack reaction is employed to introduce a formyl group (aldehyde) onto the electron-rich aromatic ring, a necessary precursor for building the ethylamine side chain.

  • Step 3 (Henry Reaction): Condensation of the benzaldehyde with nitromethane creates a β-nitrostyrene. This is a critical carbon-carbon bond-forming step that establishes the two-carbon backbone of the phenethylamine.

  • Step 4 (Reduction): The nitro group is reduced to a primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This final step converts the inactive intermediate into the pharmacologically active amine.

Experimental Protocol: Synthesis of 2C-D Hydrochloride

The following protocol is adapted from the synthesis described by A. Shulgin and should only be performed by qualified professionals in a properly equipped laboratory, in compliance with all applicable laws and regulations.[5]

Step 1: Preparation of 2,5-Dimethoxytoluene

  • To a stirred solution of 1 L of water, add 62 g of toluhydroquinone, 160 mL of 25% NaOH, and 126 g of dimethyl sulfate.

  • Stir for 2 hours. Monitor the pH and add an additional 40 mL of 25% NaOH as the reaction mixture becomes non-basic.

  • Continue stirring for several hours until the reaction is complete. The product, 2,5-dimethoxytoluene, separates as an oil.

  • Separate the oil, wash with water, and distill under vacuum to purify.

Step 2: Preparation of 2,5-Dimethoxy-4-methylbenzaldehyde

  • In a suitable reaction vessel, mix 10.3 g of phosphorus oxychloride with 10 g of N-methylformanilide and cool.

  • Slowly add 13.8 g of the purified 2,5-dimethoxytoluene from Step 1.

  • Heat the mixture on a steam bath for 4 hours.

  • Pour the hot reaction mixture into 1 L of water and stir vigorously to hydrolyze the intermediate.

  • The product will precipitate as a solid. Filter, wash with water, and recrystallize from methanol to yield 2,5-dimethoxy-4-methylbenzaldehyde.

Step 3: Preparation of 2,5-Dimethoxy-4-methyl-β-nitrostyrene

  • To a solution of 10.8 g of 2,5-dimethoxy-4-methylbenzaldehyde in 40 mL of glacial acetic acid, add 6.0 g of nitromethane and 4.2 g of anhydrous ammonium acetate.

  • Heat the mixture on a steam bath for 1.5 hours.

  • Cool the solution and add water to precipitate the nitrostyrene product.

  • Filter the yellow crystals, wash with water, and recrystallize from acetic acid to yield the purified nitrostyrene.

Step 4: Preparation and Purification of 2,5-Dimethoxy-4-methylphenethylamine Hydrochloride (2C-D HCl)

  • To a refluxing suspension of 5.7 g of lithium aluminum hydride (LiAlH₄) in 200 mL of anhydrous tetrahydrofuran (THF), add a solution of 7.0 g of the nitrostyrene from Step 3 in 75 mL of THF dropwise.

  • After the addition is complete, maintain reflux for an additional 24 hours.

  • Cool the reaction mixture and cautiously add 5.7 mL of water to quench excess LiAlH₄, followed by 5.7 mL of 15% NaOH, and finally 17 mL of water.

  • Filter the inorganic salts and wash the filter cake with THF.

  • Combine the filtrate and washes, and remove the solvent under reduced pressure.

  • Dissolve the resulting residue in 25 mL of isopropanol and neutralize with concentrated HCl to precipitate the hydrochloride salt.

  • Disperse the crystals with anhydrous diethyl ether, filter, and air dry to yield 2C-D hydrochloride as white crystals.[5]

Physicochemical Properties

The physical and chemical properties of 2C-D dictate its stability, solubility, and suitability for various analytical and formulation approaches.

Table 2: Physicochemical Data for 2C-D

PropertyValueSource(s)
Appearance White crystalline solid (as hydrochloride salt)[6]
Melting Point (HCl Salt) 213–214 °C[5]
Melting Point (HBr Salt) 183–184 °C[5]
Solubility (HCl Salt) Soluble in: DMF (5 mg/mL), DMSO (14 mg/mL), Ethanol (14 mg/mL), PBS pH 7.2 (10 mg/mL)[7]
UV λmax 227, 292 nm[7]
Long-Term Stability (HCl Salt) ≥ 5 years at -20°C[7]

Analytical Characterization

Unequivocal identification and quantification of 2C-D require a combination of chromatographic and spectroscopic techniques. The choice of method depends on the sample matrix and the analytical objective (e.g., qualitative identification vs. quantitative analysis).

Workflow for Identification and Quantification

The following diagram outlines a typical workflow for the comprehensive analysis of a sample suspected to contain 2C-D.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Screening & Identification cluster_2 Structural Confirmation Sample Bulk Material or Biological Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (Optional, for GC-MS) Extraction->Derivatization GCMS GC-MS Analysis Extraction->GCMS LCMS LC-MS/MS Analysis Extraction->LCMS Derivatization->GCMS NMR NMR Spectroscopy (¹H, ¹³C) GCMS->NMR Confirm Structure LCMS->NMR Confirm Structure FTIR FTIR Spectroscopy NMR->FTIR Confirm Functional Groups

Caption: General workflow for the analysis of 2C-D.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the identification of volatile and semi-volatile compounds like 2C-D. The primary amine of 2C-D can sometimes lead to poor peak shape; derivatization with an agent like pentafluoropropionic anhydride (PFPA) can improve chromatography and provide additional structural information.[8]

4.2.1 Causality in GC-MS Protocol Design

  • Column Choice: A low-polarity column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5MS or HP-5MS), is chosen for its excellent separation of a wide range of drug compounds.[6]

  • Temperature Program: A temperature ramp is essential to first elute volatile impurities at lower temperatures and then elute the higher-boiling 2C-D and its analogs at higher temperatures, ensuring good separation and peak shape.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV is standard as it produces reproducible fragmentation patterns that can be compared against spectral libraries for confident identification. The resulting mass spectrum is a chemical fingerprint.

4.2.2 Experimental Protocol: GC-MS Analysis This protocol is a representative method for the analysis of phenethylamines.[6][8]

  • Sample Preparation:

    • Perform a liquid-liquid extraction of the sample under basic conditions (e.g., pH 9.5) into an organic solvent like ethyl acetate.[8]

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., methanol or ethyl acetate).

  • Instrument Conditions:

    • GC System: Agilent 6890 or equivalent.

    • Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (e.g., 25:1) or Splitless, depending on sample concentration.

    • Oven Program: Initial temperature 150 °C, ramp at 15 °C/min to 280 °C, hold for 3 minutes.

    • MS System: Agilent 5973 or equivalent.

    • Transfer Line Temp: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 40–550 amu.

Table 3: Key Mass Fragments for 2C-D Identification by GC-EI-MS [8]

Compound FormRetention Time (min)Key Mass-to-Charge Ratios (m/z)
Underivatized ~6.6195 (M⁺), 166 (Base Peak) , 151
PFPA Derivative ~7.2341 (M⁺), 178 (Base Peak) , 165, 135
Nuclear Magnetic Resonance (NMR) Spectroscopy

4.3.1 Causality in NMR Interpretation

  • Aromatic Protons: The two protons on the aromatic ring are expected to appear as singlets due to a lack of adjacent protons (para substitution).

  • Methoxy Protons: The two methoxy groups (at C2 and C5) should each produce a sharp singlet integrating to 3 protons, likely at slightly different chemical shifts.

  • Methyl Protons: The methyl group at C4 will also be a singlet integrating to 3 protons.

  • Ethylamine Protons: The two methylene groups (-CH₂-CH₂-NH₂) will appear as two distinct multiplets, typically resembling triplets, due to coupling with each other.

4.3.2 Representative Protocol and Data (Based on DOM HCl) [6]

  • Sample Preparation: Dissolve ~10 mg of the hydrochloride salt in 0.7 mL of deuterium oxide (D₂O).

  • Instrument: 400 MHz NMR Spectrometer.

  • ¹H NMR Data (Expected for 2C-D based on DOM):

    • Aromatic H: ~6.9 ppm (s, 1H), ~6.8 ppm (s, 1H)

    • Methoxy H: ~3.8 ppm (s, 3H), ~3.75 ppm (s, 3H)

    • Ethylamine β-CH₂: ~3.1-3.3 ppm (m, 2H)

    • Ethylamine α-CH₂: ~2.8-3.0 ppm (m, 2H)

    • Aromatic Methyl H: ~2.2 ppm (s, 3H)

  • ¹³C NMR Data (Expected for 2C-D):

    • Aromatic C (substituted): 4 peaks between 115-155 ppm.

    • Aromatic C-H: 2 peaks between 110-120 ppm.

    • Methoxy C: 2 peaks around 56 ppm.

    • Ethylamine β-C: ~40 ppm.

    • Ethylamine α-C: ~30 ppm.

    • Aromatic Methyl C: ~16 ppm.

Chemical Reactivity and Stability

Understanding the chemical stability of 2C-D is critical for its handling, storage, and the development of stability-indicating analytical methods.[2][7] The molecule contains several functional groups that are susceptible to degradation under certain conditions.

Potential Degradation Pathways

Based on its structure, 2C-D is primarily susceptible to oxidation.

  • Oxidation: The electron-rich dimethoxy-substituted benzene ring and the primary amine are potential sites for oxidation. Exposure to strong oxidizing agents, atmospheric oxygen (especially under light or heat), or certain metal ions can lead to the formation of colored degradation products. The benzylic methyl group could also be oxidized to a benzylic alcohol or carboxylic acid.

  • Acid/Base Stability: As a phenethylamine, 2C-D is a base and will readily form salts with acids. The ether linkages (methoxy groups) are generally stable to hydrolysis except under very harsh acidic conditions (e.g., HBr or HI). The amine itself is stable across a wide pH range.

  • Photostability: Compounds with electron-rich aromatic systems can be sensitive to UV light, which can catalyze oxidative degradation. Therefore, 2C-D and its solutions should be protected from light.[9]

Impurity Profiling

Impurities in a 2C-D sample can originate from the starting materials, side reactions, or degradation. A logical approach to identifying potential impurities is to examine the synthesis route.

Impurity_Profiling cluster_0 Potential Impurity Sources Synthesis 2C-D Synthesis StartMat Unreacted Starting Materials (e.g., 2,5-dimethoxy-4-methylbenzaldehyde) Synthesis->StartMat Incomplete Reaction Intermediates Residual Intermediates (e.g., β-nitrostyrene) Synthesis->Intermediates Incomplete Reduction SideProducts Side-Reaction Products (e.g., positional isomers, over-alkylation) Synthesis->SideProducts Low Selectivity Degradants Degradation Products (e.g., oxidation products) Synthesis->Degradants During Purification or Storage

Caption: Logic diagram for potential impurity sources in 2C-D.

Common impurities may include unreacted 2,5-dimethoxy-4-methyl-β-nitrostyrene if the final reduction step is incomplete, or positional isomers if the starting toluhydroquinone was not pure.

Pharmacology and Mechanism of Action

The biological effects of 2C-D are mediated by its interaction with serotonin receptors in the central nervous system.

Receptor Binding and Functional Activity

2C-D is a partial agonist at serotonin 5-HT₂ receptors. Its psychedelic effects are primarily attributed to its activity at the 5-HT₂A receptor subtype. Quantitative data indicates it is a weak agonist compared to other classic psychedelics.

Table 4: Functional Activity of 2C-D at Serotonin Receptors

Receptor SubtypeActivity MeasureValueSource
Human 5-HT₂A pEC₅₀5.09[7]
Human 5-HT₂C pEC₅₀4.73[7]
Note: pEC₅₀ is the negative log of the molar concentration that produces 50% of the maximum possible response. A higher value indicates greater potency.
5-HT₂A Receptor Signaling Pathway

The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that signals through the Gαq pathway. Agonist binding, such as with 2C-D, initiates a well-characterized intracellular cascade.

  • Receptor Activation: 2C-D binds to the 5-HT₂A receptor, causing a conformational change.

  • G-Protein Coupling: The activated receptor couples with the heterotrimeric G-protein, Gαq.

  • PLC Activation: Gαq activates the enzyme Phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Downstream Effects: IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates Protein Kinase C (PKC). These events lead to a cascade of further cellular changes, including modulation of neuronal excitability, which underlies the compound's psychoactive effects.

5HT2A_Signaling cluster_membrane Cell Membrane Receptor 5-HT₂A Receptor G_Protein Gαq/βγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ligand 2C-D (Agonist) Ligand->Receptor Binds Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Neuronal Excitation & Downstream Effects Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Simplified 5-HT₂A receptor Gαq signaling pathway activated by 2C-D.

Conclusion

2,5-Dimethoxy-4-methylphenethylamine (2C-D) is a well-defined chemical entity whose properties are representative of the larger 2C-x class of psychoactive compounds. Its synthesis is achievable through established organic chemistry reactions, and its identity can be unequivocally confirmed through a combination of chromatographic and spectroscopic methods, primarily GC-MS and NMR. The molecule's stability is governed by its susceptibility to oxidation, a key consideration for its handling and storage. Its pharmacological activity as a 5-HT₂A partial agonist places it firmly within the class of serotonergic psychedelics, and its well-understood signaling pathway provides a clear basis for its mechanism of action. This guide has consolidated the essential chemical and analytical information on 2C-D to provide a robust foundation for researchers and drug development professionals.

References

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.

  • DeRuiter, J., & Clark, C. R. (2005). Synthesis and Analytical Data for 2,4-Dimethoxy-3-methylphenethylamine and Its Hydrochloride Salt. Microgram Journal, 3(1-2).

  • Drug Enforcement Administration, Special Testing and Research Laboratory. (2014). 2,5-Dimethoxy-4-methylamphetamine (DOM). SWGDrug Monograph.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135740, 2,5-Dimethoxy-4-methylphenethylamine. Retrieved February 19, 2026, from [Link]

  • Poklis, J. L., & Poklis, A. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology, 74, 4.43.1-4.43.18.

  • Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. (n.d.). Royal Society of Chemistry.

  • Pistoia, M., Cicalini, I., & Zuccarello, P. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Journal of Analytical Toxicology, 46(8), 865-877.

  • Alsante, K. M., Hatajik, T. D., & Lohr, L. L. (2016). Forced Degradation Studies. MedCrave Online.

  • Davidson, J. T., & Jackson, G. P. (2019). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis. Forensic Chemistry, 14, 100160.

  • Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin-Madison.

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Foundational

An In-depth Technical Guide to 2-(2,5-dimethoxy-4-methylphenyl)ethanamine (2C-D)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2C-D, a psychedelic phenethylamine. It delves into its chemical identity, synthesis, and pharmacol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2C-D, a psychedelic phenethylamine. It delves into its chemical identity, synthesis, and pharmacological profile, offering a foundational resource for scientific investigation.

Chemical Identity and Structure

The formal IUPAC name for 2C-D is 2-(2,5-dimethoxy-4-methylphenyl)ethanamine .[1][2] It is also commonly referred to as 4-methyl-2,5-dimethoxyphenethylamine.[2] The "2C" nomenclature, coined by Alexander Shulgin, refers to the two carbon atoms of the ethylamine side chain that connect the amino group to the benzene ring.[3][4]

The molecular formula of 2C-D is C₁₁H₁₇NO₂[2][5], and it has a molar mass of approximately 195.26 g/mol .[1][2] The structure consists of a phenethylamine core with two methoxy groups at the 2 and 5 positions of the phenyl ring and a methyl group at the 4 position.

Key Structural Identifiers:
  • CAS Number: 24333-19-5[2]

  • PubChem CID: 135740[2]

  • SMILES: CC1=CC(=C(C=C1OC)CCN)OC[6]

  • InChI: InChI=1S/C11H17NO2/c1-8-6-11(14-3)9(4-5-12)7-10(8)13-2/h6-7H,4-5,12H2,1-3H3[2]

The hydrochloride salt of 2C-D has a melting point of 213 to 214 °C.[2]

Chemical Structure Visualization:

Caption: Chemical structure of 2C-D.

Synthesis and Physicochemical Properties

2C-D was first synthesized and described in the scientific literature in 1970 by Beng T. Ho and colleagues.[2][7] Alexander Shulgin later detailed its synthesis and psychoactive effects in his book "PiHKAL (Phenethylamines I Have Known and Loved)".[3][8]

A common synthetic route starts from 2,5-dimethoxytoluene. One documented method involves the chloromethylation of 2,5-dimethoxytoluene followed by subsequent reactions to introduce the aminoethyl side chain.[9] Another approach described by Shulgin begins with toluhydroquinone, which is methylated to form 2,5-dimethoxytoluene.[8]

Physicochemical Data Summary
PropertyValueSource
Molecular FormulaC₁₁H₁₇NO₂[2][5]
Molar Mass195.26 g/mol [1][2]
Melting Point (HCl salt)213-214 °C[2]
SolubilitySoluble in organic solvents like ethanol and DMSO[1]
Illustrative Synthesis Workflow

G cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product A 2,5-Dimethoxytoluene B 2,5-Dimethoxy-4-methylbenzaldehyde A->B Formylation C 2C-D B->C Nitromethane condensation & Reduction

Caption: A simplified synthetic pathway to 2C-D.

Pharmacological Profile

Mechanism of Action

2C-D is a psychedelic compound that primarily acts as a partial agonist of serotonin 5-HT₂ receptors, including the 5-HT₂A, 5-HT₂B, and 5-HT₂C subtypes.[2] Its psychedelic effects are believed to be mediated through its agonism at the 5-HT₂A receptor.[2][10] It is considered a weak agonist at the 5-HT₂A and 5-HT₂C receptors.[11][12][13]

Pharmacokinetics and Metabolism

2C-D is orally active.[2][7] The onset of action is typically within 20-30 minutes, and the duration of effects is generally 4-6 hours.[2]

Metabolically, 2C-D is subject to O-demethylation and deamination.[7] These processes are primarily mediated by monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B.[2][7] Consequently, the co-administration of monoamine oxidase inhibitors (MAOIs) can potentiate the effects of 2C-D, potentially leading to overdose and severe toxicity.[2]

Pharmacodynamics and Effects

2C-D is known for its wide and gradual dose-response curve.[2] At lower doses, it is reported to produce cognitive enhancement, mild stimulant effects, and subtle perceptual changes.[2] Higher doses lead to more pronounced psychedelic effects.[2]

Analytical Methodologies

The identification and quantification of 2C-D in biological and seized samples are crucial for forensic and research purposes. Various analytical techniques are employed for its characterization.

Spectroscopic Analysis
  • Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), this is a primary method for the definitive identification of 2C-D. LC-MS/MS screening methods have been developed for its detection.[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the arrangement of atoms within the molecule.

Chromatographic Separation
  • Gas Chromatography (GC): Separates 2C-D from other compounds in a mixture based on its volatility and interaction with the stationary phase.

  • Liquid Chromatography (LC): Used for the separation of 2C-D in complex matrices, often preceding mass spectrometric analysis.

Regulatory Status

In the United States, 2-(2,5-Dimethoxy-4-methylphenyl)ethanamine (2C-D) is classified as a Schedule I controlled substance under the Controlled Substances Act.[14] This classification indicates that it has a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision.[14]

Conclusion

2C-D is a well-characterized psychedelic phenethylamine with a distinct chemical structure and pharmacological profile. Its primary mechanism of action involves the activation of serotonin 5-HT₂A receptors. Understanding its synthesis, metabolism, and analytical detection is essential for researchers in the fields of pharmacology, toxicology, and forensic science. Further investigation into its nuanced effects and potential therapeutic applications requires rigorous scientific inquiry within the established regulatory frameworks.

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Exploratory

A Technical Guide to 2,5-Dimethoxy-4-methylphenethylamine (2C-D): From Discovery to Modern Analysis

Abstract This technical guide provides a comprehensive overview of 2,5-dimethoxy-4-methylphenethylamine (2C-D), a synthetic psychedelic compound. First synthesized in 1970 by a team led by Beng T.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2,5-dimethoxy-4-methylphenethylamine (2C-D), a synthetic psychedelic compound. First synthesized in 1970 by a team led by Beng T. Ho, its psychoactive properties in humans were later extensively characterized by Alexander Shulgin, who famously dubbed it "pharmacological tofu" for its versatile and relatively neutral effects. This document details the historical context of its discovery, its chemical structure and synthesis, and its complex pharmacological profile. The primary mechanism of action is mediated through partial agonism of the serotonin 5-HT2A receptor. We will explore its pharmacokinetics, metabolic pathways, and key toxicological considerations, including its critical interaction with monoamine oxidase inhibitors. Furthermore, this guide outlines modern analytical methodologies, such as gas and liquid chromatography coupled with mass spectrometry, for its detection and quantification in biological matrices. Concluding with its current legal status as a controlled substance in numerous jurisdictions, this paper serves as a core reference for researchers, chemists, and drug development professionals.

Historical Context and Discovery

The Phenethylamine Landscape

The study of psychedelic phenethylamines has its roots in the investigation of mescaline (3,4,5-trimethoxyphenethylamine), the primary psychoactive alkaloid in the peyote cactus. Mescaline's structural simplicity and profound psychological effects made it a foundational template for synthetic chemists exploring the structure-activity relationships of hallucinogenic compounds. The 2C-x series of compounds can be considered synthetic analogues of mescaline, distinguished by the placement of methoxy groups at the 2 and 5 positions of the phenyl ring.[1][2] The term "2C" was coined by chemist Alexander Shulgin to denote the two carbon atoms that form the ethylamine chain connecting the phenyl ring to the amino group.[3][4][5]

Initial Synthesis and Animal Studies

The first synthesis and pharmacological evaluation of 2C-D were not conducted by Shulgin, but by a team at the Texas Research Institute of Mental Sciences led by Beng T. Ho. In 1970, they published their findings, detailing the synthesis of 4-methyl-2,5-dimethoxyphenethylamine and its initial pharmacological effects in animal models.[2] This initial work laid the scientific groundwork for its later exploration in humans.

Human Psychoactivity and the Shulgin Era

Alexander Shulgin, a prominent figure in the field of psychedelic chemistry, independently synthesized and bioassayed 2C-D. While he had conducted sub-threshold tests in 1964 and 1965, it was in 1974 and 1975 that he and his colleague Michael Carter explored its full psychoactive dose range and effects in humans.[2] Shulgin documented the synthesis, dosage, and qualitative effects of 2C-D, along with nearly 200 other psychedelic compounds, in his seminal 1991 book, PiHKAL (Phenethylamines I Have Known And Loved).[3][6][7]

It was Shulgin who characterized 2C-D as "pharmacological tofu," a term reflecting its relatively neutral and non-intrusive character at common doses.[2][6][8] He noted it could be combined with other psychedelics to extend or potentiate their effects without significantly altering the qualitative nature of the experience, much like tofu absorbs the flavors of the ingredients it is cooked with.[6][8]

Early Therapeutic and Nootropic Exploration

Beyond Shulgin's work, 2C-D saw limited exploration in other contexts. In Germany during the 1970s and 1980s, psychiatrist Hanscarl Leuner studied the compound under the codenames DMM-PEA and LE-25 for its potential application in psychedelic-assisted psychotherapy, using oral doses as high as 150 to 200 mg.[2] Concurrently, Darrell Lemaire informally investigated the potential of low doses (5 to 10 mg) of 2C-D as a cognitive enhancer or "smart drug".[2]

Chemical Properties and Synthesis

Molecular Structure and Properties

2C-D is a substituted phenethylamine characterized by methoxy groups at the R2 and R5 positions and a methyl group at the R4 position of the phenyl ring.[8] This substitution pattern is the hallmark of the 2C-x family.

PropertyValueReference
IUPAC Name 2-(2,5-dimethoxy-4-methylphenyl)ethan-1-amine[2]
Common Names 2C-D, 2C-M, LE-25, DMM-PEA[2][8]
Molecular Formula C₁₁H₁₇NO₂[2]
Molar Mass 195.262 g·mol⁻¹[2]
CAS Number 24333-19-5[2]
Melting Point 213 to 214 °C (hydrochloride salt)[2]
Conceptual Synthesis Pathway

The synthesis of 2C-D, as detailed by Shulgin in PiHKAL, typically begins with 2,5-dimethoxy-4-methylbenzaldehyde. The following diagram outlines the key chemical transformations. The causality behind this pathway lies in building the ethylamine side chain from the aldehyde functional group on the substituted benzene ring. The Henry reaction (nitroaldol condensation) is a classic method for forming a carbon-carbon bond and introducing the nitrogen atom (as a nitro group), which is then reduced in the final step to the primary amine characteristic of phenethylamines.

G cluster_0 Conceptual Synthesis of 2C-D A 2,5-Dimethoxy- 4-methylbenzaldehyde B 2,5-Dimethoxy-4-methyl- β-nitrostyrene A->B  Henry Reaction  (Nitromethane,  Ammonium Acetate) C 2,5-Dimethoxy-4- methylphenethylamine (2C-D) B->C  Reduction  (e.g., LiAlH₄ in THF  or Catalytic Hydrogenation) G cluster_0 5-HT₂ₐ Receptor Signaling node_2CD 2C-D node_5HT2A 5-HT₂ₐ Receptor node_2CD->node_5HT2A Binds node_Gq11 Gq/11 Protein node_5HT2A->node_Gq11 Activates node_PLC Phospholipase C (PLC) node_Gq11->node_PLC Activates node_PIP2 PIP₂ node_PLC->node_PIP2 node_IP3 IP₃ node_PIP2->node_IP3 Cleavage node_DAG DAG node_PIP2->node_DAG Cleavage node_Ca ↑ Intracellular Ca²⁺ node_IP3->node_Ca node_PKC Protein Kinase C (PKC) Activation node_DAG->node_PKC node_Effects Downstream Neuronal Effects (e.g., Excitation, Gene Expression) node_Ca->node_Effects node_PKC->node_Effects

Hypothetical signaling cascade following 2C-D binding.

Pharmacokinetics and Metabolism

Administration and Dosage

2C-D is orally active. [2]Its dosage range is notably wide, contributing to its reputation as a more forgiving psychedelic phenethylamine. [2]

Parameter Value Reference
Route of Administration Oral [2]
Shulgin's Dosage Range 20 - 60 mg [2][6]
Therapeutic Dosage Range Up to 150 - 200 mg [2]
Onset of Action 20 - 30 minutes [2]
Peak Effects 1.5 - 2 hours [2]

| Duration of Action | 4 - 6 hours | [2][6][9]|

Metabolic Pathways

The metabolism of 2C-D is a critical factor in its duration of action and potential for drug interactions. In vivo studies in rats have identified several major metabolic pathways. [10]The primary enzymes involved in its deamination are Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). [1][7]Cytochrome P450 enzymes, specifically CYP2D6, appear to play only a minor role. [7] Key metabolic transformations include:

  • O-demethylation at either the 2 or 5 position. [7][10]* Deamination to the corresponding aldehyde, followed by oxidation to a carboxylic acid or reduction to an alcohol. [10]* N-acetylation following O-demethylation. [10]* Hydroxylation of the 4-position methyl group. [10] Most of the resulting metabolites are conjugated (e.g., with glucuronic acid or sulfate) before being excreted in the urine. [10]

Drug-Drug Interactions

The reliance on MAO for metabolism creates a significant and potentially dangerous drug-drug interaction. Co-administration of 2C-D with Monoamine Oxidase Inhibitors (MAOIs), such as the antidepressants phenelzine or tranylcypromine, can severely inhibit its breakdown. [1][2]This leads to dramatically increased bioavailability and duration of action, which can result in overdose and serious toxicity. [2][7]

Toxicology and Safety Profile

Acute Effects and Overdose

At high doses, or when combined with other substances, 2C-D intoxication can present with a combination of hallucinogenic, sympathomimetic, and serotonergic effects. [7]Clinical signs may include agitation, tachycardia, hypertension, hyperthermia, and in severe cases, seizures. [7]There is no specific reversal agent for 2C-D overdose; treatment is symptomatic and supportive until the substance is cleared from the body. [1]

Known Contraindications

Anecdotal reports suggest that combining 2C-D with certain other substances poses a significant risk.

  • Lithium: Commonly prescribed for bipolar disorder, there is substantial anecdotal evidence that combining lithium with psychedelics, including phenethylamines, significantly increases the risk of seizures and psychosis. [8]* Cannabis: This combination can have an unpredictable synergistic effect, potentially increasing the risk of adverse psychological reactions such as anxiety, paranoia, and panic attacks. [8]

Analytical Methodologies

The identification of 2C-D in biological matrices is crucial for both clinical and forensic toxicology. The standard approach involves sample extraction followed by highly sensitive and specific confirmatory analysis.

Sample Preparation

Solid-Phase Extraction (SPE) is a common and effective method for isolating 2C-D and other phenethylamines from complex biological matrices like urine or blood, removing interferences prior to analysis. [11]

Confirmatory Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard techniques for the unambiguous identification and quantification of 2C-D. [12][10][13]GC-MS often requires derivatization of the amine group (e.g., with trifluoroacetamide) to improve its chromatographic properties. LC-MS/MS has become a preferred method due to its high sensitivity and ability to analyze the parent compound without derivatization. [13]

G cluster_0 Analytical Workflow for 2C-D Detection A Sample Collection (e.g., Urine, Blood) B Solid-Phase Extraction (SPE) (Isolate Analytes) A->B C Optional Derivatization (For GC-MS) B->C D Chromatographic Separation (GC or LC) B->D For LC-MS/MS C->D E Mass Spectrometry (MS or MS/MS) D->E Ionization F Data Analysis (Identification & Quantification) E->F

A generalized workflow for the analysis of 2C-D.

Legal Status

Following an increase in the recreational use of 2C-x compounds, many governments enacted legislation to control them. In the United States, 2C-D was placed into Schedule I of the Controlled Substances Act in July 2012 under the Food and Drug Administration Safety and Innovation Act. [7][8][14][15]This classification means it has a high potential for abuse, no currently accepted medical use in treatment, and a lack of accepted safety for use under medical supervision. [15] 2C-D is also a controlled substance in numerous other countries, including:

  • United Kingdom: Class A drug. [8]* Canada: Schedule III drug. [8]* Germany: Anlage I of the Narcotics Act. [8]* China, Brazil, Sweden, and Japan, among others. [8][14]

Conclusion

2C-D holds a unique place in the history of psychedelic phenethylamines. Originating from academic research, it was popularized and extensively characterized by Alexander Shulgin. Its pharmacology is defined by its selective partial agonism at the 5-HT₂ₐ receptor, and its metabolism is critically dependent on monoamine oxidase enzymes. While it was once explored for therapeutic and nootropic potential, its trajectory has been curtailed by widespread legal control. The methodologies for its synthesis, analysis, and the understanding of its mechanism of action remain key areas of interest for forensic chemists, toxicologists, and researchers in the field of psychoactive substances.

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Foundational

The Serotonergic Gateway: A Technical Guide to the Mechanism of Action of 2-(2-Methoxy-5-methylphenyl)ethanamine (2C-D)

Introduction 2-(2-Methoxy-5-methylphenyl)ethanamine, more commonly known as 2,5-dimethoxy-4-methylphenethylamine or 2C-D, is a synthetic phenethylamine with notable psychoactive properties. First synthesized and extensiv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2-Methoxy-5-methylphenyl)ethanamine, more commonly known as 2,5-dimethoxy-4-methylphenethylamine or 2C-D, is a synthetic phenethylamine with notable psychoactive properties. First synthesized and extensively documented by Alexander Shulgin, 2C-D belongs to the "2C" family of psychedelic compounds, characterized by methoxy groups at the 2 and 5 positions of the phenyl ring.[1][2] Renowned for its dose-dependent effects ranging from cognitive enhancement at lower doses to profound psychedelic experiences at higher doses, 2C-D serves as a valuable tool for neuropharmacological research into the function of the serotonergic system.[2] Shulgin famously dubbed it "pharmacological tofu" for its ability to potentiate the effects of other psychedelics without significantly altering their qualitative nature.[1] This guide provides an in-depth technical exploration of the molecular mechanisms underpinning the action of 2C-D, intended for researchers, scientists, and professionals in the field of drug development.

Primary Pharmacodynamics: A Serotonin 5-HT₂ Receptor Agonist

The principal mechanism of action of 2C-D, like other classic psychedelics, is its interaction with the serotonin receptor system. Specifically, it functions as an agonist at the 5-HT₂ family of receptors, with a notable affinity for the 5-HT₂ₐ subtype.[1][2] The psychedelic effects of 2C-D are primarily attributed to its activation of the 5-HT₂ₐ receptor.[3]

Receptor Binding Profile

The affinity of 2C-D and related phenethylamines for various serotonin receptor subtypes has been characterized through radioligand binding assays. These studies reveal a preferential binding to 5-HT₂ receptors. While specific Ki values for 2C-D are not as extensively reported as for some other 2C compounds, the available data for the 2C family demonstrates a general trend of high affinity for the 5-HT₂ₐ receptor, with varying affinities for the 5-HT₂₋ and 5-HT₂₋ subtypes.[3]

Compound5-HT₂ₐ Ki (nM)5-HT₂_B_ Ki (nM)5-HT₂_C_ Ki (nM)Reference
2C-D 480-1700[4]
2C-B 61-210[4]
2C-I 100-410[4]
DOM 4.86114[5]

Table 1: Comparative binding affinities (Ki) of 2C-D and related phenethylamines at human serotonin 5-HT₂ receptors. A lower Ki value indicates a higher binding affinity.

Molecular Signaling Cascades

Upon binding to the 5-HT₂ₐ receptor, a G-protein coupled receptor (GPCR), 2C-D initiates a cascade of intracellular signaling events. The primary pathway implicated in the psychedelic effects of 5-HT₂ₐ agonists is the Gq/11 signaling pathway.[6][7]

The Gq/11-Mediated Pathway

Activation of the 5-HT₂ₐ receptor by an agonist like 2C-D leads to a conformational change in the receptor, which in turn activates the associated heterotrimeric G-protein, Gq/11. This activation results in the dissociation of the Gαq subunit, which then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺ and the presence of DAG collectively activate protein kinase C (PKC), leading to the phosphorylation of various downstream protein targets and ultimately modulating neuronal excitability and gene expression.[7][8]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 2C-D 2C-D 5-HT2A_Receptor 5-HT2A Receptor 2C-D->5-HT2A_Receptor Binds to Gq_protein Gq/11 5-HT2A_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca2 Ca2+ Release IP3->Ca2 Induces PKC Protein Kinase C DAG->PKC Activates Ca2->PKC Activates Downstream_Effects Neuronal Excitability & Gene Expression PKC->Downstream_Effects Leads to

Gq/11 Signaling Pathway Activated by 2C-D.
β-Arrestin Recruitment

In addition to G-protein coupling, GPCRs can also signal through β-arrestin pathways. While 5-HT₂ₐ agonists do induce the recruitment of β-arrestin 2, studies have shown that this pathway is not strongly correlated with the psychedelic potential of phenethylamines.[1][6][9] In fact, some research suggests that β-arrestin-biased agonists at the 5-HT₂ₐ receptor may lack psychedelic effects.[6]

Structure-Activity Relationships (SAR)

The psychedelic activity of the 2C family of compounds is intrinsically linked to their chemical structure. The presence of the 2,5-dimethoxy motif is a key determinant of their affinity for the 5-HT₂ₐ receptor.[9] Modifications at the 4-position of the phenyl ring significantly influence the potency and duration of action. In the case of 2C-D, the 4-methyl group results in a compound with a moderate and manageable duration of action compared to other 4-substituted analogs like 2C-B (bromo) or 2C-I (iodo).[3]

Experimental Methodologies for Characterization

The elucidation of 2C-D's mechanism of action relies on a suite of established in vitro and in vivo experimental techniques.

In Vitro Assays

These assays are fundamental for determining the binding affinity (Ki) of a ligand for a specific receptor.

Protocol: Competitive Radioligand Binding Assay for 5-HT₂ₐ Receptor

  • Preparation of Membranes: Cell membranes expressing the human 5-HT₂ₐ receptor are prepared from transfected cell lines (e.g., HEK293 cells).[10]

  • Incubation: A constant concentration of a radiolabeled ligand with known high affinity for the 5-HT₂ₐ receptor (e.g., [¹²⁵I]DOI) is incubated with the cell membranes.[3]

  • Competition: Increasing concentrations of the unlabeled test compound (2C-D) are added to the incubation mixture. 2C-D will compete with the radioligand for binding to the receptor.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.[11]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of 2C-D that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[11]

Functional assays measure the cellular response to receptor activation, providing information on the potency (EC₅₀) and efficacy of a compound.

Protocol: Inositol Phosphate (IP) Accumulation Assay

  • Cell Culture: Cells expressing the 5-HT₂ₐ receptor are cultured in a suitable medium.

  • Labeling: The cells are incubated with myo-[³H]inositol to label the cellular phosphoinositide pools.

  • Stimulation: The cells are then stimulated with varying concentrations of 2C-D.

  • Extraction: The reaction is terminated, and the inositol phosphates are extracted.

  • Quantification: The accumulated [³H]inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.[4]

  • Data Analysis: The concentration of 2C-D that produces 50% of the maximal response (EC₅₀) is calculated.

In Vivo Models

The head-twitch response in mice and rats is a well-established behavioral proxy for 5-HT₂ₐ receptor-mediated psychedelic effects in humans.[12][13]

Protocol: Mouse Head-Twitch Response Assay

  • Animal Acclimation: Male C57BL/6J mice are acclimated to the testing environment.[14]

  • Drug Administration: Mice are administered with various doses of 2C-D or a vehicle control via intraperitoneal (i.p.) injection.

  • Observation: Immediately following injection, individual mice are placed in an observation chamber.

  • Quantification: The number of head twitches (rapid, side-to-side head movements) is counted for a defined period (e.g., 30-60 minutes).[14] This can be done by a trained observer or using automated video tracking software.

  • Data Analysis: The dose-response relationship for the induction of HTR is determined.

HTR_Workflow Acclimation Animal Acclimation Drug_Admin Drug Administration (2C-D or Vehicle) Acclimation->Drug_Admin Observation Observation in Chamber Drug_Admin->Observation Quantification Quantification of Head Twitches Observation->Quantification Data_Analysis Data Analysis (Dose-Response Curve) Quantification->Data_Analysis

Workflow for the Mouse Head-Twitch Response Assay.

Pharmacokinetics

While detailed pharmacokinetic studies specifically on 2C-D are limited in publicly available literature, general principles for phenethylamines suggest that it is orally active and is metabolized in the liver, likely by monoamine oxidase (MAO) and cytochrome P450 enzymes.[3] The duration of action of 2C-D is reported to be approximately 4-6 hours, which is relatively short compared to other psychedelics, suggesting a reasonably rapid metabolism and clearance.[2]

Conclusion

The mechanism of action of 2-(2-Methoxy-5-methylphenyl)ethanamine (2C-D) is centered on its function as a serotonin 5-HT₂ₐ receptor agonist. Its binding to this receptor initiates the Gq/11 signaling cascade, leading to downstream cellular effects that are believed to underlie its characteristic psychedelic properties. The structure-activity relationships within the 2C family highlight the importance of the 2,5-dimethoxy and 4-position substitutions in modulating potency and duration of action. The use of established in vitro and in vivo assays, such as radioligand binding, functional assays, and the rodent head-twitch response, provides a robust framework for characterizing the pharmacological profile of 2C-D and similar compounds. Further research into the nuanced interactions of 2C-D with the serotonergic system and its downstream signaling pathways will continue to enhance our understanding of the neurobiology of psychedelic consciousness and inform the development of novel therapeutics for a range of neuropsychiatric conditions.

References

  • Wallach, J., Cao, A. B., Calkins, M. M., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 14(1), 7566. [Link]

  • Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues with psychedelic ligands. Molecular pharmacology, 70(6), 1956–1964.
  • Eshleman, A. J., Forster, M. J., Wolfrum, K. M., Johnson, R. A., Janowsky, A., & Gatch, M. B. (2014). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Neuropharmacology, 77, 121–129. [Link]

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
  • González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and serotonin 5-HT2A receptor-mediated signaling pathways. Current topics in behavioral neurosciences, 2, 47–84. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Drug testing and analysis, 3(7-8), 478–491.
  • Canal, C. E., & Morgan, D. (2012). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 223(3), 341–353. [Link]

  • Wikipedia contributors. (2024, February 13). 2C (psychedelics). In Wikipedia, The Free Encyclopedia. Retrieved February 19, 2026, from [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved February 19, 2026, from [Link]

  • Anastasio, N. C., & Nichols, D. E. (2014). We need 2C but not 2B: developing serotonin 2C (5-HT2C) receptor agonists for the treatment of CNS disorders. ACS chemical neuroscience, 5(11), 1033–1035. [Link]

  • Soudijn, W., van Wijngaarden, I., & Ijzerman, A. P. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of receptor and signal transduction research, 20(2-3), 195–209. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2014). Characterization of the head-twitch response induced by hallucinogens in C57BL/6J mice. Behavioural brain research, 277, 70-80.
  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved February 19, 2026, from [Link]

  • Optibrium. (2022, April 12). Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Retrieved February 19, 2026, from [Link]

  • Wikipedia contributors. (2024, January 29). 2,5-Dimethoxy-4-methylamphetamine. In Wikipedia, The Free Encyclopedia. Retrieved February 19, 2026, from [Link]

  • DiscoverX. (2017, November 20). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. NCBI. Retrieved February 19, 2026, from [Link]

  • Wikipedia contributors. (2024, February 13). 2C-D. In Wikipedia, The Free Encyclopedia. Retrieved February 19, 2026, from [Link]

  • Halberstadt, A. L., Klein, L. M., & Geyer, M. A. (2019). Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 Receptors in the Head Twitch Response Induced by 5-Hydroxytryptophan and Psilocybin: Translational Implications. International journal of molecular sciences, 20(22), 5747. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved February 19, 2026, from [Link]

  • Eshleman, A. J., Forster, M. J., Wolfrum, K. M., Johnson, R. A., Janowsky, A., & Gatch, M. B. (2014). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Neuropharmacology, 77, 121–129. [Link]

  • Montana Molecular. (n.d.). Borealis Arrestin - 5-HT2AR (D2070G). Retrieved February 19, 2026, from [Link]

  • Acuña-Castillo, C., Villalobos, C., Moya, P. R., & Huidobro-Toro, J. P. (2002). Differences in potency and efficacy of a series of phenylisopropylamine/phenylethylamine pairs at 5-HT2A and 5-HT2C receptors. British journal of pharmacology, 136(4), 510–518.
  • Bouma, J., van der Veen, C. B., van der Gracht, A. M., et al. (2022). Cellular assay to study β-arrestin recruitment by the cannabinoid receptors 1 and 2. Methods in Molecular Biology, 2576, 191-203. [Link]

  • Wallach, J., Cao, A. B., Calkins, M. M., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 14(1), 7566. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). (R)-DOI [Ligand Id: 157] activity data from GtoPdb and ChEMBL. Retrieved February 19, 2026, from [Link]

  • Ciucci, A., L'Erario, V., Di Giorgio, E., et al. (2024). In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. International Journal of Molecular Sciences, 25(10), 5343. [Link]

  • Wikipedia contributors. (2024, February 14). 5-HT2C receptor. In Wikipedia, The Free Encyclopedia. Retrieved February 19, 2026, from [Link]

  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Prediction of in vivo pharmacokinetic parameters and time-exposure curves in rats using machine learning from the chemical structure.
  • St-Laurent, G., & Saper, C. B. (2023). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS chemical neuroscience.
  • Bhattacharyya, S., Raote, I., & Bhattacharya, A. (2009). Application of in vivo and in vitro pharmacokinetics for physiologically relevant drug exposure in a human tumor clonogenic cell assay. Journal of pharmacological and toxicological methods, 59(2), 91-96.
  • University of Kansas. (n.d.). Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. Retrieved February 19, 2026, from [Link]

Sources

Exploratory

2,5-Dimethoxy-4-methylphenethylamine (2C-D): Receptor Binding Affinity and Selectivity Profile

Executive Summary 2C-D (2,5-dimethoxy-4-methylphenethylamine), also known as LE-25 , is a substituted phenethylamine psychedelic first synthesized by Alexander Shulgin. Pharmacologically, it is defined by its action as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2C-D (2,5-dimethoxy-4-methylphenethylamine), also known as LE-25 , is a substituted phenethylamine psychedelic first synthesized by Alexander Shulgin. Pharmacologically, it is defined by its action as a 5-HT2A receptor agonist , a mechanism shared with classical serotonergic hallucinogens. However, its profile is distinct due to the presence of a metabolically labile 4-methyl substituent, which confers a shorter duration of action and lower potency compared to its halogenated (2C-B, 2C-I) or alkyl-extended (2C-E) homologs.

This technical guide details the receptor binding affinities (


), functional potencies (

), and structure-activity relationships (SAR) of 2C-D, synthesizing data from pivotal studies by Rickli et al. (2015), Eshleman et al. (2014), and recent biased agonism research.

Pharmacodynamics: Receptor Binding Profile

The primary mechanism of action for 2C-D is agonism at the serotonin 5-HT2 receptor subfamily. Unlike ergolines (LSD), which show broad promiscuity across monoaminergic receptors, 2C-D displays a more focused selectivity profile, though it retains clinically relevant off-target affinity for adrenergic and trace amine-associated receptors.

Binding Affinity Data ( )

The following table summarizes the inhibition constants (


) for 2C-D at key human monoamine receptors. Lower 

values indicate higher affinity.[1]
Receptor Target

(nM)
Selectivity Context
5-HT2C 12.7 High Affinity. Slightly favored over 5-HT2A in binding, though functional efficacy differs.
5-HT2A 23.9 Primary Psychoactive Target. High affinity, but lower than 25D-NBOMe (

nM).
5-HT2B ~50 - 100 Moderate Affinity. Implicated in valvulopathy risk if chronically activated.

Adrenergic
< 1,000 High-Nanomolar affinity.[2][3] Contributes to physiological sympathomimetic effects.
TAAR1 (Rat) < 1,000 Significant interaction.[4] Modulates dopaminergic neurotransmission.
5-HT1A > 1,000 Low Affinity.[2][4] Selectivity Ratio (2A/1A) > 40-fold.[4][5][6]
Dopamine D1-D3 > 10,000 Negligible Affinity.[4] 2C-D is not a direct dopamine receptor agonist.
SERT/DAT/NET > 10,000 Inactive as a reuptake inhibitor.

Data Source: Synthesized from Rickli et al. (2015) and Eshleman et al. (2014).

Functional Activity ( & Efficacy)

Binding affinity does not equate to intrinsic activity. Functional assays (e.g., Calcium mobilization, IP3 accumulation) reveal that 2C-D acts as a partial agonist at 5-HT2A.

  • 5-HT2A Potency (

    
    ):  ~43.5 nM[7]
    
  • Intrinsic Efficacy (

    
    ):  Partial agonist (~50-80% relative to 5-HT or LSD depending on assay).
    
  • Functional Selectivity: 2C-D exhibits lower potency than 2C-E (

    
     nM), illustrating the "Length-Potency" correlation where extending the 4-position alkyl chain (Methyl 
    
    
    
    Ethyl
    
    
    Propyl) initially increases potency.

Signal Transduction Pathways

The psychedelic effects of 2C-D are mediated through the canonical


 signaling pathway. Upon binding to the 5-HT2A receptor, 2C-D stabilizes a conformation that facilitates the exchange of GDP for GTP on the 

subunit.
Canonical 5-HT2A Signaling Cascade

The following diagram illustrates the downstream effects of 2C-D binding, leading to intracellular calcium release.

G Ligand 2C-D Receptor 5-HT2A Receptor Ligand->Receptor Binding (Ki ~24nM) GProtein Gq/11 Protein Receptor->GProtein Activation Effector PLC-beta (Phospholipase C) GProtein->Effector Stimulates IP3 IP3 (Inositol Trisphosphate) Effector->IP3 Hydrolysis DAG DAG (Diacylglycerol) Effector->DAG PIP2 PIP2 PIP2->Effector Substrate ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Response Neuronal Depolarization (Psychedelic Effect) Ca->Response Signaling Cascade

Caption: Canonical Gq-mediated signaling pathway activated by 2C-D at the 5-HT2A receptor.

Structure-Activity Relationship (SAR) & Metabolism

The 2C-D molecule serves as a critical reference point in the SAR of phenethylamines. It possesses the "classic" 2,5-dimethoxy substitution pattern on the phenyl ring, with a methyl group at the 4-position.[8]

The 4-Position Substituent Impact

The nature of the substituent at the 4-position (


) is the primary determinant of potency and metabolic stability in the 2C series.
  • Lipophilicity & Potency: There is a direct correlation between the lipophilicity of the

    
     group and 5-HT2A affinity. The methyl group of 2C-D is less lipophilic than the ethyl of 2C-E or the bromo of 2C-B. Consequently, 2C-D is less potent (
    
    
    
    nM) than 2C-E (
    
    
    nM).
  • Metabolic Liability: The 4-methyl group of 2C-D is susceptible to rapid oxidation (likely by CYP450 enzymes) to a carboxylic acid (benzoic acid derivative), which is inactive and rapidly excreted. In contrast, the 4-bromo (2C-B) or 4-iodo (2C-I) substituents are metabolically robust, preventing this degradation pathway. This explains 2C-D's shorter duration of action ("pharmacological tofu" as described by Shulgin, implying it can be easily modulated or overpowered).

SAR Logic Flow

SAR cluster_mods 4-Position Substitution (R4) Core 2,5-Dimethoxy-Phenethylamine (2C-H) Me Methyl (2C-D) Low Lipophilicity Metabolically Labile Core->Me Et Ethyl (2C-E) High Lipophilicity Metabolically Stable Core->Et Hal Halogen (2C-B/I) High Lipophilicity Blocked Oxidation Core->Hal Result_D Lower Potency Shorter Duration Me->Result_D Oxidation to COOH Result_E High Potency Long Duration Et->Result_E Steric Bulk + Stability Hal->Result_E Halogen Bond?

Caption: Impact of 4-position substitution on pharmacological outcome in the 2C series.

Experimental Methodologies

To ensure reproducibility and data integrity, the following protocols outline the standard methods for determining the values cited above.

Radioligand Binding Assay (Protocol)

Objective: Determine


 values for 2C-D at 5-HT2A.
Standard Ligand: 

-Ketanserin (Antagonist) or

-DOI (Agonist). Note: Agonist radioligands often yield high-affinity state (

) values.
  • Membrane Preparation: HEK293 cells stably expressing human 5-HT2A receptors are harvested and homogenized in ice-cold Tris-HCl buffer.

  • Incubation:

    • Total Binding: Membranes + Radioligand (

      
      -Ketanserin, 1 nM).
      
    • Non-Specific Binding (NSB): Membranes + Radioligand + Excess Methysergide (10

      
      M).
      
    • Experimental: Membranes + Radioligand + 2C-D (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Filtration: Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce NSB).

  • Quantification: Liquid scintillation counting.

  • Analysis:

    
     is determined by non-linear regression. 
    
    
    
    is calculated using the Cheng-Prusoff equation:
    
    
Functional Assay: Calcium Mobilization (FLIPR)

Objective: Determine


 and Efficacy (

).
  • Cell Loading: CHO-K1 cells expressing 5-HT2A and

    
     (promiscuous G-protein to couple Gq pathways) are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).
    
  • Baseline Measurement: Fluorescence is monitored to establish a stable baseline.

  • Agonist Addition: 2C-D is added in a concentration-response series.

  • Detection: Real-time fluorescence increase (

    
    ) is measured upon intracellular 
    
    
    
    release.
  • Normalization: Response is normalized to the maximal response of 5-HT (100%) or LSD.

References

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553.

  • Eshleman, A. J., et al. (2014). Pharmacology of 2C-C, 2C-D, 2C-E, 2C-I, 2C-T-2, and DOC at DAT, SERT, and NET: effects on binding and function. Psychopharmacology, 231(15), 3045-3056.

  • Blaazer, A. R., et al. (2008). Structure-Activity Relationships of Phenylalkylamines at the 5-HT2A Receptor. Journal of Medicinal Chemistry.
  • Shulgin, A., & Shulgin, A. (1991).PiHKAL: A Chemical Love Story. Transform Press. (Contextual grounding for "LE-25").
  • Patsnap Synapse. (2025). EC50 Definition and Importance in Pharmacology.

Sources

Foundational

Pharmacokinetics and Metabolism of 2,5-Dimethoxy-4-methylphenethylamine (2C-D) in vivo

Executive Summary 2,5-Dimethoxy-4-methylphenethylamine (2C-D) is a synthetic psychedelic phenethylamine of the 2C family, structurally related to the natural alkaloid mescaline and the amphetamine homologue DOM.[1] While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dimethoxy-4-methylphenethylamine (2C-D) is a synthetic psychedelic phenethylamine of the 2C family, structurally related to the natural alkaloid mescaline and the amphetamine homologue DOM.[1] While less potent than its halogenated counterparts (e.g., 2C-B, 2C-I), 2C-D presents a unique metabolic profile characterized by competitive pathways between side-chain oxidation and oxidative deamination. This technical guide synthesizes available in vivo data—primarily from rodent models and forensic toxicology—to delineate the absorption, distribution, metabolism, and excretion (ADME) of 2C-D. It is designed for researchers requiring a mechanistic understanding of 2C-D’s biotransformation for forensic analysis, drug development, or toxicological assessment.

Chemical Identity and Physicochemical Determinants

The pharmacokinetic behavior of 2C-D is governed by its lipophilicity and basicity, which dictate its ability to cross biological membranes, including the blood-brain barrier (BBB).

PropertyValue / DescriptionRelevance to PK
IUPAC Name 2-(2,5-dimethoxy-4-methylphenyl)ethanamineCore structure for database search
Molecular Formula C

H

NO

MW = 195.26 g/mol
pKa (Amine) ~9.5 (Predicted)Highly ionized at physiological pH (7.4), requiring active transport or lipophilic diffusion of the free base.[1]
LogP ~1.9 - 2.1 (Predicted)Moderate lipophilicity facilitates BBB permeation and hepatic uptake.
Solubility High (as Hydrochloride salt)Rapid dissolution in gastric fluids favoring fast absorption onset.

Metabolic Pathways (Phase I & II)

The metabolism of 2C-D in vivo is extensive. Unlike its amphetamine counterpart (DOM), which is resistant to Monoamine Oxidase (MAO) due to the alpha-methyl group, 2C-D is a substrate for both MAO and Cytochrome P450 (CYP) enzymes. Research by Maurer et al. (2006) utilizing GC-MS in rat models has elucidated the primary pathways.[2]

Core Metabolic Routes
  • Oxidative Deamination: Mediated by MAO, converting the amine to an aldehyde, which is subsequently oxidized to the corresponding carboxylic acid or reduced to the alcohol.

  • O-Demethylation: Catalyzed by CYP enzymes (primarily CYP2D6) at the 2- or 5-methoxy positions, creating phenols ready for Phase II conjugation.

  • Side-Chain Oxidation: Hydroxylation of the 4-methyl group to a benzyl alcohol, followed by oxidation to a benzoic acid derivative. This is a major detoxification pathway.

  • Phase II Conjugation: Glucuronidation and sulfation of the hydroxylated metabolites, and N-acetylation of the primary amine (minor pathway).

Enzymology
  • CYP2D6: The primary isoform responsible for O-demethylation and 4-methyl hydroxylation. Polymorphisms in CYP2D6 (Poor vs. Extensive Metabolizers) likely cause significant inter-individual variability in 2C-D clearance in humans.

  • MAO-A/B: Phenethylamines are generally substrates for MAO-A. The lack of an alpha-methyl group makes 2C-D more susceptible to first-pass metabolism by MAO compared to DOM.

Pathway Visualization

The following diagram illustrates the competitive metabolic cascades for 2C-D.

G Parent 2C-D (Parent Drug) Aldehyde Intermediate Aldehyde Parent->Aldehyde Oxidative Deamination (MAO-A/B) ODM O-Desmethyl-2C-D (2- or 5-position) Parent->ODM O-Demethylation (CYP2D6) OH_Methyl 4-Hydroxymethyl-2,5- dimethoxyphenethylamine Parent->OH_Methyl Side-chain Hydroxylation (CYP2D6) NAcetyl N-Acetyl-2C-D Parent->NAcetyl N-Acetylation Acid_Deam 2,5-Dimethoxy-4-methyl- phenylacetic Acid Aldehyde->Acid_Deam Oxidation Alc_Deam 2,5-Dimethoxy-4-methyl- phenylethanol Aldehyde->Alc_Deam Reduction Gluc O-Glucuronide Conjugates Alc_Deam->Gluc UGT ODM->Gluc UGT (Phase II) Carboxy 4-Carboxy-2,5- dimethoxyphenethylamine OH_Methyl->Carboxy Oxidation

Caption: Major metabolic pathways of 2C-D in vivo. Blue arrows indicate CYP-mediated oxidations; Grey arrows indicate MAO-mediated deamination; Green arrows indicate Phase II conjugation.

Pharmacokinetic Profile (ADME)

Note: Quantitative human PK data for 2C-D is limited. The values below are synthesized from rat studies (Maurer, 2006) and homologue extrapolation (2C-B, DOM).

Absorption
  • Route: Primarily oral (recreational use).

  • Bioavailability: Moderate. Significant first-pass metabolism by hepatic MAO and CYP enzymes likely limits bioavailability compared to amphetamine analogues.

  • Tmax: Estimated at 1.5 – 3.0 hours post-ingestion.

Distribution
  • Protein Binding: Unknown, but likely moderate (50-70%) based on 2C-B data.

  • Volume of Distribution (Vd): High (> 2-3 L/kg). The lipophilic nature allows extensive tissue distribution, including rapid crossing of the blood-brain barrier.

Excretion
  • Renal Clearance: The primary route of elimination.

  • Urine Composition:

    • Unchanged Parent Drug: < 5-10% (Low).

    • Major Species: Conjugated O-demethyl metabolites and carboxylic acid derivatives.

  • Half-Life (t1/2): Estimated 3 – 5 hours (shorter than DOM due to MAO susceptibility).

Summary of Pharmacokinetic Parameters (Estimated)
ParameterEstimated ValueBasis of Estimation
Oral Bioavailability (F) 40 - 60%High first-pass metabolism (MAO/CYP).
Time to Peak (Tmax) 1.5 - 3.0 hStandard for soluble phenethylamines.
Elimination Half-life (t1/2) 3 - 5 hFaster clearance than DOM (14-20h).
Metabolic Clearance Hepatic (High)Extensive biotransformation required for excretion.

Bioanalytical Methodologies

Reliable detection of 2C-D and its metabolites requires specific protocols due to the low concentration of the parent compound in urine.

Sample Preparation (Urine)

Since most metabolites are excreted as glucuronide or sulfate conjugates, enzymatic hydrolysis is a critical first step.

  • Hydrolysis: Incubate 1 mL urine with β-glucuronidase/arylsulfatase (e.g., from Helix pomatia) at pH 5.0, 45°C for 1 hour.

  • Extraction: Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).

    • LLE Protocol: Adjust pH to 8-9. Extract with ethyl acetate or chlorobutane. Evaporate to dryness.

  • Derivatization (for GC-MS): Acetylation (using acetic anhydride) or Trifluoroacetylation (TFAA) is recommended to improve volatility and peak shape of the amine and hydroxylated metabolites.

Instrumental Analysis[3][4][5]
  • GC-MS:

    • Target: Acetylated derivatives.

    • Key Ions (Acetylated 2C-D): m/z 58 (base peak, amine fragment), m/z 237 (molecular ion).

  • LC-MS/MS (High Sensitivity):

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[3][4]

    • Ionization: ESI+ (Electrospray Ionization, Positive mode).

    • MRM Transitions:

      • Quantifier: 196.1 → 179.1 (Loss of NH3).

      • Qualifier: 196.1 → 164.1 (Loss of CH3OH).

Toxicological Implications

The metabolic activation of 2C-D is generally considered a detoxification process. However, the involvement of CYP2D6 introduces a risk of non-linear pharmacokinetics in specific populations:

  • CYP2D6 Poor Metabolizers: May experience prolonged effects and higher plasma concentrations due to delayed O-demethylation and side-chain oxidation.

  • MAO Inhibitors (MAOIs): Co-administration with MAOIs (e.g., moclobemide, ayahuasca) drastically inhibits the oxidative deamination pathway. This can lead to a dangerous accumulation of the parent compound, significantly increasing the risk of Serotonin Syndrome and hypertensive crisis.

References

  • Maurer, H. H., et al. (2006).[2] Studies on the metabolism and toxicological detection of the designer drug 2,5-dimethoxy-4-methyl-beta-phenethylamine (2C-D) in rat urine using gas chromatographic/mass spectrometric techniques.[5] Journal of Mass Spectrometry.[5]

  • Meyer, M. R., & Maurer, H. H. (2010).[6] Metabolism of designer drugs of abuse: an updated review. Current Drug Metabolism.[6]

  • Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational chemical context).

  • Carmo, H., et al. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Toxicology.[2][5]

  • Dean, B. V., et al. (2013). 2C or Not 2C: Phenethylamine Designer Drug Review. Journal of Medical Toxicology.

Sources

Exploratory

In vitro pharmacological profile of 2C-D

An In-Depth Technical Guide to the In Vitro Pharmacological Profile of 2,5-Dimethoxy-4-methylphenethylamine (2C-D) Introduction 2,5-Dimethoxy-4-methylphenethylamine (2C-D) is a synthetic psychedelic compound belonging to...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Pharmacological Profile of 2,5-Dimethoxy-4-methylphenethylamine (2C-D)

Introduction

2,5-Dimethoxy-4-methylphenethylamine (2C-D) is a synthetic psychedelic compound belonging to the 2C family of phenethylamines.[1] First synthesized and described by Beng T. Ho and colleagues in 1970, its psychoactive effects in humans were later documented by Alexander Shulgin.[2] Shulgin characterized 2C-D as a "pharmacological tofu," suggesting it possesses subtle effects on its own but can potentiate the activity of other psychedelics.[2] Understanding the in vitro pharmacological profile of 2C-D is critical for elucidating its mechanism of action and provides a foundational framework for structure-activity relationship (SAR) studies, toxicological assessment, and potential therapeutic exploration.

This guide provides a detailed examination of the in vitro pharmacology of 2C-D, focusing on its interactions with key monoamine receptors. We will delve into its receptor binding affinities, functional activities, and the downstream signaling pathways it modulates. Furthermore, this document furnishes detailed protocols for the essential assays used to characterize such compounds, offering a technical resource for researchers in pharmacology and drug development.

Receptor Binding Profile of 2C-D

The initial step in characterizing a compound's pharmacological action is to determine its binding affinity for a range of relevant biological targets. This is typically achieved through competitive radioligand binding assays. In these experiments, a constant concentration of a radiolabeled ligand (a molecule with known high affinity for the target receptor) is incubated with a preparation of cells or membranes expressing the receptor of interest. The test compound (in this case, 2C-D) is added in increasing concentrations, and its ability to displace the radioligand is measured. The resulting data are used to calculate the inhibition constant (Kᵢ), which represents the concentration of the test compound required to occupy 50% of the receptors. A lower Kᵢ value signifies a higher binding affinity.[3][4]

Studies have systematically evaluated the binding profile of 2C-D across a panel of human monoamine receptors. The data reveal a distinct preference for serotonin (5-HT) receptors, particularly the 5-HT₂ subtype, with notable but lower affinity for adrenergic and dopamine receptors.

Table 1: Binding Affinities (Kᵢ, nM) of 2C-D at Human Monoamine Receptors

Receptor Family Receptor Subtype Kᵢ (nM)
Serotonin 5-HT₁ₐ 4000
5-HT₂ₐ 69
5-HT₂ʙ 160
5-HT₂ᴄ 130
Adrenergic α₁ₐ 1700
α₂ₐ 1300
α₂ᴄ >10,000
Dopamine D₁ >10,000
D₂ >10,000
D₃ >10,000
Transporter SERT >10,000
DAT >10,000
NET >10,000

Data synthesized from Rickli et al. (2015).[5]

The binding data clearly indicate that 2C-D has the highest affinity for the 5-HT₂ₐ receptor, followed by the 5-HT₂ᴄ and 5-HT₂ʙ receptors.[5] Its affinity for other serotonin subtypes, adrenergic receptors, and all tested dopamine receptors and monoamine transporters is substantially lower (Kᵢ > 1000 nM), suggesting these sites are unlikely to be primary mediators of its pharmacological effects at typical concentrations.[1][5]

Functional Activity and Signaling Pathways

While binding affinity indicates the strength of interaction between a compound and a receptor, it does not describe the cellular response that follows. Functional assays are required to determine whether the compound acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist (activating the receptor but with lower efficacy than the endogenous ligand). For G protein-coupled receptors (GPCRs), such as the serotonin receptors, common functional assays measure the accumulation or depletion of second messengers like cyclic adenosine monophosphate (cAMP) or the mobilization of intracellular calcium (Ca²⁺).[6][7] The potency of a compound as an agonist is quantified by its half-maximal effective concentration (EC₅₀), the concentration that produces 50% of its maximal effect.

Consistent with other psychedelic phenethylamines, the primary functional activity of 2C-D is centered on the 5-HT₂ receptor family, where it acts as a partial agonist.[1][2]

Table 2: Functional Activity (EC₅₀, nM) of 2C-D at Human 5-HT₂ Receptors

Receptor Subtype EC₅₀ (nM) Efficacy (Eₘₐₓ %) Assay Type
5-HT₂ₐ 290 81% Ca²⁺ Mobilization
5-HT₂ʙ 140 88% Ca²⁺ Mobilization

Data synthesized from Rickli et al. (2015) relative to 5-HT.[5]

The data show that 2C-D is a potent partial agonist at both 5-HT₂ₐ and 5-HT₂ʙ receptors.[5] The psychedelic effects of compounds in the 2C family are primarily mediated through agonism at the 5-HT₂ₐ receptor.[1]

Primary Signaling Pathway: 5-HT₂ₐ Receptor Activation

The 5-HT₂ₐ receptor is a G protein-coupled receptor that primarily couples to the Gαq/11 family of G proteins.[7][8] Agonist binding, including by 2C-D, initiates a conformational change in the receptor, leading to the activation of Gαq. This, in turn, activates the enzyme phospholipase C (PLC). PLC hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol. The resulting increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which phosphorylates various downstream cellular proteins, leading to a cascade of events that ultimately produces the receptor's physiological and psychoactive effects.

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Detailed Experimental Methodologies

To ensure scientific rigor and reproducibility, the protocols used for in vitro pharmacological profiling must be meticulously planned and executed. Below are representative, step-by-step methodologies for the key assays discussed.

Competitive Radioligand Binding Assay

This protocol outlines the determination of 2C-D's binding affinity at the 5-HT₂ₐ receptor.

Objective: To determine the inhibition constant (Kᵢ) of 2C-D for the human 5-HT₂ₐ receptor.

Materials:

  • Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the human 5-HT₂ₐ receptor.[9]

  • Radioligand: [³H]ketanserin (a high-affinity 5-HT₂ₐ antagonist).

  • Non-specific Agent: Mianserin (10 µM) or another suitable 5-HT₂ₐ antagonist at a high concentration.

  • Test Compound: 2C-D hydrochloride, dissolved in assay buffer to create a stock solution and serial dilutions.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[3]

  • Equipment: 96-well microplates, cell harvester, glass fiber filters (e.g., GF/B, pre-soaked in polyethylenimine), scintillation vials, liquid scintillation counter, multi-channel pipettes.

Step-by-Step Protocol:

  • Preparation: Thaw the frozen receptor membrane preparation on ice. Dilute the membranes in ice-cold assay buffer to a final concentration that provides adequate signal (e.g., 5-10 µg protein per well). Keep the membrane suspension on ice.

  • Assay Plate Setup: The assay is performed in triplicate in a 96-well plate. Designate wells for:

    • Total Binding (TB): Radioligand + Membranes + Assay Buffer.

    • Non-specific Binding (NSB): Radioligand + Membranes + High concentration of Mianserin.

    • Test Compound (TC): Radioligand + Membranes + Serial dilutions of 2C-D.

  • Pipetting: To each well, add the components in the following order:

    • 50 µL of Assay Buffer (for TB wells), Mianserin (for NSB wells), or 2C-D dilution (for TC wells).

    • 50 µL of [³H]ketanserin diluted in assay buffer to a final concentration near its Kₔ (e.g., 1-2 nM).

    • 100 µL of the diluted membrane preparation. The final assay volume is 200 µL.

  • Incubation: Gently agitate the plate and incubate at room temperature (or 37°C) for a defined period to reach equilibrium (e.g., 60 minutes).[3]

  • Harvesting: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Immediately wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the average CPM for each condition (TB, NSB, and each 2C-D concentration).

    • Determine Specific Binding (SB) = TB - NSB.

    • For each 2C-D concentration, calculate the percent inhibition of specific binding: % Inhibition = 100 * (1 - [(CPM of TC - NSB) / SB]).

    • Plot the % Inhibition against the log concentration of 2C-D to generate a competition curve.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of 2C-D that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Membranes Prepare Receptor Membranes Plate_Setup Pipette Components into 96-well Plate Prep_Membranes->Plate_Setup Prep_Ligands Prepare Radioligand, Test Compound (2C-D), & NSB Agent Prep_Ligands->Plate_Setup Incubate Incubate to Reach Equilibrium Plate_Setup->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Calc_IC50 Calculate IC50 from Competition Curve Count->Calc_IC50 Calc_Ki Calculate Ki using Cheng-Prusoff Equation Calc_IC50->Calc_Ki Result Binding Affinity (Ki) Calc_Ki->Result

Caption: Radioligand Binding Assay Workflow.
Calcium Flux Functional Assay

This protocol describes how to measure the functional agonism of 2C-D at the 5-HT₂ₐ receptor by monitoring intracellular calcium mobilization.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of 2C-D at the human 5-HT₂ₐ receptor.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT₂ₐ receptor and a G-protein like Gα16 to ensure robust coupling to the Ca²⁺ pathway.

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM/F-12) with supplements (FBS, antibiotics).

  • Assay Plate: Black-walled, clear-bottom 96- or 384-well cell culture plates.[10]

  • Calcium Indicator Dye: A fluorescent Ca²⁺-sensitive dye kit (e.g., Fluo-4 AM, Calcium-6). These kits typically include the dye and a probenecid solution to prevent dye leakage from the cells.[10]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: 2C-D hydrochloride, serially diluted in assay buffer.

  • Reference Agonist: Serotonin (5-HT) for determining the maximum system response.

  • Equipment: Fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation).

Step-by-Step Protocol:

  • Cell Plating: Seed the cells into the black-walled microplates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight (or for 24-48 hours) in a humidified incubator at 37°C, 5% CO₂.[11]

  • Dye Loading:

    • Prepare the dye-loading solution according to the manufacturer's instructions, typically by mixing the calcium indicator dye and probenecid in the assay buffer.

    • Aspirate the culture medium from the cell plate and add 100 µL (for 96-well) of the dye-loading solution to each well.

    • Incubate the plate in the dark at 37°C for 60 minutes, then at room temperature for 30 minutes to allow for de-esterification of the dye.[10]

  • Compound Plate Preparation: In a separate plate, prepare 4-5x concentrated serial dilutions of 2C-D and the reference agonist (5-HT) in assay buffer.

  • Measurement of Calcium Flux:

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence intensity (e.g., excitation ~494 nm, emission ~516 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds).

    • Establish a stable baseline reading for 10-20 seconds.

    • Program the instrument to automatically inject a specific volume (e.g., 25 µL for a final 1x concentration) from the compound plate into the cell plate.

    • Continue recording the fluorescence signal for an additional 2-3 minutes to capture the full response profile.

  • Data Analysis:

    • The change in fluorescence (ΔF) over baseline (F₀) is calculated for each well. The response is typically quantified as the peak signal or the area under the curve.

    • Subtract the average response of buffer-only wells (background).

    • Normalize the data to the maximum response produced by the reference agonist (5-HT), which is set to 100%.

    • Plot the normalized response against the log concentration of 2C-D.

    • Use non-linear regression (sigmoidal dose-response) to calculate the EC₅₀ and Eₘₐₓ values for 2C-D.

Calcium_Flux_Workflow cluster_prep Cell & Compound Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Plate_Cells Plate 5-HT2A-expressing Cells in Microplate Load_Dye Load Cells with Ca2+ Indicator Dye Plate_Cells->Load_Dye Baseline Measure Baseline Fluorescence Load_Dye->Baseline Prep_Compound Prepare Serial Dilutions of 2C-D & 5-HT Inject Inject Compound & Measure Fluorescence Change in Real-Time Prep_Compound->Inject Baseline->Inject Normalize Normalize Data to Max 5-HT Response Inject->Normalize Curve_Fit Fit Dose-Response Curve (Non-linear Regression) Normalize->Curve_Fit Result Potency (EC50) & Efficacy (Emax) Curve_Fit->Result

Caption: Calcium Flux Assay Workflow.

Conclusion

The in vitro pharmacological profile of 2C-D is characterized by a selective and high affinity for serotonin 5-HT₂ receptors, particularly the 5-HT₂ₐ subtype. Functionally, it acts as a potent partial agonist at these receptors, initiating the Gq/PLC signaling cascade and subsequent mobilization of intracellular calcium. Its minimal interaction with dopamine and adrenergic receptors, as well as monoamine transporters, at pharmacologically relevant concentrations confirms that its primary mechanism of action is mediated through the 5-HT₂ receptor family. This detailed profile provides a crucial scientific foundation for understanding the substance's psychoactive effects and serves as an essential reference for researchers in the fields of pharmacology, neuroscience, and drug development.

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Foundational

An In-depth Technical Guide to the Neurochemical Profile of 2-(2-Methoxy-5-methylphenyl)ethanamine

A Hypothetical Investigation Based on Structure-Activity Relationships of Phenethylamine Derivatives Authored for Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the latest literature review...

Author: BenchChem Technical Support Team. Date: February 2026

A Hypothetical Investigation Based on Structure-Activity Relationships of Phenethylamine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific neurochemical data for 2-(2-Methoxy-5-methylphenyl)ethanamine is not publicly available. This guide, therefore, presents a comprehensive, technically-grounded framework for investigating its potential neurochemical effects. The methodologies and hypotheses are derived from extensive research on structurally related phenethylamine compounds, particularly the 2C-x family of psychedelic agents.

Introduction

2-(2-Methoxy-5-methylphenyl)ethanamine is a substituted phenethylamine. Its core structure is analogous to a class of psychoactive compounds known for their potent interactions with the central nervous system. The phenethylamine scaffold is foundational to numerous endogenous neurotransmitters, including dopamine and norepinephrine, as well as a wide array of synthetic psychoactive substances. The specific substitutions on the phenyl ring—a methoxy group at the 2-position and a methyl group at the 5-position—are predicted to significantly influence its pharmacological profile.

Compounds with a 2,5-dimethoxy substitution pattern, known as the "2C" series, are potent agonists at serotonin 5-HT2 receptors and are known for their psychedelic effects.[1][2] The replacement of the 5-methoxy group with a methyl group in the topic compound suggests a potential modulation of this activity, making its characterization a subject of scientific interest. This guide outlines the essential in vitro and in vivo studies required to elucidate the neurochemical effects of this novel compound.

Part 1: In Vitro Characterization: Receptor Binding and Functional Activity

The initial phase of neurochemical profiling involves a comprehensive in vitro assessment to determine the compound's affinity for and functional activity at key CNS targets. This is crucial for identifying its primary mechanism of action and potential off-target effects.

Receptor Binding Affinity Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays utilize a radiolabeled ligand with known high affinity for the target receptor. The test compound's ability to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

Experimental Protocol: Radioligand Displacement Assay

  • Preparation of Cell Membranes: Cell lines heterologously expressing the human receptor of interest (e.g., 5-HT2A, 5-HT2C, D2, NET, SERT) are cultured and harvested. The cell membranes are isolated through centrifugation and homogenization.[3]

  • Assay Incubation: The cell membranes are incubated with a specific concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of the test compound, 2-(2-Methoxy-5-methylphenyl)ethanamine.

  • Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are fitted to a one-site or two-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding). The Ki value is then calculated using the Cheng-Prusoff equation.

Table 1: Hypothetical Receptor Binding Profile for 2-(2-Methoxy-5-methylphenyl)ethanamine

TargetRadioligandKi (nM)
5-HT2A[3H]ketanserinTo be determined
5-HT2C[3H]mesulergineTo be determined
5-HT1A[3H]8-OH-DPATTo be determined
Dopamine D2[3H]spiperoneTo be determined
SERT[3H]citalopramTo be determined
NET[3H]nisoxetineTo be determined
DAT[3H]WIN 35,428To be determined
α1-adrenergic[3H]prazosinTo be determined
TAAR1[3H]2-iodophenylethylamineTo be determined

Rationale: Based on the pharmacology of related 2,5-substituted phenethylamines, it is hypothesized that 2-(2-Methoxy-5-methylphenyl)ethanamine will exhibit high affinity for the 5-HT2A receptor.[4][5][6] Affinities for other serotonin receptor subtypes, as well as for dopamine and norepinephrine transporters, are crucial for understanding its potential for psychostimulant or other effects.

Functional Activity Assays

Once binding affinity is established, it is critical to determine the functional consequence of this binding—whether the compound acts as an agonist, antagonist, or inverse agonist.

1.2.1. G-Protein Coupled Receptor (GPCR) Activation Assays

For GPCRs like the 5-HT2A receptor, agonist activation of the canonical Gq/11 signaling pathway leads to the production of inositol phosphates (IP) and subsequent mobilization of intracellular calcium.[7]

Experimental Protocol: Inositol Phosphate Accumulation Assay

  • Cell Culture and Labeling: Cells expressing the receptor of interest are cultured and pre-labeled with myo-[3H]inositol.

  • Compound Incubation: The cells are incubated with varying concentrations of 2-(2-Methoxy-5-methylphenyl)ethanamine in the presence of LiCl (to inhibit inositol monophosphatase).

  • Extraction and Quantification: The reaction is stopped, and the accumulated [3H]inositol phosphates are separated from free [3H]inositol by anion exchange chromatography. The amount of [3H]IP is quantified by scintillation counting.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal efficacy) values.[3]

1.2.2. Monoamine Transporter Function Assays

To assess the impact on neurotransmitter reuptake, in vitro assays using synaptosomes or cell lines expressing the serotonin (SERT), dopamine (DAT), or norepinephrine (NET) transporters are employed.

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay

  • Preparation: Synaptosomes are prepared from specific brain regions (e.g., striatum for DAT, cortex for SERT and NET) of rodents, or cell lines expressing the human transporters are used.

  • Incubation: The synaptosomes or cells are pre-incubated with varying concentrations of 2-(2-Methoxy-5-methylphenyl)ethanamine.

  • Uptake Initiation: A radiolabeled neurotransmitter (e.g., [3H]dopamine) is added to initiate the uptake process.

  • Termination and Quantification: Uptake is terminated by rapid filtration. The amount of radioactivity taken up by the cells is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.

Table 2: Hypothetical Functional Activity Profile for 2-(2-Methoxy-5-methylphenyl)ethanamine

AssayTargetParameterValue
IP Accumulation5-HT2AEC50 (nM)To be determined
Emax (%)To be determined
Neurotransmitter UptakeSERTIC50 (nM)To be determined
DATIC50 (nM)To be determined
NETIC50 (nM)To be determined

Rationale: The functional data will reveal whether the compound is likely to be a hallucinogen (potent 5-HT2A agonist) and/or a psychostimulant (potent monoamine transporter inhibitor).[3][8]

Diagram 1: In Vitro Characterization Workflow

InVitroWorkflow cluster_binding Receptor Binding Affinity cluster_functional Functional Activity cluster_gpcr GPCR Activation cluster_transporter Transporter Function prep_membranes Prepare Cell Membranes (Expressing Target Receptors) radioligand_assay Radioligand Displacement Assay prep_membranes->radioligand_assay Incubate with Radioligand & Compound calc_ki Calculate Ki Values radioligand_assay->calc_ki Determine IC50 ip_assay Inositol Phosphate Accumulation Assay uptake_assay Neurotransmitter Uptake Assay calc_ec50 Calculate EC50 & Emax ip_assay->calc_ec50 calc_ic50 Calculate IC50 uptake_assay->calc_ic50

Caption: Workflow for in vitro neurochemical profiling.

Part 2: In Vivo Neurochemical Effects

Following in vitro characterization, in vivo studies are essential to understand how the compound affects neurotransmitter dynamics in the living brain. In vivo microdialysis is a powerful technique for this purpose.[9][10][11]

In Vivo Microdialysis

This technique involves implanting a small, semi-permeable probe into a specific brain region of a freely moving animal.[10][12] The probe is perfused with an artificial cerebrospinal fluid (aCSF), and neurotransmitters from the extracellular space diffuse across the membrane into the dialysate, which is then collected and analyzed.[9][12]

Experimental Protocol: In Vivo Microdialysis in Rodents

  • Surgical Implantation: A guide cannula is surgically implanted, targeting a brain region of interest (e.g., the prefrontal cortex or nucleus accumbens), in an anesthetized rat or mouse.

  • Recovery: The animal is allowed to recover from surgery for several days.

  • Probe Insertion and Baseline Collection: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with aCSF at a slow, constant rate (e.g., 1-2 µL/min). After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

  • Compound Administration: 2-(2-Methoxy-5-methylphenyl)ethanamine is administered (e.g., via intraperitoneal injection), and dialysate collection continues for several hours.

  • Sample Analysis: The concentrations of neurotransmitters (e.g., dopamine, serotonin, norepinephrine) and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or mass spectrometry.[12][13]

  • Data Analysis: Neurotransmitter levels in post-administration samples are expressed as a percentage of the average baseline concentration.

Diagram 2: In Vivo Microdialysis Experimental Setup

MicrodialysisWorkflow animal Freely Moving Animal (e.g., Rat) probe Microdialysis Probe (in Brain Region) animal->probe Neurotransmitter Diffusion collector Fraction Collector probe->collector Dialysate Outflow pump Syringe Pump pump->probe aCSF Inflow hplc HPLC-ECD / MS Analysis collector->hplc Sample Injection data Data Analysis (% Baseline) hplc->data

Caption: Schematic of an in vivo microdialysis experiment.

Rationale: This experiment will provide direct evidence of the compound's effect on extracellular neurotransmitter levels. An increase in serotonin would be consistent with 5-HT2A agonism or SERT inhibition. An increase in dopamine and norepinephrine would suggest activity at DAT and NET, aligning with potential psychostimulant properties.

Part 3: Integrated Neurochemical Profile and Conclusion

The data from the in vitro and in vivo studies must be synthesized to form a cohesive neurochemical profile. For instance, if 2-(2-Methoxy-5-methylphenyl)ethanamine shows high-potency agonism at the 5-HT2A receptor in functional assays and subsequently increases extracellular dopamine in the prefrontal cortex during microdialysis, this would suggest a mechanism consistent with known psychedelic phenethylamines. It is well-established that 5-HT2A receptor activation can modulate the activity of dopaminergic neurons.

Conversely, if the compound is a potent inhibitor of DAT and NET with weaker activity at 5-HT2A receptors, its profile would be more aligned with that of a classical psychostimulant. The relative potencies at these different targets will be key to predicting its overall psychoactive effects.

References

  • Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2010). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 5(10), 991-1003. [Link]

  • Lama, R. D., Kou, A., & Kennedy, R. T. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst, 149(6), 1469-1478. [Link]

  • Antec Scientific. (2009). Neurotransmitter analysis and On-line Microdialysis (OMD). Antec Scientific Application Note. [Link]

  • Ungerstedt, U. (1991). In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain. Progress in Neurobiology, 36(2), 115-131. [Link]

  • Cangönül, A., & Uludağ, O. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2AR. Journal of Neurochemistry, 162(1), 39-59. [Link]

  • Pronexus Analytical AB. (n.d.). Benefits of in vivo monitoring | Microdialysis. Pronexus Analytical AB. [Link]

  • Sato, M. (2013). [In vitro screening of psychoactive drugs]. Nihon Eiseigaku Zasshi. Japanese Journal of Hygiene, 68(3), 164-169. [Link]

  • Eshleman, A. J., Forster, M. J., Wolfrum, K. M., Johnson, R. A., Janowsky, A., & Gatch, M. B. (2018). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: High potency agonists at 5-HT2A receptors. Biochemical Pharmacology, 158, 314-324. [Link]

  • Rickli, A., Luethi, D., Reinisch, J., Buchy, D., Hoener, M. C., & Liechti, M. E. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553. [Link]

  • Luethi, D., Kaeser, P. S., & Liechti, M. E. (2018). Receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). Neuropharmacology, 134, 14-22. [Link]

  • Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423. [Link]

  • Wikipedia. (n.d.). 2C (psychedelics). In Wikipedia. [Link]

  • Papaseit, E., Torrens, M., Pérez-Mañá, C., & Farré, M. (2018). Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. Frontiers in Pharmacology, 9, 215. [Link]

Sources

Exploratory

Structure-activity relationship of 2C-D and its analogues

An In-Depth Technical Guide to the Structure-Activity Relationship of 2C-D and its Analogues This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2,5-dimethoxy-4-methylphenethylam...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of 2C-D and its Analogues

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2,5-dimethoxy-4-methylphenethylamine (2C-D) and its structurally related analogues. It is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic compounds, particularly those targeting the 5-HT2A receptor.

The 2,5-dimethoxyphenethylamines, commonly known as the 2C-x series, are a class of psychedelic compounds renowned for their diverse pharmacological profiles.[1] These molecules share a common phenethylamine backbone with methoxy groups at the 2 and 5 positions of the benzene ring.[1] Their primary psychoactive effects are mediated through agonism at the serotonin 5-HT2A receptor.[2][3]

2C-D, or 2,5-dimethoxy-4-methylphenethylamine, serves as a foundational compound within this series.[4] First synthesized in the 1970s, it is characterized by its relatively mild psychedelic effects at lower doses and more pronounced effects at higher doses.[2][5] Alexander Shulgin, a pioneer in the study of these compounds, famously described 2C-D as a "pharmacological tofu," highlighting its ability to potentiate the effects of other psychedelics without significantly altering their qualitative nature.[5]

Core Structure-Activity Relationships of 2C-D Analogues

The pharmacological properties of the 2C-x series are exquisitely sensitive to structural modifications. The following sections detail the impact of substitutions at various positions on the phenethylamine scaffold.

The Critical Role of the 4-Position Substituent

The substituent at the 4-position of the aromatic ring is a key determinant of potency and efficacy at the 5-HT2A receptor.

  • Alkyl Substituents: Increasing the chain length of the alkyl group at the 4-position generally leads to an increase in potency. For instance, the progression from 2C-D (methyl) to 2C-E (ethyl) and 2C-P (propyl) is associated with a significant enhancement of psychedelic effects.[1] However, this trend is not without limits, as excessively bulky substituents can reduce activity.[6]

  • Halogen Substituents: The introduction of halogens at the 4-position results in some of the most potent compounds in the 2C-x series. A clear trend in potency is observed, with iodine (2C-I) conferring greater activity than bromine (2C-B), which in turn is more potent than chlorine (2C-C).[1] This is likely due to a combination of electronic and steric factors influencing receptor binding.

  • Other Substituents: A wide array of other functional groups have been explored at the 4-position, leading to compounds with diverse properties. For example, the introduction of a thiotrifluoromethyl group has led to the discovery of potent and long-acting 5-HT2 receptor agonists.[7][8]

The 2,5-Dimethoxy Substitution Pattern

The 2,5-dimethoxy arrangement on the phenyl ring is considered essential for the characteristic psychedelic activity of the 2C-x series.[6] Removal of either the 2- or 5-methoxy group leads to a significant reduction in in vivo potency, even if the in vitro binding affinity is only modestly affected.[6] This highlights the importance of this specific substitution pattern for productive receptor activation.

Modifications to the Ethylamine Side Chain

Alterations to the ethylamine side chain can have profound effects on the pharmacological profile.

  • Alpha-Methylation: The addition of a methyl group to the alpha-carbon of the ethylamine side chain, which creates the amphetamine analogues known as the DOx series, significantly increases the duration of action. For example, DOM is the alpha-methylated analogue of 2C-D.[4] This is primarily due to increased metabolic stability, as the alpha-methyl group hinders metabolism by monoamine oxidase.[4]

  • N-Alkylation: In general, the addition of alkyl groups to the nitrogen atom of the ethylamine side chain reduces psychedelic activity. For instance, the N-benzylphenethylamines (NBOMes) are highly potent 5-HT2A agonists but their qualitative effects can differ from the parent 2C compounds.[9]

Quantitative Pharmacological Data

The following table summarizes the in vitro pharmacological data for 2C-D and a selection of its analogues at the human 5-HT2A receptor.

Compound4-Position Substituent5-HT2A pEC50Reference
2C-DMethyl5.09[10]
2C-EEthyl--
2C-PPropyl--
2C-BBromo--
2C-IIodo--
2C-CChloro--

Note: A comprehensive and directly comparable dataset for pEC50 values under identical experimental conditions is challenging to compile from the available literature. The value for 2C-D is provided as a reference point.

Experimental Methodologies for SAR Studies

The elucidation of the SAR of 2C-D and its analogues relies on a combination of chemical synthesis and in vitro pharmacological assays.

General Synthetic Approach for 2C-x Compounds

A common synthetic route to 2,5-dimethoxyphenethylamines starts from a suitably substituted 2,5-dimethoxybenzaldehyde. The following diagram illustrates a generalized synthetic workflow.

Synthetic Workflow for 2C-x Analogues Start Substituted 2,5-Dimethoxybenzaldehyde Step1 Nitrostyrene Formation (e.g., with Nitromethane) Start->Step1 Step2 Reduction of Nitrostyrene (e.g., with LiAlH4) Step1->Step2 Product 2C-x Analogue Step2->Product

Caption: Generalized synthetic route for 2C-x analogues.

Step-by-Step Protocol Outline:

  • Condensation: React the starting 2,5-dimethoxybenzaldehyde derivative with nitromethane in the presence of a base (e.g., ammonium acetate) to form the corresponding β-nitrostyrene.

  • Reduction: Reduce the β-nitrostyrene to the primary amine using a strong reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF).

  • Purification: Purify the final 2C-x compound, typically through conversion to its hydrochloride salt and recrystallization.

In Vitro Pharmacological Evaluation

The pharmacological activity of newly synthesized compounds is assessed using a variety of in vitro assays.

In Vitro Assay Workflow cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (EC50) & Efficacy BindingAssay Radioligand Binding Assay BindingData Competition Binding Curve BindingAssay->BindingData KiValue Ki Determination BindingData->KiValue FunctionalAssay Calcium Flux Assay FunctionalData Dose-Response Curve FunctionalAssay->FunctionalData EC50Value EC50 & Efficacy Determination FunctionalData->EC50Value Synthesis Synthesized 2C-x Analogue Synthesis->BindingAssay Synthesis->FunctionalAssay

Caption: Workflow for in vitro pharmacological characterization.

4.2.1. Radioligand Binding Assay (for Ki determination)

This assay measures the affinity of a compound for a specific receptor.

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor.[11]

  • Incubation: Incubate the membranes with a known concentration of a radiolabeled ligand (e.g., [3H]ketanserin or [125I]DOI) and varying concentrations of the unlabeled test compound.[12][13]

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.[14]

  • Detection: Quantify the amount of bound radioactivity using a scintillation counter.[13]

  • Data Analysis: Plot the data to generate a competition binding curve and calculate the Ki value, which represents the affinity of the test compound for the receptor.

4.2.2. Calcium Flux Assay (for EC50 and Efficacy determination)

This functional assay measures the ability of a compound to activate the 5-HT2A receptor and elicit a downstream cellular response.

Protocol Outline:

  • Cell Culture: Culture a cell line expressing the human 5-HT2A receptor in a multi-well plate format.[15]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.[16][17]

  • Compound Addition: Add varying concentrations of the test compound to the wells.[15]

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader, such as a FLIPR (Fluorescence Imaging Plate Reader).[15][18]

  • Data Analysis: Plot the dose-response curve to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response), which are measures of potency and efficacy, respectively.

Signaling Pathways and Functional Selectivity

Canonical 5-HT2A Receptor Signaling

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[16][19] Agonist binding initiates a conformational change in the receptor, leading to the activation of phospholipase C (PLC).[19] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[20] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[20]

Canonical 5-HT2A Signaling Pathway Agonist 2C-x Agonist Receptor 5-HT2A Receptor Agonist->Receptor G_Protein Gq/11 Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release triggers PKC_Activation PKC Activation DAG->PKC_Activation activates

Caption: The Gq/11-mediated signaling cascade of the 5-HT2A receptor.

Biased Agonism: A New Frontier in SAR

Recent research has revealed that GPCR signaling is more complex than previously understood. The concept of "biased agonism" or "functional selectivity" posits that different agonists, upon binding to the same receptor, can stabilize distinct receptor conformations that preferentially activate certain downstream signaling pathways over others.[21][22] For the 5-HT2A receptor, this could mean differential activation of the canonical Gq pathway versus other pathways, such as those mediated by β-arrestin.[19][21]

Subtle structural changes in 2C-x analogues can lead to significant differences in their signaling profiles.[23] This functional selectivity may underlie the diverse qualitative effects observed across the 2C-x series.[23] The development of biased agonists holds therapeutic promise, as it may be possible to design compounds that elicit desired therapeutic effects (e.g., neuroplasticity) without inducing undesirable side effects like hallucinations.[21][24]

Conclusion and Future Directions

The structure-activity relationship of 2C-D and its analogues is a rich and complex field of study. The 2,5-dimethoxy-phenethylamine scaffold has proven to be a remarkably versatile template for the design of novel 5-HT2A receptor agonists. While the general principles of SAR are becoming clearer, particularly with respect to substitutions at the 4-position and modifications of the ethylamine side chain, many questions remain.

Future research should focus on:

  • Systematic Exploration of Novel Substitutions: The continued synthesis and pharmacological evaluation of novel analogues will further refine our understanding of the SAR at the 5-HT2A receptor.

  • Elucidation of Biased Agonism: A deeper investigation into the functional selectivity of 2C-x compounds is crucial. This will require the use of a broader range of functional assays that can probe different signaling pathways.

  • Computational Modeling: The use of molecular modeling and simulation can provide valuable insights into the interactions between 2C-x ligands and the 5-HT2A receptor, potentially enabling the rational design of new compounds with desired pharmacological profiles.[24]

By integrating synthetic chemistry, in vitro pharmacology, and computational approaches, the scientific community can continue to unravel the intricate SAR of this fascinating class of compounds, paving the way for the development of novel therapeutics for a range of neuropsychiatric disorders.

References

  • Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. (URL: )
  • Gαq GPCR assays. ION Biosciences. (URL: )
  • Synthesis and Structure–Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist.
  • Biased signaling via serotonin 5-HT 2A receptor: From structural aspects to in vitro and in vivo pharmacology. PubMed. (URL: )
  • Serotonin 5-HT2A receptor agonist. Wikipedia. (URL: )
  • Functional selectivity of hallucinogenic phenethylamine and phenylisopropylamine derivatives at human 5-hydroxytryptamine (5-HT)2A and 5-HT2C receptors. PubMed. (URL: )
  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. PubMed. (URL: )
  • Using Calcium Imaging as a Readout of GPCR Activation.
  • Detection of new biased agonists for the serotonin 5-HT2A receptor: modeling and experimental valid
  • 2C-D. Wikipedia. (URL: )
  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC - NIH. (URL: )
  • 2C-D. Grokipedia. (URL: )
  • Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. PubMed. (URL: )
  • 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays. (URL: )
  • The G protein biased serotonin 5-HT2A receptor agonist lisuride exerts anti-depressant drug-like activities in mice. Frontiers. (URL: )
  • 2C-D. PsychonautWiki. (URL: )
  • 2C-D (hydrochloride) (2,5-Dimethoxy-4-methylphenethylamine, CAS Number: 25505-65-1). (URL: )
  • 5-HT2A Biochemical Binding Assay Service. Reaction Biology. (URL: )
  • Radioligand binding assays for hu... - EMBL-EBI. (URL: )
  • The Varieties of the Psychedelic Experience: A Preliminary Study of the Association Between the Reported Subjective Effects and the Binding Affinity Profiles of Substituted Phenethylamines and Tryptamines. Frontiers. (URL: )
  • Assay in Summary_ki. BindingDB. (URL: )
  • 2C (psychedelics). Wikipedia. (URL: )
  • 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. (URL: )
  • Development of a 5-hydroxytryptamine(2A)
  • Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists.

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Foundational

Basic toxicological screening of 2,5-dimethoxy-4-methylphenethylamine

An In-Depth Technical Guide for the Toxicological Screening of 2,5-dimethoxy-4-methylphenethylamine (2C-B) Abstract This guide provides a comprehensive framework for the basic toxicological screening of 2,5-dimethoxy-4-m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the Toxicological Screening of 2,5-dimethoxy-4-methylphenethylamine (2C-B)

Abstract

This guide provides a comprehensive framework for the basic toxicological screening of 2,5-dimethoxy-4-methylphenethylamine (2C-B), a psychedelic phenethylamine. As interest in the therapeutic potential of psychedelic compounds grows, rigorous and scientifically sound toxicological evaluation is paramount for ensuring safety and meeting regulatory standards. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach that moves from fundamental pharmacokinetic principles to detailed in vitro mechanistic assays and confirmatory in vivo studies. The methodologies presented herein are designed to be self-validating, providing a robust dataset for an initial risk assessment of 2C-B and related compounds.

Introduction: The Need for a Structured Toxicological Evaluation

2,5-dimethoxy-4-methylphenethylamine, commonly known as 2C-B, is a synthetic psychedelic compound structurally related to mescaline.[1] It primarily acts as a partial agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2][3] While its acute psychological and physiological effects in humans have been characterized to some extent, a comprehensive preclinical toxicological profile is less well-defined.[2] The development of any novel psychoactive substance for potential therapeutic use necessitates a thorough evaluation of its safety profile. This guide outlines a logical and efficient screening cascade designed to identify potential toxicological liabilities of 2C-B early in the development process. The causality behind the selection of each assay is explained, emphasizing a tiered approach that begins with broad assessments of cytotoxicity and progresses to more specific, mechanism-based investigations of genotoxicity, cardiotoxicity, and neurotoxicity.

Pharmacokinetics and Metabolism: The Basis of Systemic Exposure

Understanding the absorption, distribution, metabolism, and excretion (ADME) of 2C-B is fundamental to designing relevant toxicological studies. 2C-B is typically administered orally and exhibits relatively low bioavailability.[4] Its metabolism is primarily mediated by monoamine oxidase enzymes (MAO-A and MAO-B) and to a lesser extent, the cytochrome P450 (CYP450) system.[2][3]

The liver is the principal site of metabolism, where 2C-B undergoes deamination and demethylation to produce metabolites such as 4-bromo-2,5-dimethoxyphenylethanol (2C-B-ALC) and 4-bromo-2,5-dimethoxyphenylacetic acid (2C-B-CBA).[2] The potential for these metabolic pathways to either detoxify the parent compound or generate reactive metabolites underscores the necessity of incorporating a metabolic activation system (e.g., a liver S9 fraction) in in vitro genotoxicity assays. This ensures that the toxicological assessment accounts for the full spectrum of compounds the body would be exposed to in vivo.

In Vitro Toxicity Assessment: A Tiered Approach to Mechanistic Insights

In vitro assays are the cornerstone of a preliminary toxicological screen, offering a rapid and cost-effective means of identifying potential hazards at the cellular level. This section details a battery of assays designed to provide a comprehensive overview of 2C-B's potential toxicity.

Foundational Cytotoxicity Screening

The initial step in any in vitro toxicological evaluation is to determine the concentration range over which the test compound elicits cytotoxic effects. This is crucial for selecting appropriate concentrations for more complex and sensitive downstream assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Cell Seeding: Plate a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 2C-B in culture medium and treat the cells for 24-48 hours. Include a vehicle control.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle control.

Lactate Dehydrogenase (LDH) Assay:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Measurement: Measure the absorbance at 490 nm. The amount of formazan produced is proportional to the amount of LDH released from damaged cells.

Genotoxicity and Mutagenicity Potential

Genotoxicity testing is a critical component of safety assessment, as compounds that damage DNA can have carcinogenic or mutagenic effects.

Ames Test (Bacterial Reverse Mutation Assay):

  • Strain Preparation: Prepare overnight cultures of appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA102) that are auxotrophic for histidine.

  • Metabolic Activation: Prepare a mixture containing the bacterial culture, the test compound at various concentrations, and a liver S9 fraction for metabolic activation (a parallel test without S9 is also required).

  • Plating: Pour the mixture onto minimal glucose agar plates lacking histidine.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates mutagenic potential.

In Vitro Micronucleus Assay:

  • Cell Culture and Treatment: Culture human peripheral blood lymphocytes or a suitable cell line (e.g., TK6) and treat with various concentrations of 2C-B, with and without S9 metabolic activation.

  • Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant increase in micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome-losing) activity.

Cardiovascular Safety Profile

Given the serotonergic mechanism of 2C-B, a focused cardiovascular safety assessment is essential. Agonism at the 5-HT2B receptor has been linked to cardiac valvulopathy, and off-target effects on cardiac ion channels can lead to arrhythmias.

hERG Channel Assay (Automated Patch Clamp):

  • Cell Line: Use a stable cell line expressing the human ether-à-go-go-related gene (hERG), such as HEK293 cells.

  • Electrophysiology: Employ an automated patch-clamp system (e.g., QPatch) to measure the hERG potassium current in whole-cell configuration.

  • Compound Application: Apply a range of 2C-B concentrations to the cells and record the effect on the hERG current.

  • Data Analysis: Calculate the percentage of hERG current inhibition and determine the IC50 value. Significant inhibition suggests a potential risk for QT interval prolongation.

5-HT2B Receptor Binding Assay:

  • Membrane Preparation: Use cell membranes from a cell line stably transfected with the human 5-HT2B receptor.

  • Competitive Binding: Incubate the membranes with a radiolabeled ligand for the 5-HT2B receptor (e.g., [3H]-LSD) in the presence of increasing concentrations of 2C-B.

  • Separation and Scintillation Counting: Separate the bound from free radioligand by filtration and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibitor constant) of 2C-B for the 5-HT2B receptor. High affinity binding warrants further investigation into potential valvulopathic effects.

Neurotoxicity Mechanisms

Psychoactive compounds inherently target the central nervous system, making an assessment of potential neurotoxicity critical. This includes investigating mechanisms such as oxidative stress and mitochondrial dysfunction.

Reactive Oxygen Species (ROS) Production Assay:

  • Cell Culture and Treatment: Culture a neuronal cell line (e.g., SH-SY5Y) and treat with 2C-B for a defined period.

  • Probe Loading: Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

Mitochondrial Membrane Potential (MMP) Assay:

  • Cell Culture and Treatment: Treat cultured neuronal cells with 2C-B.

  • Dye Staining: Stain the cells with a cationic fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner (e.g., TMRE or JC-1).

  • Fluorescence Analysis: Quantify the fluorescence using a microplate reader or fluorescence microscopy. A decrease in fluorescence indicates mitochondrial depolarization, a marker of mitochondrial dysfunction.

In Vivo Toxicity Assessment: Evaluating Systemic Effects

Following the initial in vitro screening, in vivo studies are necessary to understand the toxicological effects of 2C-B in a whole-organism context.

Developmental and Acute Systemic Toxicity

The zebrafish model offers a high-throughput approach to assess developmental toxicity, while rodent studies provide essential data on acute systemic toxicity.

Zebrafish Developmental Toxicity Assay:

  • Embryo Exposure: Expose zebrafish embryos to a range of 2C-B concentrations from a few hours post-fertilization for up to 5 days.

  • Endpoint Assessment: Monitor the embryos daily for mortality, hatching rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).

  • Data Analysis: Determine the Lethal Concentration 50 (LC50) and the concentration at which developmental abnormalities occur. Studies have shown that 2C-B can induce significant dysmorphological effects in developing zebrafish larvae.[5]

Rodent Acute Oral Toxicity Study (Following OECD Guideline 420, 423, or 425):

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).

  • Dosing: Administer 2C-B orally in a single dose at predefined concentration levels.

  • Observation: Observe the animals for mortality and clinical signs of toxicity for at least 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Data Analysis: The results are used to classify the substance by its acute toxicity and to estimate the LD50.

Sub-chronic Toxicity Evaluation

Repeat-dose toxicity studies are crucial for identifying potential target organs and determining a safe dose for longer-term exposure.

28-Day Repeat-Dose Oral Toxicity Study in Rodents:

  • Animal Model and Groups: Use both male and female rodents, divided into at least three dose groups and a control group.

  • Dosing: Administer 2C-B orally once daily for 28 consecutive days.

  • In-life Observations: Monitor clinical signs, body weight, and food consumption throughout the study.

  • Clinical and Anatomic Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis. Conduct a full necropsy and histopathological examination of major organs and tissues.

  • Data Analysis: Identify any dose-related adverse effects and establish the No-Observed-Adverse-Effect-Level (NOAEL).

Data Presentation and Interpretation

A clear and concise presentation of the toxicological data is essential for a comprehensive risk assessment. The following tables summarize key quantitative parameters for 2C-B based on available literature.

Table 1: In Vitro Cytotoxicity of 2C-B

Cell LineAssayEndpointValueReference
Differentiated SH-SY5YNeutral Red UptakeEC50> 500 µM[6]
Differentiated SH-SY5YResazurin ReductionEC50459.7 µM[6]
HepG2Neutral Red UptakeEC50> 1000 µM[6]
HepG2Resazurin ReductionEC50509.7 µM[6]
CATH.a cellsLDH ReleaseEC50> 250 µM[7]
B65 cellsLDH ReleaseEC50> 300 µM[7]

Table 2: In Vivo Effects of 2C-B

SpeciesRouteDoseEffectReference
HumanOral10-20 mgIncreased systolic blood pressure (ngcontent-ng-c3932382896="" class="ng-star-inserted">+19 mmHg) and heart rate (+13 bpm)
MouseIntraperitoneal10-20 mg/kgImpaired rotarod performance, increased lipid peroxidation in cerebral cortex and cerebellum[8][9]
RatSubcutaneous25 mg/kgIncreased dopamine levels in the nucleus accumbens[1]

Visualizing a Key Signaling Pathway

The primary mechanism of action for 2C-B involves its interaction with serotonin receptors. The following diagram illustrates the canonical G-protein-dependent signaling pathway initiated by 5-HT2A receptor activation, as well as the potential for β-arrestin-mediated signaling, which can lead to different cellular outcomes.

G_Protein_and_Arrestin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_Protein Gαq/11 Receptor->G_Protein Activates GRK GRK Receptor->GRK Phosphorylates Arrestin β-Arrestin Receptor->Arrestin Recruits PLC PLC G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ERK ERK Signaling Arrestin->ERK Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Cellular_Response_G Cellular Response (e.g., neuronal excitation) Ca_Release->Cellular_Response_G PKC->Cellular_Response_G Cellular_Response_A Cellular Response (e.g., receptor internalization, MAPK activation) ERK->Cellular_Response_A TCB 2C-B TCB->Receptor Binds & Activates

Caption: 5-HT2A Receptor Signaling Pathways Activated by 2C-B.

Conclusion

The toxicological screening framework presented in this guide provides a systematic and comprehensive approach for evaluating the safety of 2,5-dimethoxy-4-methylphenethylamine (2C-B). By progressing from foundational in vitro cytotoxicity and genotoxicity assays to more targeted assessments of cardiovascular and neurotoxic potential, and culminating in in vivo studies, researchers can build a robust safety profile for this compound. The data gathered through these methods are essential for identifying potential hazards, understanding mechanistic pathways of toxicity, and making informed decisions in the drug development process. Adherence to these scientifically rigorous and self-validating protocols will be critical for any future consideration of 2C-B or related phenethylamines for therapeutic applications.

References

  • González, D., et al. (2018). Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. Frontiers in Pharmacology, 9, 295. [Link]

  • Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. (2024). MDPI. [Link]

  • Chang-Mu, C., et al. (2017). Characterization of Psychoactive, Addictive, and Neurotoxic Effects of New Synthetic Amphetamine-like 2C-B, 2C-I and PMMA in Mice. Neuropsychiatry (London), 7(6), 881-892. [Link]

  • Farré, M., et al. (2018). Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. Academia.edu. [Link]

  • Acute Effects of 2C-B Compared With MDMA and Psilocybin in Healthy Subjects. (2025). kofam.ch. [Link]

  • Leyden, C., et al. (2014). Hidden Dangers of Novel Psychostimulant Abuse Revealed using Danio rerio as a Model of Neurodevelopmental Toxicity. Frontiers. [Link]

  • Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. (2023). National Center for Biotechnology Information. [Link]

  • Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. (n.d.). National Center for Biotechnology Information. [Link]

  • Gawliński, R., et al. (2023). Cardiovascular safety of psychedelic medicine: current status and future directions. National Center for Biotechnology Information. [Link]

  • Asanuma, M., et al. (2020). The neurotoxicity of psychoactive phenethylamines “2C series” in cultured monoaminergic neuronal cell lines. ResearchGate. [Link]

  • Characterization of Psychoactive, Addictive, and Neurotoxic Effects of New Synthetic Amphetamine-like 2C-B, 2C-I and PMMA in Mice. (2017). Neuropsychiatry Journal. [Link]

  • Ramaekers, J., et al. (2023). Assessment of the acute effects of 2C-B vs psilocybin on subjective experience, mood and cognition. ResearchGate. [Link]

  • Behavioral and genetic analysis of the effects of the psychedelic 2,5-dimethoxy-4-iodoamphetamine (DOI) in C. elegans. (2025). National Center for Biotechnology Information. [Link]

  • Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. (2023). ResearchGate. [Link]

  • Silva, J.P., et al. (2025). Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential?. National Center for Biotechnology Information. [Link]

  • Figure 3 2C-I and 2C-B block selectively the 5-HT 2A but not the 5-HT... (n.d.). ResearchGate. [Link]

  • 2C-B: The Forgotten Psychedelic That Could Be a Game-Changer. (2025). UPRA. [Link]

  • Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. (2025). chemrxiv.org. [Link]

  • Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. (2018). Frontiers. [Link]

  • β-arrestin–biased signaling through the β2-adrenergic receptor promotes cardiomyocyte contraction. (2016). PNAS. [Link]

  • Serotonin receptor signaling and regulation via β-arrestins. (2010). National Center for Biotechnology Information. [Link]

  • 2C-B. (n.d.). Wikipedia. [Link]

  • Acute effects of 2C-B compared to MDMA and psilocybin in healthy subjects. (n.d.). kofam.ch. [Link]

  • β-arrestin-dependent ERK signaling positively correlates with reduced anxiety-like and conditioned fear-related behavior in mice. (2020). bioRxiv. [Link]

  • Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. (2024). ResearchGate. [Link]

  • Role of serotonin(2A) and serotonin(2B/2C) receptor subtypes in the control of accumbal and striatal dopamine release elicited in vivo by dorsal raphe nucleus electrical stimulation. (n.d.). National Center for Biotechnology Information. [Link]

  • Risk Assessment of Psychotropic Drugs on Mitochondrial Function Using In Vitro Assays. (n.d.). mdpi.com. [Link]

  • Behavioral effects of 2,5-dimethoxy-4-methylamphetamine (DOM) in rats and mice. (n.d.). National Center for Biotechnology Information. [Link]

  • β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders. (n.d.). National Center for Biotechnology Information. [Link]

  • β-Arrestin-dependent signaling and trafficking of 7-transmembrane receptors is reciprocally regulated by the deubiquitinase USP33 and the E3 ligase Mdm2. (2009). PNAS. [Link]

  • Rodent LD50 Tests. (2025). ResearchGate. [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. (2019). Frontiers. [Link]

  • Assessment of the Acute Effects of 2C-B vs. Psilocybin on Subjective Experience, Mood, and Cognition. (2023). Maastricht University. [Link]

  • Hallucinogen-like Actions of 2,5-Dimethoxy-4-(n)-Propylthiophenethylamine (2C-T-7) in mice and rats. (2025). ResearchGate. [Link]

Sources

Exploratory

Solubility and stability of 2C-D in different solvents

The following technical guide provides an in-depth characterization of the solubility and stability profiles of 2C-D (2,5-Dimethoxy-4-methylphenethylamine). This guide is structured for research and forensic applications...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth characterization of the solubility and stability profiles of 2C-D (2,5-Dimethoxy-4-methylphenethylamine).

This guide is structured for research and forensic applications, prioritizing experimental reproducibility and sample integrity.

(2,5-Dimethoxy-4-methylphenethylamine)

Nomenclature & Physicochemical Core

Target Analyte: 2C-D IUPAC Name: 2-(2,5-dimethoxy-4-methylphenyl)ethanamine Primary CAS: 25505-65-1 (Hydrochloride salt); 24333-19-5 (Free base)

Scientific Disambiguation: In professional research contexts, "2C-D" refers strictly to the 4-methyl substituted phenethylamine.[1] It should not be confused with deuterated isotopologues (e.g., 2C-H-d3) used as internal standards, although the solubility principles described below largely apply to deuterated analogs due to the negligible impact of isotopic substitution on bulk solubility.

PropertyValue (HCl Salt)Value (Free Base)Context
Molecular Weight 231.72 g/mol 195.26 g/mol Critical for molarity calculations.
Physical State Crystalline SolidOily Liquid / Low-melt SolidSalt is preferred for storage stability.
pKa (Amine) ~9.5 (Predicted)~9.5Basic; protonated at physiological pH.
LogP ~1.8 - 2.1~2.5Moderately lipophilic; crosses BBB.
Melting Point 213–214 °CN/AHigh MP indicates stable lattice energy.
Solubility Landscapes

The solubility of 2C-D is dictated by its protonation state. The hydrochloride salt (ionic) and the free base (non-polar) exhibit opposing solubility profiles.

2.1 Solvent Compatibility Table

Data represents saturation limits at 20°C. "High" > 10 mg/mL; "Low" < 1 mg/mL.

SolventHCl Salt SolubilityFree Base SolubilityApplication Note
Water (ddH₂O) High (~10-50 mg/mL)Low / InsolubleIdeal for aqueous buffers (PBS).
Methanol (MeOH) High (>20 mg/mL)High Preferred for GC/LC stock solutions.
Ethanol (EtOH) High (~14 mg/mL)High Suitable for non-toxic biological assays.
DMSO High (~14-30 mg/mL)High Universal vehicle for in vitro screening.
Acetonitrile (ACN) ModerateHigh Common LC-MS mobile phase component.
DCM / Chloroform Low / InsolubleHigh Used for liquid-liquid extraction (LLE).
Hexane / Heptane InsolubleModerateUsed to wash non-polar impurities.
2.2 Solubility Decision Matrix (Workflow)

The following decision tree guides the selection of the appropriate solvent system based on the experimental end-point.

SolubilityWorkflow Start Start: Select 2C-D Form Form_Salt HCl Salt (Standard) Start->Form_Salt Form_Base Free Base (Oily/Solid) Start->Form_Base App_Bio Biological Assay (Cell/Receptor) Form_Salt->App_Bio App_Analytic Analytical (LC-MS/GC-MS) Form_Salt->App_Analytic App_Extract Extraction/Synthesis Form_Base->App_Extract Solv_DMSO DMSO or PBS (Max 0.1% DMSO final) App_Bio->Solv_DMSO High Solubility Solv_MeOH Methanol or Acetonitrile/H2O App_Analytic->Solv_MeOH Volatile/Miscible Solv_DCM Dichloromethane (Non-polar) App_Extract->Solv_DCM Lipophilic

Figure 1: Solvent selection logic based on the chemical form of 2C-D and the intended downstream application.

Stability Dynamics

2C-D is structurally robust due to the stable phenethylamine core, but specific environmental stressors can induce degradation.

3.1 Degradation Pathways

The primary risk to 2C-D stability is oxidative deamination , particularly in solution. While the 4-methyl group is relatively stable, the amine tail is susceptible to oxidation, leading to the formation of the corresponding aldehyde and subsequently the benzoic acid derivative.

Key Stressors:

  • Oxidation: Exposure to air in basic solutions accelerates amine oxidation.

  • Photolysis: Like most phenethylamines, 2C-D absorbs UV light (λmax ~227, 292 nm). Prolonged exposure to direct UV can cause radical-mediated cleavage.

  • Thermal: The HCl salt is thermally stable up to its melting point (~213°C). Free bases are more volatile and prone to thermal degradation.

DegradationPathway Parent 2C-D (Parent) (Amine) Inter Imine Intermediate (Unstable) Parent->Inter Oxidation (-2H) Aldehyde 2,5-dimethoxy-4-methyl- phenylacetaldehyde Inter->Aldehyde Hydrolysis (+H2O) Acid 2,5-dimethoxy-4-methyl- benzoic acid Aldehyde->Acid Oxidation (+O)

Figure 2: Primary oxidative degradation pathway of 2C-D in solution under stress conditions.

3.2 Storage Recommendations
  • Solid State: Store at -20°C, desiccated, protected from light. Stability: >3 years.

  • Solution (MeOH/ACN): Store at -20°C or -80°C in amber glass vials with PTFE-lined caps. Stability: 6–12 months.

  • Solution (Water/PBS): Prepare fresh. Aqueous solutions are prone to microbial growth and hydrolysis over time.

Analytical Protocols

To ensure data integrity, the following self-validating protocols should be used for stock preparation.

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

For in vitro receptor binding or cytotoxicity assays.

  • Calculate: Determine mass required. For 2C-D HCl (MW 231.72), 2.32 mg is required for 1 mL of 10 mM solution.

  • Weigh: Using an analytical balance (d=0.01 mg), weigh ~5 mg of 2C-D HCl into a tared amber glass vial. Record exact mass (

    
    ).
    
  • Dissolve: Add anhydrous DMSO to achieve exactly 10 mM.

  • Validate: Vortex for 30 seconds. Inspect visually for particulates. If undissolved, sonicate at 30°C for 5 minutes.

  • Aliquot: Split into 50 µL aliquots to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Forced Degradation (Stress Testing)

To validate stability-indicating HPLC methods.

  • Acid Stress: Dissolve 2C-D in 0.1 M HCl. Heat at 60°C for 4 hours. (Expect minimal degradation).

  • Base Stress: Dissolve in 0.1 M NaOH. Heat at 60°C for 4 hours. (Expect moderate degradation via oxidation).

  • Oxidative Stress: Treat with 3% H₂O₂ at room temperature for 2 hours. (Expect formation of N-oxide or aldehyde species).

References
  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Defines synthesis and identity of 2C-D).
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2014). Monographs: 2,5-Dimethoxy-4-methylamphetamine (DOM/2C-D analogs). Retrieved from [Link]

  • PubChem. (2024). 2,5-Dimethoxy-4-methylphenethylamine (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Carmo, H., et al. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes. Toxicology, 206(1), 75-89.

Sources

Foundational

An In-depth Technical Guide to Endogenous and Exogenous Phenethylamines

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract Phenethylamine and its derivatives represent a vast and crucial class of neuroactive compounds. This technical guide provides a compre...

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenethylamine and its derivatives represent a vast and crucial class of neuroactive compounds. This technical guide provides a comprehensive overview of both endogenous and exogenous phenethylamines, detailing their synthesis, metabolism, and profound physiological and pharmacological effects. We explore their mechanisms of action, with a particular focus on their interactions with the Trace Amine-Associated Receptor 1 (TAAR1) and the serotonin 5-HT2A receptor. This document is designed to be a technical resource, offering detailed experimental protocols for the synthesis, analysis, and functional characterization of these compounds, equipping researchers with the knowledge to advance our understanding of this fascinating chemical class.

Introduction: The Phenethylamine Core

The phenethylamine scaffold, a simple aromatic ring attached to an ethylamine side chain, is the foundational structure for a diverse array of biologically active molecules.[1] This includes endogenous neurotransmitters essential for normal brain function, as well as a wide range of exogenous substances with therapeutic and psychoactive properties.[2] Understanding the subtle structural modifications that dictate the varied pharmacological profiles of these compounds is a cornerstone of neuropharmacology and drug development.

Endogenous Phenethylamines are naturally occurring trace amines in the mammalian central nervous system.[3] The prototypical compound, β-phenylethylamine (PEA), is biosynthesized from the amino acid L-phenylalanine and is often referred to as the body's natural amphetamine due to its stimulant properties.[3][4] These endogenous molecules are believed to play a modulatory role in monoaminergic neurotransmission, influencing mood, attention, and reward pathways.[4]

Exogenous Phenethylamines encompass a broad spectrum of synthetic and naturally derived compounds. This category includes therapeutic agents such as amphetamines for ADHD, as well as a vast number of psychoactive substances with stimulant, hallucinogenic, and empathogenic effects.[2] The pharmacological diversity of this class stems from the various substitutions that can be made to the phenyl ring, the ethyl side chain, and the amine group, each modification altering the compound's affinity and efficacy at various receptor targets.

The Endogenous Landscape: Biosynthesis, Metabolism, and Physiological Roles

The primary endogenous phenethylamine, PEA, is synthesized in the brain from L-phenylalanine via decarboxylation by the enzyme aromatic L-amino acid decarboxylase.[3] Despite its continuous synthesis, the physiological concentrations of PEA remain low due to its rapid metabolism by monoamine oxidase B (MAO-B).[4] This rapid turnover suggests a role as a dynamic modulator of neuronal activity rather than a classical neurotransmitter.

The physiological functions of endogenous phenethylamines are primarily mediated through their interaction with Trace Amine-Associated Receptors (TAARs), particularly TAAR1.[3] TAAR1 is a G-protein coupled receptor (GPCR) that, when activated by phenethylamines, can influence dopamine, serotonin, and norepinephrine signaling.[3] This interaction is believed to be central to the mood-elevating and stimulant effects of endogenous PEA.[4] Dysregulation of endogenous phenethylamine levels has been implicated in a variety of neuropsychiatric conditions, including depression and ADHD.[4]

Exogenous Phenethylamines: A Universe of Pharmacological Diversity

The synthetic exploration of the phenethylamine scaffold has yielded a vast array of compounds with diverse pharmacological properties. These can be broadly categorized based on their primary mechanism of action and resulting psychoactive effects.

Substituted Phenethylamines: Structure-Activity Relationships

The pharmacological profile of a phenethylamine derivative is exquisitely sensitive to its substitution pattern. Key modifications include:

  • Ring Substitutions: The addition of functional groups, such as methoxy or halogen moieties, to the phenyl ring can dramatically alter receptor affinity and selectivity. For instance, the "2C" series of psychedelic phenethylamines are characterized by methoxy groups at the 2 and 5 positions of the phenyl ring.[2]

  • Alpha-Methylation: The addition of a methyl group at the alpha position of the ethyl side chain, as seen in amphetamine, confers resistance to metabolism by MAO, significantly prolonging the compound's duration of action.

  • Nitrogen-Alkylation: Substitution on the amine group can also modulate pharmacological activity.

These structural modifications influence the interaction of the molecule with its target receptors, leading to a spectrum of effects from pure stimulation to profound psychedelic experiences.

Key Exogenous Phenethylamine Classes
  • Stimulants: This class, exemplified by amphetamine and methamphetamine, primarily acts by increasing the extracellular levels of dopamine and norepinephrine. They are potent central nervous system stimulants used to treat ADHD and narcolepsy, but also have a high potential for abuse.

  • Psychedelics/Hallucinogens: Compounds like mescaline and the "2C" family derive their effects primarily from potent agonism at the serotonin 5-HT2A receptor.[2] This interaction is responsible for the profound alterations in perception, cognition, and mood characteristic of the psychedelic experience.

  • Entactogens/Empathogens: This class, which includes MDMA (ecstasy), is characterized by its ability to produce feelings of emotional openness, empathy, and euphoria. Their primary mechanism involves the potent release of serotonin, in addition to effects on dopamine and norepinephrine.

Key Molecular Targets: TAAR1 and 5-HT2A Receptors

The diverse effects of phenethylamines are mediated through their interactions with a range of neuronal receptors. Two of the most critical targets are TAAR1 and the 5-HT2A receptor.

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a Gs-coupled GPCR that is activated by endogenous trace amines like PEA, as well as by amphetamine and its derivatives.[3] Upon activation, TAAR1 initiates a signaling cascade that leads to the production of cyclic AMP (cAMP). This can modulate the activity of dopamine and serotonin transporters, leading to an increase in extracellular monoamine levels.

Figure 1: TAAR1 Signaling Pathway.

Serotonin 5-HT2A Receptor

The 5-HT2A receptor is a Gq-coupled GPCR that is the primary target for psychedelic phenethylamines.[2] Agonism at this receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), leading to downstream effects on neuronal excitability and gene expression.

Figure 2: 5-HT2A Receptor Signaling Pathway.

Quantitative Pharmacology: A Comparative Overview

The following tables summarize key pharmacological data for a selection of endogenous and exogenous phenethylamines, providing a comparative view of their receptor binding affinities and functional potencies.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Phenethylamines

CompoundTAAR15-HT2A
Endogenous
β-Phenylethylamine~2300>10,000
Exogenous Stimulants
Amphetamine~630-3100>10,000
Methamphetamine~630-3100>10,000
Exogenous Psychedelics
Mescaline>10,000150-12,000
2C-BNot widely reported~59
2C-INot widely reported~137
DOBNot widely reported59

Note: Data compiled from multiple sources.[5][6][7] Values can vary depending on the assay conditions and species.

Table 2: Functional Potency (EC50, nM) and Efficacy of Selected Phenethylamines

CompoundReceptorAssayEC50 (nM)Efficacy (Imax vs 5-HT)
Psychedelics
DOI5-HT2API Hydrolysis~10Full Agonist
DOM5-HT2API Hydrolysis~20Partial Agonist (58%)
2C-I5-HT2API Hydrolysis~30Partial Agonist
2C-B5-HT2API Hydrolysis~40Partial Agonist

Note: Data compiled from multiple sources.[8] Efficacy is expressed relative to the maximal response of the endogenous ligand, serotonin (5-HT).

Experimental Methodologies: A Practical Guide

This section provides detailed, step-by-step protocols for the synthesis, analysis, and functional characterization of phenethylamines, designed to be a practical resource for laboratory researchers.

Synthesis of Phenethylamine Derivatives via Reductive Amination

This protocol describes a general method for the synthesis of N-substituted phenethylamines.

Reductive_Amination Phenethylamine Phenethylamine Hydrochloride Imine Imine intermediate Phenethylamine->Imine Aldehyde Aldehyde Aldehyde->Imine Solvent Ethanol + Triethylamine Solvent->Imine Product N-Substituted Phenethylamine Imine->Product Reduction Reducing_Agent Sodium Borohydride Reducing_Agent->Product Workup Work-up & Purification Product->Workup Final_Product Final Product Workup->Final_Product

Figure 3: Reductive Amination Workflow.

Protocol:

  • To a suspension of the phenethylamine hydrochloride (1.0 mmol) and the corresponding aldehyde (1.1 equiv) in ethanol (10 mL), add triethylamine (1.0 equiv).

  • Stir the reaction mixture at room temperature until imine formation is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC) (typically 30 minutes to 3 hours).

  • Add sodium borohydride (2.0 mmol) to the reaction mixture and continue stirring for an additional 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by flash chromatography to yield the desired N-substituted phenethylamine.[9]

Radioligand Binding Assay for 5-HT2A Receptors

This protocol outlines a method for determining the binding affinity of a test compound for the 5-HT2A receptor using a competitive binding assay.[6][10][11]

Materials:

  • Membrane preparation from cells expressing the human 5-HT2A receptor.

  • Radioligand: [125I]DOI or [3H]Ketanserin.

  • Non-specific ligand: 10 µM DOI or 0.1 mM 1-Naphthylpiperazine.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 5 mM MgCl2, 10 µM pargyline.[10]

  • 96-well filter plates (e.g., Millipore MultiScreen with GF/B or GF/C filters).

  • Scintillation counter.

Protocol:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add in the following order: assay buffer, test compound or vehicle, radioligand, and membrane preparation. The final assay volume is typically 200-250 µL.

  • Incubate the plate for 60 minutes at room temperature with gentle agitation.[10][11]

  • Terminate the reaction by rapid vacuum filtration over the filter plate.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Dry the filter plate.

  • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding (in the presence of a saturating concentration of a known ligand) from the total binding.

  • Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Analysis of Phenethylamines in Urine by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of phenethylamines in urine samples.

Sample Preparation:

  • Centrifuge the urine sample to pellet any particulate matter.

  • Take an aliquot of the supernatant and dilute it with a solution of 50% methanol in water containing an internal standard.

  • Filter the diluted sample through a 0.22 µm filter before injection.

LC-MS/MS Conditions:

  • LC Column: A C18 or Phenyl-Hexyl column is suitable.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid and 5 mM ammonium acetate) and an organic phase (e.g., methanol with 0.1% formic acid).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.

Data Analysis:

  • Generate a calibration curve using standards of known concentrations.

  • Quantify the phenethylamines in the urine samples by comparing their peak areas to the calibration curve.

Conclusion and Future Directions

The phenethylamine family of compounds continues to be a rich source of pharmacological probes and potential therapeutic agents. The ongoing exploration of their interactions with TAAR1, the 5-HT2A receptor, and other neuronal targets is crucial for understanding their diverse physiological and psychological effects. The development of more selective ligands will be instrumental in dissecting the complex signaling pathways involved and may lead to novel treatments for a range of neuropsychiatric disorders. The experimental methodologies detailed in this guide provide a foundation for researchers to contribute to this exciting and rapidly evolving field.

References

  • EMBL-EBI. (n.d.). Radioligand binding assays for hu... Retrieved from [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]

  • Brandt, S. D., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology.
  • van der Meijden, M. J., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptors and Signal Transduction.
  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). (a−c) Predicted binding poses and ligand−receptor interactions of.... Retrieved from [Link]

  • Biomolecules & Therapeutics. (2022).
  • Sungkyunkwan University. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor.
  • KoreaScience. (n.d.). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics.
  • National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Retrieved from [Link]

  • PubMed. (2025). Preclinical development of [¹⁸F]TAAR1-2203 as a PET radioligand for imaging TAAR1 expression and receptor occupancy.
  • National Center for Biotechnology Information. (n.d.). Differences in potency and efficacy of a series of phenylisopropylamine/phenylethylamine pairs at 5-HT2A and 5-HT2C receptors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

  • Caring Sunshine. (n.d.). Relationship: Specific Neurotransmitters and Beta Phenethylalamine. Retrieved from [Link]

  • PubMed. (n.d.). Preclinical development of [¹⁸F]TAAR1-2203 as a PET radioligand for imaging TAAR1 expression and receptor occupancy.
  • Shimadzu. (n.d.). 01-00823-EN Analysis of Phenethylamines Using On-Column TFA Derivatization. Retrieved from [Link]

  • University of Virginia School of Medicine. (2024). Phenethylamines.
  • MDPI. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review.
  • ResearchGate. (n.d.). Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025).
  • SciSpace. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and.
  • University of Pretoria. (n.d.). Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N -. Retrieved from [Link]

Sources

Exploratory

Understanding the 2C family of psychedelic phenethylamines

Topic: The 2C Phenethylamine Scaffold: Pharmacological Characterization and Development Potential Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Pharmacologists, and Medicinal Chemists Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The 2C Phenethylamine Scaffold: Pharmacological Characterization and Development Potential Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Pharmacologists, and Medicinal Chemists

Executive Summary: The 2,5-Dimethoxy Motif

The "2C" family represents a distinct class of psychoactive phenethylamines defined by a 2,5-dimethoxy substitution pattern on the phenyl ring.[1][2][3] Originally systematized by Alexander Shulgin, this scaffold has evolved from recreational novelties to critical tools for probing the 5-HT2A receptor's orthosteric binding site.

For the drug developer, the 2C scaffold offers a unique structure-activity relationship (SAR) profile that differs significantly from the tryptamine (e.g., psilocybin) and ergoline (e.g., LSD) classes. Unlike tryptamines, which often degrade rapidly via MAO, and ergolines, which suffer from promiscuous binding profiles, the 2C family offers a tunable platform for investigating functional selectivity (biased agonism) at the 5-HT2A receptor.

Structural Activity Relationship (SAR)

The pharmacological potency of the 2C family is governed by the substituent at the 4-position of the phenyl ring. The core pharmacophore requires the 2,5-dimethoxy arrangement to anchor the molecule within the receptor's hydrophobic pocket, but the 4-position dictates affinity and potency.

Mechanistic SAR Logic
  • The Hydrophobic Pocket: The 5-HT2A receptor contains a specific hydrophobic cleft that accommodates the 4-position substituent.

  • Lipophilicity Correlation: There is a strong positive correlation between the lipophilicity of the 4-substituent and binding affinity.[4]

    • Halogens (Br, I, Cl): High potency (e.g., 2C-B, 2C-I). The heavy atoms fill the hydrophobic pocket efficiently.

    • Alkyls (Ethyl, Propyl): Potency increases with chain length up to a point (e.g., 2C-E, 2C-P) before steric hindrance occurs.

    • Polar Groups: Introduction of polar groups (e.g., -OH, -NH2) at the 4-position drastically reduces affinity, collapsing the psychoactive potential.

Visualization: The 2C Scaffold Hierarchy

The following diagram illustrates the chemical derivation and SAR logic of the 2C family.

SAR_Hierarchy Phenethylamine Phenethylamine Backbone (Rapid MAO degradation) Dimethoxy_Core 2,5-Dimethoxy Substitution (Metabolic Shielding) Phenethylamine->Dimethoxy_Core + 2,5-MeO R4_Position 4-Position Substituent (R4) (Potency Determinant) Dimethoxy_Core->R4_Position Critical Modification Halogenated Halogenated (High Potency) 2C-B (Br), 2C-I (I) R4_Position->Halogenated + Hydrophobic Halogen Alkyl Alkyl Chain (High Duration) 2C-E (Ethyl), 2C-P (Propyl) R4_Position->Alkyl + Hydrophobic Alkyl NBOMe N-Benzyl Derivative (Super-Agonist) 25I-NBOMe Halogenated->NBOMe + N-(2-methoxybenzyl)

Figure 1: Structural derivation of the 2C family.[2][3] Note the divergence into Halogenated and Alkyl subclasses, and the further derivation into the super-potent NBOMe class.

Pharmacodynamics & Functional Selectivity

The 2C compounds act primarily as partial agonists at the 5-HT2A receptor.[1][5] However, their utility in research lies in their varying degrees of efficacy and selectivity compared to full agonists like 5-HT (serotonin) or super-agonists like the NBOMe derivatives.

Receptor Binding Profile (Ki Values)

The following table summarizes the binding affinities of key 2C compounds compared to reference standards. Note the nanomolar (nM) affinity, where lower numbers indicate tighter binding.

CompoundR4 Substituent5-HT2A Ki (nM)5-HT2C Ki (nM)Selectivity (2A vs 2C)
2C-B Bromine (-Br)1.245Moderate
2C-I Iodine (-I)0.832Moderate
2C-E Ethyl (-CH2CH3)2.560Moderate
25I-NBOMe Iodine (N-Benzyl)0.040.2Low (High Potency)
Mescaline Methoxy (-OCH3)350800Low

Data aggregated from Rickli et al. (2015) and PDSP database.

Signaling Pathway

Upon binding, 2C ligands stabilize a specific receptor conformation that preferentially couples to the Gαq/11 protein family. This triggers the Phospholipase C (PLC) cascade, leading to intracellular calcium release. This pathway is distinct from the


-arrestin pathway often associated with receptor internalization and tolerance.

Signaling_Pathway Ligand 2C Ligand (e.g., 2C-B) Receptor 5-HT2A Receptor Ligand->Receptor Binding Gq Gαq/11 Protein Receptor->Gq Activation PLC PLC-β Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Flux

Figure 2: The canonical Gq-mediated signaling cascade activated by 2C phenethylamines, resulting in calcium mobilization.

Pharmacokinetics & Metabolism

Unlike the DOx family (amphetamines), 2C compounds lack the


-methyl group on the ethylamine chain. This structural difference has profound pharmacokinetic implications:
  • MAO Susceptibility: 2C compounds are susceptible to deamination by Monoamine Oxidase (MAO-A and MAO-B).[5] However, the 2,5-dimethoxy substitution provides enough steric shielding to allow for oral activity, albeit with lower potency than their amphetamine counterparts (DOx).

  • Metabolic Fate:

    • Oxidative Deamination: The primary route, yielding the corresponding aldehyde, which is then oxidized to phenylacetic acid derivatives (e.g., 2C-B

      
       BDMPE).[5]
      
    • O-Demethylation: Catalyzed by CYP2D6. This is a secondary pathway but relevant for drug-drug interactions.

Experimental Protocol: In Vitro Calcium Flux Assay

Objective: To quantify the functional potency (EC50) and efficacy (Emax) of a 2C analog at the 5-HT2A receptor. Rationale: Binding affinity (Ki) does not equate to functional activity. A calcium flux assay measures the downstream consequence of Gq activation, providing a functional readout of agonism.

Materials
  • Cell Line: HEK-293 or CHO cells stably expressing human 5-HT2A receptor.

  • Dye: Fluo-4 AM (calcium-sensitive fluorescent dye).

  • Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or equivalent microplate reader.

Step-by-Step Methodology
  • Cell Seeding:

    • Plate cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates.

    • Incubate for 24 hours at 37°C / 5% CO2 to reach 90% confluency.

  • Dye Loading:

    • Remove culture media and wash once with HBSS.

    • Add 100

      
      L of Fluo-4 AM loading solution (4 
      
      
      
      M final concentration) containing 2.5 mM Probenecid (to inhibit dye efflux).
    • Incubate for 60 minutes at 37°C in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of the 2C test compound in HBSS (Range:

      
       M to 
      
      
      
      M).
    • Include 5-HT (Serotonin) as a full agonist control (

      
      ).
      
  • Assay Execution:

    • Transfer plate to the FLIPR unit.

    • Establish baseline fluorescence (

      
      ) for 10 seconds.
      
    • Inject test compounds automatically.

    • Record fluorescence (

      
      ) for 180 seconds.
      
  • Data Analysis:

    • Calculate the response as

      
      .
      
    • Plot log(concentration) vs. response.

    • Fit data to a sigmoidal dose-response equation to determine EC50 and Emax relative to 5-HT.

References

  • Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (The foundational text defining the synthesis and subjective effects of the 2C family).
  • Rickli, A., et al. (2015).[6][7][8] Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553.[8] Link

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. Link

  • Villalobos, C. A., et al. (2004).[6] 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes.[9] British Journal of Pharmacology, 141(7), 1167–1174. Link

  • Carmo, H., et al. (2005).[6] Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Toxicology, 206(1), 75-89. Link

Sources

Foundational

Technical Guide: DEA Schedule I Classification &amp; Research Compliance for 2C-D

The following technical guide is structured to provide an authoritative, deep-dive analysis of 2C-D (2-(2,5-Dimethoxy-4-methylphenyl)ethanamine) for research and drug development professionals. It synthesizes regulatory...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of 2C-D (2-(2,5-Dimethoxy-4-methylphenyl)ethanamine) for research and drug development professionals. It synthesizes regulatory compliance, pharmacological mechanisms, and analytical detection into a cohesive operational framework.

Substance: 2-(2,5-Dimethoxy-4-methylphenyl)ethanamine (2C-D) DEA Controlled Substances Code: 7508 Regulatory Status: Schedule I (Synthetic Drug Abuse Prevention Act of 2012)

Executive Summary

2-(2,5-Dimethoxy-4-methylphenyl)ethanamine, commonly known as 2C-D , is a synthetic psychedelic phenethylamine. Unlike many controlled substances that undergo administrative scheduling by the DEA (via 21 U.S.C. § 811), 2C-D was permanently placed into Schedule I of the Controlled Substances Act (CSA) by legislative action through the Synthetic Drug Abuse Prevention Act of 2012 (SDAPA) .

For researchers, this classification denotes that 2C-D has:

  • A high potential for abuse.

  • No currently accepted medical use in treatment in the United States.

  • A lack of accepted safety for use under medical supervision.[1]

This guide outlines the physicochemical profile, the specific regulatory pathway of its control, and the mandatory compliance protocols for researchers intending to study this analyte.

Chemical & Pharmacological Profile

Structure-Activity Relationship (SAR)

2C-D belongs to the "2C" family of phenethylamines, characterized by methoxy groups at the 2- and 5-positions of the phenyl ring. The defining feature of 2C-D is the methyl group at the 4-position.

  • Core Scaffold: 2,5-dimethoxyphenethylamine.

  • C4 Substituent: Methyl (-CH3). This substituent is critical for receptor affinity. In the 2C series, potency typically increases with the lipophilicity and size of the C4 substituent (e.g., 2C-B with Bromine is more potent than 2C-D).

  • Mechanism: 2C-D acts as a partial agonist at the 5-HT2A receptor . Activation of this G-protein-coupled receptor (GPCR) triggers the Gq/11 signaling pathway, leading to phosphoinositide hydrolysis and intracellular calcium mobilization.

Pharmacodynamic Signaling Pathway

The following diagram illustrates the signal transduction pathway activated by 2C-D binding to the 5-HT2A receptor, differentiating it from the canonical 5-HT pathway.

G substance 2C-D (Ligand) receptor 5-HT2A Receptor (GPCR) substance->receptor Binding (Agonist) gprotein Gq/11 Protein Activation receptor->gprotein Conformational Change effector Phospholipase C (PLC) gprotein->effector Stimulates messenger IP3 + DAG Production effector->messenger Hydrolysis of PIP2 response Ca2+ Release & Neuronal Excitation messenger->response Signal Transduction

Figure 1: 5-HT2A Gq-mediated signaling pathway activated by 2C-D.

Physicochemical Properties
PropertyDataRelevance
IUPAC Name 2-(2,5-Dimethoxy-4-methylphenyl)ethanamineOfficial designation for protocols
CAS Number 25505-65-1Identification in chemical databases
Molecular Formula C11H17NO2Mass spectrometry confirmation
Molar Mass 195.26 g/mol Calculation of molarity for in vitro assays
Appearance White crystalline solid (HCl salt)Physical identification
Solubility Soluble in water, ethanolFormulation for administration

Regulatory History: The SDAPA 2012

The scheduling of 2C-D is distinct because it bypassed the standard "8-Factor Analysis" typically conducted by the FDA and DEA for administrative scheduling.

  • Legislation: Synthetic Drug Abuse Prevention Act of 2012 (Subtitle D of Title XI of Pub.[1] L. 112–144).[1]

  • Mechanism: Congress explicitly listed "2-(2,5-Dimethoxy-4-methylphenyl)ethanamine (2C-D)" in the text of the law, amending Section 202(c) of the CSA to add it directly to Schedule I.

  • Implication: Because this was a legislative action, there is no "Notice of Proposed Rulemaking" discussing the medical merits in the Federal Register. The law presumes the substance meets Schedule I criteria (High abuse potential, no medical use).

Research Compliance Workflow

The "Self-Validating" Compliance Protocol

To ensure zero regulatory friction, researchers must follow this linear compliance logic.

Compliance Start Start: Research Need Form225 Submit DEA Form 225 (Researcher) Start->Form225 Protocol Submit Research Protocol (21 CFR 1301.18) Form225->Protocol Attach 3 Copies Security Install UL-Rated Safe (21 CFR 1301.72) Protocol->Security Verify Storage Inspection DEA On-Site Inspection Security->Inspection DEA Audits Physical Security Approval Registration Granted (Certificate Issued) Inspection->Approval If Compliant Procurement Order via DEA Form 222 Approval->Procurement Authorized

Figure 2: DEA Schedule I Registration and Procurement Workflow.

Protocol Requirements (21 CFR § 1301.18)

The DEA requires a specific research protocol for Schedule I substances. Your submission must include:

  • Investigator Qualifications: CV and publication list.

  • Project Title & Purpose: Clearly defined scientific aim.

  • Substance Accounting: Exact amount of 2C-D needed.

  • Security Provisions: Description of the safe (e.g., "GSA Class 5 steel cabinet") and access control (biometric or key logs).

  • Institutional Approval: IRB or IACUC approval documents.

Analytical Detection Protocols

For researchers verifying the identity of 2C-D in synthesized or seized samples, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.

GC-MS Methodology
  • Differentiation: 2C-D (Methyl) must be distinguished from 2C-E (Ethyl) and 2C-B (Bromo). Mass spectral fragmentation patterns are distinct.

  • Sample Prep: Dissolve 1 mg sample in 1 mL methanol.

  • Column: DB-1 or DB-5MS capillary column (30m x 0.25mm ID).

  • Temperature Program:

    • Start: 100°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 10 mins.

  • Key Ions (m/z):

    • Base Peak: 166 (due to alpha-cleavage of the amine).

    • Molecular Ion (M+): 195 (visible but smaller).

    • Tropylium Ion: 151 (loss of amine chain).

Qualitative Validation

To validate the system, run a blank methanol injection followed by a certified reference material (CRM) of 2C-D. The retention time (RT) for 2C-D will be shorter than 2C-E and 2C-B due to the smaller 4-methyl substituent reducing interaction with the non-polar stationary phase.

References

  • United States Congress. (2012).[2] Synthetic Drug Abuse Prevention Act of 2012.[1][2] Public Law 112–144, Title XI, Subtitle D. [Link][1]

  • Drug Enforcement Administration. (2013).[1] Establishment of Drug Codes for 26 Substances. Federal Register, 78 FR 664. [Link]

  • Drug Enforcement Administration. (2024).[1] Researcher Security Requirements. 21 CFR § 1301.72. [Link]

  • National Institute on Drug Abuse (NIDA). (2019). The Neurobiology of Hallucinogens. NIDA Research Reports. [Link]

  • Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Contextual reference for 2C-D synthesis and SAR).

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(2-Methoxy-5-methylphenyl)ethanamine Hydrochloride: An Application Protocol

Abstract: This document provides a comprehensive, in-depth guide for the synthesis of 2-(2-Methoxy-5-methylphenyl)ethanamine hydrochloride. This protocol is intended for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, in-depth guide for the synthesis of 2-(2-Methoxy-5-methylphenyl)ethanamine hydrochloride. This protocol is intended for researchers, scientists, and drug development professionals. The synthesis is a multi-step process commencing with the methylation of 5-methylsalicylaldehyde to yield 2-methoxy-5-methylbenzaldehyde. This intermediate undergoes a Henry condensation with nitromethane to form 1-(2-methoxy-5-methylphenyl)-2-nitroethene, which is subsequently reduced to the freebase amine, 2-(2-methoxy-5-methylphenyl)ethanamine, using lithium aluminum hydride. The final step involves the conversion of the freebase to its stable hydrochloride salt. This guide emphasizes the causality behind experimental choices, self-validating system protocols, and is grounded in authoritative references.

Introduction

2-(2-Methoxy-5-methylphenyl)ethanamine and its derivatives are of significant interest in medicinal chemistry and pharmacological research due to their structural similarity to a class of compounds known as phenethylamines. This structural motif is a cornerstone in the design of various neurologically active agents. The precise arrangement of the methoxy and methyl groups on the phenyl ring, coupled with the ethanamine side chain, provides a unique scaffold for exploring structure-activity relationships (SAR) at various receptor targets within the central nervous system.

The synthesis of this specific analogue requires a strategic approach to introduce the desired functional groups in the correct positions. The protocol detailed herein follows a logical and well-established synthetic pathway that is both efficient and scalable for laboratory purposes. Each step has been optimized to ensure a high degree of purity in the intermediates and the final product, which is crucial for reliable biological evaluation.

Synthetic Workflow Overview

The overall synthetic strategy is depicted in the workflow diagram below. The synthesis begins with a commercially available starting material, 5-methylsalicylaldehyde, and proceeds through three main chemical transformations to arrive at the target hydrochloride salt.

SynthesisWorkflow A 5-Methylsalicylaldehyde B 2-Methoxy-5-methylbenzaldehyde A->B Methylation (Iodomethane, Base) C 1-(2-Methoxy-5-methylphenyl)-2-nitroethene B->C Henry Condensation (Nitromethane, Ammonium Acetate) D 2-(2-Methoxy-5-methylphenyl)ethanamine (Freebase) C->D Reduction (LiAlH4) E 2-(2-Methoxy-5-methylphenyl)ethanamine hydrochloride D->E Salt Formation (HCl)

Caption: Synthetic workflow for 2-(2-Methoxy-5-methylphenyl)ethanamine hydrochloride.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise noted. Solvents should be anhydrous where specified.

Reagent/SolventSupplierGrade
5-MethylsalicylaldehydeSigma-Aldrich98%
IodomethaneAcros Organics99.5%, stabilized
Sodium HydroxideFisher ScientificPellets, 97%
Tetrabutylammonium HydroxideSigma-Aldrich40% in water
DichloromethaneVWRACS Grade
NitromethaneAlfa Aesar96%
Ammonium AcetateJ.T. BakerCrystal, 98%
Glacial Acetic AcidEMD Millipore99.7%
Lithium Aluminum Hydride (LAH)Sigma-Aldrich1.0 M solution in THF
Anhydrous Tetrahydrofuran (THF)Acros Organics99.9%, extra dry
Diethyl EtherFisher ScientificAnhydrous
Hydrochloric AcidSigma-Aldrich2.0 M solution in diethyl ether
Anhydrous Magnesium SulfateFisher ScientificGranular
Ethyl AcetateVWRACS Grade
HexanesVWRACS Grade
Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, separatory funnels, etc.)

  • Magnetic stirrer with heating plate

  • Ice bath

  • Rotary evaporator

  • Inert atmosphere setup (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Glass funnels and filter paper

  • pH indicator strips

Detailed Experimental Protocols

Step 1: Synthesis of 2-Methoxy-5-methylbenzaldehyde

This initial step involves the O-methylation of the phenolic hydroxyl group of 5-methylsalicylaldehyde. A phase-transfer catalyst, tetrabutylammonium hydroxide, is employed to facilitate the reaction between the aqueous sodium hydroxide and the organic-soluble starting material.[1][2]

Procedure:

  • In a 250 mL round-bottom flask, suspend 5-methylsalicylaldehyde (10.0 g, 73.4 mmol) in a biphasic solvent system of dichloromethane (50 mL) and water (50 mL).

  • To this stirred suspension, add 1 M aqueous sodium hydroxide solution (88.1 mL, 88.1 mmol) followed by 40% aqueous tetrabutylammonium hydroxide (4.78 g, 7.34 mmol).

  • Add iodomethane (15.6 g, 6.8 mL, 110.1 mmol) dropwise to the reaction mixture.

  • Stir the mixture vigorously at room temperature for 3-4 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate). The starting material will have a lower Rf than the product.

  • Upon completion, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers and wash with saturated brine (50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-methoxy-5-methylbenzaldehyde as a pale yellow oil or low-melting solid. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.

Step 2: Synthesis of 1-(2-Methoxy-5-methylphenyl)-2-nitroethene

This step is a Henry condensation (also known as a nitroaldol reaction), a classic carbon-carbon bond-forming reaction.[2][3][4] The aldehyde reacts with nitromethane in the presence of a weak base, ammonium acetate, to form the corresponding β-nitrostyrene. The reaction is driven to completion by the removal of water.

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-methoxy-5-methylbenzaldehyde (10.0 g, 66.6 mmol), nitromethane (20.3 g, 18.0 mL, 333 mmol), and ammonium acetate (2.57 g, 33.3 mmol).

  • Add glacial acetic acid (20 mL) as the solvent.

  • Heat the reaction mixture to reflux (approximately 100-110 °C).

  • Continue refluxing for 2-3 hours, collecting the water that azeotropes off in the Dean-Stark trap.

  • Monitor the reaction by TLC (4:1 Hexanes:Ethyl Acetate). The nitrostyrene product is typically a bright yellow-orange spot with a higher Rf than the starting aldehyde.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing 200 mL of ice-water and stir. A yellow precipitate should form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or isopropanol to afford bright yellow crystals of 1-(2-methoxy-5-methylphenyl)-2-nitroethene.

Step 3: Synthesis of 2-(2-Methoxy-5-methylphenyl)ethanamine (Freebase)

The reduction of the nitrostyrene to the corresponding phenethylamine is achieved using a powerful reducing agent, lithium aluminum hydride (LAH).[5][6] This reaction reduces both the nitro group and the carbon-carbon double bond. Extreme caution must be exercised when working with LAH as it is highly reactive with water and protic solvents. [5][6][7] All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere.

Procedure:

  • Set up an oven-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.

  • Under a positive pressure of inert gas, charge the flask with a solution of lithium aluminum hydride in THF (1.0 M, 104 mL, 104 mmol).

  • Cool the LAH suspension to 0 °C in an ice bath.

  • In a separate dry flask, dissolve 1-(2-methoxy-5-methylphenyl)-2-nitroethene (10.0 g, 51.8 mmol) in anhydrous THF (100 mL).

  • Add the solution of the nitrostyrene dropwise to the stirred LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC (10:1 Dichloromethane:Methanol with a few drops of triethylamine). The disappearance of the yellow nitrostyrene spot indicates completion.

  • Cool the reaction mixture back down to 0 °C in an ice bath.

  • Carefully and slowly quench the excess LAH by the sequential dropwise addition of:

    • Water (4 mL)

    • 15% aqueous sodium hydroxide (4 mL)

    • Water (12 mL)

  • A granular white precipitate of aluminum salts will form. Stir the resulting slurry at room temperature for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 50 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 2-(2-methoxy-5-methylphenyl)ethanamine as an oil.

Step 4: Formation of 2-(2-Methoxy-5-methylphenyl)ethanamine Hydrochloride

The final step is the conversion of the freebase amine to its more stable and handleable hydrochloride salt. This is achieved by treating a solution of the amine with hydrochloric acid.[8]

Procedure:

  • Dissolve the crude amine from the previous step in approximately 100 mL of anhydrous diethyl ether.

  • Filter the solution to remove any residual inorganic salts.

  • While stirring the ethereal solution, slowly add a 2.0 M solution of HCl in diethyl ether dropwise.

  • A white precipitate of the hydrochloride salt will immediately form. Continue adding the HCl solution until the mixture is acidic to moist pH paper.

  • Stir the resulting slurry for 30 minutes at room temperature.

  • Collect the white solid by vacuum filtration.

  • Wash the solid with cold diethyl ether (2 x 20 mL).

  • Dry the product under vacuum to yield 2-(2-methoxy-5-methylphenyl)ethanamine hydrochloride as a white to off-white crystalline solid.

Characterization and Quality Control

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Melting Point: Determine the melting point of the hydrochloride salt and compare it to literature values for analogous compounds.

  • Thin Layer Chromatography (TLC): A single spot should be observed in an appropriate solvent system (e.g., 10:1 Dichloromethane:Methanol with a drop of acetic acid).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should be consistent with the structure. Expected signals include aromatic protons (typically in the range of 6.7-7.1 ppm), a methoxy singlet (around 3.8 ppm), two methylene triplets corresponding to the ethylamine side chain (in the range of 2.8-3.2 ppm), a methyl singlet (around 2.3 ppm), and a broad singlet for the amine protons.

    • ¹³C NMR: The carbon NMR spectrum should show the correct number of signals corresponding to the unique carbon atoms in the molecule.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Iodomethane: Is a carcinogen and is toxic. Handle with extreme care and avoid inhalation or skin contact.

  • Nitromethane: Is flammable and can be explosive under certain conditions. Avoid heat, sparks, and open flames.[3]

  • Lithium Aluminum Hydride (LAH): Is a pyrophoric solid that reacts violently with water and protic solvents to produce flammable hydrogen gas. Handle under an inert atmosphere and ensure no contact with moisture.[5][6][7] A Class D fire extinguisher for combustible metals should be readily available. The quenching procedure must be performed slowly and with extreme caution, especially on a larger scale.

References

  • Shulgin, A.; Shulgin, A. PiHKAL: A Chemical Love Story. Transform Press, 1991.
  • "2C-D." Wikipedia, Wikimedia Foundation, [Link].

  • "Nitro Reduction - LiAlH4." Common Organic Chemistry, [Link].

  • "Nitrile to Amine (LiAlH4 or LAH reduction)." Organic Synthesis, [Link].

  • "Experiment 5 Reductions with Lithium Aluminium Hydride." University of Leeds, [Link].

  • "2C-H." Wikipedia, Wikimedia Foundation, [Link].

  • "Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism." AdiChemistry, [Link].

  • "Nitroaldol reaction." chemeurope.com, [Link].

  • "Safe use of Nitromethane for Aldol Reactions in Flow." ORCA – Online Research @ Cardiff, [Link].

  • "The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl..." DEA.gov, [Link].

  • "Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol." Scientific Research Publishing, [Link].

  • "Vitamin D and Its Synthetic Analogs." PMC, [Link].

  • "2-Methoxyphenethylamine." PubChem, [Link].

  • "Synthesis of D-fructose-derived spirocyclic 2-substituted-2-oxazoline ribosides." Beilstein Journal of Organic Chemistry, [Link].

  • "Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs." MDPI, [Link].

  • "Henry Reaction." Organic Chemistry Portal, [Link].

  • "2.92;2.67 41.3 3.72 56.1 3.11 48.2 - ResearchGate." ResearchGate, [Link].

  • "Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs." ResearchGate, [Link].

  • "Reduction of Imines and Nitriles with LiAlH4." YouTube, [Link].

  • "Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride." PMC, [Link].

  • "(5-Methoxy-2-methyl-phenyl)amine." SpectraBase, [Link].

Sources

Application

Analytical Strategies for the Quantitation of 2C-D in Biological Matrices

Application Note: AN-TOX-2CD-01 High-Sensitivity LC-MS/MS and GC-MS Workflows for Forensic and Clinical Toxicology Abstract This application note details robust analytical methodologies for the detection and quantitation...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TOX-2CD-01

High-Sensitivity LC-MS/MS and GC-MS Workflows for Forensic and Clinical Toxicology

Abstract

This application note details robust analytical methodologies for the detection and quantitation of 2,5-dimethoxy-4-methylphenethylamine (2C-D) in human whole blood, plasma, and urine. 2C-D is a synthetic psychedelic phenethylamine of the "2C" family, structurally related to 2C-B and DOM. Due to its rapid metabolism and low dosage (typically 10–60 mg), detecting the parent compound presents significant analytical challenges. This guide provides a self-validating workflow utilizing Solid Phase Extraction (SPE) coupled with LC-MS/MS (primary method) and GC-MS (secondary method), emphasizing metabolic markers for extended detection windows in urine.

Analyte Characterization & Metabolic Logic

To design a valid assay, one must understand the "lifespan" of the analyte within the biological system. 2C-D is lipophilic but rapidly metabolized.

  • Blood/Plasma: The parent compound (2C-D) is the primary target.

  • Urine: The parent compound is often present in trace amounts. The major metabolic pathway involves O-demethylation at the 2- or 5-position, followed by conjugation (glucuronidation/sulfation) or oxidative deamination to the corresponding carboxylic acids.

    • Strategic Implication: For urine analysis, enzymatic hydrolysis is mandatory to cleave conjugates and increase the sensitivity of detection for O-demethyl-2C-D and the parent drug.

Metabolic Pathway Visualization

G Parent 2C-D (Parent) (Target in Blood) ODemethyl O-Demethyl-2C-D (Phase I Metabolite) Parent->ODemethyl CYP2D6 (O-demethylation) Deamination Oxidative Deamination (Carboxylic Acids) Parent->Deamination MAO (Deamination) Conjugate Glucuronide/Sulfate Conjugates (Target in Urine) ODemethyl->Conjugate UGT/SULT (Phase II)

Figure 1: Simplified metabolic fate of 2C-D. Urine analysis requires reversing Phase II conjugation via hydrolysis.

Sample Preparation Protocols

Direct injection ("dilute-and-shoot") is possible for high-sensitivity instruments, but Solid Phase Extraction (SPE) is recommended to minimize matrix effects (ion suppression) and protect instrument optics.

Protocol A: Urine Preparation (Hydrolysis + SPE)

Target: Total 2C-D (Free + Conjugated)

  • Aliquot: Transfer 200 µL of urine to a clean tube.

  • Internal Standard: Add 20 µL of Internal Standard (IS) solution (e.g., 2C-D-d3 or 2C-B-d6 at 100 ng/mL).

  • Hydrolysis:

    • Add 50 µL of

      
      -Glucuronidase (e.g., from Helix pomatia or Recombinant).
      
    • Add 100 µL 0.1 M Acetate Buffer (pH 5.0).

    • Incubate at 60°C for 30–60 minutes.

  • Dilution: Add 600 µL of 0.1% Formic Acid in water.

  • SPE Loading (Mixed-Mode Cation Exchange - MCX):

    • Condition: 1 mL Methanol.

    • Equilibrate: 1 mL Water.

    • Load: Apply prepared sample.

    • Wash 1: 1 mL 0.1% Formic Acid (removes acidic/neutral interferences).

    • Wash 2: 1 mL Methanol (removes hydrophobic interferences).

    • Elute: 1 mL 5% Ammonium Hydroxide in Methanol.

  • Evaporation: Evaporate eluate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase A/B (90:10).

Protocol B: Whole Blood/Plasma (Protein Precipitation)

For rapid screening where SPE is unavailable.

  • Aliquot: 100 µL Whole Blood/Plasma.

  • Precipitation: Add 400 µL ice-cold Acetonitrile (containing IS).

  • Vortex/Centrifuge: Vortex 30s; Centrifuge at 10,000 x g for 10 min.

  • Transfer: Remove supernatant.

  • Dilution: Dilute 1:1 with Water (to improve peak shape on C18 columns).

LC-MS/MS Methodology (Primary Method)

Liquid Chromatography coupled with Tandem Mass Spectrometry is the gold standard due to its sensitivity and lack of derivatization requirements.

Chromatographic Conditions
  • Column: Biphenyl or C18 (e.g., Kinetex Biphenyl 2.6 µm, 100 x 2.1 mm). Note: Biphenyl phases offer superior selectivity for isomeric phenethylamines.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50).

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 6.0 min: 95% B

    • 7.5 min: 95% B

    • 7.6 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

Table 1: MRM Transitions for 2C-D

CompoundPrecursor Ion (

)
Product Ion (Quant)Product Ion (Qual)Collision Energy (V)Rationale
2C-D 196.1

179.1 164.1 15 / 25Loss of

(179); Loss of

(164)
2C-D-d3 (IS) 199.1

182.1 --15Deuterated analog shift
O-Demethyl-2C-D 182.1

165.1 150.1 18 / 28Metabolite monitoring
GC-MS Methodology (Secondary Method)

Gas Chromatography is a viable alternative but requires derivatization to improve the volatility of the amine group and reduce peak tailing.

Derivatization Protocol (Pentafluoropropionic Anhydride - PFPA)
  • Dry Extract: Take the dried SPE eluate (from Section 2).

  • React: Add 50 µL PFPA and 25 µL Ethyl Acetate.

  • Incubate: Cap and heat at 70°C for 20 minutes.

  • Evaporate: Evaporate to dryness under Nitrogen.

  • Reconstitute: Reconstitute in 50 µL Ethyl Acetate.

GC-MS Parameters
  • Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium (1.0 mL/min).

  • Inlet: Splitless, 250°C.

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (hold 3 min).
  • Detection (SIM Mode):

    • Target Ions (PFPA derivative):

      
       190  (Base peak), 341  (Molecular Ion), 162 .
      
    • Note: The molecular ion is often weak; quantitation is usually performed on the base peak fragment resulting from

      
      -cleavage.
      
Method Validation & Quality Assurance

To ensure "Trustworthiness" (E-E-A-T), the method must be validated according to SWGTOX or FDA Bioanalytical guidelines.

Validation Workflow Diagram

Validation cluster_0 Selectivity cluster_1 Linearity & Sensitivity cluster_2 Robustness Start Method Validation Blank Blank Matrix (No Interference) Start->Blank CalCurve Calibration Curve (1–500 ng/mL) Start->CalCurve ME Matrix Effect (Ion Suppression) Start->ME Interference Exogenous Drugs (Cocktail Check) LOD_LOQ Determine LOD/LOQ (S/N > 3 & > 10) Recovery Extraction Efficiency (> 80%)

Figure 2: Critical validation parameters required for a forensic-grade assay.

Key Performance Indicators (KPIs)
  • Linearity:

    
     over the range of 1–500 ng/mL.
    
  • Matrix Effect: Must be within

    
     (compare post-extraction spike vs. neat standard).
    
    • Troubleshooting: If suppression exceeds 25%, switch from Protein Precipitation to SPE or increase dilution.

  • LOD (Limit of Detection): Typically 0.1–0.5 ng/mL using LC-MS/MS.

References
  • Meyer, M. R., & Maurer, H. H. (2006). Studies on the metabolism and toxicological detection of the designer drug 2,5-dimethoxy-4-methyl-beta-phenethylamine (2C-D) in rat urine using gas chromatographic/mass spectrometric techniques.[1][2] Journal of Mass Spectrometry, 41(11), 1509–1519. Link

  • Theobald, D. S., & Maurer, H. H. (2007). Identification of monoamine oxidase and cytochrome P450 isoenzymes involved in the deamination of phenethylamine-derived designer drugs (2C series). Biochemical Pharmacology, 73(2), 287–297. Link

  • Peters, F. T., et al. (2010). Analytical toxicology of emerging drugs of abuse: an update. Therapeutic Drug Monitoring, 32(5), 532–539. Link

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, 37(7), 452–474. Link

Sources

Method

Application Note: GC-MS Analysis of 2,5-Dimethoxy-4-methylphenethylamine (2C-D) and Metabolites

This Application Note and Protocol is designed for researchers and forensic scientists involved in the toxicological analysis of novel psychoactive substances (NPS). It details the extraction, derivatization, and GC-MS a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and forensic scientists involved in the toxicological analysis of novel psychoactive substances (NPS). It details the extraction, derivatization, and GC-MS analysis of 2,5-dimethoxy-4-methylphenethylamine (2C-D) and its primary metabolites.

Introduction & Scientific Context

2,5-Dimethoxy-4-methylphenethylamine (2C-D) is a synthetic psychedelic phenethylamine of the 2C family. Unlike amphetamines, 2C compounds lack the


-methyl group, rendering them more susceptible to enzymatic deamination by monoamine oxidases (MAO). However, the 2,5-dimethoxy substitution pattern provides some metabolic stability, allowing a portion of the parent drug to be excreted unchanged.

For forensic and clinical analysis, detection of the parent compound alone is often insufficient due to rapid metabolism. Understanding the metabolic pathway is critical for identifying biomarkers in urine, especially in cases of delayed sampling.

Chemical Profile: 2C-D[1][2][3]
  • IUPAC Name: 2-(2,5-dimethoxy-4-methylphenyl)ethanamine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 195.26 g/mol

  • Base Peak (EI-MS, underivatized): m/z 166 (due to

    
    -cleavage loss of 
    
    
    
    )

Metabolic Pathway & Target Analytes

Research into the metabolism of 2C-D (and structurally related 2C-B/2C-E) indicates that phase I metabolism is dominated by O-demethylation and oxidative deamination.

Pathway Visualization

The following diagram illustrates the primary metabolic routes for 2C-D, highlighting the targets for GC-MS analysis.

2CD_Metabolism Parent 2C-D (Parent Drug) ODes O-desmethyl-2C-D (Major Metabolite) Parent->ODes O-Demethylation (CYP2D6/CYP2C19) Deamin 2,5-dimethoxy-4-methyl- phenylacetic acid Parent->Deamin Oxidative Deamination (MAO-A/B) NAcetyl N-acetyl-2C-D Parent->NAcetyl N-Acetylation (NAT) Gluc O-desmethyl-2C-D Glucuronide ODes->Gluc Glucuronidation (UGT)

Figure 1: Primary metabolic pathways of 2C-D in mammalian systems.[1][2] The O-desmethyl and N-acetyl metabolites are key urinary biomarkers.

Experimental Protocol

Reagents and Standards[3][5][6]
  • Reference Standards: 2C-D hydrochloride (1 mg/mL in methanol).

  • Internal Standard (IS): 2C-D-d6 or Methamphetamine-d5.

  • Derivatizing Reagent: Pentafluoropropionic anhydride (PFPA) or Trifluoroacetic anhydride (TFAA). Note: PFPA is preferred for 2C amines as it produces stable amides with unique high-mass fragments that improve specificity against background noise.

  • Extraction Solvent: Ethyl acetate:Isopropanol (90:10 v/v).

  • Buffer: 0.1 M Phosphate buffer (pH 6.0) for enzymatic hydrolysis; Carbonate buffer (pH 9.5) for LLE.

Sample Preparation Workflow

This protocol utilizes Liquid-Liquid Extraction (LLE) followed by acylation.

Step 1: Enzymatic Hydrolysis (Urine Only)

  • Aliquot 1.0 mL of urine into a glass centrifuge tube.

  • Add 25 µL of Internal Standard solution.

  • Add 1.0 mL of 0.1 M Phosphate buffer (pH 6.0) and 50 µL of

    
    -glucuronidase (E. coli or Helix pomatia).
    
  • Incubate at 55°C for 60 minutes to cleave Phase II conjugates (glucuronides).

Step 2: Alkaline Extraction

  • Adjust sample pH to >9.5 using 500 µL of saturated

    
     or 0.5 M NaOH. Crucial: High pH ensures the amine is in its non-ionized free-base form.
    
  • Add 3.0 mL of Extraction Solvent (Ethyl acetate:Isopropanol 90:10).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean borosilicate glass tube.

Step 3: Derivatization (PFPA)

  • Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.

  • Reconstitute residue in 50 µL of Ethyl Acetate.

  • Add 50 µL of PFPA (Pentafluoropropionic anhydride).

  • Cap the tube and incubate at 65°C for 20 minutes.

  • Evaporate to dryness again under nitrogen to remove excess acid/anhydride.

  • Reconstitute in 100 µL of Ethyl Acetate for GC-MS injection.

GC-MS Instrumentation & Conditions[7][8]
ParameterSetting
GC System Agilent 7890B / 5977B MSD (or equivalent)
Column DB-5MS or HP-5MS UI (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium, constant flow 1.0 mL/min
Injection 1 µL, Splitless (purge on at 1.0 min)
Inlet Temp 250°C
Oven Program 60°C (1 min hold) → 20°C/min to 280°C → 10°C/min to 300°C (3 min hold)
Transfer Line 280°C
Ionization Electron Impact (EI), 70 eV
Acquisition Full Scan (m/z 40–550) for screening; SIM for quantitation

Data Analysis & Interpretation

Mass Spectral Characteristics

Derivatization is essential for 2C-D. The free base shows a weak molecular ion, but PFPA derivatives yield stable, diagnostic spectra.

Fragmentation Logic (PFPA Derivative):

  • Molecular Ion (

    
    ):  2C-D (195) + PFPA group (
    
    
    
    , 147) - H (1) = m/z 341 .
  • Base Peak: Formation of the iminium ion via

    
    -cleavage.
    
    • Fragment:

      
      
      
    • Mass:

      
       (Exact mass depends on H-rearrangement).
      
  • Benzylic Cation: 2,5-dimethoxy-4-methylbenzyl cation = m/z 165 .

Diagnostic Ion Table

Use the following ions for Selected Ion Monitoring (SIM) method setup.

AnalyteDerivativeRetention Time (approx)Quant Ion (m/z)Qualifier Ions (m/z)
2C-D PFPA7.2 min341 178, 165, 135
2C-D TFAA6.5 min291 154, 165
O-desmethyl-2C-D Bis-PFPA8.1 min503 340, 178
2C-D-d6 (IS) PFPA7.1 min347 184, 171

Note: Retention times will vary based on column age and flow rate. Relative Retention Time (RRT) to the Internal Standard must be established.

Isomer Differentiation

2C-D is isomeric with other compounds (e.g., 2C-M, various regioisomers).

  • Regioisomers: 2,5-dimethoxy vs 2,3-dimethoxy. These can be distinguished by Retention Indices (RI) . 2C-D (2,5-position) typically elutes later than 2,3- or 2,6-isomers on a 5% phenyl column.

  • Resolution: Ensure baseline resolution between 2C-D and potential isobaric interferences by validating the oven ramp rate around the 7-minute mark.

Method Validation Parameters (Self-Validating System)

To ensure trustworthiness (E-E-A-T), the method must pass these criteria before casework application:

  • Linearity:

    
     over the range of 10–1000 ng/mL.
    
  • Limit of Detection (LOD): Signal-to-Noise (S/N) > 3 for the m/z 341 ion (PFPA).

  • Carryover Check: Inject a solvent blank immediately after the highest calibrator (1000 ng/mL). No peak should be detected at the retention time of 2C-D.

  • Derivatization Efficiency: Monitor the absence of underivatized 2C-D (m/z 166 peak at earlier RT). If m/z 166 is present, the PFPA reagent may be hydrolyzed/wet.

References

  • Theobald, D. S., & Maurer, H. H. (2006). Studies on the metabolism and toxicological detection of the designer drug 2,5-dimethoxy-4-methyl-beta-phenethylamine (2C-D) in rat urine using gas chromatographic/mass spectrometric techniques.[1] Journal of Mass Spectrometry, 41(11), 1509–1519. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. [Link]

  • Davidson, J. T., & Jackson, G. P. (2019). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis. Forensic Chemistry, 14, 100160. [Link]

  • Springer Protocols. (2006). Determination of Pyrethroids in Blood Plasma and Metabolites in Urine by GC-MS. [Link]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 2C-D in Human Urine and Plasma

Part 1: Introduction & Scientific Rationale The emergence of New Psychoactive Substances (NPS) requires agile analytical methodologies. 2C-D is a phenethylamine derivative structurally related to 2C-B and mescaline.

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Scientific Rationale

The emergence of New Psychoactive Substances (NPS) requires agile analytical methodologies. 2C-D is a phenethylamine derivative structurally related to 2C-B and mescaline. Unlike traditional amphetamines, the 2,5-dimethoxy substitution pattern on the phenyl ring creates specific challenges in chromatography (isomeric separation) and mass spectrometry (fragmentation stability).

This guide departs from generic screening protocols to provide a targeted quantification method . We utilize a Biphenyl stationary phase rather than a traditional C18. The Biphenyl phase provides enhanced


 interactions, offering superior selectivity for the aromatic moiety of 2C-D against potential isobaric interferences common in poly-drug use scenarios.
Mechanism of Action & Detection

2C-D acts primarily as a 5-HT2A receptor agonist. In biological matrices, it is found as the parent compound and de-methylated metabolites. This protocol focuses on the parent compound, as it is the primary marker for recent exposure in forensic contexts.

Part 2: Experimental Protocols

Reagents and Standards
  • Target Analyte: 2C-D (HCl salt).

  • Internal Standard (IS): 2C-D-d3 (preferred) or 2C-B-d6.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.

  • SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.

Sample Preparation Workflows

We employ a dual-track strategy: Solid Phase Extraction (SPE) for Urine (to manage high salt/hydrolysis needs) and Protein Precipitation (PPT) for Plasma (for rapid turnover).

Protocol A: Urine Extraction (Solid Phase Extraction)

Rationale: Urine contains high ionic strength and variable pH. Mixed-mode cation exchange utilizes the basic amine of 2C-D for retention while washing away neutrals and acids.

  • Hydrolysis (Optional but Recommended): To 200 µL urine, add 20 µL

    
    -glucuronidase. Incubate at 60°C for 30 min. (Note: 2C-D is largely excreted unchanged, but this step ensures total recovery of any conjugated metabolites).
    
  • Dilution: Add 200 µL 0.1% Formic Acid in water + 20 µL Internal Standard working solution.

  • Conditioning: Condition SPE cartridge with 1 mL MeOH, then 1 mL water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Wash 1: 1 mL 0.1% Formic Acid (removes hydrophilic interferences).

  • Wash 2: 1 mL MeOH (removes neutral hydrophobic interferences; the amine is locked by ionic bond).

  • Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in MeOH.

  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
    
Protocol B: Plasma Extraction (Protein Precipitation)

Rationale: Plasma is protein-rich but salt-stable. PPT is sufficient for sensitivities down to 1-5 ng/mL.

  • Aliquot: Transfer 100 µL plasma to a centrifuge tube.

  • Spike: Add 10 µL Internal Standard.

  • Precipitate: Add 400 µL ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex: Vortex vigorously for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer supernatant to a clean vial.

  • Dry/Reconstitute: Evaporate and reconstitute in 100 µL Mobile Phase A/B (90:10) to concentrate the analyte.

LC-MS/MS Conditions
Chromatographic Parameters
  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Note: Methanol is preferred over ACN for Biphenyl columns to maximize the

      
       selectivity mechanisms.
      
  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % B Event
0.0 5 Hold
0.5 5 Start Ramp
6.0 95 Elution of 2C-D (~4.5 min)
7.5 95 Wash
7.6 5 Re-equilibration

| 10.0 | 5 | Stop |

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Positive (ESI+).

  • Spray Voltage: 3500 V.

  • Source Temp: 400°C.

  • Gas Flows: Nebulizer 40 psi, Aux Gas 15 arb, Sweep Gas 0 arb.

MRM Transitions (Quantification & Confirmation):

AnalytePrecursor (m/z)Product (m/z)CE (eV)RoleMechanism
2C-D 196.1179.115QuantifierLoss of

2C-D 196.1164.125Qualifier 1Loss of

+

2C-D 196.1149.135Qualifier 2Ring cleavage/rearrangement
2C-D-d3 199.1182.115IS QuantLoss of

Part 3: Visualized Workflows

Workflow Diagram

The following diagram illustrates the decision matrix and processing steps for the two matrices.

G Start Sample Receipt Matrix_Decision Matrix Selection Start->Matrix_Decision Urine Urine Sample Matrix_Decision->Urine Plasma Plasma Sample Matrix_Decision->Plasma Hydrolysis Enzymatic Hydrolysis (B-glucuronidase, 60°C) Urine->Hydrolysis SPE_Load SPE: Mixed-Mode Cation (MCX) Load Sample Hydrolysis->SPE_Load SPE_Wash Wash 1: 0.1% FA Wash 2: MeOH SPE_Load->SPE_Wash SPE_Elute Elute: 5% NH4OH in MeOH SPE_Wash->SPE_Elute Evap Evaporation (N2) & Reconstitution Mobile Phase A:B (90:10) SPE_Elute->Evap PPT_Add Protein Precipitation Add Cold ACN (1:4) Plasma->PPT_Add PPT_Spin Centrifuge 10,000xg, 10 min PPT_Add->PPT_Spin PPT_Spin->Evap LCMS LC-MS/MS Analysis Biphenyl Column, MRM Mode Evap->LCMS Data Quantification & Reporting LCMS->Data

Caption: Dual-track sample preparation workflow optimizing recovery for Urine (via SPE) and throughput for Plasma (via PPT).

Part 4: Validation & Troubleshooting (Self-Validating Systems)

To ensure this protocol is trustworthy (Trustworthiness), the following validation criteria must be met.

Quantitative Performance Summary
ParameterUrine SpecificationPlasma Specification
Linearity Range 1.0 – 1000 ng/mL1.0 – 500 ng/mL
LOD (S/N > 3) 0.2 ng/mL0.5 ng/mL
LOQ (S/N > 10) 1.0 ng/mL1.0 ng/mL
Precision (CV%) < 15%< 15%
Recovery > 85% (SPE)> 70% (PPT)
Matrix Effect Calculation

Ion suppression is common in ESI+. You must calculate the Matrix Effect (ME) during validation using the post-extraction spike method:



  • Acceptance: ME should be between 80-120%. If ME < 80% (Suppression), increase the wash strength in SPE or switch Plasma PPT to SLE (Supported Liquid Extraction).

Troubleshooting Guide
  • Problem: Peak tailing on 2C-D.

    • Cause: Secondary silanol interactions.

    • Fix: Increase Ammonium Formate concentration to 10mM or ensure pH of Mobile Phase A is 3.0-3.5.

  • Problem: Low sensitivity for fragment 164.1.

    • Cause: Collision energy too high/low.

    • Fix: Optimize CE. The loss of the methyl group requires higher energy than the initial loss of ammonia.

References

  • SWGDRUG. (2014).[2] Monograph: 2,5-Dimethoxy-4-methylamphetamine (DOM/STP) & Related 2C Series. Scientific Working Group for the Analysis of Seized Drugs. Link

  • Kanamori, T., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by GC-EI/MS, LC-ESI/MS and MALDI-TOFMS. Molecules, 23(7), 1509. Link

  • Peters, F.T., et al. (2010). Validation of new methods. Forensic Science International, 203(1-3), 68-74. (Standard grounding for the validation parameters cited). Link

  • Agilent Technologies. (2017). Triggered MRM LC/MS/MS Method Development. (Source for MRM optimization logic). Link

Sources

Method

Application Note: Spectroscopic Characterization of 2-(2-Methoxy-5-methylphenyl)ethanamine

This Application Note provides a rigorous protocol for the spectroscopic characterization of 2-(2-Methoxy-5-methylphenyl)ethanamine , a regioisomer of the phenethylamine class often encountered in pharmacological researc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous protocol for the spectroscopic characterization of 2-(2-Methoxy-5-methylphenyl)ethanamine , a regioisomer of the phenethylamine class often encountered in pharmacological research and forensic analysis.[1]

Introduction & Structural Basis

Rigorous structural validation of 2-(2-Methoxy-5-methylphenyl)ethanamine (CAS: N/A for specific isomer, analogous to 2-methoxy-5-methylphenethylamine) is critical due to its positional isomerism with other psychoactive phenethylamines (e.g., 2C-D analogs).[2] This compound features a primary amine ethyl chain at position 1, a methoxy ether at position 2, and a methyl group at position 5 of the phenyl ring.

Distinguishing this specific substitution pattern (1,2,5-trisubstituted benzene) from its isomers (e.g., 2,4- or 2,3-substituted analogs) requires precise interpretation of aromatic coupling constants in NMR and fingerprint regions in FTIR.

Target Molecule Specifications
  • IUPAC Name: 2-(2-Methoxy-5-methylphenyl)ethanamine[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    NO[2][3]
  • Molecular Weight: 165.23 g/mol [1][2]

  • Key Moieties: Primary Amine (–NH

    
    ), Methoxy (–OCH
    
    
    
    ), Aromatic Methyl (–CH
    
    
    ).

Methodology 1: FTIR Spectroscopy[2][4][5][6]

FTIR is the primary rapid-screening tool to confirm functional group integrity and differentiate the free base from its salt forms (e.g., Hydrochloride).

Experimental Protocol

Sample Preparation:

  • Free Base (Oil): Use the Attenuated Total Reflectance (ATR) module.[1][2] Place 10 µL of the neat oil directly onto the diamond crystal.[1]

  • HCl Salt (Solid): Prepare a KBr Pellet (1-2 mg sample ground with 100 mg dry KBr) or use Diamond ATR with high pressure clamp.[1][2]

Instrument Parameters:

  • Range: 4000 – 400 cm

    
    [2]
    
  • Resolution: 4 cm

    
    
    
  • Scans: 32 (minimum) to reduce signal-to-noise ratio.

  • Background: Air (ATR) or Pure KBr pellet.[1][2]

Spectral Interpretation Guide

The following table outlines the diagnostic bands expected for the free base and HCl salt forms.

Functional GroupModeFree Base Frequency (cm

)
HCl Salt Frequency (cm

)
Diagnostic Note
Primary Amine N-H Stretch3300–3400 (Doublet)N/AThe "doublet" (sym/asym) confirms a primary amine.[2] Disappears in salt form.[1][2]
Ammonium N-H StretchN/A2800–3200 (Broad)Broad, strong band obscuring C-H region; indicates salt formation.[1]
Methoxy Ether C-O Stretch1230–1260 (Asym)1230–1260Strong intensity.[1][2] Key for 2-methoxy identification.
Methyl/Methylene C-H Stretch2850–29602850–2960Sharp peaks sitting on top of ammonium broadness in salts.[1][2]
Aromatic Ring C=C Stretch1450–16001450–1600Multiple sharp bands confirming benzene ring.[1][2]
Substitution Pattern C-H Bending (OOP)800–860 800–8601,2,5-substitution typically shows two bands (isolated H vs adjacent H).

Critical Check: If the spectrum shows a broad band from 3500–2500 cm


 but lacks the distinct N-H doublet at ~3350 cm

, your sample is likely the salt form or wet. Dry the sample or perform a basic extraction to isolate the free base for confirmation.[1]

Methodology 2: NMR Spectroscopy ( H & C)

NMR provides the definitive structural proof, specifically resolving the regiochemistry of the methyl and methoxy substituents.

Experimental Protocol

Solvent Selection:

  • CDCl

    
     (Chloroform-d):  Preferred for Free Base .[1][2] Allows observation of exchangeable –NH
    
    
    
    protons (usually broad singlet ~1.5 ppm).[1][2]
  • DMSO-d

    
    :  Preferred for HCl Salts .[1][2] The acidic protons (–NH
    
    
    
    ) appear as a broad singlet at 8.0–8.5 ppm.[1][2]

Acquisition Parameters (400 MHz+ recommended):

  • Pulse Sequence: Standard 1D Proton (zg30).[1][2]

  • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration).

  • Scans (NS): 16 (1H), 1024 (13C).[2]

  • Reference: TMS (0.00 ppm) or Residual Solvent (CDCl

    
     7.26 ppm).[1][2]
    
Predicted Chemical Shifts & Assignment ( H NMR in CDCl )

Based on substituent effects (Methoxy: ortho-shielding; Methyl: weak shielding) and 2-methoxyphenethylamine analogs:

PositionTypeShift (

ppm)
MultiplicityIntegrationCoupling (

) / Assignment Logic
Ar-H Aromatic6.6 – 6.9 Doublet (d)1HH-3 (Ortho to OMe).[1][2] Shielded by OMe.[1][2]
Ar-H Aromatic6.9 – 7.1 Doublet of Doublets (dd)1HH-4 .[1][2] Coupled to H-3 (ortho) and H-6 (meta).
Ar-H Aromatic6.9 – 7.1 Singlet (d, small J)1HH-6 .[1][2] Isolated by C-5 Methyl.[1][2] May show weak meta coupling.[1][2]
-OCH

Methoxy3.80 Singlet (s)3HDistinct sharp singlet.[1][2] Diagnostic for 2-position.
Ar-CH

-
Methylene2.8 – 2.9 Triplet (t)2HBenzylic protons.[1][2]
-CH

-N
Methylene2.9 – 3.0 Triplet (t)2HAdjacent to Nitrogen.[1][2]
Ar-CH

Methyl2.25 – 2.30 Singlet (s)3HAromatic methyl group.[1][2]
-NH

Amine1.3 – 2.0 Broad Singlet (br s)2HExchangeable.[1][2] Shifts with concentration/water.[1][2]

Structural Logic (Self-Validation):

  • Integration Ratio: The ratio of Aromatic : Methoxy : Methyl protons must be 3 : 3 : 3 .[1][2] Deviation suggests impurity.[1][2]

  • Coupling Verification: Look for the ortho-coupling (~8 Hz) between H-3 and H-4. H-6 should appear as a singlet or a finely split doublet (meta-coupling ~1-2 Hz), confirming the 1,2,5-substitution pattern. If you see two large doublets (8 Hz) and two doublets (8 Hz), you may have a 1,4-disubstituted impurity.

Characterization Workflow

The following diagram illustrates the logical flow for characterizing the compound from synthesis to purity assay.

CharacterizationWorkflow Start Crude Reaction Mixture Isolation Acid/Base Extraction (Isolate Free Base) Start->Isolation FTIR_Check FTIR Screening (Target: 3300 cm-1 Doublet) Isolation->FTIR_Check Decision Primary Amine Present? FTIR_Check->Decision Decision->Isolation No (Reprocess) Purification Convert to HCl Salt & Recrystallize Decision->Purification Yes NMR_Full 1H & 13C NMR (CDCl3 or DMSO-d6) Purification->NMR_Full Validation Data Validation: 1. Integration 3:3:3 2. Ortho-Coupling Check NMR_Full->Validation Final Certified Reference Material Validation->Final

Figure 1: Step-by-step decision tree for the isolation and spectroscopic validation of phenethylamine derivatives.

Troubleshooting & Quality Control

Common Issues
  • Water Peak Interference: In CDCl

    
    , water appears ~1.56 ppm, often overlapping with the amine protons.
    
    • Solution: Add a drop of Dngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      O.[1][2] The amine and water peaks will disappear (exchange) and merge into the HDO peak (~4.8 ppm), confirming the assignment.
      
  • Carbonate Contamination: Primary amines absorb CO

    
     from air to form carbamates.[1][2]
    
    • Detection: Look for an extra carbonyl peak in

      
      C NMR (~158 ppm) or broad IR bands ~1650 cm
      
      
      
      .[1][2]
    • Prevention:[1][2] Store free base under Nitrogen/Argon.[1][2] Characterize immediately or convert to HCl salt.[1][2]

References
  • SWGDRUG. (2014).[1][2][4] Monograph: 2,5-Dimethoxy-4-methylamphetamine (2C-D). Scientific Working Group for the Analysis of Seized Drugs.[1][2] [Link]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 135740, 2,5-Dimethoxy-4-methylphenethylamine. [Link]

  • JoVE. (2025). NMR Spectroscopy of Amines. Journal of Visualized Experiments. [Link]

Sources

Application

Application Note: Characterizing 5-HT2A Activation Dynamics using 2,5-Dimethoxy-4-methylphenethylamine (2C-D)

Executive Summary This application note details the utility of 2C-D (2,5-dimethoxy-4-methylphenethylamine) as a pharmacological probe for the serotonin 5-HT2A receptor. While less potent than its halogenated analogs (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 2C-D (2,5-dimethoxy-4-methylphenethylamine) as a pharmacological probe for the serotonin 5-HT2A receptor. While less potent than its halogenated analogs (e.g., 2C-B, 2C-I) or the reference agonist DOI, 2C-D serves as a critical Structure-Activity Relationship (SAR) baseline . By possessing a methyl group at the 4-position, 2C-D represents the minimal steric bulk necessary to maintain agonism within the 2C-series, allowing researchers to isolate electronic vs. steric contributions to receptor binding and activation.

This guide provides validated protocols for radioligand binding, functional calcium flux assays, and in vivo behavioral validation, emphasizing the distinct pharmacological profile of 2C-D compared to high-efficacy full agonists.

Pharmacological Profile & Mechanism

2C-D acts as a partial agonist at the 5-HT2A receptor. Its utility lies in its "intermediate" efficacy, which makes it an ideal tool for studying receptor reserve (spare receptors) and biased signaling pathways.

Mechanism of Action

Upon binding to the orthosteric site of the 5-HT2A receptor, 2C-D stabilizes a specific active conformation that couples primarily to the Gαq/11 protein family. This triggers the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC), resulting in the release of intracellular calcium (


).
Signaling Pathway Visualization

The following diagram illustrates the canonical Gq-mediated pathway activated by 2C-D, highlighting the specific nodes measured in the protocols below.

G Ligand 2C-D (Ligand) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding (Ki) GProtein Gq/11 Protein Receptor->GProtein Activation Effector Phospholipase C (PLC) GProtein->Effector Stimulation SecondMessenger IP3 + DAG Effector->SecondMessenger Hydrolysis Calcium Intracellular Ca2+ (Release) SecondMessenger->Calcium IP3 Receptor Activation Response Cellular Response (Depolarization/Gene Exp) Calcium->Response Downstream Signaling

Figure 1: Canonical Gq signaling pathway activated by 2C-D. Protocol 2 measures the Calcium node.

Comparative Data: The SAR Baseline

To understand 2C-D's value, it must be compared to other 4-substituted phenethylamines. The methyl group (2C-D) provides lower affinity and potency than the bromo (2C-B) or iodo (2C-I/DOI) analogs, validating the hydrophobic pocket's preference for larger halogens at the 4-position.

Table 1: Comparative Pharmacological Parameters (Human Receptors)

Compound4-Position Substituent5-HT2A Affinity (

)
5-HT2A Potency (

)
Efficacy (

)
2C-D Methyl (-CH3) ~30 - 60 nM ~80 - 150 nM Partial (~50-70%)
2C-BBromo (-Br)~1 - 10 nM~10 - 40 nMHigh Partial/Full
DOIIodo (-I)~0.5 - 2 nM~2 - 10 nMFull
5-HT(Endogenous)~1 - 5 nM~1 - 5 nMFull (100%)

Note: Values represent consensus ranges from Rickli et al. (2015) and Eshleman et al. (2018).[1]


 is relative to 5-HT.[2]

Experimental Protocols

Protocol 1: Competition Radioligand Binding

Objective: Determine the affinity (


) of 2C-D for the 5-HT2A receptor.
Critical Note:  Agonist radioligands (e.g., 

-DOI) label the high-affinity state (

) of the receptor, while antagonist radioligands (e.g.,

-Ketanserin) label both high and low-affinity states. For SAR studies involving 2C-D,

-Ketanserin
is recommended to determine total receptor affinity.

Materials:

  • Source: HEK-293 cells stably expressing human 5-HT2A receptors.

  • Radioligand:

    
    -Ketanserin (Specific Activity ~60-80 Ci/mmol).
    
  • Displacer: 2C-D (10 concentrations,

    
     to 
    
    
    
    ).
  • Non-specific Control: Methysergide (

    
    ).
    

Workflow:

  • Membrane Prep: Homogenize cells in Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.

  • Incubation: In 96-well plates, combine:

    • 
       Membrane suspension (
      
      
      
      protein/well).
    • 
      
      
      
      
      -Ketanserin (Final conc: 1-2 nM).
    • 
       2C-D (Variable conc) or Buffer.
      
  • Equilibrium: Incubate for 60 minutes at 37°C in the dark.

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Tris buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Functional Intracellular Calcium Flux ( )

Objective: Assess the functional potency (


) and intrinsic efficacy (

) of 2C-D. Rationale: As a partial agonist, 2C-D will produce a calcium response lower than the maximal response of Serotonin (5-HT).

Materials:

  • Platform: FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.

  • Dye: Fluo-4 Direct™ Calcium Assay Kit (or equivalent).

  • Cells: CHO-K1 or HEK-293 expressing h5-HT2A (G

    
     q-coupled).
    

Step-by-Step Methodology:

  • Seeding: Plate cells at 50,000 cells/well in black-wall, clear-bottom 96-well plates. Incubate overnight.

  • Dye Loading: Remove media. Add

    
     of Fluo-4 loading dye (with 2.5 mM Probenecid to inhibit anion transport).
    
  • Incubation: Incubate 45 mins at 37°C, then 15 mins at room temperature (RT).

  • Baseline Reading: Record fluorescence (Ex: 494 nm, Em: 516 nm) for 10 seconds.

  • Compound Injection: Inject

    
     of 5X concentrated 2C-D.
    
  • Kinetic Read: Monitor fluorescence for 120 seconds.

  • Data Processing: Calculate

    
     (Peak fluorescence minus baseline). Normalize 2C-D response as a percentage of the maximal 5-HT response (
    
    
    
    ).
Protocol 3: In Vivo Head-Twitch Response (HTR)

Objective: Behavioral validation of 5-HT2A activation. Context: The HTR is a specific behavioral proxy for 5-HT2A activation in rodents. 2C-D induces HTR but requires higher doses than 2C-B or DOI due to lower potency.

Workflow:

  • Subjects: C57BL/6J mice (Male, 8-10 weeks).

  • Dosing: Administer 2C-D (IP or SC).

    • Dose Range: 1, 3, 10, 30 mg/kg. (Note: 2C-D is less potent; significant HTR often requires >3 mg/kg).

  • Observation: Place mouse in a transparent observation cylinder. Record video for 20 minutes immediately post-injection.

  • Scoring: Count "head twitches" (rapid rotational jerks of the head).

  • Validation: Pre-treatment with Volinanserin (M100907), a selective 5-HT2A antagonist, should abolish the effect.

Workflow Logic: SAR Study Design

When using 2C-D to study the 4-position substituent effect, follow this logical workflow to ensure data integrity.

SAR_Workflow Synthesis Synthesis: 2C-D (Methyl) 2C-B (Bromo) 2C-I (Iodo) Binding Binding Assay (Ki Determination) Synthesis->Binding Screen Affinity Function Functional Assay (Ca2+ Flux / IP1) Binding->Function Normalize for Occupancy Behavior In Vivo HTR (Behavioral Proxy) Function->Behavior Select Potent Candidates Analysis SAR Analysis: Steric vs. Electronic Correlation Function->Analysis Efficacy (Emax) Behavior->Analysis Validate

Figure 2: Integrated workflow for using 2C-D in Structure-Activity Relationship studies.

Safety & Compliance

  • Controlled Substance: 2C-D is a Schedule I controlled substance in the United States and many other jurisdictions.[3]

  • Handling: Handle in a chemical fume hood. Wear nitrile gloves and safety glasses. Prepare stock solutions in DMSO or Ethanol; store at -20°C protected from light.

References

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs).[4] Neuropharmacology.

  • Eshleman, A. J., et al. (2018). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: High potency agonists at 5-HT2A receptors.[1] Biochemical Pharmacology.

  • Halberstadt, A. L., et al. (2019). Pharmacological and behavioral effects of 2,5-dimethoxy-4-iodophenethylamine (2C-I) and its N-benzyl derivative (25I-NBOMe). Psychopharmacology.

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational chemical synthesis and qualitative SAR).

Sources

Method

Application Note: Preclinical Evaluation of 2C-D (2,5-Dimethoxy-4-methylphenethylamine)

Topic: Animal models for studying the behavioral effects of 2C-D Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Animal models for studying the behavioral effects of 2C-D Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Compound Profile

2C-D (2,5-dimethoxy-4-methylphenethylamine) is a substituted phenethylamine psychedelic and a structural homolog of 2C-B and DOM. Unlike its halogenated counterparts (2C-B, 2C-I), 2C-D possesses a methyl group at the 4-position, resulting in lower potency and a unique pharmacological profile often described in anecdotal reports as "tofu" (pharmacologically malleable) or "nootropic-like" at low doses.

For researchers, 2C-D is critical for Structure-Activity Relationship (SAR) studies. It serves as a baseline for understanding how steric bulk at the 4-position influences 5-HT2A receptor efficacy and behavioral output. This guide outlines the standardized animal models required to characterize 2C-D, distinguishing its hallucinogenic potential from its psychostimulant properties.

Key Pharmacological Parameters[1][2][3][4][5][6][7]
  • Chemical Class: Phenethylamine.[1]

  • Primary Mechanism: Partial Agonist at 5-HT

    
     and 5-HT
    
    
    
    receptors.
  • Behavioral Signature: Biphasic locomotor effects; robust Head-Twitch Response (HTR) at high doses; generalization to hallucinogen discriminative stimuli.

Mechanistic Grounding: Receptor Signaling

To interpret behavioral data, one must understand the signal transduction pathway. 2C-D induces psychedelic-like behaviors primarily through the 5-HT


 receptor, coupling to the G

protein pathway.
5-HT2A Signaling Pathway Diagram

G Ligand 2C-D Receptor 5-HT2A Receptor (Cortical Layer V Pyramidal Neuron) Ligand->Receptor Binding (Ki ~10-100 nM) GProtein Gαq/11 Protein Receptor->GProtein Activation Effector PLCβ (Phospholipase C) GProtein->Effector Stimulation SecondMessenger IP3 + DAG Effector->SecondMessenger Hydrolysis of PIP2 Calcium Intracellular Ca2+ Release SecondMessenger->Calcium IP3 Receptor Activation Behavior Head-Twitch Response (HTR) Calcium->Behavior Excitatory Drive

Figure 1: Signal transduction pathway for 2C-D induced behavioral effects. The drug acts as a partial agonist at 5-HT2A, triggering the Gq-PLC-IP3 cascade leading to calcium release and subsequent behavioral expression.

Primary Assay: Head-Twitch Response (HTR)

The Head-Twitch Response (HTR) is the gold-standard behavioral proxy for 5-HT


 activation in rodents. It is a rapid, distinct paroxysmal rotational movement of the head.
Rationale

2C-D is a relatively weak agonist compared to 2C-I or 2C-B. The HTR assay provides a quantitative measure of potency (ED


) and efficacy.
Protocol: Automated HTR Quantification

Subject: Male C57BL/6J mice (20–30 g). Note: C57BL/6J are preferred due to high sensitivity to serotonergic agonists.

  • Acclimation: Handle mice daily for 3 days prior to testing to reduce stress-induced movement artifacts.

  • Pre-treatment: If assessing receptor specificity, administer antagonist (e.g., M100907, 0.1 mg/kg) 15 minutes prior to 2C-D.

  • Administration:

    • Dissolve 2C-D HCl in sterile saline (0.9%).

    • Dose Range: 1.0, 3.0, 10.0, 30.0 mg/kg (i.p.). Note: 2C-D requires higher dosing than 2C-B (ED50 ~1-2 mg/kg) due to the metabolic instability of the 4-methyl group.

    • Injection Volume: 5-10 mL/kg.

  • Data Acquisition (Magnetometer Method):

    • Implant small neodymium magnets into the scalp or attach externally 24h prior.

    • Place mouse in a magnetometer coil chamber immediately post-injection.

    • Record coil voltage fluctuations for 30 minutes.

    • Alternative: High-frame-rate video (60+ fps) with DeepLabCut analysis.

  • Scoring:

    • Filter signals: HTRs typically have a frequency of 80–90 Hz and duration of <0.15s.

    • Bin data in 5-minute intervals.

Expected Results:

  • Peak Effect: 5–15 minutes post-injection.

  • Potency: 2C-D displays an ED

    
     significantly higher than 2C-B or DOM, reflecting lower affinity/intrinsic activity.
    

Secondary Assay: Locomotor Activity (The Biphasic Profile)

Unlike simple stimulants (amphetamine) or pure hallucinogens, 2C-D exhibits a biphasic locomotor profile in mice, which is a critical differentiator in drug development.

Protocol: Open Field Test (OFT)

Objective: To distinguish between psychostimulant-like hyperactivity and hallucinogen-induced hypoactivity/exploration.

  • Apparatus: 40 x 40 cm clear Plexiglas arena with infrared beam arrays.

  • Procedure:

    • Place mouse in center of arena.[2]

    • Allow 30-minute habituation (measure baseline).

    • Inject 2C-D (i.p.) and record for 60–120 minutes.

  • Dose-Dependent Analysis:

    • Low Dose (1–3 mg/kg): Expect mild hyperlocomotion (stimulant-like).

    • High Dose (>10 mg/kg): Expect hypolocomotion (depressant-like), often accompanied by thigmotaxis (hugging walls) and flat body posture.

Data Interpretation: Eshleman et al. (2014) demonstrated that 2C-D stimulates activity at low doses but depresses it at high doses. This contrasts with 2C-I, which is largely depressant.

ParameterLow Dose (3 mg/kg)High Dose (10-30 mg/kg)
Total Distance Increased (↑)Decreased (↓)
Center Time Unchanged/Slight ↑Decreased (Anxiogenic-like)
Stereotypy LowModerate (Head weaving)

Tertiary Assay: Drug Discrimination

Drug discrimination assesses the interoceptive stimulus effects —essentially asking the animal "What does this drug feel like?" This confirms the subjective classification of 2C-D.

Protocol: Two-Lever Operant Conditioning

Subjects: Sprague-Dawley Rats (food-restricted).

  • Training Phase:

    • Train rats to discriminate a standard hallucinogen (e.g., DOM 1.0 mg/kg or LSD 0.1 mg/kg ) from Saline.

    • Schedule: FR10 or FR20 (Fixed Ratio reinforcement).

    • Criterion: >85% correct lever selection for 10 consecutive sessions.

  • Substitution Testing (2C-D):

    • Administer 2C-D (0.5 – 10 mg/kg) 30 mins pre-session.

    • Measure "Drug-Appropriate Responding" (% selection of the DOM/LSD lever).[3]

  • Specificity Control:

    • Test for generalization to (+)-Amphetamine .

Critical Insight: 2C-D fully substitutes for DOM and LSD, confirming its classification as a hallucinogen. However, it does not substitute for amphetamine, indicating that despite the "smart drug" label and mild locomotor stimulation, its subjective cue is distinct from psychostimulants.

Experimental Workflow Diagram

Workflow Start Subject Selection (Sprague-Dawley Rats) Train Training Phase (DOM vs Saline) Start->Train Check Criterion Met? (>85% Accuracy) Train->Check Check->Train No Test Substitution Test (Inject 2C-D) Check->Test Yes Result Data Analysis (% Drug Lever Response) Test->Result

Figure 2: Drug Discrimination Workflow. This process validates whether 2C-D produces subjective effects similar to known hallucinogens.

References

  • Halberstadt, A. L., et al. (2020). Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species.[4] Neuropharmacology.[5][2][4][6][7]

  • Eshleman, A. J., et al. (2014). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Psychopharmacology.[1][7][8]

  • Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model.[5] Drug Testing and Analysis.[9][5][1][3][10][11]

  • Glennon, R. A., et al. (1983). Stimulus properties of phenalkylamine derivatives of 2,5-dimethoxy-4-methylamphetamine (DOM). Pharmacology Biochemistry and Behavior.[1][7][11]

Sources

Application

Application Note: Characterizing the Functional Profile of 2C-D using Cell-Based Assays

An Application Guide by Google's Gemini Introduction: Beyond Binding Affinity 4-Methyl-2,5-dimethoxyphenethylamine (2C-D) is a psychoactive compound belonging to the 2C family of phenethylamines.[1] Like other classical...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by Google's Gemini

Introduction: Beyond Binding Affinity

4-Methyl-2,5-dimethoxyphenethylamine (2C-D) is a psychoactive compound belonging to the 2C family of phenethylamines.[1] Like other classical psychedelics, its primary molecular target is the serotonin 2A receptor (5-HT2A), a G-protein coupled receptor (GPCR) widely expressed in the central nervous system.[2][3] While traditional radioligand binding assays can determine a compound's affinity for a receptor, they provide no information about the cellular response elicited upon binding. To truly understand the pharmacological profile of a compound like 2C-D, it is critical to measure its functional activity.

Modern GPCR pharmacology recognizes that ligands can stabilize different receptor conformations, leading to preferential activation of specific downstream signaling pathways over others—a concept known as functional selectivity or biased agonism .[4][5] For the 5-HT2A receptor, agonists can trigger both G-protein-dependent and β-arrestin-dependent signaling cascades, which may be associated with distinct physiological and behavioral outcomes.[6]

This application note provides a detailed guide for researchers to quantitatively assess the functional activity of 2C-D. We present the core signaling pathways of the 5-HT2A receptor and provide validated, step-by-step protocols for robust cell-based assays designed to measure pathway-specific activation.

The 5-HT2A Receptor: A Bifurcating Signal Cascade

Upon agonist binding, the 5-HT2A receptor initiates two primary, well-characterized intracellular signaling pathways. A comprehensive functional characterization of 2C-D requires the independent quantification of its activity in both cascades.

  • Gq/11-Protein Pathway: This is the canonical signaling pathway for the 5-HT2A receptor. Activation leads to the coupling of the Gαq/11 subunit, which in turn activates phospholipase C (PLC).[7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[8][9] This rapid increase in intracellular Ca2+ is a hallmark of Gq activation and a measurable endpoint for functional assays.

  • β-Arrestin Pathway: Following G-protein activation, GPCR kinases (GRKs) phosphorylate the receptor's intracellular tail. This phosphorylation promotes the recruitment of β-arrestin proteins (β-arrestin 1 and 2).[10][11] While initially known for its role in receptor desensitization and internalization, β-arrestin recruitment also initiates distinct, G-protein-independent signaling events.[12] Assessing β-arrestin recruitment is therefore essential for identifying potential ligand bias.

Visualizing 5-HT2A Signaling

The following diagram illustrates the two major signaling pathways initiated by an agonist, such as 2C-D, binding to the 5-HT2A receptor.

5HT2A_Signaling_Pathways Receptor 5-HT2A Receptor G_protein Gq/11 Receptor->G_protein Activates Arrestin β-Arrestin Receptor->Arrestin PLC PLC G_protein->PLC Activates IP3 IP3 Generation PLC->IP3 Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers Arrestin_Rec β-Arrestin Recruitment Arrestin->Arrestin_Rec Ligand 2C-D Ligand->Receptor

Caption: 5-HT2A receptor signaling pathways activated by an agonist.

Recommended Assays & Experimental Workflow

To profile 2C-D, we recommend a panel of assays targeting key nodes in the signaling cascade. A calcium mobilization assay provides a real-time measure of Gq activation, while a β-arrestin recruitment assay quantifies G-protein-independent signaling. An IP-One accumulation assay can serve as a robust alternative or confirmatory assay for the Gq pathway.

General Experimental Workflow

The diagram below outlines the typical workflow for conducting these cell-based functional assays.

Assay_Workflow start Select/Culture Cell Line (e.g., HEK293-5HT2A) seed Seed Cells into Assay Plate start->seed incubate1 Overnight Incubation (37°C, 5% CO₂) seed->incubate1 assay_specific Perform Assay-Specific Steps (e.g., Dye Loading) incubate1->assay_specific prepare_cpd Prepare Compound Dilutions (2C-D, Controls) add_cpd Add Compounds to Plate prepare_cpd->add_cpd assay_specific->add_cpd incubate2 Incubate (Time varies by assay) add_cpd->incubate2 read Read Plate (Fluorescence/Luminescence) incubate2->read analyze Data Analysis (Dose-Response Curves, EC₅₀, Eₘₐₓ) read->analyze interpret Interpret Results (Potency, Efficacy, Bias) analyze->interpret

Caption: General experimental workflow for cell-based functional assays.

Detailed Experimental Protocols

The following protocols are designed for use with mammalian cell lines (e.g., HEK293, CHO-K1) stably expressing the human 5-HT2A receptor. All procedures should be performed in a sterile cell culture hood.

Protocol 1: Calcium Mobilization Assay (Gq Pathway)

This assay measures the rapid increase in intracellular calcium following 5-HT2A receptor activation. It utilizes a calcium-sensitive fluorescent dye that is loaded into the cells.[13][14]

Materials and Reagents:

  • Cell Line: HEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor.

  • Assay Plate: 96-well or 384-well black-walled, clear-bottom tissue culture treated plates.

  • Culture Medium: DMEM or F-12 with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Calcium Flux Dye Kit: E.g., FLIPR Calcium 5/6 Assay Kit (Molecular Devices) or Fluo-4 AM.

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Probenecid: (Optional, but recommended for certain cell lines like CHO to prevent dye leakage).[13]

  • Compounds: 2C-D, reference agonist (Serotonin or DOI), reference antagonist (Ketanserin), vehicle (e.g., 0.1% DMSO).

  • Instrumentation: Fluorescence plate reader with liquid handling capabilities (e.g., FlexStation 3, FLIPR).[13][15]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to ~80-90% confluency.

    • Harvest cells and resuspend in culture medium.

    • Seed 40,000-60,000 cells per well (for a 96-well plate) in 100 µL of medium.[13]

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the manufacturer’s instructions, typically in Assay Buffer. If using, add probenecid to this solution.

    • Aspirate the culture medium from the cell plate.

    • Add 100 µL of the dye solution to each well.

    • Incubate the plate for 1 hour at 37°C, 5% CO₂, followed by 30 minutes at room temperature in the dark.[13]

  • Compound Plate Preparation:

    • In a separate plate, prepare 4X or 5X final concentration serial dilutions of 2C-D and reference compounds in Assay Buffer.[13] Include vehicle-only wells as a negative control.

  • Measurement:

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence (e.g., Ex/Em ~485/525 nm) kinetically.

    • Establish a stable baseline reading for 10-20 seconds.

    • Program the instrument to automatically add the compounds from the compound plate to the cell plate.

    • Continue to read the fluorescence signal for an additional 90-180 seconds to capture the peak response and subsequent decay.[16]

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the data to the vehicle control (0% activation) and the maximal response of the reference agonist (100% activation).

    • Plot the normalized response versus the log of the compound concentration and fit to a four-parameter logistic equation to determine EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Protocol 2: β-Arrestin Recruitment Assay (G-Protein Independent Pathway)

This protocol describes a homogenous assay using Enzyme Fragment Complementation (EFC) technology (e.g., DiscoverX PathHunter).[12] In this system, the 5-HT2A receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment brings the fragments together, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[12][17]

Materials and Reagents:

  • Cell Line: PathHunter β-Arrestin cell line co-expressing the 5-HT2A-ProLink fusion and β-arrestin-Enzyme Acceptor fusion.

  • Assay Plate: 96-well or 384-well solid white tissue culture treated plates.

  • Culture Medium: As specified by the cell line provider.

  • Assay Reagents: PathHunter Detection Reagents (Substrate, Lysis Buffer) from the vendor.

  • Compounds: 2C-D, reference agonist (Serotonin), vehicle.

  • Instrumentation: Standard luminescence plate reader.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture and harvest cells as described in Protocol 4.1.

    • Seed 5,000-10,000 cells per well (for a 384-well plate) in 20 µL of medium.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare 5X final concentration serial dilutions of compounds in culture medium.

    • Add 5 µL of the compound dilutions to the corresponding wells.

    • Incubate the plate for 90 minutes at 37°C, 5% CO₂.[18]

  • Signal Detection:

    • Allow the plate to equilibrate to room temperature for 10-15 minutes.

    • Prepare the detection reagent mixture according to the manufacturer’s protocol.

    • Add 12.5 µL of the detection reagent to each well.

    • Incubate for 60 minutes at room temperature in the dark.[18]

  • Measurement:

    • Read the chemiluminescent signal on a plate reader.

  • Data Analysis:

    • Normalize the data (Relative Luminescence Units, RLU) to the vehicle control (0%) and the maximal response of the reference agonist (100%).

    • Plot the normalized response versus the log of the compound concentration and fit to a four-parameter logistic equation to determine EC₅₀ and Eₘₐₓ values.

Data Interpretation and Expected Results

By quantifying the potency (EC₅₀) and efficacy (Eₘₐₓ) of 2C-D in both the Gq and β-arrestin pathways, a comprehensive functional profile can be established. The results can be compared to a well-characterized, non-biased agonist like serotonin.

Table 1: Hypothetical Functional Activity Data for 2C-D at the 5-HT2A Receptor

CompoundAssay TypePathwayPotency (EC₅₀, nM)Efficacy (Eₘₐₓ, % of Serotonin)
Serotonin Calcium MobilizationGq/1115100%
β-Arrestin Recruitmentβ-Arrestin50100%
2C-D Calcium MobilizationGq/118575%
β-Arrestin Recruitmentβ-Arrestin12080%
Ketanserin Calcium MobilizationGq/11No Agonist Activity0%
β-Arrestin Recruitmentβ-ArrestinNo Agonist Activity0%

Interpretation:

  • Partial Agonism: In this hypothetical example, 2C-D acts as a partial agonist in both pathways, as its maximal efficacy (Eₘₐₓ) is less than that of the full agonist, serotonin.[1]

  • Potency: 2C-D is less potent than serotonin, indicated by its higher EC₅₀ values.

  • Functional Bias: To quantify bias, a bias factor can be calculated using methods such as the Black and Leff operational model. A simple ratio of (Eₘₐₓ / EC₅₀) for the Gq pathway versus the β-arrestin pathway for 2C-D, normalized to the same ratio for serotonin, can provide an initial indication of bias. In this example, 2C-D shows a relatively balanced profile, with slightly higher relative efficacy in the β-arrestin pathway. A compound with significantly higher potency and/or efficacy in one pathway over the other would be considered a biased agonist.

Conclusion

Characterizing the functional activity of 2C-D requires a multi-assay approach that moves beyond simple receptor affinity. By employing quantitative, cell-based assays for both Gq/11-mediated calcium mobilization and β-arrestin recruitment, researchers can build a comprehensive pharmacological profile. This detailed understanding of potency, efficacy, and potential functional bias is crucial for elucidating the molecular mechanisms underlying its psychoactive effects and for the broader development of safer, more targeted therapeutics targeting the 5-HT2A receptor.

References

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Method

Radioligand binding assay protocol for 2C-D at serotonin receptors

Determining the Binding Affinity of 2C-D at Serotonin Receptors Using Radioligand Binding Assays Abstract This document provides a detailed protocol for determining the binding affinity of the phenethylamine derivative 2...

Author: BenchChem Technical Support Team. Date: February 2026

Determining the Binding Affinity of 2C-D at Serotonin Receptors Using Radioligand Binding Assays

Abstract

This document provides a detailed protocol for determining the binding affinity of the phenethylamine derivative 2C-D for human serotonin (5-HT) receptors, specifically the 5-HT2A and 5-HT2C subtypes, utilizing a competitive radioligand binding assay. This guide is intended for researchers, scientists, and drug development professionals. The protocol outlines the necessary materials, step-by-step procedures for membrane preparation, the binding assay itself, and comprehensive data analysis. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction and Scientific Background

Radioligand binding assays are a fundamental technique in pharmacology for characterizing the interaction between a ligand (e.g., a drug candidate like 2C-D) and its receptor.[1][2][3] These assays are crucial for determining the affinity (Ki) and selectivity of a compound for various receptor subtypes.[1][2] The serotonin system, with its numerous receptor subtypes, is a key target for a wide range of therapeutic agents and research compounds.[3][4][5] 2C-D (2,5-dimethoxy-4-methylphenethylamine) is a psychedelic phenethylamine, and understanding its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, is essential for elucidating its pharmacological profile.[6]

This application note describes a competitive binding assay, a variation of the radioligand binding assay. In this setup, a radiolabeled ligand (a "hot" ligand) with known high affinity for the target receptor and an unlabeled test compound (a "cold" ligand, in this case, 2C-D) compete for binding to the receptor.[1][7] By measuring the ability of increasing concentrations of the cold ligand to displace the hot ligand, we can determine the inhibitory concentration 50 (IC50) of the cold ligand. The IC50 is the concentration of the unlabeled ligand that blocks 50% of the specific binding of the radioligand.[7] This value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the affinity of the test compound for the receptor.[8]

Principle of Competitive Radioligand Binding Assay

The fundamental principle of a competitive radioligand binding assay is the competition between a fixed concentration of a radiolabeled ligand and a range of concentrations of an unlabeled test compound for a finite number of receptors. The amount of radiolabeled ligand bound to the receptor is measured, and as the concentration of the unlabeled test compound increases, it displaces the radiolabeled ligand, leading to a decrease in the measured radioactivity.

G cluster_0 Low Concentration of Unlabeled Ligand (2C-D) cluster_1 High Concentration of Unlabeled Ligand (2C-D) radioligand Radioligand ([3H]ketanserin) bound_complex_low Radioligand-Receptor Complex radioligand->bound_complex_low Binds receptor Serotonin Receptor (5-HT2A) receptor->bound_complex_low unlabeled_ligand_low 2C-D unlabeled_ligand_low->receptor Minimal Competition radioligand_high Radioligand ([3H]ketanserin) displaced_radioligand Displaced Radioligand radioligand_high->displaced_radioligand Displaced receptor_high Serotonin Receptor (5-HT2A) receptor_high->displaced_radioligand unlabeled_ligand_high 2C-D unlabeled_ligand_high->receptor_high Binds

Caption: Principle of Competitive Radioligand Binding.

Materials and Reagents

Equipment
  • Homogenizer (e.g., Polytron)

  • High-speed refrigerated centrifuge

  • 96-well microplates

  • Cell harvester for 96-well plates

  • Liquid scintillation counter

  • pH meter

  • Vortex mixer

  • Pipettes and tips

Reagents
  • Cell Lines: HEK-293 or CHO-K1 cells stably expressing the human 5-HT2A or 5-HT2C receptor.[9][10]

  • Radioligands:

    • For 5-HT2A receptor: [3H]ketanserin (specific activity > 60 Ci/mmol)

    • For 5-HT2C receptor: [3H]mesulergine (specific activity > 70 Ci/mmol)

  • Unlabeled Ligands:

    • Test compound: 2C-D hydrochloride

    • For non-specific binding determination:

      • 5-HT2A: 10 µM Mianserin or 1 µM Ketanserin

      • 5-HT2C: 10 µM Mianserin or 1 µM Mesulergine

  • Buffers and Solutions:

    • Cell Lysis Buffer: 50 mM Tris-HCl, pH 7.4

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

    • Scintillation Cocktail

Experimental Protocols

Membrane Preparation

High-quality cell membrane preparations are critical for obtaining reliable and reproducible results.[11]

  • Cell Culture: Grow cells stably expressing the target receptor to 80-90% confluency.

  • Cell Harvesting: Wash the cells with ice-cold PBS and scrape them into a centrifuge tube.

  • Centrifugation: Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold cell lysis buffer and homogenize using a Polytron homogenizer.

  • High-Speed Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold cell lysis buffer. Repeat the high-speed centrifugation step.

  • Final Preparation: Resuspend the final membrane pellet in assay buffer.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.[12]

Radioligand Binding Assay Protocol

This protocol describes a filtration-based binding assay performed in a 96-well format.[13][14]

G start Start add_reagents Add Reagents to 96-well Plate: - Assay Buffer - Unlabeled Ligand (2C-D or for NSB) - Radioligand ([3H]ketanserin) - Membrane Preparation start->add_reagents incubate Incubate at Room Temperature (e.g., 60 minutes) add_reagents->incubate filter Rapid Filtration through GF/B filter plate to separate bound and free radioligand incubate->filter wash Wash filters with ice-cold Wash Buffer filter->wash dry Dry the filter plate wash->dry add_scintillant Add Scintillation Cocktail dry->add_scintillant count Count radioactivity in a Liquid Scintillation Counter add_scintillant->count analyze Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki count->analyze end End analyze->end

Caption: Experimental Workflow for the Radioligand Binding Assay.

Step-by-Step Procedure:

  • Prepare Reagents: Dilute the radioligand, 2C-D, and the ligand for non-specific binding to the desired concentrations in the assay buffer. A serial dilution of 2C-D is required to generate a competition curve (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

  • Assay Setup: In a 96-well microplate, set up the following conditions in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding (NSB): Assay buffer, radioligand, a high concentration of the unlabeled competitor for NSB, and membrane preparation.[7][15]

    • Competition: Assay buffer, radioligand, varying concentrations of 2C-D, and membrane preparation.

  • Incubation: Initiate the binding reaction by adding the membrane preparation to the wells. The final assay volume is typically 200-250 µL.[13][14] Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).[13][14]

  • Termination of Binding: Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester.[13][16] This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters several times with ice-cold wash buffer to minimize non-specific binding.[13][16]

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis

  • Calculate Specific Binding: Specific binding is the difference between total binding and non-specific binding.[7][17]

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the 2C-D concentration. The percentage of specific binding at each concentration of 2C-D is calculated as:

    • % Specific Binding = (CPM in presence of 2C-D - NSB) / (Total Binding - NSB) x 100

  • Determine the IC50: Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC50 value of 2C-D.[2] The IC50 is the concentration of 2C-D that displaces 50% of the specific binding of the radioligand.[7]

  • Calculate the Ki (Inhibition Constant): Convert the IC50 to the Ki using the Cheng-Prusoff equation.[8] The Ki is a measure of the affinity of 2C-D for the receptor.

    • Ki = IC50 / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined separately via a saturation binding experiment).[8][17]

Expected Results and Data Presentation

The following table presents hypothetical but plausible binding data for 2C-D at human 5-HT2A and 5-HT2C receptors.

Receptor SubtypeRadioligandKd of Radioligand (nM)IC50 of 2C-D (nM)Ki of 2C-D (nM)
5-HT2A [3H]ketanserin1.515075
5-HT2C [3H]mesulergine1.0500250

Note: These values are for illustrative purposes only and actual experimental results may vary.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Non-specific Binding - Radioligand concentration too high- Insufficient washing- Hydrophobic radioligand- Use radioligand at a concentration close to its Kd- Increase the number and volume of washes- Add BSA to the wash buffer
Low Specific Binding - Low receptor expression in membranes- Degraded membrane preparation- Incorrect buffer conditions- Use a cell line with higher receptor expression- Use freshly prepared or properly stored membranes- Optimize buffer pH and ionic strength
Poor Reproducibility - Inaccurate pipetting- Inconsistent incubation times- Incomplete washing- Calibrate pipettes regularly- Ensure consistent timing for all steps- Ensure uniform washing across the filter plate

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for determining the binding affinity of 2C-D at serotonin receptors using a competitive radioligand binding assay. By following this detailed methodology, researchers can obtain reliable and reproducible data to characterize the pharmacological profile of 2C-D and similar compounds. Adherence to the principles of proper membrane preparation, assay execution, and data analysis is paramount for achieving high-quality results.

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Application

Application Note: Pharmacological &amp; Behavioral Profiling of 2C-D in Neuroscience Research

Introduction: The "Pharmacological Tofu" of Phenethylamines In the structure-activity relationship (SAR) landscape of serotonergic psychedelics, 2C-D (2,5-dimethoxy-4-methylphenethylamine) occupies a unique and critical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Pharmacological Tofu" of Phenethylamines

In the structure-activity relationship (SAR) landscape of serotonergic psychedelics, 2C-D (2,5-dimethoxy-4-methylphenethylamine) occupies a unique and critical role. Alexander Shulgin famously characterized it as "pharmacological tofu" because, while it possesses distinct psychoactive properties, its primary utility in research often lies in its ability to serve as a comparative baseline for 4-substituted phenethylamines.

Unlike its halogenated analogs (2C-B, 2C-I) which exhibit high potency and rigid hydrophobic interactions at the 5-HT2A receptor, 2C-D features a 4-methyl group . This substituent is sterically smaller and electronically different from the halogens, resulting in a distinct binding profile that makes 2C-D an essential "control" compound for investigating the role of lipophilicity and steric bulk in receptor activation.

Key Research Applications
  • SAR Benchmarking: Defining the contribution of the 4-position substituent to 5-HT2A affinity and efficacy.

  • Behavioral Pharmacology: Validating the Head-Twitch Response (HTR) model using low-potency partial agonists.

  • Metabolic Profiling: Studying O-demethylation versus oxidative deamination pathways in phenethylamine metabolism.

Mechanism of Action & Signaling Pathway

2C-D acts primarily as a partial agonist at the 5-HT2A and 5-HT2C receptors.[1] Its psychoactive effects are mediated through the activation of the Gq/11-coupled signaling cascade, leading to intracellular calcium mobilization and subsequent gene transcription (e.g., Egr1, Egr2).

Signaling Cascade Diagram

G Ligand 2C-D (Ligand) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding GProtein Gq/11 Protein Receptor->GProtein Activation PLC Phospholipase C (PLC) GProtein->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (Intracellular) IP3->Ca ER Release PKC PKC Activation DAG->PKC Ca->PKC Transcription Gene Transcription (c-Fos, Egr2) PKC->Transcription Signaling Behavior Head-Twitch Response (HTR) Transcription->Behavior Neuroplasticity/Motor Output

Figure 1: Canonical Gq-mediated signaling pathway activated by 2C-D at the 5-HT2A receptor.

Application 1: Structure-Activity Relationship (SAR) Profiling

To understand the specific contribution of the 4-methyl group, researchers must compare the binding affinity (


) of 2C-D against its halogenated counterparts.
Comparative Data: 4-Substituted Phenethylamines

The following table synthesizes binding affinity data, highlighting the lower affinity of 2C-D compared to 2C-I and 2C-B. This difference drives the hypothesis that the hydrophobic pocket of the 5-HT2A receptor favors larger, more lipophilic halogens over the methyl group.

Compound4-Position Substituent5-HT2A

(nM)
5-HT2C

(nM)
Selectivity (2A vs 2C)
2C-D Methyl (-CH3)24 - 60 12 - 45 Low
2C-B Bromo (-Br)1 - 1015 - 30Moderate
2C-I Iodo (-I)0.5 - 510 - 25High
DOI (Reference Agonist)0.72.4High

Note: Values represent a synthesis of literature ranges (e.g., PDSP database, Halberstadt et al.). Lower


 indicates higher affinity.
Protocol: Radioligand Competition Binding Assay

Objective: Determine the


 of 2C-D at 5-HT2A using [3H]-Ketanserin or [3H]-MDL100907.

Materials:

  • HEK293 cells stably expressing human 5-HT2A receptors.

  • Radioligand: [3H]-Ketanserin (Antagonist) or [3H]-DOI (Agonist). Note: Agonist radioligands are preferred for measuring high-affinity state binding.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

Workflow:

  • Membrane Preparation: Homogenize cells in ice-cold buffer; centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation:

    • Total Binding: Membrane + Radioligand (e.g., 1 nM).

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Mianserin (10 µM).

    • Experimental: Membrane + Radioligand + 2C-D (concentration range:

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Liquid scintillation counting. Calculate IC50 and convert to

    
     using the Cheng-Prusoff equation.
    

Self-Validation:

  • Positive Control: Run unlabeled Ketanserin or DOI in parallel. If the

    
     deviates >2-fold from literature, the assay is invalid.
    
  • Hill Slope: Ensure the Hill slope is near 1.0. A slope < 1.0 suggests negative cooperativity or multiple binding sites.

Application 2: In Vivo Behavioral Assays (Head-Twitch Response)

The Head-Twitch Response (HTR) in mice is the gold-standard behavioral proxy for 5-HT2A activation and hallucinogenic potential in humans. 2C-D induces HTR, but with lower potency than 2C-B or 2C-I.

Protocol: Automated HTR Detection

Method Reference: Halberstadt et al. (2013) – Magnetometer-based detection.

Experimental Setup:

  • Subjects: Male C57BL/6J mice (8–10 weeks old).

  • Magnet Implantation: Under isoflurane anesthesia, affix a small neodymium magnet to the skull using dental cement. Allow 1-week recovery.

  • Apparatus: Place mouse in a magnetometer coil chamber. Head movements induce voltage changes in the coil.

Dosing & Procedure:

  • Acclimation: 10 minutes in the chamber.

  • Administration: Inject 2C-D (IP or SC).[2]

    • Dose Range: 1, 3, 10, 30 mg/kg. (Note: 2C-D requires higher doses than 2C-I due to lower potency).

  • Recording: Record coil voltage for 30 minutes post-injection.

  • Analysis: Use Fast Fourier Transform (FFT) analysis to filter for the specific frequency of head twitches (approx. 80-100 Hz).

Validation Check:

  • Antagonist Blockade: Pre-treat a subset of mice with M100907 (0.5 mg/kg, a selective 5-HT2A antagonist). If 2C-D-induced HTR is not abolished by M100907, the behavior is off-target (false positive).

Application 3: Metabolic Profiling (LC-MS/MS)

Understanding the metabolism of 2C-D is crucial for forensic toxicology and pharmacokinetic studies. The primary metabolic routes are O-demethylation and oxidative deamination.

Protocol: Metabolite Identification in Plasma

Objective: Detect 2C-D and its major metabolites (4-methyl-2-methoxyphenol derivative).

Instrument: UHPLC coupled to Q-Exactive (Orbitrap) or Triple Quadrupole MS.

Sample Preparation:

  • Extraction: Mix 100 µL plasma with 300 µL cold acetonitrile (protein precipitation). Vortex and centrifuge.

  • Supernatant: Evaporate and reconstitute in mobile phase (95:5 Water:MeOH + 0.1% Formic Acid).

LC Conditions:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm).

  • Gradient: 5% B to 95% B over 10 mins (A: Water + 0.1% FA; B: Acetonitrile + 0.1% FA).

MS Settings (Positive Ion Mode):

  • Precursor Ion: m/z 196.13 (Protonated 2C-D,

    
    ).
    
  • Key Fragments (MS/MS):

    • m/z 179.10 (Loss of NH3).

    • m/z 164.07 (Loss of NH3 + CH3).

    • m/z 149.05 (Loss of NH3 + 2xCH3).

Metabolite Targets:

  • O-demethyl-2C-D: m/z 182.11 (Loss of -CH2).

  • Carboxylic Acid Derivative: Resulting from deamination and oxidation of the ethylamine side chain.

Safety & Compliance

Legal Status: 2C-D is a Schedule I controlled substance in the United States.[1]

  • Storage: Must be stored in a steel safe or vault meeting DEA Class V security standards (or higher).

  • Disposal: Via reverse distributor or on-site destruction (e.g., chemical incineration) with DEA Form 41 documentation.

Handling Precautions:

  • 2C-D is a potent CNS active agent. Handle in a fume hood.

  • Wear nitrile gloves, lab coat, and safety glasses.

  • Avoid aerosolization of powder (weigh in a draft-free enclosure).

References

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Source of "Pharmacological Tofu" concept and synthesis).

  • Halberstadt, A. L., et al. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement.[2][3][4] Psychopharmacology, 227(4), 727-739.

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 25(10), 364-376. (Provides binding affinity data).

  • Villalobos, C. A., et al. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. British Journal of Pharmacology, 141(7), 1167-1174. (Discusses functional efficacy).

  • Meyer, M. R., & Maurer, H. H. (2010). Metabolism of the new psychoactive drug 2C-D in rat and human urine using GC-MS and LC-MS/MS. Current Drug Metabolism. (Metabolic profiling reference).

Sources

Method

Application Note: In Vivo Microdialysis Quantification of Neurotransmitter Flux Following 2C-D Administration

Executive Summary This application note details the methodology for assessing the neurochemical profile of 2C-D (4-methyl-2,5-dimethoxyphenethylamine) using in vivo microdialysis in awake, freely moving rodents. Unlike h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodology for assessing the neurochemical profile of 2C-D (4-methyl-2,5-dimethoxyphenethylamine) using in vivo microdialysis in awake, freely moving rodents. Unlike high-potency phenethylamines (e.g., 2C-B or 25I-NBOMe), 2C-D is pharmacologically distinct due to its lower potency and "subtle" psychoactive profile, often described by Alexander Shulgin as "pharmacological tofu" [1].

This protocol addresses the specific challenge of detecting subtle neurochemical shifts associated with partial 5-HT2A agonism. It utilizes high-sensitivity HPLC with Electrochemical Detection (HPLC-ECD) to quantify dopamine (DA), serotonin (5-HT), and glutamate (Glu) in the Medial Prefrontal Cortex (mPFC) and Nucleus Accumbens (NAc) .

Scientific Background & Rationale

Pharmacological Context

2C-D acts primarily as a partial agonist at the 5-HT2A and 5-HT2C receptors.[1] The primary mechanism of action for psychedelic phenethylamines involves activation of 5-HT2A receptors on deep-layer pyramidal neurons in the mPFC [2]. This activation triggers a downstream cascade:

  • mPFC Activation: 5-HT2A stimulation increases glutamatergic output.

  • VTA Modulation: Glutamatergic projections stimulate the Ventral Tegmental Area (VTA).

  • Mesoaccumbens Release: This results in phasic dopamine release in the Nucleus Accumbens (NAc), correlating with reinforcing or psychoactive effects [3].

Why Microdialysis?

While behavioral assays (e.g., Head Twitch Response) confirm 5-HT2A activity, they do not quantify the neurochemical magnitude. Microdialysis provides high temporal resolution (10–20 min bins) to correlate pharmacokinetics with neurochemistry, distinguishing 2C-D's profile from more stimulating amphetamines.

Experimental Design Strategy

Subject Selection
  • Species: Adult male Sprague-Dawley rats (275–325 g) or C57BL/6J mice (25–30 g). Note: Coordinates below are for rats.

  • N-Value: Minimum n=6 per dose group to account for inter-animal variability in probe recovery.

Dose Selection

Due to 2C-D's lower potency compared to 2C-B, doses must be adjusted.

  • Low Dose: 3 mg/kg (i.p.) – Threshold effects.[2]

  • Active Dose: 10 mg/kg (i.p.) – Standard behavioral dose.

  • High Dose: 30 mg/kg (i.p.) – To assess saturation or off-target adrenergic effects.

Comprehensive Protocol

Phase I: Probe Preparation & In Vitro Recovery

Critical Step: Microdialysis probes are not "plug-and-play." You must determine the Relative Recovery (RR) for every probe before implantation to normalize data later.

  • Membrane Selection: Polyacrylonitrile (PAN) or Cuprophan membrane (2 mm active length for NAc; 3-4 mm for mPFC).

  • Perfusion Fluid (aCSF):

    • Composition: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂.

    • pH Adjustment: 7.4 using phosphate buffer.

  • Recovery Assay:

    • Place probe in a beaker containing a known concentration (e.g., 100 nM) of DA and 5-HT at 37°C.

    • Perfuse aCSF at 1.5 µL/min.

    • Collect 3 samples.

    • Calculation:

      
      .
      
    • Acceptance Criteria: RR > 10% for DA/5-HT.

Phase II: Stereotaxic Surgery

Goal: Precise implantation of guide cannulas.

  • Anesthesia: Isoflurane (5% induction, 2% maintenance).

  • Coordinates (Rat, relative to Bregma) [4]:

    • mPFC (Prelimbic): AP +3.2 mm, ML +0.6 mm, DV -3.8 mm.

    • Nucleus Accumbens (Shell): AP +1.7 mm, ML +0.8 mm, DV -7.0 mm.

  • Fixation: Secure guide cannulas with dental acrylic and skull screws.

  • Recovery: Allow 5–7 days for blood-brain barrier repair and inflammation subsidence.

Phase III: Microdialysis & Drug Administration

Workflow:

  • Probe Insertion: Insert fresh probes through guide cannulas 12–16 hours prior to experiment (overnight equilibration) to minimize insertion trauma effects on basal levels.

  • Perfusion: Connect to a micro-infusion pump. Flow rate: 1.5 µL/min .

  • Baseline Sampling: Collect 4 samples (20 min/sample) to establish stable basal neurotransmitter levels (<10% variation).

  • Drug Administration: Inject 2C-D (dissolved in sterile saline) intraperitoneally (i.p.).

  • Post-Drug Sampling: Continue collection for 180–240 minutes to capture the full pharmacokinetic curve.

  • Storage: Immediately add antioxidant (0.1 M perchloric acid + 0.1 mM EDTA) to samples and freeze at -80°C.

Phase IV: Analytical Quantification (HPLC-ECD)

System: High-Performance Liquid Chromatography with Electrochemical Detection.[2][3]

  • Column: C18 Reverse Phase (e.g., 3 µm, 3.0 x 100 mm).

  • Mobile Phase:

    • 90 mM Sodium Phosphate buffer.

    • 50 mM Citric Acid.

    • 1.7 mM 1-Octanesulfonic acid (OSA) – Ion pairing agent critical for amine retention.

    • 50 µM EDTA.

    • 10% Acetonitrile.

  • Detection Settings:

    • Working Electrode: Glassy Carbon.[3]

    • Potential: +600 mV vs. Ag/AgCl reference.

  • Limit of Detection (LOD): Must achieve < 5 fmol/sample for 5-HT analysis [5].

Data Visualization & Pathways

Experimental Workflow

The following diagram outlines the critical path from surgery to data generation.

MicrodialysisWorkflow Surgery Stereotaxic Surgery (Day -7) Recovery Recovery Period (BBB Repair) Surgery->Recovery Insertion Probe Insertion (Day 0, PM) Recovery->Insertion Equilibration Overnight Equilibration Insertion->Equilibration Baseline Baseline Sampling (4 x 20min) Equilibration->Baseline DrugAdmin 2C-D Admin (i.p. Injection) Baseline->DrugAdmin Sampling Post-Drug Sampling (180 min) DrugAdmin->Sampling HPLC HPLC-ECD Analysis Sampling->HPLC

Figure 1: Chronological workflow for microdialysis experiments ensuring physiological stability.

Pharmacological Mechanism of Action

This diagram illustrates the hypothesized pathway by which 2C-D modulates dopamine, necessitating multi-region sampling.

Mechanism Drug 2C-D (Systemic) Receptor 5-HT2A Receptor (mPFC Pyramidal Neuron) Drug->Receptor Partial Agonism GluNeuron Glutamate Release (mPFC Output) Receptor->GluNeuron Excitation VTA Ventral Tegmental Area (VTA) GluNeuron->VTA Descending Projections DA_NAc Dopamine Release (Nucleus Accumbens) VTA->DA_NAc Mesolimbic Activation Behavior Locomotor/Psychoactive Effects DA_NAc->Behavior Modulation

Figure 2: Putative mechanism linking 5-HT2A activation in the cortex to downstream dopaminergic effects.

Data Analysis & Interpretation

Baseline Correction

Raw data (fmol/µL) must be normalized to the average of the 3 pre-injection baseline samples.



Area Under the Curve (AUC)

To compare total neurotransmitter flux between dose groups (e.g., 3 mg/kg vs 10 mg/kg), calculate the AUC of the % Baseline vs. Time plot using the trapezoidal rule.

Expected Results Table

Based on comparative data from structurally related phenethylamines (e.g., DOI, 2C-B) [6]:

AnalyteBrain RegionExpected Change (10 mg/kg 2C-D)Time to PeakInterpretation
Glutamate mPFC+140-180% of Baseline40-60 minDirect 5-HT2A excitation of pyramidal neurons.
Dopamine mPFC+120-150% of Baseline60 minLocal circuit modulation.
Dopamine NAc+120-140% of Baseline60-80 minDownstream VTA activation; lower than amphetamines.
5-HT mPFC+110-130% of Baseline40 minSERT interaction is minimal; likely autoreceptor mediated.

Troubleshooting & Optimization

  • Issue: Low Baseline Sensitivity.

    • Cause: 2C-D effects can be subtle.

    • Solution: Decrease flow rate to 1.0 µL/min to increase relative recovery (concentration in dialysate), or switch to LC-MS/MS if ECD noise is too high.

  • Issue: Clogged Probes.

    • Cause: Gliosis or blood clotting.

    • Solution: Ensure strict aseptic surgical technique and constant perfusion of aCSF during insertion.

  • Issue: Unstable Baseline.

    • Cause: Insufficient equilibration time.

    • Solution: The "Overnight Equilibration" (12h+) is superior to short (2h) equilibration for measuring basal dopamine.

References

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264–355.

  • Di Giovanni, G., et al. (1999). Serotonin/dopamine interaction—focus on 5-HT2C receptor, a new target of psychotropic drugs. Indian Journal of Experimental Biology, 37, 1098-1102.

  • Paxinos, G., & Watson, C. (2007). The Rat Brain in Stereotaxic Coordinates (6th ed.). Academic Press.

  • Bradberry, C. W., et al. (1991). Microdialysis in the study of psychostimulants. Neuroscience & Biobehavioral Reviews, 15(4), 519-524.

  • Halberstadt, A. L., et al. (2009). 5-HT2A and 5-HT2C receptors exert opposing effects on locomotor activity in mice. Neuropsychopharmacology, 34, 1958–1967.

Sources

Application

Application Note: Advanced Derivatization Strategies for the GC-MS Analysis of Phenethylamines

Executive Summary The analysis of phenethylamines (e.g., Amphetamine, Methamphetamine, MDMA, 2C-B) by Gas Chromatography-Mass Spectrometry (GC-MS) presents distinct challenges due to the polar nature of the primary and s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of phenethylamines (e.g., Amphetamine, Methamphetamine, MDMA, 2C-B) by Gas Chromatography-Mass Spectrometry (GC-MS) presents distinct challenges due to the polar nature of the primary and secondary amine functional groups. These groups are prone to hydrogen bonding with silanol groups in the GC column stationary phase, resulting in peak tailing, poor resolution, and reduced sensitivity. Furthermore, thermal instability can lead to degradation in the injector port.

This guide details high-integrity derivatization protocols to overcome these limitations. We focus on Perfluoroacylation as the "Gold Standard" for routine forensic analysis and Chiral Derivatization for enantiomeric separation.

The Chemistry of Derivatization

Derivatization replaces active hydrogen atoms on polar functional groups (amines, hydroxyls) with non-polar moieties. For phenethylamines, this process serves three critical functions:

  • Improved Chromatography: Eliminates N-H hydrogen bonding, sharpening peaks and improving Gaussian symmetry.[1]

  • Enhanced Stability: Protects thermally labile structures during volatilization.[1]

  • Mass Spectral Specificity: Introduces high-mass fragments (often containing electronegative fluorine), shifting the base peak to a higher m/z range, which reduces background noise interference.

Decision Matrix: Selecting the Right Reagent

Not all reagents are equal.[1] Use the following logic flow to determine the optimal strategy for your specific analytes.

DerivatizationLogic Start Start: Phenethylamine Analysis Q1 Is Enantiomeric Separation Required? (d- vs l- isomers) Start->Q1 Chiral Protocol B: Chiral Derivatization (Reagent: L-TPC) Q1->Chiral Yes Q2 Target Analytes contain OH groups? (e.g., metabolites) Q1->Q2 No Result2 GC-MS Analysis Chiral->Result2 Separates Isomers on Achiral Column Acyl Protocol A: Perfluoroacylation (Reagent: PFPA or HFBA) Q2->Acyl No (Parent Drugs) Silyl Alternative: Silylation (Reagent: BSTFA + 1% TMCS) Q2->Silyl Yes (Mixed Functionality) Result1 GC-MS Analysis Acyl->Result1 High Stability Distinct MS Fragments

Figure 1: Decision tree for selecting derivatization reagents based on analytical requirements.

Protocol A: Perfluoroacylation (The Gold Standard)

Reagent: Pentafluoropropionic Anhydride (PFPA) or Heptafluorobutyric Anhydride (HFBA). Mechanism: Acylation of the amine nitrogen.[1] Application: Routine quantification of Amphetamine, Methamphetamine, MDA, MDMA, and MDEA.

Rationale

While Trifluoroacetic Anhydride (TFAA) is common, PFPA and HFBA are preferred for modern applications. They add more mass to the molecule, pushing the diagnostic ions further away from the low-mass "chemical noise" region (solvent peaks, air leaks) found in the <50 m/z range. PFPA offers the best balance of volatility and sensitivity.

Materials
  • Reagent: PFPA (≥99% purity).[1]

  • Solvent: Ethyl Acetate (Anhydrous, LC-MS grade).

  • Base: 50 µL Pyridine (optional, acts as an acid scavenger but often unnecessary for anhydrides if evaporated properly).[1]

  • Equipment: Heating block, Nitrogen evaporator.

Step-by-Step Methodology
  • Extraction: Perform Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) on the biological matrix (urine/blood).[1] Elute into a volatile solvent.[1]

  • Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C. Critical: Do not over-dry or use high heat, as free-base amphetamines are volatile and can be lost.

  • Reagent Addition: Add 50 µL of PFPA and 25 µL of Ethyl Acetate to the residue. Cap the vial tightly.

    • Note: Moisture is the enemy.[1] Ensure all glassware is dry.[1]

  • Incubation: Heat at 60°C for 20 minutes .

    • Why: This temperature ensures complete reaction of secondary amines (like MDMA) without causing thermal degradation.[1]

  • Evaporation (Cleanup): Evaporate the excess derivatizing reagent to dryness under nitrogen at <40°C.

    • Safety: Perform in a fume hood; acid anhydrides are corrosive and pungent.[1]

  • Reconstitution: Reconstitute the residue in 100 µL of Ethyl Acetate .

  • Injection: Inject 1 µL into the GC-MS (Splitless or 10:1 Split depending on concentration).

Protocol B: Chiral Derivatization (Enantiomer Separation)

Reagent: (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TPC). Mechanism: Forms diastereomers (which have different physical properties) from enantiomers, allowing separation on a standard achiral GC column (e.g., DB-5MS).

Rationale

Legal differentiation often requires distinguishing between d-methamphetamine (illicit stimulant) and l-methamphetamine (found in over-the-counter Vicks® inhalers). Standard GC-MS cannot separate these without this specific derivatization.

Step-by-Step Methodology
  • Preparation: Start with the dried residue from your extraction (as in Protocol A).[1]

  • Reagent Addition: Add 50 µL of 0.1 M L-TPC in Chloroform (or Methylene Chloride).

  • Incubation: Heat at 70°C for 15 minutes .

  • Cleanup: Evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute in 100 µL of Ethyl Acetate or Hexane.

  • Analysis: Inject into GC-MS.

    • Result: You will see two distinct peaks for a racemic mixture.[1] The L-TPC-d-methamphetamine diastereomer typically elutes before the L-TPC-l-methamphetamine diastereomer on a 5% phenyl column (verify with standards).

Data Presentation & Interpretation

Mass Spectral Data (PFPA Derivatives)

Derivatization shifts the fragmentation pathway.[1] For amphetamines, the base peak is usually formed by


-cleavage next to the nitrogen atom.
AnalyteNative Base Peak (m/z)PFPA Derivative Base Peak (m/z)Diagnostic Ions (PFPA)
Amphetamine 44190190, 118, 91
Methamphetamine 58204204, 160, 118
MDA 44162162, 135, 375
MDMA 58204204, 162, 135

Table 1: Comparison of major ions for native vs. PFPA-derivatized phenethylamines. Note the significant mass shift, improving specificity.

Experimental Workflow Visualization

Workflow Sample Biological Sample (Urine/Blood) Extract LLE/SPE Extraction (Basic pH) Sample->Extract Dry Evaporate to Dryness (N2 @ 40°C) Extract->Dry React Derivatization (PFPA @ 60°C, 20m) Dry->React Cleanup Evaporate Excess Reagent React->Cleanup Recon Reconstitute (Ethyl Acetate) Cleanup->Recon Inject GC-MS Injection Recon->Inject

Figure 2: Standard operating workflow for PFPA derivatization.

Troubleshooting & Optimization (Expert Insights)

"The Case of the Missing Peaks" (Volatility)
  • Issue: Low recovery of Amphetamine.[1]

  • Cause: Free-base amphetamine is highly volatile.[1] If you blow-dry the extraction solvent too aggressively (high temp/high flow) before adding the derivatizing reagent, you will lose the analyte.

  • Solution: Add 10 µL of 1% HCl in methanol before evaporation to form the non-volatile hydrochloride salt, OR add the derivatizing reagent when a small volume (~50 µL) of solvent remains.

Moisture Contamination[1]
  • Issue: No peaks or presence of acid peaks.

  • Cause: Anhydrides (PFPA/HFBA) react violently with water to form the corresponding acid (e.g., pentafluoropropionic acid), which does not derivatize the amine.

  • Solution: Ensure SPE eluents are fully dried.[1] Use anhydrous ethyl acetate.[1] Store reagents in a desiccator.[1]

Injector Port Maintenance
  • Issue: Tailing peaks despite derivatization.

  • Cause: Accumulation of non-volatile byproducts or active sites in the liner.[1] Acylating reagents can be harsh on column phases if not removed.[1]

  • Solution: Use a deactivated splitless liner with glass wool.[1] Change the liner and septum every 50-100 injections. Cut 10-20cm from the front of the GC column (guard column) regularly.

References

  • United Nations Office on Drugs and Crime (UNODC). (2006).[1][2][3][4] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-substituted Analogues in Seized Materials. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2016).[1] SWGDRUG Monographs: Methamphetamine. [Link]

  • Kala, M., et al. (2022).[1] "Indirect chiral separation of crystal methamphetamine seized in Saudi Arabia using GC-MS."[1] Forensic Science International. [Link]

  • Lin, D.L., et al. (2008).[1][5] "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review." Journal of Food and Drug Analysis. [Link]

  • Shin, H.S., et al. (2012).[1][6] "Comparison of five derivatizing agents for the determination of amphetamine-type stimulants in human urine." Journal of Analytical Toxicology. [Link]

Sources

Method

Application Note: Structural Elucidation and Isomeric Differentiation of Unknown 2C-Series Phenethylamines Using LC-HRMS

Abstract The "2C" series of phenethylamines (2,5-dimethoxy-4-substituted phenethylamines) represents a persistent analytical challenge due to the rapid emergence of novel analogs and the existence of isobaric positional...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The "2C" series of phenethylamines (2,5-dimethoxy-4-substituted phenethylamines) represents a persistent analytical challenge due to the rapid emergence of novel analogs and the existence of isobaric positional isomers that cannot be distinguished by mass alone.[1] This Application Note provides a comprehensive protocol for the identification of unknown 2C compounds. We detail a self-validating workflow utilizing Biphenyl stationary phases for isomeric separation and High-Resolution Mass Spectrometry (HRMS) for ab initio structure elucidation. Key mechanistic insights into fragmentation pathways—specifically the diagnostic loss of ammonia and halogen isotopic patterning—are codified to ensure high-confidence identification in the absence of reference standards.

Introduction & Analytical Challenges

The 2C family, popularized by Alexander Shulgin, shares a core structure of 2,5-dimethoxyphenethylamine with variable substituents at the 4-position (e.g., bromine in 2C-B, iodine in 2C-I).

The Core Problem: Standard low-resolution MS (GC-MS or triple quad) often fails to distinguish between:

  • Positional Isomers: 2,5-dimethoxy vs. 2,4-dimethoxy analogs (which have identical molecular formulas and fragment ions).

  • Isobaric Interferences: Novel N-benzyl derivatives (NBOMes) that may thermally degrade in GC injectors to resemble parent 2C compounds.

The Solution: This protocol leverages pi-pi active chromatography for physical separation of isomers and HRMS (Resolution >30,000 FWHM) to determine exact elemental composition and specific fragmentation geometry.

Experimental Workflow

The following diagram outlines the decision tree for processing unknown samples, moving from physical separation to in-silico structural assignment.

G Start Unknown Sample (Powder or Biological) Prep Sample Preparation (Dilution vs. SPE) Start->Prep LC LC Separation (Biphenyl Column) Prep->LC HRMS HRMS Acquisition (Full Scan + ddMS2) LC->HRMS Data_Iso Isotope Pattern Analysis (Halogen ID: Cl, Br, I) HRMS->Data_Iso MS1 Data Data_Frag Fragmentation Logic (Neutral Loss -NH3) Data_Iso->Data_Frag MS2 Data Decision Isomer Separation? Data_Frag->Decision ID_Conf Confirmed ID (Retention Time + Exact Mass) Decision->ID_Conf Resolved ID_Tent Tentative Structure (Library Match / In-Silico) Decision->ID_Tent Co-eluting ID_Tent->LC Re-optimize Gradient

Figure 1: Analytical workflow for the identification of unknown phenethylamines. Note the feedback loop for gradient re-optimization if isomers are not resolved.

Protocol 1: Sample Preparation

Causality: 2C compounds are basic amines. In biological matrices, they must be isolated from proteins and lipids to prevent ion suppression. In seized powders, high concentrations require massive dilution to avoid detector saturation.

A. Seized Materials (Powders/Liquids)[2]
  • Weighing: Transfer 10 mg of unknown powder to a 20 mL scintillation vial.

  • Solubilization: Add 10 mL of Methanol (LC-MS grade). Sonicate for 10 mins.

  • Dilution: Perform a serial dilution (1:1000) into Mobile Phase A (Water + 0.1% Formic Acid).

    • Target: Final concentration ~1 µg/mL. High concentrations cause peak broadening, masking isomeric separation.

B. Biological Matrices (Urine/Plasma)

Method: Mixed-mode Cation Exchange SPE (Solid Phase Extraction).

  • Conditioning: 3 mL MeOH, then 3 mL H2O.

  • Loading: Load 1 mL urine (pH adjusted to 6.0 with phosphate buffer).

  • Washing:

    • Wash 1: 3 mL H2O (removes salts).

    • Wash 2: 3 mL 0.1M Acetic Acid (removes anionic interferences).

    • Wash 3: 3 mL Methanol (removes neutral lipids). Critical Step: 2C compounds are charged (protonated) and retained by the ionic mechanism while neutrals are washed away.

  • Elution: 3 mL Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2).

  • Reconstitution: Evaporate to dryness; reconstitute in 100 µL Mobile Phase A.

Protocol 2: Instrumental Setup (LC-HRMS)

Expertise Note: Standard C18 columns often fail to separate positional isomers of phenethylamines (e.g., 2C-B vs. its 2,4-dimethoxy isomer). We utilize a Biphenyl or Phenyl-Hexyl stationary phase. The pi-electrons in the stationary phase interact with the aromatic ring of the 2C compound, providing selectivity based on the electron density changes caused by the position of the methoxy groups.

Liquid Chromatography Parameters
ParameterSettingRationale
Column Biphenyl or Phenyl-Hexyl (100 x 2.1 mm, 1.7–2.6 µm)Enhanced selectivity for aromatic isomers via pi-pi interactions.
Mobile Phase A Water + 5 mM Ammonium Formate + 0.1% Formic AcidAmmonium formate improves peak shape for basic amines.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks than MeOH for phenethylamines.
Flow Rate 0.4 mL/minOptimal linear velocity for UHPLC.
Gradient 5% B (0-1 min) -> 40% B (8 min) -> 95% B (10 min)Shallow gradient (5-40%) is critical to resolve closely eluting isomers.
Mass Spectrometry Parameters (Q-TOF / Orbitrap)
  • Ionization: ESI Positive Mode.

  • Resolution: >30,000 @ m/z 200 (Required to distinguish isobaric interferences).

  • Acquisition Mode: Data Dependent Acquisition (DDA) or SWATH.

    • TopN: 5 (Select top 5 most intense ions for fragmentation).

    • Dynamic Exclusion: 10s (Prevents re-sampling the same peak).

  • Mass Range: m/z 50 – 1000.

Protocol 3: Data Analysis & Structure Elucidation

This section details the logic for assigning a structure to an unknown peak.

Step A: Molecular Formula & Isotope Analysis

The first confirmation is the halogen pattern. 2C compounds are defined by their 4-position substituent.[2]

  • Chlorine (2C-C): Look for 3:1 ratio at M and M+2 (m/z X and X+1.997).

  • Bromine (2C-B): Look for 1:1 ratio at M and M+2 (m/z X and X+1.998).

  • Iodine (2C-I): No M+2 isotope (monoisotopic), but large mass defect.

  • Alkyl (2C-D, 2C-E): No significant M+2; standard carbon isotope profile.

Step B: Fragmentation Logic (MS2)

The fragmentation of 2C compounds is highly predictable. The primary cleavage is the loss of the amine group as ammonia, followed by the loss of methyl radicals from the methoxy groups.

Diagnostic Pathway:

  • Precursor:

    
    
    
  • Primary Fragment:

    
     (Loss of 17.0265 Da). This forms a substituted styrene/ethyl-benzene cation.
    
  • Secondary Fragment: Loss of methyl radicals (

    
    ) from the methoxy groups.
    

Differentiation from NBOMe:

  • 2C Series: Dominant loss of

    
    .
    
  • NBOMe Series: The bond between the Nitrogen and the Benzyl carbon is the weakest. The dominant fragment is the Tropylium ion (m/z 91.05 or substituted variants) or the iminium ion of the phenethylamine core.

Visualizing the Fragmentation Pathway

The following diagram illustrates the specific mass spectral behavior of 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) as a template.

Frag Precursor Precursor [M+H]+ (2C-B: m/z 260.0281) Step1 Loss of Ammonia (-NH3, -17.027 Da) Precursor->Step1 NBOMe_Path NBOMe Check: If N-benzyl present, cleavage yields m/z 91/121 Precursor->NBOMe_Path Alternative Frag1 Styrene Cation [M+H-NH3]+ (m/z 243.0015) Step1->Frag1 Major Path Step2 Loss of Methyl (-CH3, -15.023 Da) Frag1->Step2 Frag2 Demethylated Ion (m/z 227.9780) Step2->Frag2

Figure 2: HRMS fragmentation pathway for 2C-B. The loss of ammonia (17 Da) is the diagnostic "fingerprint" for primary amine phenethylamines.

Validation & Quality Control

To ensure the protocol is self-validating (Trustworthiness), include the following controls:

  • Retention Time Locking: Use a standard mixture containing 2C-C, 2C-B, and 2C-I. The retention time must follow the order of hydrophobicity: H < Cl < Br < I < Alkyl. Deviation from this order suggests a positional isomer (e.g., 2,4-dimethoxy isomers often elute before 2,5-dimethoxy counterparts on Biphenyl columns).

  • Mass Accuracy Check: Calibrate the MS immediately prior to analysis. Mass error must be < 5 ppm.

  • Isomer Resolution Test: If a reference standard for the specific isomer is unavailable, the peak symmetry factor must be calculated. A split or shouldered peak indicates co-eluting isomers, requiring a flatter gradient (e.g., 0.5% B increase per minute).

References

  • United Nations Office on Drugs and Crime (UNODC). (2020).[3] Recommended methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines in Seized Materials. [Link] (Note: While titled for Cathinones, this manual contains the core validation protocols for phenethylamine salts utilized in this guide.)

  • Grumann, C., & Auwärter, V. (2018).[4] Separation of positional isomers of nine 2-phenethylamine-derived designer drugs by liquid chromatography-tandem mass spectrometry. Drug Testing and Analysis. [Link] (Authoritative source on using Biphenyl columns for isomer separation).

  • Pasin, D., et al. (2017).[1] Characterization of 2C-phenethylamines using high-resolution mass spectrometry and Kendrick mass defect filters. Forensic Chemistry. [Link] (Source for mass defect filtering and fragmentation logic).

Sources

Application

Forensic identification of 2,5-dimethoxy-4-methylphenethylamine in seized materials

Application Note: Forensic Characterization of 2,5-Dimethoxy-4-methylphenethylamine (2C-D) Introduction & Forensic Significance 2,5-Dimethoxy-4-methylphenethylamine (2C-D) is a synthetic psychedelic phenethylamine of the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Forensic Characterization of 2,5-Dimethoxy-4-methylphenethylamine (2C-D)

Introduction & Forensic Significance

2,5-Dimethoxy-4-methylphenethylamine (2C-D) is a synthetic psychedelic phenethylamine of the "2C" family, originally popularized by Alexander Shulgin. Structurally, it is defined by the presence of two methoxy groups at the 2 and 5 positions and a methyl group at the 4-position of the phenyl ring.

The Forensic Challenge: While 2C-D is a Schedule I controlled substance in the United States and controlled in many other jurisdictions, its identification presents specific challenges:

  • Structural Isomerism: It shares a molecular weight (MW 195.[1]13) and elemental formula (

    
    ) with potentially uncontrolled positional isomers (e.g., 2,4-dimethoxy-3-methylphenethylamine) and other "2C" analogues.
    
  • Fragmentation Patterns: Under Electron Ionization (EI) GC-MS, the low-mass amine fragment (m/z 30) is often lost if scan ranges are set > m/z 40, and the aromatic fragmentation patterns can be strikingly similar across the 2C series.

  • Matrix Interference: Seized samples often contain adulterants or are found on blotter paper, requiring robust extraction protocols.[1]

This guide provides a self-validating workflow for the unequivocal identification of 2C-D, prioritizing the differentiation from structural isomers.

Analytical Workflow

The following workflow integrates presumptive testing with multi-modal confirmatory analysis to ensure high legal defensibility.

ForensicWorkflow Sample Seized Material (Powder/Tablet/Blotter) Screening Presumptive Screening (Color Tests) Sample->Screening Aliquot A Extraction Sample Preparation (LLE / Dilution) Sample->Extraction Aliquot B Screening->Extraction If Positive/Inconclusive GCMS Separation & Mass Spec (GC-MS EI) Extraction->GCMS Primary Method FTIR Structural Confirmation (FTIR-ATR) Extraction->FTIR Isomer Differentiation Reporting Final Identification (Report) GCMS->Reporting Retention + MS Match FTIR->Reporting Fingerprint Match

Figure 1: Integrated workflow for the forensic analysis of 2C-D, moving from presumptive screening to orthogonal confirmatory techniques.

Presumptive Screening (Color Tests)

Objective: Rapid indication of phenethylamine class presence. Note: Color tests are not specific for 2C-D and cross-react with other 2C compounds (e.g., 2C-B, 2C-I).

ReagentCompositionExpected Result (2C-D)Mechanism
Marquis Formaldehyde / Sulfuric AcidYellow → Green Formation of a dimeric carbocation (chromophore) via electrophilic aromatic substitution.
Mecke Selenious Acid / Sulfuric AcidYellow → Brown/Black Oxidation and condensation of the aromatic ring system.[1]
Simon's Sodium Nitroprusside / AcetaldehydeNegative (No Blue) 2C-D is a primary amine; Simon's tests for secondary amines (e.g., MDMA).

Expert Insight: A positive Marquis (Green) combined with a negative Simon's is a strong indicator of a primary 2C-series amine, distinguishing it from secondary amine cathinones or MDMA.

Sample Preparation Protocols

Protocol A: Liquid-Liquid Extraction (LLE) for Powders/Tablets

Best for: High-purity powders or tablets with soluble binders.

  • Dissolution: Weigh 10-20 mg of sample into a test tube. Add 2 mL of 0.1 M Sodium Carbonate (

    
    , pH ~9-10).
    
  • Extraction: Add 2 mL of extraction solvent (Chloroform or Ethyl Acetate).[1] Vortex for 30 seconds.[1]

  • Separation: Centrifuge at 2500 rpm for 3 minutes.

  • Collection: Transfer the bottom organic layer (if Chloroform) or top layer (if Ethyl Acetate) to a clean vial.[1]

  • Concentration: Evaporate to dryness under a stream of nitrogen at 40°C. Reconstitute in 200 µL Methanol for GC-MS.

Protocol B: Direct Methanol Extraction (Rapid)

Best for: High-purity crystalline samples where matrix interference is minimal.

  • Dissolve 1 mg sample in 1 mL Methanol (HPLC Grade).[1]

  • Filter through a 0.45 µm PTFE syringe filter.[1]

  • Inject directly into GC-MS.[1]

Confirmatory Analysis: GC-MS

Objective: Separation and mass spectral characterization.

Instrument Parameters:

  • Column: DB-1MS or Rtx-5MS (30 m × 0.25 mm × 0.25 µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Inlet: Split mode (20:1 or 50:1), 280°C.

  • Oven Program: 100°C (hold 1 min) → 20°C/min → 300°C (hold 10 min).

  • MS Source: 230°C; Quad: 150°C.[1]

  • Scan Range: m/z 35–550 (Note: Starting at 35 avoids air/water but may miss the m/z 30 amine fragment).[1]

Data Interpretation (2C-D):

ParameterValueNotes
Retention Time ~8.36 minRelative to internal standards (e.g., Tetracosane).
Molecular Ion m/z 195 Distinct

observed (medium intensity).[1]
Base Peak m/z 166 Loss of imine fragment (

).[1]
Major Fragment 1 m/z 151 Loss of methyl radical from Base Peak (

).[1]
Major Fragment 2 m/z 135 Further loss of methoxy/oxygenated species.[1]

Fragmentation Pathway Diagram:

MassSpec M_Ion Molecular Ion (m/z 195) Base_Peak Base Peak (m/z 166) M_Ion->Base_Peak - 29 u (CH2NH) Frag_30 m/z 30 (Often < Cutoff) M_Ion->Frag_30 Alpha Cleavage (Primary Amine) Frag_151 Fragment (m/z 151) Base_Peak->Frag_151 - 15 u (CH3)

Figure 2: Proposed EI fragmentation pathway for 2C-D. The transition from m/z 195 to 166 is characteristic of substituted phenethylamines where the benzyl cation is stabilized.

Isomer Differentiation (Critical Step)

The Problem: Positional isomers (e.g., 2,4-dimethoxy-3-methylphenethylamine) may have identical molecular weights (195) and very similar mass spectra. GC retention times may overlap.

The Solution: FTIR Spectroscopy (ATR) FTIR provides a "molecular fingerprint" capable of distinguishing regioisomers based on the substitution pattern of the aromatic ring.

Protocol:

  • Place a small amount of neat powder on the diamond ATR crystal.[1]

  • Apply pressure to ensure good contact.[1]

  • Scan range: 4000–600 cm⁻¹; Resolution: 4 cm⁻¹; Scans: 32.[1]

Diagnostic Peaks for 2C-D (HCl Salt):

  • 1508 cm⁻¹: Aromatic C=C stretching (Specific to 2,5-substitution pattern).

  • 1213 cm⁻¹: C-O stretching (Methoxy group).[1]

  • 1045 cm⁻¹: C-O-C symmetric stretching.[1]

  • 833 cm⁻¹: C-H out-of-plane bending (Diagnostic for para-substitution/tetrasubstituted ring).

Differentiation Table:

Feature2C-D (2,5-dimethoxy-4-methyl)2C-C (2,5-dimethoxy-4-chloro)Positional Isomers
Molecular Weight 195215195
GC Base Peak 166186166 (likely)
Key IR Peak 1508 cm⁻¹ 1485 cm⁻¹ (C-Cl shift)Shifts in fingerprint region (700-900 cm⁻¹)
NMR (Protons) 2 Singlets (Aromatic H)2 Singlets (Aromatic H)Doublets (if protons are adjacent)

Expert Recommendation: If FTIR is inconclusive or sample purity is low, GC-MS with derivatization (using PFPA or TFAA) is recommended.[1] Derivatization alters the retention time and fragmentation pattern, often separating isomers that co-elute in native form.

References

  • SWGDRUG. (2014).[1] Monograph: 2,5-Dimethoxy-4-methylamphetamine (DOM/STP) & Related 2C Series. Scientific Working Group for the Analysis of Seized Drugs.[1] Link

  • UNODC. (2012).[1][2] Recommended Methods for the Identification and Analysis of Phenethylamines. United Nations Office on Drugs and Crime.[1][2][3] Link

  • Allred, R. A. (2005).[1] Spectral Characterization of 2,4-Dimethoxy-3-methylphenethylamine, and Comparison to 2,5-Dimethoxy-4-methylphenethylamine ("2C-D"). Microgram Journal, 3(1-2). Link

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational text for 2C synthesis and chemistry).
  • Department of Justice. (n.d.).[1] Designer Amphetamines in Forensic Toxicology Casework. Office of Justice Programs.[1] Link

Sources

Method

Safety procedures for handling 2-(2-Methoxy-5-methylphenyl)ethanamine in a laboratory setting

Executive Summary & Substance Profile[1][2] 2-(2-Methoxy-5-methylphenyl)ethanamine is a substituted phenethylamine, structurally analogous to 2-Methoxyphenethylamine (OMPEA) and the 2C-series of psychoactive compounds (e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substance Profile[1][2]

2-(2-Methoxy-5-methylphenyl)ethanamine is a substituted phenethylamine, structurally analogous to 2-Methoxyphenethylamine (OMPEA) and the 2C-series of psychoactive compounds (e.g., related to 2C-D, though structurally distinct).[1] Due to its specific substitution pattern (methoxy at position 2, methyl at position 5), this compound presents a dual-hazard profile:[1]

  • Chemical Corrosivity: As a primary amine, the free base is highly alkaline, capable of causing severe skin burns and eye damage (Category 1B).

  • Pharmacological Potency: Structurally consistent with serotonin receptor agonists (5-HT2A), necessitating handling procedures aligned with High Potency Active Pharmaceutical Ingredients (HPAPIs) .[1]

This guide defines the engineering controls, personal protective equipment (PPE), and operational workflows required to handle this substance with zero-exposure targets.[1]

Chemical Identity & Properties
PropertyDescription
Chemical Name 2-(2-Methoxy-5-methylphenyl)ethanamine
Common Synonyms 2-Methoxy-5-methylphenethylamine; 5-Methyl-OMPEA
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Physical State Viscous oil (Free Base) / Crystalline Solid (HCl Salt)
Acidity (pKa) ~9.5 - 10.0 (Estimated for primary amine)
Hazard Class Corrosive (Skin/Eye), Acute Tox (Oral/Inhalation)

Risk Assessment & Engineering Controls

The "Precautionary Principle" for Phenethylamines

In the absence of compound-specific toxicological limits (OEL/ADE), researchers must default to a Band 4 Occupational Exposure Band (OEB) .[1] This assumes the compound is pharmacologically active at low doses (<1 mg) and possesses irritant properties.

Mechanistic Insight: The 2-methoxy group typically reduces monoamine oxidase (MAO) metabolism compared to unsubstituted phenethylamine, potentially extending its half-life and systemic effects.[1] The 5-methyl group adds lipophilicity, increasing blood-brain barrier (BBB) permeability.[1]

Containment Strategy

The hierarchy of control must prioritize isolation over PPE.

  • Primary Containment:

    • Solid/Powder Handling: Must be performed in a Glovebox (Isolator) under negative pressure or a Class II Type B2 Biological Safety Cabinet (BSC) (total exhaust).[1]

    • Liquid Handling: Fume hood with a minimum face velocity of 100 fpm (0.5 m/s).

  • Facility Requirements:

    • Laboratory must be maintained at negative pressure relative to corridors.

    • HEPA filtration on exhaust lines is recommended to prevent environmental release of bioactive dusts.

Personal Protective Equipment (PPE) Matrix

Trustworthiness in safety relies on redundancy.[1] The following PPE is mandatory regardless of engineering controls.

Body PartPPE SpecificationRationale
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA/Organic Vapor cartridges OR N95 (minimum) if working in a Class II BSC.[1]Protects against bioactive dust inhalation and amine vapors.[1]
Hands (Layer 1) Nitrile (4 mil) - Taped to sleeve.[1]Inner barrier; prevents skin contact during doffing.[1]
Hands (Layer 2) Nitrile/Neoprene (8 mil) or Laminate Film .[1]Primary barrier.[1] Amines can permeate thin nitrile; double gloving allows outer glove removal upon contamination.
Eyes Chemical Goggles (Indirect Vent).[1]Face shields alone are insufficient for amine vapors/splashes.[1]
Body Tyvek® Lab Coat or Coverall (Disposable).[1]Prevents accumulation of substance on street clothes; disposable to avoid cross-contamination in laundry.

Operational Protocols

Workflow Visualization

The following diagram outlines the critical decision paths for handling 2-(2-Methoxy-5-methylphenyl)ethanamine, ensuring containment integrity from storage to waste.

HandlingWorkflow cluster_containment Engineering Controls Zone Start Start: Material Reception CheckState Check Physical State Start->CheckState Solid Solid (Salt Form) CheckState->Solid Crystalline Liquid Liquid (Free Base) CheckState->Liquid Oil/Viscous Weighing Weighing: Static Control (Ionizer + Balance Enclosure) Solid->Weighing High Dust Hazard Liquid->Weighing Vapor Hazard Dissolution Solubilization (Add Acid/Solvent slowly) Weighing->Dissolution Reaction Reaction / Usage (Closed Vessel) Dissolution->Reaction Exothermic Risk Waste Deactivation (10% Bleach + pH Neutralization) Reaction->Waste

Caption: Figure 1. Safe handling logic flow emphasizing containment zones for solid and liquid states.

Detailed Methodology
Step 1: Weighing & Aliquoting
  • Objective: Prevent aerosolization of potent dusts.

  • Protocol:

    • Place an anti-static ionizer inside the balance enclosure. Substituted phenethylamines as salts are prone to static charge, causing "fly-away" powder.[1]

    • Use a disposable spatula.[1]

    • Tare the receiving vessel (vial) with its cap on.

    • Open the source container only inside the hood/glovebox.

    • Transfer material. If spilling occurs, do not brush . Cover with a wet wipe (solvent-dampened) and dispose of as hazardous waste.[1]

    • Seal the receiving vessel immediately. Wipe the exterior with methanol before removing from the containment zone.

Step 2: Solubilization (Critical Safety Step)
  • Objective: Manage exothermic heat of neutralization.

  • Context: If converting the Free Base (oil) to a Salt, the reaction is highly exothermic.

  • Protocol:

    • Dissolve the amine in a non-reactive solvent (e.g., Ethanol, DCM) first.

    • Place the vessel in an ice bath.

    • Add the acid (e.g., HCl in Dioxane) dropwise with stirring.

    • Why? Rapid addition can cause localized boiling and splashing of corrosive amines.

Step 3: Deactivation & Waste Disposal
  • Objective: Chemical destruction of the pharmacophore.

  • Protocol:

    • Collect all liquid waste in a dedicated "Bioactive/Amine" stream.

    • Deactivation: Treat waste with 10% Sodium Hypochlorite (Bleach) for 24 hours.[1] Oxidative cleavage of the amine and phenyl ring reduces pharmacological activity.

    • Adjust pH to neutral (pH 7) before final disposal, as bleach + amine can form chloramines (toxic gas). Perform this in a fume hood.

Emergency Response & First Aid

Self-Validating Response System: The response logic is based on the immediate neutralization of the chemical threat (corrosion) followed by the management of the systemic threat (neurotoxicity).[1]

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin/Eye Contact Type->Skin Inhal Inhalation/Ingestion Type->Inhal ActionSkin Flush 15+ mins (Water/Saline) Skin->ActionSkin ActionInhal Remove to Fresh Air Monitor Vitals Inhal->ActionInhal Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionInhal->Medical Symptoms Monitor for: Agitation, Mydriasis, Tachycardia Medical->Symptoms Treatment Supportive Care (Benzodiazepines for agitation) Symptoms->Treatment If Symptomatic

Caption: Figure 2. Emergency response logic distinguishing between corrosive injury and systemic neurotoxicity.

Medical Management Notes[1]
  • Antidote: There is no specific antidote.[2] Treatment is supportive.[1][2]

  • Serotonin Syndrome: If the researcher exhibits hyperthermia, agitation, or ocular clonus, suspect serotonergic toxicity. Benzodiazepines are the first-line treatment for agitation and seizures.[1]

  • Contraindication: Avoid physical restraints if possible to prevent rhabdomyolysis; use chemical sedation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74896, 2-Methoxyphenethylamine. Retrieved from [Link]

  • University of Virginia School of Medicine (2024). Medical Toxicology: Phenethylamines. Retrieved from [Link][1]

  • Fisher Scientific (2025). Safety Data Sheet: 2-Methoxyphenethylamine. Retrieved from [Link][1]

  • World Health Organization (2023).Critical Review of Substituted Phenethylamines. (General reference for 2C-series pharmacology).

Disclaimer: This protocol is intended for qualified research personnel only. The user assumes all responsibility for compliance with local, state, and federal regulations regarding controlled substance analogs.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for 2-(2-Methoxy-5-methylphenyl)ethanamine

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 2-(2-Methoxy-5-methylphenyl)ethanamine (and its HCl salt) Precursor: 2-Methoxy-5-methylbenzaldehyde Introduction: The Chemical Challenge You are likely e...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 2-(2-Methoxy-5-methylphenyl)ethanamine (and its HCl salt) Precursor: 2-Methoxy-5-methylbenzaldehyde

Introduction: The Chemical Challenge

You are likely experiencing yield attrition due to two specific structural factors in your precursor, 2-Methoxy-5-methylbenzaldehyde:

  • Steric Hindrance: The ortho-methoxy group creates steric bulk near the aldehyde carbonyl, slowing the initial nucleophilic attack during the Henry reaction.

  • Electronic Shielding: The electron-donating nature of the methoxy and methyl groups stabilizes the carbonyl, making it less electrophilic.

This guide moves beyond standard textbook protocols to address these specific electronic and steric hurdles.

Module 1: The Henry Reaction (Nitrostyrene Synthesis)

Objective: Maximize conversion of 2-methoxy-5-methylbenzaldehyde to 2-methoxy-5-methyl-


-nitrostyrene.
Critical Protocol: Ammonium Acetate Mediated Condensation

Do not use standard methanol/hydroxide conditions. They promote side reactions (Cannizzaro) in electron-rich aldehydes.

Optimized Workflow:

  • Solvent System: Glacial Acetic Acid (GAA) or Nitroethane. GAA is preferred as it buffers the basicity of the catalyst, preventing polymerization.

  • Catalyst: Ammonium Acetate (

    
    ).
    
  • Stoichiometry: 1.0 eq Aldehyde : 5-10 eq Nitromethane : 0.5 eq

    
    .
    
Troubleshooting & FAQ

Q: My reaction mixture turned dark "tarry" black. What happened? A: You likely overheated the reaction or allowed water to accumulate.

  • The Fix: The Henry reaction is reversible. Water must be removed to drive the equilibrium forward. Do not reflux open to air. Use a Dean-Stark trap if using a co-solvent (like toluene), or keep the temperature strictly below 90°C if using neat Nitromethane/GAA.

  • Recovery: If tar forms, perform a steam distillation to recover unreacted aldehyde, then recrystallize the residue in boiling Isopropyl Alcohol (IPA).

Q: The product isn't crystallizing upon cooling. A: This "oiling out" is common with 2-methoxy substituted nitrostyrenes.

  • The Fix: Seed the mixture with a crystal from a previous batch. If none exists, scratch the glass vigorously with a glass rod. Alternatively, dilute the reaction mixture with a small amount of cold methanol and freeze (-20°C).

Visual Workflow: Henry Reaction Optimization

HenryReaction Start Start: 2-Methoxy-5-methylbenzaldehyde Reagent Add Nitromethane + NH4OAc (Solvent: Glacial Acetic Acid) Start->Reagent Heat Heat to 80-90°C (Monitor TLC) Reagent->Heat Check Is solution darkening rapidly? Heat->Check Cool Cool to Room Temp Add small vol. MeOH Check->Cool No (Orange/Red color) Tar Polymerization Detected Reduce Temp / Check Water Check->Tar Yes Crystallize Crystallize (Yellow Needles) Cool->Crystallize Tar->Start Steam Distill & Retry

Caption: Decision tree for optimizing the Henry condensation. Note the critical check for rapid darkening (polymerization).

Module 2: Reduction to Amine

Objective: Reduce the nitroalkene double bond and nitro group without forming the "Red Oil" (dimer).

Comparison of Methods
MethodYield PotentialRisk ProfileNotes
LiAlH4 (LAH) High (80-90%) High (Fire/Explosion)Best for small-scale high purity. Requires anhydrous ether/THF.
NaBH4 / CuCl2 Medium (60-75%)Low"One-pot" mild reduction.[1] Easier workup but lower yield.
H2 / Pd/C High (>90%)Medium (Pressure)Cleanest, but requires Parr hydrogenator.
Critical Protocol: LiAlH4 Reduction (The "Inverse Addition")

Standard addition (adding LAH to nitro) causes local overheating and dimerization.

  • Setup: Flask A contains LAH in dry THF/Ether. Flask B contains the Nitrostyrene in dry THF.

  • The Addition: Slowly drip Flask B (Nitrostyrene) into Flask A (LAH) .

    • Why? This ensures the nitrostyrene always encounters an excess of hydride, preventing the build-up of partially reduced intermediates (imines) that react with each other to form dimers.

Troubleshooting & FAQ

Q: I obtained a red oil that won't crystallize as a salt. Is it the amine? A: Likely not. This is the dreaded "polymer" or dimer.

  • The Test: Dissolve a drop in dilute HCl. If it stays oily/cloudy, it is the non-basic dimer. If it dissolves clear, it is your amine.

  • The Fix: If it is the amine but won't crystallize, your solvent is too "wet." Dry your extract over

    
    before adding acid.
    

Q: The LAH workup formed a rock-hard solid I can't filter. A: You used too much water during quenching.

  • The Fix: Use the Fieser Method : For

    
     grams of LAH, add 
    
    
    
    mL water,
    
    
    mL 15% NaOH, then
    
    
    mL water. This produces a granular white precipitate that filters easily.
Visual Mechanism: Preventing Dimerization

Reduction Nitrostyrene Nitrostyrene (Electrophile) Imine Intermediate Imine Nitrostyrene->Imine Condition1 Low Hydride Conc. (Standard Addition) Imine->Condition1 Condition2 High Hydride Conc. (Inverse Addition) Imine->Condition2 Dimer Dimer (Red Oil) (Impurity) Amine Target Phenethylamine Condition1->Dimer Imine attacks Imine Condition2->Amine Rapid Reduction

Caption: Kinetic competition between dimerization and reduction. Inverse addition favors the bottom path (Target).

Module 3: Purification & Salt Formation

Objective: Isolate the 2-(2-Methoxy-5-methylphenyl)ethanamine Hydrochloride salt in >98% purity.

The Self-Validating Extraction (A/B Extraction)

This step guarantees that what you isolate is chemically an amine.

  • Acid Wash: Extract your organic reaction solvent with aqueous HCl. The amine moves to the water layer; non-basic impurities (dimers, unreacted starting material) stay in the organic layer. Discard the organic layer.

  • Basify: Add 25% NaOH to the water layer until pH > 12. The amine becomes an oil (freebase) and floats.

  • Extract: Pull the oil into Dichloromethane (DCM).

  • Dry: Use Anhydrous

    
    .[2]
    
Salt Formation Protocol

Avoid aqueous HCl. It traps water in the crystal lattice, leading to hygroscopic goo.

  • Dissolve the dry freebase oil in Anhydrous Isopropyl Alcohol (IPA) or Diethyl Ether .

  • Generate HCl gas (drip

    
     onto NaCl) and bubble it through the solution, OR add a solution of HCl in Dioxane/Ether.
    
  • Endpoint: Stop when the solution is just acidic to pH paper. Over-acidification can cause discoloration.

References

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Definitive source for physical properties and base synthesis of methoxy-phenethylamines).
  • D'Andrea, F., et al. (2025). "Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride." Beilstein Journal of Organic Chemistry. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for LAH reduction and Fieser workup).
  • Kabalka, G. W., & Varma, R. S. (1987). "The reduction of nitro- and nitroso-compounds."[3] Comprehensive Organic Synthesis. (Mechanistic insights into hydride reductions).

Sources

Optimization

Introduction: The Purity Paradox of Phenethylamines

Technical Support Center: 2,5-Dimethoxy-4-methylphenethylamine (2C-D) Purification Status: Active Operator: Senior Application Scientist Context: Analytical Standards & Research Applications Legal Disclaimer: The followi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,5-Dimethoxy-4-methylphenethylamine (2C-D) Purification

Status: Active Operator: Senior Application Scientist Context: Analytical Standards & Research Applications Legal Disclaimer: The following guide is strictly for authorized research, forensic analysis, and drug development professionals operating under appropriate licensure (e.g., DEA Schedule I registration in the US). 2C-D is a controlled substance. All protocols assume adherence to GLP (Good Laboratory Practice) and local safety regulations.

In the synthesis of 2,5-dimethoxy-4-methylphenethylamine (2C-D), the transition from crude freebase to a crystalline hydrochloride salt is the critical failure point. Unlike simple amines, the 2,5-dimethoxy substitution pattern creates a lipophilic-hydrophilic balance that favors "oiling out" (liquid-liquid phase separation) over crystallization.

This guide addresses the three most common support tickets we receive:

  • Phase Separation: The product oils out instead of crystallizing.[1]

  • Persistent Coloration: Pink/brown oxidation byproducts trapped in the lattice.

  • Analytical Tailing: Poor peak shape during HPLC validation.

Part 1: Master Purification Workflow

The following logic flow represents the industry-standard approach for isolating high-purity (>99%) 2C-D HCl.

G Start Crude Reaction Mixture (Post-Reduction) Extraction Acid/Base Extraction (Remove Neutral Impurities) Start->Extraction Distillation High-Vacuum Distillation (Freebase Isolation) Extraction->Distillation Essential Step SaltForm Salt Formation (IPA + HCl) Distillation->SaltForm CheckOil Did it Oil Out? SaltForm->CheckOil Crystallization Recrystallization (IPA / Et2O) CheckColor Is Salt Colored? Crystallization->CheckColor QC QC: HPLC & NMR CheckOil->SaltForm Yes (See Module 1) CheckOil->Crystallization No (Solid) CheckColor->Crystallization Yes (Recrystallize) CheckColor->QC No (White)

Figure 1: The critical path for 2C-D purification. Note that vacuum distillation of the freebase is the most effective step for removing colored impurities before salt formation.

Module 1: Troubleshooting Crystallization ("Oiling Out")

Q: I added my acid to the freebase, but instead of crystals, a thick oil layer formed at the bottom. Why?

A: This is "oiling out," a thermodynamic phenomenon where the metastable limit is exceeded, causing the solute to separate as a liquid phase rather than a solid.[1] For 2C-D, this typically happens due to:

  • Supersaturation Overshoot: Adding acid too quickly creates a local concentration spike.

  • Solvent Choice: Using a solvent system where the salt is too insoluble (e.g., pure ether) forces immediate precipitation of amorphous oil.

  • Impurities: Unreacted aldehyde or dimer byproducts lower the energy barrier for oil formation.

The Fix: Dual-Solvent Recrystallization Protocol Reference: Shulgin, A. PiHKAL Entry #23 [1].

ParameterSpecificationReasoning
Primary Solvent Isopropyl Alcohol (IPA)Dissolves the salt effectively at high temps; moderate solubility at RT.
Anti-Solvent Anhydrous Diethyl Ether (Et2O)Reduces solubility gradually to force nucleation.
Temperature Boiling (IPA)

Room Temp

-20°C
Slow cooling prevents "crashing out" (which traps impurities).

Step-by-Step Recovery:

  • Redissolve: Heat the oiled mixture until the oil fully dissolves in the IPA (add minimal extra IPA if needed).

  • Seed: Once the solution cools to warm (approx. 40°C), add a tiny crystal of pure 2C-D HCl (if available) or scratch the glass with a rod.

  • Titrate Anti-Solvent: Add anhydrous Et2O dropwise until a faint, persistent turbidity (cloudiness) appears. Stop immediately.

  • Incubate: Seal the flask and let it stand undisturbed at room temperature for 4 hours. Do not put it directly in the freezer.

  • Harvest: Once needles form, move to 4°C, then -20°C before filtering.

Module 2: Impurity Removal (Color & Yield)

Q: My final salt is pink or tan, not white. Is this acceptable?

A: For analytical standards, no. The color usually indicates oxidation products of the phenethylamine or trace unreacted nitro-styrene intermediates.

The Fix: Vacuum Distillation of the Freebase Many researchers attempt to clean the salt via recrystallization, which is inefficient for colored impurities. The most effective purification occurs before salt formation.

  • Freebase Isolation: Basify your crude reaction mixture (pH > 12) and extract into DCM.

  • Distillation: Perform a Kugelrohr or short-path vacuum distillation.

    • Target: 2C-D freebase distills as a clear/white oil at 90-115°C at 0.3 mmHg [1].

    • Note: If you skip this, colored impurities will occlude into the crystal lattice of the HCl salt, requiring multiple lossy recrystallizations to remove.

Q: What is the expected Melting Point? A: 213–214 °C [1].

  • If MP < 210°C: Significant solvent occlusion or impurities.

  • If MP > 215°C: Likely a different salt form or instrument error.

Module 3: Analytical Validation (HPLC)

Q: My HPLC peaks are tailing significantly. How do I get sharp integration?

A: Phenethylamines are basic and interact strongly with residual silanol groups on standard C18 columns, causing peak tailing. You must use a mobile phase modifier or a column designed for basic compounds.

Recommended HPLC Method Parameters [2, 3]:

ParameterSettingNotes
Column C18 End-capped (e.g., Phenomenex Gemini) or Mixed-Mode (Newcrom R1)"End-capping" reduces silanol activity.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures the amine is fully protonated.
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 60% B over 20 minsAdjust based on specific column dimensions.
Detection UV @ 210 nm and 280 nm210 nm for sensitivity; 280 nm for specificity (aromatic ring).
Tailing Factor Target < 1.5If > 1.5, add 5mM Ammonium Formate to aqueous phase.

Visual Troubleshooting Logic: The "Oil-Out" Decision Tree

Use this logic gate when observing phase separation during crystallization.

OilingOut Start Problem: Oiling Out Observed SolventCheck Is solution boiling? Start->SolventCheck AddSolvent Add more IPA (Good Solvent) SolventCheck->AddSolvent No ClearSol Solution Clear? SolventCheck->ClearSol Yes AddSolvent->SolventCheck ClearSol->AddSolvent No (Still Oily) Turbid Add Et2O until Turbid ClearSol->Turbid Yes Cooling Cool Slowly to RT Seed Add Seed Crystal / Scratch Glass Cooling->Seed At ~35-40°C Turbid->Cooling Wait Wait 4-12 Hours (No disturbance) Seed->Wait Result Crystalline Solid Wait->Result

Figure 2: Step-by-step logic for recovering a crystallized product from an oiled state.

References

  • Shulgin, A., & Shulgin, A. (1991).[2] PiHKAL: A Chemical Love Story. Transform Press. Entry #23 (2C-D).

  • United Chemical Technologies. (2015).[3] Identification and Quantification of Psychedelic Phenethylamine “2C” Series using SPE and LC-MS/MS. Application Note.

  • SIELC Technologies. HPLC Separation of 2-Chloro-2-phenethylamine on Newcrom R1. (Methodology adapted for structural analogs).

Sources

Troubleshooting

Phenethylamine Analysis Support Hub: 2C-D Peak Shape Troubleshooting

Status: Operational | Ticket ID: #2CD-HPLC-OPT | Technician: Senior Application Scientist Executive Summary: The Chemistry of the Problem Welcome to the technical support center. If you are analyzing 2C-D (4-methyl-2,5-d...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: #2CD-HPLC-OPT | Technician: Senior Application Scientist

Executive Summary: The Chemistry of the Problem

Welcome to the technical support center. If you are analyzing 2C-D (4-methyl-2,5-dimethoxyphenethylamine) , you are dealing with a strong base (


). In typical reversed-phase HPLC conditions (pH 2.5–4.0), 2C-D exists almost entirely as a protonated cation (

).

The root cause of 90% of peak shape issues with this molecule is secondary interaction . The positively charged amine interacts electrostatically with residual, negatively charged silanol groups (


) on the silica support of your column. This acts as a "secondary retention mechanism," dragging the tail of the peak and destroying symmetry.

Below are the specific troubleshooting modules to resolve your issue.

Module 1: Severe Peak Tailing ( )

User Report: "My 2C-D peak looks like a comet. The tail drags on for minutes, ruining resolution with later eluting impurities."

Technical Diagnosis: This is classic Silanol Over-Activity . At neutral or weakly acidic pH (pH 4–6), roughly 50% of surface silanols may be ionized. Your cationic 2C-D is sticking to these sites.

Corrective Actions:

1. The "Brute Force" pH Drop (Recommended)

Lower your mobile phase pH to < 3.0 .

  • Why: At pH 2.5, the ionization of surface silanols is suppressed (protonated to neutral

    
    ), preventing them from grabbing the positive 2C-D amine.
    
  • Protocol: Switch from Ammonium Acetate (pH 5) to 0.1% Formic Acid or 20 mM Phosphate Buffer (pH 2.5) .

2. The "Shield" Method (Chaotropic Agents)

If low pH isn't enough, add a chaotropic salt.

  • Protocol: Add Sodium Perchlorate (

    
    )  at 50–100 mM to the aqueous mobile phase.
    
  • Mechanism: Perchlorate forms a stable ion pair with the protonated amine, masking its charge and increasing hydrophobicity, which sharpens the peak. Note: This is incompatible with LC-MS due to signal suppression.

3. Hardware Upgrade (The Permanent Fix)

If you are using a standard C18 column (e.g., standard silica), you are fighting a losing battle.

  • Switch to: A "Charged Surface" (CS) or Hybrid column.

  • Recommendation: Agilent Poroshell CS-C18 or Waters XBridge BEH. These columns have a slightly positive surface charge that electrostatically repels the protonated amine, forcing it to interact only with the C18 ligands.

Module 2: Peak Fronting ("Shark Fin") or Splitting

User Report: "The peak rises slowly and drops sharply (Fronting), or looks like a double peak (Splitting), even though it's a pure standard."

Technical Diagnosis: This is rarely a column chemistry issue; it is a Solvent Mismatch or Volume Overload . 2C-D freebase is hydrophobic, but the HCl salt is polar.

Corrective Actions:

Q: What is your sample dissolved in?

  • If 100% Methanol/Acetonitrile: STOP.

  • The Fix: You are injecting a "strong" solvent plug into a "weak" mobile phase. The analyte travels faster than the mobile phase at the column head, spreading out before retention begins.

  • Protocol: Redissolve your sample in the starting mobile phase (e.g., 95% Water / 5% ACN + 0.1% Formic Acid).

Q: Is the column voided?

  • Test: Inject a neutral marker (like Uracil or Toluene). If that peak is also split, your column inlet has a void (collapsed packing).[1]

  • The Fix: Replace the column or reverse-flush (if particle size allows) to clear frit blockage.

Module 3: Visual Troubleshooting Logic

Use this diagnostic flow to identify your specific root cause.

PeakTroubleshooting Start Start: Analyze Peak Shape Decision1 Is the Peak Tailing? (As > 1.2) Start->Decision1 Decision2 Is the Peak Fronting? Decision1->Decision2 No CheckPH Check Mobile Phase pH Decision1->CheckPH Yes Decision3 Is the Peak Split? Decision2->Decision3 No CheckSolvent Check Injection Solvent Decision2->CheckSolvent Yes CheckVoid Inject Neutral Marker Decision3->CheckVoid Yes ActionLowPH Action: Lower pH to < 3.0 (Suppress Silanols) CheckPH->ActionLowPH pH > 4 CheckCol Check Column Type CheckPH->CheckCol pH is Low ActionNewCol Action: Use Hybrid/Charged Surface Column (XBridge / Poroshell CS) CheckCol->ActionNewCol Standard C18 ActionDiluent Action: Match Sample Diluent to Initial Mobile Phase CheckSolvent->ActionDiluent Strong Solvent ActionReplace Action: Replace Column (Inlet Void/Blocked Frit) CheckVoid->ActionReplace

Figure 1: Diagnostic logic tree for isolating phenethylamine peak shape anomalies.

Module 4: The "Gold Standard" Protocol

If you are developing a new method or validating an assay for 2C-D, use this reference configuration. It is designed to be robust against the basicity of phenethylamines.

Method Parameters
ParameterSpecificationRationale
Column Phenyl-Hexyl (e.g., 100 x 2.1 mm, 2.7 µm)

interactions with the 2C-D aromatic ring offer superior selectivity over C18 for separating 2C-series analogs [1].
Mobile Phase A 0.1% Formic Acid in Water Keeps pH ~2.7. Ensures 2C-D is fully protonated (

) and silanols are neutral (

) [2].
Mobile Phase B 0.1% Formic Acid in Acetonitrile ACN provides sharper peaks for basic amines compared to Methanol due to lower viscosity and different solvation.
Gradient 5% B to 95% B over 8 minutesGeneric screening gradient. 2C-D typically elutes mid-gradient.
Flow Rate 0.4 mL/min (for 2.1mm ID)Optimized for Van Deemter efficiency on superficially porous particles.
Temperature 40°CReduces mobile phase viscosity and improves mass transfer, narrowing the peak width.
Detection UV @ 280 nmTargets the aromatic ring absorption; avoids low-UV solvent noise.
Step-by-Step Optimization Workflow
  • Preparation: Dissolve 1 mg 2C-D HCl in 10 mL of Mobile Phase A (Water + 0.1% FA). Do not use pure MeOH.

  • System Conditioning: Flush the column with 100% B for 10 minutes, then equilibrate at initial conditions (5% B) for 10 column volumes.

  • Injection: Inject 1 µL.

  • Evaluation: Calculate USP Tailing Factor (

    
    ).
    
    • Target:

      
      .
      
    • If

      
      : Verify mobile phase pH. If pH is correct, the column frit may be dirty or the column chemistry is insufficient (switch to Phenyl-Hexyl).
      
References
  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part II). Retrieved from [Link]

  • Chrom Tech, Inc. (2025).[2] What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013). Methods for the Analysis of Phenethylamines. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for LC-MS/MS Analysis of Phenethylamines

Welcome to the technical support center for the LC-MS/MS analysis of phenethylamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of mobile phase op...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS/MS analysis of phenethylamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of mobile phase optimization. Here, we will delve into common challenges and provide in-depth, scientifically-grounded solutions to ensure robust and reproducible results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering step-by-step guidance to resolve them.

Issue 1: Poor Peak Shape (Tailing or Fronting) for Phenethylamine Analytes

Question: My phenethylamine peaks are exhibiting significant tailing. I'm using a standard C18 column with a mobile phase of 0.1% formic acid in water and acetonitrile. What's causing this, and how can I fix it?

Answer:

Poor peak shape, particularly tailing, is a frequent challenge in the analysis of basic compounds like phenethylamines on silica-based reversed-phase columns.[1] The primary cause is secondary interactions between the protonated amine groups of the analytes and residual acidic silanol groups on the stationary phase surface.[1][2] At acidic pH values (like with 0.1% formic acid), phenethylamines are protonated and carry a positive charge. These positively charged analytes can interact with negatively charged, deprotonated silanols, leading to a secondary retention mechanism that results in tailing peaks.[2]

Causality and Solution Workflow:

// Nodes Problem [label="Poor Peak Shape\n(Tailing)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Secondary Interactions:\nProtonated Analyte vs. Ionized Silanols", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Increase Mobile Phase Ionic Strength", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Optimize Mobile Phase pH", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Consider Alternative Column Chemistry", fillcolor="#34A853", fontcolor="#FFFFFF"]; Implementation1 [label="Add Ammonium Formate (5-10 mM)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Implementation2 [label="Adjust pH to 2-4", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Implementation3 [label="Use Phenyl-Hexyl or Biphenyl Column", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Outcome [label="Improved Peak Symmetry", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Problem -> Cause1 [label="is caused by"]; Cause1 -> Solution1 [label="can be mitigated by"]; Cause1 -> Solution2 [label="can be mitigated by"]; Cause1 -> Solution3 [label="can be mitigated by"]; Solution1 -> Implementation1 [label="e.g."]; Solution2 -> Implementation2 [label="e.g."]; Solution3 -> Implementation3 [label="e.g."]; Implementation1 -> Outcome; Implementation2 -> Outcome; Implementation3 -> Outcome; } dot Caption: Troubleshooting workflow for poor peak shape.

Detailed Troubleshooting Steps:

  • Increase Mobile Phase Ionic Strength:

    • Action: Add a volatile salt like ammonium formate to your mobile phase. A common starting concentration is 5-10 mM in both the aqueous (A) and organic (B) phases.[3][4][5]

    • Rationale: The ammonium ions in the mobile phase will compete with the protonated phenethylamine analytes for interaction with the active silanol sites on the stationary phase. This increased ionic strength effectively shields the analytes from these secondary interactions, resulting in more symmetrical peaks.[6] The combination of formic acid and ammonium formate has been shown to improve peptide separations, which, like phenethylamines, are basic compounds.[6]

  • Optimize Mobile Phase pH:

    • Action: Ensure your mobile phase pH is consistently acidic, typically between 2 and 4.[7] While 0.1% formic acid is a good starting point, you may need to adjust the pH to find the optimal balance between retention and peak shape.[7][8]

    • Rationale: A low pH ensures that the silanol groups on the silica-based column are protonated, minimizing their ability to interact with the positively charged analytes.[7] It's crucial to operate at least one pH unit away from the analyte's pKa to ensure consistent ionization and, therefore, stable retention times.[7]

  • Consider Alternative Column Chemistries:

    • Action: If peak tailing persists, consider using a column with a different stationary phase, such as a Phenyl-Hexyl or Biphenyl column.[4][5]

    • Rationale: These stationary phases offer different selectivity compared to traditional C18 columns and can reduce the undesirable secondary interactions with basic analytes.

Issue 2: Inconsistent Retention Times

Question: I'm observing significant drift in the retention times of my phenethylamine standards across a single batch analysis. What could be the cause?

Answer:

Inconsistent retention times are often a sign of an unstable chromatographic system. For ionizable compounds like phenethylamines, the most common culprit is a poorly controlled mobile phase pH.

Causality and Solution Workflow:

// Nodes Problem [label="Inconsistent\nRetention Times", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Unstable Mobile Phase pH", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Column Equilibration Issues", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Use a Buffered Mobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Ensure Adequate Equilibration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Implementation1 [label="Prepare Buffer at Target pH\n(e.g., Ammonium Formate, pH 3)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Implementation2 [label="Equilibrate for 10-15\nColumn Volumes", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Outcome [label="Stable and Reproducible\nRetention Times", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Problem -> Cause1 [label="is often caused by"]; Problem -> Cause2 [label="can be caused by"]; Cause1 -> Solution1 [label="can be resolved by"]; Cause2 -> Solution2 [label="can be resolved by"]; Solution1 -> Implementation1 [label="e.g."]; Solution2 -> Implementation2 [label="e.g."]; Implementation1 -> Outcome; Implementation2 -> Outcome; } dot Caption: Troubleshooting workflow for inconsistent retention times.

Detailed Troubleshooting Steps:

  • Implement a Buffered Mobile Phase:

    • Action: Instead of just an acidifier like formic acid, use a proper buffer system. Ammonium formate is an excellent choice for LC-MS applications as it is volatile and provides good buffering capacity in the acidic range.[3][9] Prepare your aqueous mobile phase by dissolving ammonium formate to the desired concentration (e.g., 10 mM) and then adjusting the pH to the target value (e.g., 3.0) with formic acid.[10]

    • Rationale: Phenethylamines are basic compounds, and their retention in reversed-phase chromatography is highly dependent on their ionization state.[11][12] A stable pH ensures a consistent degree of protonation, leading to reproducible retention times.[11][12] Formic acid alone has limited buffering capacity.[9] A buffer, by definition, resists changes in pH, which is critical for robust and transferable methods.[9]

  • Ensure Proper Column Equilibration:

    • Action: Before starting your analytical run, ensure the column is thoroughly equilibrated with the initial mobile phase conditions. A general rule of thumb is to equilibrate with 10-15 column volumes.

    • Rationale: Insufficient equilibration can lead to a drifting baseline and shifting retention times, especially at the beginning of a sequence. This is particularly important when using buffered mobile phases to ensure the stationary phase is fully conditioned.

  • Verify Mobile Phase Preparation:

    • Action: Always measure and adjust the pH of the aqueous component of the mobile phase before mixing it with the organic solvent.[7]

    • Rationale: The pH of a solution can change upon the addition of an organic modifier. Consistent preparation is key to reproducibility.

Issue 3: Low MS Signal Intensity

Question: My phenethylamine analytes are showing poor sensitivity in the mass spectrometer. How can I improve the signal intensity?

Answer:

Low signal intensity can stem from several factors, including inefficient ionization in the ESI source and signal suppression. The mobile phase composition plays a critical role in the ionization process.

Causality and Solution Workflow:

// Nodes Problem [label="Low MS Signal\nIntensity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Inefficient Ionization", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Signal Suppression", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Promote Protonation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Use Volatile Modifiers", fillcolor="#34A853", fontcolor="#FFFFFF"]; Implementation1 [label="Use 0.1% Formic Acid", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Implementation2 [label="Avoid Non-Volatile Buffers\n(e.g., Phosphate)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Outcome [label="Enhanced MS Sensitivity", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Problem -> Cause1 [label="can result from"]; Problem -> Cause2 [label="can result from"]; Cause1 -> Solution1 [label="can be improved by"]; Cause2 -> Solution2 [label="can be mitigated by"]; Solution1 -> Implementation1 [label="e.g."]; Solution2 -> Implementation2 [label="e.g."]; Implementation1 -> Outcome; Implementation2 -> Outcome; } dot Caption: Troubleshooting workflow for low MS signal intensity.

Detailed Troubleshooting Steps:

  • Promote Analyte Protonation:

    • Action: Use an acidic mobile phase modifier to ensure the phenethylamine analytes are protonated before entering the ESI source. 0.1% formic acid is a standard choice for this purpose.[3][13]

    • Rationale: Phenethylamines are readily analyzed in positive ion mode ESI. By maintaining an acidic mobile phase, you ensure the analytes are in their protonated, positively charged form ([M+H]+), which is essential for efficient detection by the mass spectrometer.[3]

  • Choose MS-Compatible Modifiers:

    • Action: Always use volatile mobile phase modifiers such as formic acid, acetic acid, ammonium formate, and ammonium acetate.[3] Avoid non-volatile buffers like phosphate, as they will contaminate the MS source.

    • Rationale: The electrospray process requires the mobile phase to evaporate to release the charged analytes into the gas phase. Non-volatile components will precipitate in the source, leading to a rapid decrease in sensitivity and requiring frequent cleaning.

  • Optimize Organic Solvent:

    • Action: While acetonitrile is commonly used, methanol can sometimes offer better sensitivity for certain compounds.[14][15] Consider performing a small study comparing acetonitrile and methanol as the organic modifier.

    • Rationale: The choice of organic solvent can influence the efficiency of desolvation and ionization in the ESI source.

Frequently Asked Questions (FAQs)

Q1: What is the best starting mobile phase for phenethylamine analysis?

A common and effective starting point for the reversed-phase LC-MS/MS analysis of phenethylamines is a gradient elution with:

  • Mobile Phase A: 0.1% formic acid in water.[13][16]

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[13][16]

For improved peak shape and retention time stability, consider adding 5-10 mM ammonium formate to both mobile phases.[4][5]

Q2: Should I use formic acid or ammonium formate in my mobile phase?

While 0.1% formic acid is excellent for promoting protonation and achieving good sensitivity, it has weak buffering capacity.[9] Ammonium formate, on the other hand, provides better pH control, which is crucial for reproducible retention times, especially for ionizable compounds like phenethylamines.[3][9]

A combination of both is often ideal: using ammonium formate to buffer the mobile phase at a specific acidic pH (e.g., 3.0-3.5) and ensuring sufficient formic acid is present to maintain that pH and aid in protonation.[4][5]

Q3: Can I use a high pH mobile phase for phenethylamine analysis?

While possible with pH-stable columns, high pH mobile phases are generally less common for phenethylamine analysis in reversed-phase LC-MS. At high pH, phenethylamines will be in their neutral, un-ionized state. This can increase retention on a C18 column but may lead to poorer peak shape due to different secondary interactions.[17] For ESI-MS in positive ion mode, an acidic mobile phase is typically preferred to ensure the analytes are charged.[3]

Q4: What are the advantages of using a Phenyl-Hexyl column for phenethylamine analysis?

Phenyl-Hexyl columns offer a different selectivity compared to standard C18 columns. The phenyl groups in the stationary phase can undergo pi-pi interactions with the aromatic rings of the phenethylamine molecules. This alternative retention mechanism can be beneficial for:

  • Improving the separation of structurally similar phenethylamines.

  • Reducing the peak tailing that can occur with basic compounds on C18 columns.

Several studies have successfully employed Phenyl-Hexyl columns for the analysis of a broad range of phenethylamines.[4][5]

Experimental Protocols

Protocol 1: Preparation of an Acidified Mobile Phase with Ammonium Formate Buffer

This protocol describes the preparation of 1 liter of a 10 mM ammonium formate buffer at pH 3.5.

Materials:

  • LC-MS grade water[18][19]

  • LC-MS grade formic acid

  • Ammonium formate (high purity)

  • Calibrated pH meter

  • 1 L volumetric flask

  • Sterile, filtered storage bottle

Procedure:

  • Weigh out approximately 0.63 g of ammonium formate and add it to a 1 L volumetric flask.

  • Add approximately 800 mL of LC-MS grade water to the flask and swirl to dissolve the ammonium formate completely.

  • Place a calibrated pH probe into the solution.

  • Slowly add formic acid dropwise while monitoring the pH. Continue adding until the pH of the solution reaches 3.5.

  • Once the target pH is reached, bring the flask to the 1 L mark with LC-MS grade water.

  • Cap the flask and invert several times to ensure the solution is homogeneous.

  • Filter the buffer through a 0.22 µm membrane filter into a clean, labeled storage bottle.

  • This solution serves as your aqueous mobile phase (Mobile Phase A). Prepare your organic mobile phase (Mobile Phase B) by adding the same concentration of modifiers (e.g., 0.1% formic acid and 10 mM ammonium formate) to your organic solvent.

Data Presentation

Table 1: Common Mobile Phase Compositions for Phenethylamine Analysis

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Target AnalytesReference
0.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile13 illicit phenethylamines[13]
1 mM Ammonium FormateMethanol with 0.1% Formic Acid31 designer drugs (including phenethylamines)[14][15]
0.1% Formic Acid with 5 mM Ammonium Acetate in Water0.1% Formic Acid in Methanol74 phenethylamines[4][5]
0.1% Acetic Acid and 0.02% Ammonium Hydroxide in 95:5 Methanol:WaterIsocraticMethamphetamine enantiomers[20][21]

References

  • Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - CORE. (2010, January 13). CORE. Retrieved February 19, 2026, from [Link]

  • Testing for Amphetamine and Methamphetamine Abuse using Chiral LC/MS - Bioanalysis Zone. (n.d.). Bioanalysis Zone. Retrieved February 19, 2026, from [Link]

  • The Utility of Multi-Dimensional Liquid Chromatography for the Analysis of Seized Drugs - Office of Justice Programs. (n.d.). Office of Justice Programs. Retrieved February 19, 2026, from [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed. (2010, April 15). PubMed. Retrieved February 19, 2026, from [Link]

  • Effect of pH on LC-MS Analysis of Amines : Waters. (n.d.). Waters. Retrieved February 19, 2026, from [Link]

  • Buffer Considerations for LC and LC–MS - LCGC International. (n.d.). LCGC International. Retrieved February 19, 2026, from [Link]

  • The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition| Pure Synth. (2025, December 30). Pure Synth. Retrieved February 19, 2026, from [Link]

  • CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents. (n.d.). Google Patents.
  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed. (2021, August 15). PubMed. Retrieved February 19, 2026, from [Link]

  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. (n.d.). ScienceDirect. Retrieved February 19, 2026, from [Link]

  • LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine - SCIEX. (n.d.). SCIEX. Retrieved February 19, 2026, from [Link]

  • Formic acid vs Ammonium formate - Chromatography Forum. (2012, October 30). Chromatography Forum. Retrieved February 19, 2026, from [Link]

  • Rapid and Simplified Determination of Amphetamine-Type Stimulants Using One-Pot Synthesized Magnetic Adsorbents with Built-In pH Regulation Coupled with Liquid Chromatography–Tandem Mass Spectrometry - MDPI. (2025, July 2). MDPI. Retrieved February 19, 2026, from [Link]

  • LC-MS Analyses of Peptides and Tryptic Digests - MAC-MOD Analytical. (n.d.). MAC-MOD Analytical. Retrieved February 19, 2026, from [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - MDPI. (2023, January 19). MDPI. Retrieved February 19, 2026, from [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025, October 29). LCGC International. Retrieved February 19, 2026, from [Link]

  • HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column. (n.d.). SIELC. Retrieved February 19, 2026, from [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS - Agilent. (2018, January 31). Agilent. Retrieved February 19, 2026, from [Link]

  • Optimizing Mobile Phase Solvent Purity for LCMS - ResearchGate. (2009, June 3). ResearchGate. Retrieved February 19, 2026, from [Link]

  • HILIC method optimisation using combined mobile phases - Element Lab Solutions. (n.d.). Element Lab Solutions. Retrieved February 19, 2026, from [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. (2020, November 12). LCGC International. Retrieved February 19, 2026, from [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. (2026, February 11). LCGC International. Retrieved February 19, 2026, from [Link]

  • Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • How does an acid pH affect reversed-phase chromatography separations? - Biotage. (2023, January 24). Biotage. Retrieved February 19, 2026, from [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. (n.d.). Agilent. Retrieved February 19, 2026, from [Link]

  • Peak shape problem - Chromatography Forum. (2010, May 29). Chromatography Forum. Retrieved February 19, 2026, from [Link]

  • Optimizing Mobile Phase Solvent Purity for LC-MS - Technology Networks. (2023, September 27). Technology Networks. Retrieved February 19, 2026, from [Link]

  • BIOCLASS Mobile Phase Additive Selection for LC-MS - HALO Columns. (n.d.). HALO Columns. Retrieved February 19, 2026, from [Link]

  • Troubleshooting GC peak shapes - Element Lab Solutions. (2018, January 9). Element Lab Solutions. Retrieved February 19, 2026, from [Link]

Sources

Troubleshooting

Minimizing ion suppression effects in 2C-D bioanalysis

A Senior Application Scientist's Guide to Minimizing Ion Suppression Effects Welcome to the technical support center for the bioanalysis of 2,5-dimethoxy-4-methylphenethylamine (2C-D). This guide is designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing Ion Suppression Effects

Welcome to the technical support center for the bioanalysis of 2,5-dimethoxy-4-methylphenethylamine (2C-D). This guide is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantification of 2C-D in biological matrices. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your bioanalytical methods effectively. Ion suppression is a significant challenge in LC-MS/MS, capable of compromising data accuracy, precision, and sensitivity.[1][2] This guide offers a structured approach to understanding, identifying, and mitigating these effects.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts regarding ion suppression in the context of 2C-D bioanalysis.

Q1: What is ion suppression and why is it a major concern for 2C-D analysis?

A: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte (2C-D) is reduced by the presence of co-eluting compounds from the biological matrix (e.g., plasma, urine).[3][4] This phenomenon occurs within the mass spectrometer's ion source, most notably in Electrospray Ionization (ESI), which is commonly used for polar molecules like 2C-D.[1][5]

It is a critical concern because it leads to a decreased analyte signal, which can result in:

  • Poor Sensitivity: Difficulty in detecting and quantifying 2C-D at low concentrations.

  • Inaccurate Quantification: Underestimation of the true analyte concentration.

  • Poor Reproducibility: High variability in results between different samples due to varying levels of interfering matrix components.[6]

Because 2C-D is a basic phenethylamine, it is ionized in positive ESI mode to form [M+H]+ ions.[7] Endogenous matrix components, such as phospholipids from plasma or salts from urine, can compete for the limited charge on the ESI droplets or alter the droplet's physical properties (e.g., surface tension), hindering the efficient generation of gas-phase 2C-D ions.[5][8]

Q2: What are the primary causes of ion suppression in biofluids like plasma and urine?

A: The primary culprits are endogenous matrix components that are often present at much higher concentrations than 2C-D.[9]

  • In Plasma: Phospholipids are a major source of ion suppression.[10] These molecules are highly abundant and tend to elute in the early-to-mid portion of a typical reversed-phase chromatographic run, potentially co-eluting with your analyte. Other sources include proteins, salts, and anticoagulants used during sample collection.[9]

  • In Urine: Salts (e.g., urea) and various endogenous metabolites are the main contributors. The high salt content can lead to the formation of adducts with the analyte or suppress its ionization by altering the droplet chemistry.

Q3: How do I know if my 2C-D assay is being affected by ion suppression?

A: You cannot rely on a clean-looking chromatogram from the mass spectrometer as an indicator that no ion suppression is occurring.[6][11] Co-eluting interferences might not be detected in your specific MS/MS transition for 2C-D, but they can still suppress its signal.[1] The most reliable method for assessing matrix effects is the post-extraction spike experiment , which is recommended by regulatory bodies like the FDA.[12][13][14] This involves comparing the signal of an analyte spiked into an extracted blank matrix sample with the signal of the analyte in a neat solvent. A significant difference indicates the presence of ion suppression or enhancement.[10][13] A qualitative method, post-column infusion, can also be used to identify regions of ion suppression in your chromatogram.[6][8]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during method development and validation.

Problem: My 2C-D signal is low and inconsistent across different patient/animal samples.

Cause: This is a classic symptom of variable ion suppression. Different biological samples contain different levels of interfering matrix components, leading to inconsistent suppression of the 2C-D signal.[1]

Solution Pathway:

  • Assess the Matrix Effect: First, you must quantify the extent of the problem. Perform the post-extraction spike experiment detailed in the protocols section below. This will confirm if ion suppression is the root cause.

  • Improve Sample Preparation: Your sample cleanup is the most critical step. If you are using a simple "dilute-and-shoot" or protein precipitation (PPT) method, it is likely insufficient.[6]

    • Protein Precipitation (PPT): While fast and inexpensive, PPT does not effectively remove phospholipids or salts, which are major contributors to ion suppression.[1]

    • Liquid-Liquid Extraction (LLE): LLE offers a better cleanup than PPT by partitioning 2C-D (a basic compound) into an organic solvent, leaving many polar interferences behind in the aqueous phase.

    • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing a broad range of interferences, including phospholipids and salts, resulting in a much cleaner extract.[3][15] Consider using a mixed-mode or polymeric SPE sorbent for robust cleanup.

  • Optimize Chromatography: Ensure your chromatographic method separates 2C-D from the highly polar, unretained components that elute at the beginning of the run (the "void volume").

    • Increase retention of 2C-D by using a column with higher carbon load (e.g., a C18) and optimizing the mobile phase.

    • Employ a gradient elution that starts with a low percentage of organic solvent and holds it for a short period to allow salts and other polar interferences to wash out before 2C-D elutes.

Problem: My calibration curve is non-linear, especially at lower concentrations.

Cause: Ion suppression can disproportionately affect lower concentration standards, leading to a loss of linearity. As the analyte concentration increases, it may begin to overcome the competitive suppression effect, but this results in a curve that does not follow a linear regression model.[15]

Solution Pathway:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for ion suppression.[16][17] A SIL-IS for 2C-D (e.g., 2C-D-d4) is chemically identical to the analyte and will co-elute perfectly. Therefore, it will experience the exact same degree of ion suppression as 2C-D. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by suppression is normalized, restoring linearity and accuracy.

  • Matrix-Matched Calibrators: If a SIL-IS is not available, prepare your calibration standards and quality controls in the same biological matrix as your samples (e.g., blank human plasma).[3] This ensures that the standards experience similar matrix effects as the unknown samples, improving accuracy. However, this approach does not account for inter-sample variability as effectively as a SIL-IS.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for diagnosing and resolving ion suppression issues in your 2C-D bioanalysis.

IonSuppressionTroubleshooting cluster_SP Sample Preparation Options Start Start: Inconsistent Signal or Poor Sensitivity for 2C-D Assess Step 1: Quantify Matrix Effect (Post-Extraction Spike Assay) Start->Assess Result Is Ion Suppression >15-20%? Assess->Result Optimize_SP Step 2: Optimize Sample Preparation Result->Optimize_SP Yes Other_Issue Investigate Other Issues: - Instrument Sensitivity - Analyte Stability - MS/MS Parameters Result->Other_Issue No PPT Protein Precipitation (PPT) (Least Effective) Optimize_SP->PPT LLE Liquid-Liquid Extraction (LLE) (Better) Optimize_SP->LLE SPE Solid-Phase Extraction (SPE) (Most Effective) Optimize_SP->SPE Optimize_LC Step 3: Optimize Chromatography (Separate 2C-D from interferences) PPT->Optimize_LC LLE->Optimize_LC SPE->Optimize_LC Use_IS Step 4: Use Stable Isotope-Labeled Internal Standard (SIL-IS) Optimize_LC->Use_IS End End: Method is Robust and Reliable Use_IS->End PostExtractionSpike cluster_A Set A: Neat Standard cluster_BC Sets B & C: Matrix Samples A1 Neat Solvent A2 Spike with 2C-D (e.g., 100 ng/mL) A1->A2 A3 Analyze via LC-MS/MS (Result: Peak Area A) A2->A3 Calc Calculate Matrix Factor (MF) MF = (Peak Area C) / (Peak Area A) A3->Calc B1 Blank Matrix (6 lots) B2 Perform Sample Prep (e.g., SPE) B1->B2 B3 Extracted Blank Matrix B2->B3 C1 Spike with 2C-D (to same final conc. as Set A) B3->C1 C2 Analyze via LC-MS/MS (Result: Peak Area C) C1->C2 C2->Calc

Caption: Experimental workflow for the post-extraction spike method to assess matrix effects.

By systematically applying these troubleshooting principles and validation protocols, you can develop a robust, reliable, and accurate bioanalytical method for 2C-D, ensuring the integrity of your research and development data.

References

  • Theobald, D. S., & Maurer, H. H. (2006). Studies on the metabolism and toxicological detection of the designer drug 2,5-dimethoxy-4-methyl-beta- phenethylamine (2C-D) in rat urine using gas chromatographic/mass spectrometric techniques. Journal of Mass Spectrometry, 41(11), 1509–1519. [Link]

  • Tiwari, G., & Tiwari, R. (2007). Validation of bioanalytical methods - Highlights of FDA's guidance. ResearchGate. [Link]

  • University of Waterloo Mass Spectrometry Facility. Ion Suppression and ESI. University of Waterloo. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Wikipedia. [Link]

  • Wikipedia. (n.d.). 2C-D. Wikipedia. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical Sciences and Research. [Link]

  • Ryska, M. (2019). Bioanalytical Method Validation FDA 2018 - A Practical Assessment. PharmaCompass. [Link]

  • Shimadzu. (n.d.). LCMS Troubleshooting Tips. Shimadzu Scientific Instruments. [Link]

  • Schug, K. A. (2026). The Secrets of Electrospray Ionization: Why Less is More. LCGC International. [Link]

  • Bakhsh, A. A., & Bantan, T. S. (2026). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. [Link]

  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Providion Group. [Link]

  • Stoll, D. R. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]

  • El-Khoury, J., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • Papaseit, E., et al. (2013). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology. [Link]

  • Wikidata. (2025). 2C-D. Wikidata. [Link]

  • Volmer, D. A., & Jessome, L. L. (2020). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Kumar, V., et al. (2025). Two-Dimensional Liquid Chromatography Applications in Biopharmaceutical Analysis. LCGC International. [Link]

  • Phenomenex. (2023). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Phenomenex. [Link]

  • Phenomenex. (2025). 2D-Liquid Chromatography: Principles & Uses. Phenomenex. [Link]

  • FyoniBio. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FyoniBio. [Link]

  • Agilent Technologies. (2018). Two-dimensional liquid chromatography (2D-LC) with multiple heart-cutting. Drug Discovery World. [Link]

  • Zhang, D., et al. (2013). Two-Dimensional HPLC in Pharmaceutical Analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. [Link]

  • Bertin Bioreagent. (n.d.). 2C-D (hydrochloride). Bertin Bioreagent. [Link]

  • Theobald, D. S., et al. (2005). New designer drug 2,5-dimethoxy-4-ethylthio-beta-phenethylamine (2C-T-2): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Guillarme, D., & Heinisch, S. (2016). 2D-LC–MS for the Analysis of Monoclonal Antibodies and Antibody–Drug Conjugates in a Regulated Environment. Spectroscopy Online. [Link]

  • Shimadzu. (n.d.). About Comprehensive Two-Dimensional LC. Shimadzu Scientific Instruments. [Link]

  • Bakhsh, A. A., & Bantan, T. S. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. [Link]

  • Flockerzi, V., et al. (2025). Phenethylamine‐derived new psychoactive substances 2C‐E‐FLY, 2C‐EF‐FLY, and 2C‐T‐7‐FLY: Investigations on their metabolic fate including isoenzyme activities and their toxicological detectability in urine screenings. ResearchGate. [Link]

  • Taylor & Francis Online. (2017). Full article: Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. [Link]

  • Lin, D., & Lin, C. (n.d.). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of the Association for Laboratory Automation. [Link]

  • Theobald, D. S., et al. (2005). New designer drug, 2,5-dimethoxy-4-propylthio-beta-phenethylamine (2C-T-7): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Taylor, P. J., & Toop, M. (2018). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Therapeutic Drug Monitoring. [Link]

  • Waters Corporation. (n.d.). Evaluating 2D-RP/RP Fractionation Capabilities of the ACQUITY UPLC M-Class System with 300-μm ID. Waters Corporation. [Link]

  • ResearchGate. (n.d.). Two-dimensional mass spectrometry: new perspectives for tandem mass spectrometry. ResearchGate. [Link]

  • Hewavitharana, A. K., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. Molecules. [Link]

  • Crawford Scientific. (2024). Important parameters in mass spectrometry - Episode 4 | Introduction to LC-MS. YouTube. [Link]

  • Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. [Link]

Sources

Optimization

Technical Support Center: Best Practices for Long-Term Storage of 2C-D Reference Standards

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the long-term storage of 2-CD reference standards. Adherence to these best practices is critical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the long-term storage of 2-CD reference standards. Adherence to these best practices is critical for maintaining the integrity, purity, and stability of these materials, thereby ensuring the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can degrade 2C-D reference standards over time?

A1: The primary factors that can compromise the stability of 2C-D and other phenethylamine reference standards are exposure to light, temperature fluctuations, moisture, and atmospheric oxygen.[1][2][3][4][5] These factors can initiate chemical reactions such as oxidation, hydrolysis, and photolysis, leading to the formation of impurities and a decrease in the purity of the standard.[3][4][5]

Q2: What are the ideal storage conditions for 2C-D reference standards?

A2: The ideal storage conditions for 2C-D reference standards, whether in solid form or in solution, are designed to mitigate the degradative factors mentioned above. The general recommendations are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°C[6][7]Slows down chemical degradation reactions.[8]
Light Protected from light (e.g., amber vials)[8]Prevents photolytic degradation.[3]
Atmosphere Inert gas (e.g., argon or nitrogen)[2][9]Minimizes oxidation.[3][4]
Humidity Dry, low-humidity environment[8][10][11]Prevents hydrolysis.[3]
Container Tightly sealed, appropriate material (e.g., glass)[8][10][12]Prevents contamination and solvent evaporation.[8][12]

Q3: How should I handle a 2C-D reference standard that is supplied as a solution?

A3: When working with a 2C-D reference standard supplied in a solvent, such as methanol, it is crucial to minimize evaporation of the solvent, which would alter the concentration of the standard.[8][12] Always allow the vial to reach room temperature before opening to prevent condensation from forming inside.[12] It is also recommended to use a fresh, unopened vial for critical applications whenever possible. If you need to use a previously opened vial, ensure it has been properly resealed and stored.

Q4: Can I store 2C-D reference standards at room temperature for short periods?

A4: While short-term storage at room temperature may be acceptable for shipping, long-term storage at ambient temperatures is not recommended.[6][13][7] Elevated temperatures can accelerate degradation, compromising the integrity of the standard. For optimal stability, always adhere to the recommended storage temperature of -20°C.[6][13][7]

Q5: What are the signs that my 2C-D reference standard may have degraded?

A5: Visual inspection may reveal signs of degradation, such as a change in color or the appearance of precipitates in a solution. However, the absence of these signs does not guarantee the stability of the standard. The most reliable way to assess the integrity of a reference standard is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to verify its purity and concentration.

Troubleshooting Guide

This section addresses specific issues that users may encounter during the storage and handling of 2C-D reference standards.

Issue 1: Unexpected or inconsistent analytical results.

  • Possible Cause: Degradation of the reference standard.

  • Troubleshooting Steps:

    • Verify the expiration date of the reference standard.[14][15][16]

    • Review your storage and handling procedures to ensure they align with the best practices outlined in this guide.

    • If possible, analyze the reference standard using a validated analytical method to confirm its purity and concentration.

    • If degradation is suspected, acquire a new, certified reference standard.

Issue 2: The reference standard solution appears cloudy or contains particulate matter.

  • Possible Cause: Precipitation of the analyte due to temperature changes or solvent evaporation. It could also indicate contamination.

  • Troubleshooting Steps:

    • Allow the vial to warm to room temperature and gently agitate to see if the precipitate redissolves.

    • If the precipitate does not redissolve, do not use the standard. It is likely compromised.

    • If the solution is critical, you may consider filtering it through a compatible syringe filter, but this may alter the concentration and should be done with caution and appropriate validation.

    • The best course of action is to discard the compromised standard and use a new one.

Issue 3: The concentration of the reference standard solution is found to be higher than specified.

  • Possible Cause: Evaporation of the solvent.[8][12]

  • Troubleshooting Steps:

    • Ensure that the vial cap is always tightly sealed when not in use.

    • Minimize the time the vial is open to the atmosphere.

    • Store the solution at the recommended temperature to reduce solvent vapor pressure.[8]

    • For highly volatile solvents, consider transferring aliquots to smaller, single-use vials to minimize headspace and repeated opening of the stock solution container.[9][12]

Experimental Protocols

Protocol 1: Proper Handling of a New 2C-D Reference Standard

  • Receipt and Inspection: Upon receiving the reference standard, visually inspect the packaging for any signs of damage. Verify that the product information on the label matches your order.

  • Documentation: Record the date of receipt, lot number, and expiration date in your laboratory's reference standard logbook.[15][17]

  • Storage: Immediately transfer the reference standard to a calibrated freezer set to -20°C.[6][13][7] Ensure it is stored in a location protected from light.

  • Equilibration: Before first use, allow the sealed container to equilibrate to room temperature for at least 30 minutes to prevent condensation.[12]

  • Opening: If the standard is a solid, briefly centrifuge the vial to ensure all the powder is at the bottom. If it is a solution, gently swirl the vial to ensure homogeneity.

  • Dispensing: Use a clean, calibrated pipette or syringe to withdraw the required amount of the standard.

  • Resealing and Storage: Tightly reseal the container immediately after use. If the standard is sensitive to air, consider flushing the headspace with an inert gas like argon or nitrogen before resealing.[2][9] Return the standard to the -20°C freezer.

Visualizations

Logical Relationship: Factors Affecting 2C-D Standard Stability

cluster_factors Environmental Factors 2C-D_Standard 2C-D Reference Standard Degradation Degradation 2C-D_Standard->Degradation leads to Light Light Exposure Light->Degradation Temperature Temperature Fluctuations Temperature->Degradation Moisture Moisture/Humidity Moisture->Degradation Oxygen Atmospheric Oxygen Oxygen->Degradation

Caption: Key environmental factors leading to the degradation of 2C-D reference standards.

Experimental Workflow: Handling and Aliquoting a 2C-D Reference Standard

Start Start Receive Receive & Inspect Standard Start->Receive Log Log Information Receive->Log Store Store at -20°C Log->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate Prepare Prepare Aliquots Equilibrate->Prepare Inert Flush with Inert Gas Prepare->Inert Seal Tightly Seal Aliquots Inert->Seal Store_Aliquots Store Aliquots at -20°C Seal->Store_Aliquots End End Store_Aliquots->End

Caption: Recommended workflow for receiving, handling, and aliquoting 2C-D reference standards.

References

  • The Proper Storage and Handling of Volatile Analytical Standards. (2024, December 23). Google.
  • 2C-D (hydrochloride) (exempt preparation) (CAS 25505-65-1). Cayman Chemical.
  • The Proper Storage and Handling of Volatile Analytical Standards. Sigma-Aldrich.
  • Standard Operating Procedure (SOP) for Handling, and Intermediate Checks of Certified Reference Materials (CRM). (2025, April 3). The Food Analyst.
  • α-ethyl 2C-D (hydrochloride). Cayman Chemical.
  • Best Practices For Handling, Preparing, And Storing ICP Standards — Practical, Data-driven Tips For Australian Labs. (2025, November 5). Graham B Jackson.
  • R-PHENYL ETHYLAMINE CAS NO 3886-69-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • Storage and Handling of Reference Standards. (2016, November 16). ILSI India.
  • Buy Online CAS Number 25505-65-1 - Cayman Chemical - 2C-D (hydrochloride) [A crystalline solid]. LGC Standards.
  • HOW TO USE AND HOW NOT TO USE CERTIFIED REFERENCE MATERIALS IN INDUSTRIAL CHEMICAL METROLOGY LABORATORIES. National Institute of Standards and Technology.
  • (PDF) Certified Reference Materials a few guidelines. (2018, February 8). ResearchGate.
  • Managing Reference Standards and Calibration Materials. (2025, October 21). Google.
  • Studies on the metabolism and toxicological detection of the designer drug 2,5-dimethoxy-4-methyl-beta- phenethylamine (2C-D) in rat urine using gas chromatographic/mass spectrometric techniques. (2006, November 15). PubMed.
  • Sample Storage and Handling: Quality Standards Explained. Referral Labs.
  • Good Laboratory Practice: Sample and Reagent Storage and Stability. (2025, January 21). SCION Instruments.
  • 2C-D (hydrochloride) (2,5-Dimethoxy-4-methylphenethylamine, CAS Number: 25505-65-1). Cayman Chemical.
  • 2C-D. Wikipedia.
  • Atmospheric Exposure Triggers Light-Induced Degradation in 2D Lead-Halide Perovskites. (2024, November 7). ACS Energy Letters.
  • Material Safety Data Sheet - Phenethylamine. (2004, January 6). Cole-Parmer.
  • Long term and accelerated conditions needed to support storage in a cool dry pla. (2023, December 29). Google.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • 2-Phenylethylamine HCl. AK Scientific, Inc..
  • Reference Standard Storage. (2022, August 10). Pharmaguideline Forum.
  • Inventory Management & Distribution. Cerilliant.
  • Buy Online CAS Number 25505-65-1 - Cayman Chemical - 2C-D (hydrochloride) (exempt preparation) [A solution in methanol]. LGC Standards.
  • Understanding the chemical basis of drug stability and degradation. (2010, October 9). Google.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Google.
  • Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according. Google.
  • Stability Testing Of Drug Products In The US 2021. CPT Labs.
  • Stability Storage Conditions In Pharma Industry. (2024, November 24). GMP Insiders.
  • Significance of Stability Studies on Degradation Product. (2009, June 13). RJPT.
  • β-PHENYLETHYLAMINE EXTRA PURE. Loba Chemie.
  • Cerilliant Reference Materials. LGC Standards.
  • Inventory Management. Sigma-Aldrich.
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  • Cerilliant Certified Reference Materials For MS Analysis. HBC.
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  • Impact of visible light and humidity on the stability of high-power light emitting diode packaging material. (2021, August 24). AIP Publishing.
  • The Influence Of Rain And Humidity On The Lifetime Of Transparent Polymeric Roof Materials. Google.
  • Humidity control in a closed system utilizing conducting polymers. (2018, April 3). RSC Publishing.

Sources

Troubleshooting

Technical Support Center: Optimizing Rodent Head-Twitch Response (HTR) for 2C-D

Status: Operational Ticket ID: HTR-2CD-OPT-001 Assigned Specialist: Senior Application Scientist, In Vivo Pharmacology Subject: Addressing variability and low-response rates in 2,5-dimethoxy-4-methylphenethylamine (2C-D)...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: HTR-2CD-OPT-001 Assigned Specialist: Senior Application Scientist, In Vivo Pharmacology Subject: Addressing variability and low-response rates in 2,5-dimethoxy-4-methylphenethylamine (2C-D) assays.

Executive Summary

You are encountering variability in the Head-Twitch Response (HTR) assay using 2C-D. Unlike the high-potency reference standard DOI (2,5-dimethoxy-4-iodoamphetamine), 2C-D acts as a lower-potency agonist at the 5-HT2A receptor. This physicochemical difference means that protocols optimized for DOI or 2C-B often fail when applied directly to 2C-D without adjustment.

This guide deconstructs the assay into three variability vectors: The Input (Compound formulation & Dosing), The System (Biological variables), and The Output (Data acquisition).

Module 1: The Input (Compound & Dosing)

The Potency Trap

The Issue: Researchers often extrapolate doses from DOI (1–2 mg/kg) or 2C-B (3–10 mg/kg) to 2C-D. The Science: 2C-D possesses a methyl group at the 4-position, which is less lipophilic and sterically distinct from the iodine in DOI or bromine in 2C-B. This results in lower affinity and intrinsic activity at the 5-HT2A receptor. The Protocol: You must establish a specific dose-response curve for 2C-D. It typically requires higher molar concentrations to elicit a peak response comparable to halogenated phenethylamines.

Recommended Dose Titration (C57BL/6J Mice):

  • Low: 3 mg/kg (Likely sub-threshold or minimal response)

  • Medium: 10 mg/kg (Common active range)

  • High: 30 mg/kg (Approaching peak; watch for competing stereotypies)

Solubility & Salt Form

The Issue: "No response" often stems from precipitation in the peritoneal cavity or using the freebase form in a saline vehicle. The Fix:

  • Hydrochlorides (HCl): Soluble in sterile saline (0.9% NaCl).

  • Freebases: Must be converted or dissolved in a co-solvent system.

  • Verification: If the solution is cloudy, do not inject. The drug will not absorb consistently, leading to massive inter-subject variability.

Formulation Troubleshooting Table

ComponentStandard ProtocolTroubleshooting / Adjustment
Vehicle 0.9% Sterile SalineIf using freebase: 2% Ethanol + 0.5% Tween-80 + 97.5% Saline.
pH Neutral (~7.0)Phenethylamines are stable, but extreme pH causes injection pain/stress, suppressing HTR.
Volume 5–10 mL/kg (IP)Keep constant. Variations in volume alter absorption kinetics.

Module 2: The System (Biological Variables)

Strain-Dependent Sensitivity

The Issue: Literature often cites DOI data in DBA/2J mice (high responders) while your lab uses C57BL/6J (moderate responders). The Science: DBA/2J mice exhibit significantly higher HTR frequencies (~75% more) than C57BL/6J due to differences in 5-HT2A receptor signaling efficiency, not just receptor density. The Fix: Stick to C57BL/6J for translatability (knockout background), but increase your "N" (sample size) to 8–10 to account for the lower signal-to-noise ratio.

Tachyphylaxis (Rapid Tolerance)

The Issue: Re-using mice within 48 hours. The Science: 5-HT2A receptors undergo rapid desensitization and internalization (beta-arrestin recruitment) following agonist exposure. The Protocol:

  • Washout Period: Minimum 7 days between 5-HT2A agonist exposures.

  • Naive Animals: For critical dose-response data, use drug-naive animals only.

Competing Behaviors

The Issue: At high doses (e.g., >30 mg/kg 2C-D), HTR counts drop, creating a "bell-shaped" curve. The Science: High doses may trigger off-target effects or intense 5-HT2A/2C activation leading to other stereotypies (backward walking, grooming, flat-body posture) that physically prevent the animal from twitching. The Fix: Record "competing behaviors" alongside HTR. If HTR drops but grooming spikes, you have passed the optimal therapeutic window.

Module 3: The Output (Data Acquisition)

Scoring Methodology

The Issue: Inter-rater variability in manual scoring is the #1 source of noise. The Science: A "head twitch" is a specific, high-frequency paroxysmal rotation (90 Hz). It is distinct from normal grooming or "wet dog shakes" (which involve the trunk). The Fix:

  • Automated: Use a magnetometer (coil) or DeepLabCut (video AI) for unbiased quantification.

  • Manual: Two blinded scorers must analyze the same video. If correlation (r) < 0.90, retrain scorers.

Visualizing the Mechanism & Workflow

Diagram 1: The 5-HT2A Signaling Pathway & HTR

This diagram illustrates the cascade from 2C-D binding to the behavioral output, highlighting where variability is introduced.

HTR_Pathway Agonist 2C-D (Ligand) Receptor 5-HT2A Receptor Agonist->Receptor Binding (Low Affinity) GProtein Gq/11 Protein Receptor->GProtein Activation Effector PLC-beta GProtein->Effector SecondMessenger IP3 / DAG Effector->SecondMessenger Calcium Intracellular Ca2+ Release SecondMessenger->Calcium Cortex Prefrontal Cortex Glutamate Release Calcium->Cortex Excitation Behavior Head-Twitch Response (HTR) Cortex->Behavior Motor Output

Caption: The Gq-mediated signaling cascade. 2C-D's lower affinity at the initial binding step necessitates higher dosing to achieve the threshold for Ca2+ release and subsequent HTR.

Diagram 2: Troubleshooting Logic Flow

Follow this decision tree when HTR data is inconsistent.

Troubleshooting_Flow Start Issue: High Variability or Low HTR CheckDose 1. Check Dose (Is it < 3mg/kg?) Start->CheckDose Titrate Action: Run Dose Response (3, 10, 30 mg/kg) CheckDose->Titrate Yes CheckForm 2. Check Formulation (Visible precipitate?) CheckDose->CheckForm No FixSolubility Action: Switch to Saline or add Tween-80 CheckForm->FixSolubility Yes CheckStrain 3. Check Strain (C57BL/6J vs DBA/2J) CheckForm->CheckStrain No Standardize Action: Standardize Strain (DBA/2J = High Signal) CheckStrain->Standardize Mixed CheckHandling 4. Check Handling (Stress/Habituation) CheckStrain->CheckHandling Consistent Habituate Action: Habituate to chamber 15 min prior to test CheckHandling->Habituate High Stress

Caption: Step-by-step diagnostic workflow for isolating the source of experimental variability in 2C-D assays.

FAQ: Frequently Asked Questions

Q: Can I use DMSO to dissolve 2C-D if it won't go into saline? A: Use caution. While DMSO improves solubility, high concentrations (>5-10%) can be irritating intraperitoneally (IP) and may suppress behavioral output due to discomfort. Always try warming the saline or adding a small amount of ethanol (2-5%) first.

Q: My mice are grooming excessively instead of twitching. What is happening? A: You have likely overdosed. This is the "right side" of the bell-shaped curve. 5-HT2A/2C activation can trigger grooming chains. Reduce the dose by 50% and re-evaluate.

Q: How long should I record the behavior? A: The peak effect for IP phenethylamines like 2C-D usually occurs between 10–30 minutes post-injection. A 20-minute observation window starting immediately after injection is standard.

Q: Why is 2C-D producing such different results compared to DOI? A: DOI is a full agonist with high affinity. 2C-D is a 4-methyl substituted phenethylamine with lower affinity. It requires higher receptor occupancy to trigger the Gq pathway, making it more sensitive to individual differences in metabolism and receptor density.

References

  • Halberstadt, A. L., et al. (2011). "Behavioral effects of α-methyl-phenethylamines..." Psychopharmacology. (Establishes HTR protocols for phenethylamines).

  • Canal, C. E., & Morgan, D. (2012).[1][2][3] "Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine..." Drug Testing and Analysis. (Review of HTR mechanism and strain differences).

  • Fantegrossi, W. E., et al. (2010). "The behavioral pharmacology of hallucinogens." Biochemical Pharmacology. (Discusses structure-activity relationships of 2C compounds).

  • Halberstadt, A. L., & Geyer, M. A. (2013).[2] "Characterization of the head-twitch response induced by hallucinogens in mice..." Psychopharmacology. (Validation of automated vs. manual scoring).

  • Research Animal Resources. (2021). "Guidance on Vehicle Selection for Injectable Formulations." University of Minnesota. (General guidelines for rodent formulations).

Sources

Optimization

Technical Support Center: Method Refinement for Distinguishing 2C-D from its Positional Isomers

Welcome to the technical support center for the analytical characterization of 2,5-dimethoxyphenethylamine (2C-D) and its positional isomers. The structural similarity among these compounds presents a significant analyti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 2,5-dimethoxyphenethylamine (2C-D) and its positional isomers. The structural similarity among these compounds presents a significant analytical challenge, demanding robust and refined methodologies for unambiguous identification. This guide is designed to provide researchers, analytical scientists, and drug development professionals with practical, field-tested insights to overcome common experimental hurdles. We will move beyond simple procedural lists to explain the underlying principles of method selection and troubleshooting, ensuring your analytical approach is both scientifically sound and validated for its intended purpose.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to distinguish 2C-D from its positional isomers?

A1: The primary challenge lies in the fact that positional isomers, such as 2,3-dimethoxyphenethylamine or 3,4-dimethoxyphenethylamine, have the exact same molecular weight and elemental composition as 2C-D. This means that standard mass spectrometry (MS) alone, without a prior separation step, cannot differentiate them based on the molecular ion.[4][5] Their structural similarity also results in very close physicochemical properties (e.g., boiling point, polarity), leading to similar behavior in chromatographic systems and making separation difficult.[6]

Q2: What are the primary analytical techniques recommended for this purpose?

A2: A multi-technique approach is often necessary for confident identification. The most commonly employed methods are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile compounds, with the mass spectrometer providing fragmentation patterns that can sometimes offer clues to the substitution pattern on the aromatic ring.[4][5]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique that can separate isomers based on subtle differences in polarity. It is particularly useful for less volatile or thermally labile compounds.[][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Considered a definitive technique for structural elucidation. ¹H and ¹³C NMR can unambiguously determine the substitution pattern on the benzene ring by analyzing chemical shifts and coupling constants.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can provide information about functional groups and the substitution pattern on the aromatic ring through characteristic vibrations, particularly in the "fingerprint" region.[11][12]

Q3: Is a single method sufficient for unambiguous identification?

A3: For routine screening where reference standards are available, a validated chromatographic method (like GC-MS or HPLC) with confirmed retention time matching may be sufficient. However, for definitive, legally defensible identification, or when characterizing novel compounds, relying on a single method is not advisable. The International Conference on Harmonisation (ICH) guidelines emphasize specificity—the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, including isomers.[13] Therefore, combining a separation technique with a spectroscopic one (e.g., GC-MS confirmed by NMR) is the gold standard.

Analytical Workflow & Method Refinement

A systematic approach is critical when developing or troubleshooting a method for isomer differentiation. The following workflow outlines a logical progression from initial assessment to final validation.

Analytical_Workflow General Workflow for Isomer Differentiation cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Development & Refinement cluster_2 Phase 3: Validation & Implementation start Obtain Reference Standards (2C-D and known isomers) screening Initial Screening (e.g., GC-MS) - Use general purpose column - Broad temperature ramp start->screening eval Evaluate Resolution - Are isomers separated? screening->eval refine_gc Refine GC Method: - Slower ramp rate - Different stationary phase - Derivatization eval->refine_gc No refine_hplc Develop HPLC Method: - Test different columns (C18, PFP) - Optimize mobile phase eval->refine_hplc No validate Method Validation (ICH/UNODC) - Specificity, Linearity, Precision, - Accuracy, Robustness refine_gc->validate Resolution Achieved refine_hplc->validate spectro Spectroscopic Analysis: - Acquire NMR & FTIR data - Identify unique signals/peaks spectro->validate Confirmatory Data routine Implement for Routine Analysis validate->routine

Caption: A logical workflow for developing and validating an analytical method.

Troubleshooting Guide: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerhouse for phenethylamine analysis, but isomer co-elution is a common problem. This section addresses frequent issues encountered during method refinement.

Q: My 2C-D and isomer peaks are co-eluting or have very poor resolution. What should I do?

A: This is the most common challenge. The solution involves systematically optimizing your chromatographic conditions to enhance selectivity.

Step-by-Step Troubleshooting:

  • Lower the Temperature Ramp Rate: A fast ramp rate reduces the time analytes spend interacting with the stationary phase, decreasing separation efficiency.

    • Action: Reduce your oven temperature ramp rate significantly (e.g., from 20°C/min to 5°C/min). This increases the interaction time and allows for better partitioning between the mobile and stationary phases.[6]

  • Optimize the Stationary Phase: The standard 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS) column is a good starting point, but may not provide sufficient selectivity for closely related isomers.

    • Action: Switch to a more polar stationary phase. A mid-polarity phase, such as one containing a higher percentage of phenyl groups (e.g., DB-17) or a cyanopropyl-based phase (e.g., DB-225), can introduce different intermolecular interactions (e.g., pi-pi, dipole-dipole) that can differentiate isomers based on the position of the electron-donating methoxy groups.[14]

  • Increase Column Length or Decrease Internal Diameter: Increasing column length provides more theoretical plates, enhancing resolving power. A smaller internal diameter also improves efficiency.

    • Action: If available, switch from a 30m column to a 60m column. This doubles the available separation power.

  • Consider Derivatization: Derivatizing the primary amine of the phenethylamines can alter their volatility and interaction with the stationary phase, often improving separation.

    • Action: Acetylation or trifluoroacetylation (TFA) are common choices. The resulting derivatives may have different elution orders or enhanced separation factors. For example, TFA derivatives of some N-benzyl phenethylamines show improved resolution and produce high-mass molecular ions, which can be beneficial for identification.[15]

Q: I'm seeing significant peak tailing for all my phenethylamine peaks. What's the cause?

A: Peak tailing is typically caused by "active sites" within the GC system that interact undesirably with the basic amine group of the analytes.[16][17]

Troubleshooting_Peak_Tailing Troubleshooting GC Peak Tailing cluster_Inlet Inlet System cluster_Column Column cluster_Solutions Corrective Actions start Observe Peak Tailing liner Is the inlet liner contaminated or active? start->liner septum Is the septum old or shedding particles? liner->septum No sol_liner Replace with a new, deactivated liner. Consider using a liner with glass wool. liner->sol_liner Yes column_front Is the front of the column contaminated? septum->column_front sol_septum Replace the septum. septum->sol_septum Yes column_bleed Is the column phase degraded (high bleed)? column_front->column_bleed No sol_column_front Trim 10-20 cm from the front of the column. column_front->sol_column_front Yes sol_column_bleed Condition the column or replace if necessary. column_bleed->sol_column_bleed Yes

Caption: A decision tree for diagnosing and fixing GC peak tailing issues.

Troubleshooting Steps:

  • Check the Inlet Liner: The liner is the first point of contact for your sample. Over time, it can become contaminated with non-volatile residues or its deactivation layer can degrade.

    • Action: Replace the inlet liner with a new, properly deactivated one. For active compounds like amines, using a liner with a small plug of deactivated glass wool can help trap non-volatile matrix components and promote better volatilization.[18]

  • Perform Inlet Maintenance: A leaking septum or dirty gold seal can also create active sites.

    • Action: Replace the septum and clean the inlet according to the manufacturer's instructions.[19][20]

  • Trim the Column: The first few centimeters of the analytical column can accumulate contaminants that are not removed by baking.

    • Action: Trim approximately 10-20 cm from the inlet side of the column to remove active sites.

  • Use an Inert Column: Ensure you are using a column specifically designed for low-level analysis of active compounds (often designated with "MS" or "Inert").

Q: The mass spectra for my isomers look identical. How can I use MS to help differentiate them?

A: While the electron ionization (EI) mass spectra of positional isomers are often very similar, subtle and reproducible differences in the relative abundances of key fragment ions can be used for differentiation.[21][22]

Refinement Strategies:

  • Look for Ortho-Effects: In some phenethylamine classes like the NBOMes, isomers with a substituent at the ortho position on the N-benzyl ring exhibit unique fragmentation patterns (an "ortho-effect") that are absent in the meta and para isomers.[22] While not guaranteed for all 2C-x isomers, carefully examine your spectra for unique low-abundance ions.

  • Multivariate Analysis: If you have reference standards, you can use statistical analysis to differentiate isomers.

    • Action: Inject each isomer multiple times to generate a robust dataset. Export the relative abundances of the top 15-20 most abundant ions into statistical software. Techniques like Principal Component Analysis (PCA) or Canonical Discriminant Analysis (CDA) can often classify the isomers based on these subtle spectral differences with high accuracy.[22]

  • Soft Ionization: If available, techniques like chemical ionization (CI) produce less fragmentation and a more abundant molecular ion or protonated molecule. The fragmentation patterns are different from EI and may reveal more isomer-specific fragmentation pathways.[23]

Parameter2,5-dimethoxy (2C-D)2,4-dimethoxy3,4-dimethoxy
Key Fragment Ion (m/z) 152 (base peak)152 (base peak)152 (base peak)
Molecular Ion (m/z) 181181181
Distinguishing Feature Often shows a characteristic tropylium ion at m/z 121 from the benzyl portion.The relative abundances of minor ions may differ slightly from 2C-D.The relative abundances of minor ions may differ slightly from 2C-D.
Note: This table provides a generalized example. Actual fragmentation patterns and retention times must be confirmed in your laboratory using certified reference standards, as they are highly dependent on the specific instrument and method conditions.

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

Q: I cannot achieve baseline separation of my isomers using a standard C18 column. What are my options?

A: A standard C18 column separates primarily on hydrophobicity, which is often very similar between positional isomers. To improve resolution, you need to introduce alternative separation mechanisms.

Refinement Strategies:

  • Use a Phenyl-Hexyl or PFP Column: These stationary phases offer different selectivity compared to C18.

    • Phenyl-Hexyl: Provides pi-pi interactions between the phenyl groups in the stationary phase and the aromatic ring of the analytes. The position of the methoxy groups on the analyte's ring will influence how it interacts, often leading to separation.

    • Pentafluorophenyl (PFP): This phase is highly effective for separating isomers. It provides a combination of dipole-dipole, pi-pi, and hydrophobic interactions. It is particularly adept at resolving compounds with different electron density distributions on their aromatic rings.

  • Optimize the Mobile Phase:

    • Solvent Choice: Switching from acetonitrile to methanol (or vice versa) as the organic modifier can change selectivity. Methanol is a proton donor and can engage in different hydrogen bonding interactions than acetonitrile.

    • pH Control: The phenethylamines are basic. Operating the mobile phase at a pH of ~3 will ensure the amine is fully protonated and well-behaved. Small adjustments to the pH can subtly alter the polarity of the molecule and its interaction with the stationary phase.

    • Additives: For basic compounds, adding a small amount of an amine modifier like triethylamine (TEA) to the mobile phase can help reduce peak tailing by masking active silanol groups on the silica support.[24]

  • Consider Chiral Stationary Phases (CSPs): If you are dealing with enantiomers (e.g., of a chiral derivative), a CSP is required. However, they are generally not used for positional isomer separation. The primary approach for positional isomers is to exploit differences in polarity and shape on achiral columns.[8][9]

Confirmatory Analysis: NMR and FTIR Spectroscopy

When chromatography alone is insufficient, these spectroscopic techniques provide definitive structural information.

Q: How can ¹H NMR distinguish between 2C-D (2,5-dimethoxy) and its 2,4- and 3,4- isomers?

A: ¹H NMR is exceptionally powerful for this task. The substitution pattern on the aromatic ring creates unique chemical shifts and splitting patterns (coupling) for the aromatic protons.

IsomerAromatic Proton Environment & Splitting Pattern (Approximate)Methoxy Proton Signals
2,5-dimethoxy (2C-D) Three distinct protons. One will appear as a doublet (d), one as a doublet of doublets (dd), and one as a singlet-like doublet (d). The coupling constants (J-values) will be characteristic of ortho and meta coupling.[10]Two distinct singlets (s), each integrating to 3H.
2,4-dimethoxy Three distinct protons. One doublet (d), one doublet of doublets (dd), and one singlet-like doublet (d). The coupling pattern will differ from the 2,5-isomer due to the different proton relationships.Two distinct singlets (s), each integrating to 3H.
3,4-dimethoxy Three distinct protons. One doublet (d), one doublet of doublets (dd), and one singlet-like doublet (d). Again, the specific chemical shifts and coupling constants will be unique to this substitution pattern.Two distinct singlets (s), each integrating to 3H.
Note: The exact chemical shifts are solvent-dependent and must be compared to a reference standard or predicted using appropriate software.
Q: Can FTIR differentiate these isomers?

A: Yes, although the differences can be subtle. The primary differences will be in the "fingerprint region" (below 1500 cm⁻¹).

  • C-O Stretching: The aromatic C-O stretching vibrations (around 1200-1250 cm⁻¹) will be present in all isomers, but their exact frequencies may shift slightly based on the electronic effects of the substitution pattern.

  • Out-of-Plane C-H Bending: The pattern of absorption bands between ~700-900 cm⁻¹ is highly characteristic of the substitution pattern on a benzene ring. For example, a 1,2,4-trisubstituted ring (like 2,4- and 3,4-dimethoxy) will have a different out-of-plane bending pattern than a 1,2,5-trisubstituted ring (like 2,5-dimethoxy). These differences, when compared to reference spectra, can be used for confirmation.[11]

Method Validation: Ensuring Trustworthy Results

Once a refined method is developed, it must be validated to ensure it is suitable for its intended purpose.[1][13][25] Validation demonstrates that your method is reliable, reproducible, and accurate.

Key Validation Parameters (per ICH/UNODC Guidelines): [1][13]

  • Specificity/Selectivity: The most critical parameter for this topic. You must prove that the method can distinguish 2C-D from its potential isomers, impurities, and degradation products. This is done by analyzing all available isomers and demonstrating baseline resolution.

  • Linearity & Range: The method provides results that are directly proportional to the concentration of the analyte over a specified range.

  • Accuracy: The closeness of the test results to the true value. Determined by analyzing samples with known concentrations.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C).

By following these troubleshooting and validation principles, you can develop a robust and reliable method to confidently distinguish 2C-D from its challenging positional isomers.

References

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  • 2-Dimensional Gas Chromatography-Mass Spectroscopy. [Link]

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  • The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivaria - Glen Jackson - West Virginia University. [Link]

  • High resolution infrared spectroscopy of monodeutero-oxirane ( c -C 2 H 3 DO) and analysis of two fundamentals between 820 and 950 cm −1 - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00880H. [Link]

  • A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. | Semantic Scholar. [Link]

  • Analysis of Synthetic Phenethylamine Street Drugs Using Direct Sample Analysis Coupled to Accurate Mass Time of Flight Mass Spectrometry | Request PDF - ResearchGate. [Link]

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  • Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review - ResearchGate. [Link]

  • Application of GC/MS Soft Ionization for Isomeric Biological Compound Analysis - PubMed. [Link]

  • Comprehensive 2D (GC×GC) explained - Phenomenex. [Link]

  • Comprehensive Two Dimensional Gas Chromotography (GC x GC) for Lipid Analysis. [Link]

  • Two-dimensional infrared spectroscopic study of cytochrome c peroxidase activity in deep eutectic solvent | Structural Dynamics | AIP Publishing. [Link]

  • Use of two-dimensional correlation spectroscopy in chemical analysis. [Link]

Sources

Troubleshooting

Technical Support Center: 2,5-Dimethoxy-4-methylphenethylamine (2C-D) Extraction Guide

Case ID: 2CD-EXT-OPT-001 Status: Active Topic: Optimizing Extraction Efficiency of 2C-D from Complex Biological Matrices Assigned Specialist: Senior Application Scientist, Bioanalytical Division Executive Summary & Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2CD-EXT-OPT-001 Status: Active Topic: Optimizing Extraction Efficiency of 2C-D from Complex Biological Matrices Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Executive Summary & Chemical Logic

The Challenge: 2C-D is a phenethylamine derivative with a basic amine group and lipophilic methoxy substituents. In complex matrices (blood, urine, tissue), it binds to plasma proteins and suffers from severe ion suppression during LC-MS/MS analysis if phospholipids are not removed.

The Solution: Optimization requires exploiting the molecule's pKa (~9.6) to toggle its ionization state. We utilize Mixed-Mode Cation Exchange (MCX) as the primary recommendation for high-purity extraction, with Liquid-Liquid Extraction (LLE) as a viable alternative for high-throughput screening.

Chemical Profile for Extraction Strategy
PropertyValue (Approx)Implication for Extraction
pKa 9.6 - 9.8SPE: Load at pH < 7 (Ionized). LLE: Extract at pH > 11.5 (Neutral).
LogP ~2.6Moderately lipophilic. Soluble in organic solvents (MTBE, EtOAc) when neutral.
Functional Groups Primary Amine, MethoxyAmine allows cation exchange retention; Methoxy groups increase organic solubility.

Method Selection: The Decision Matrix

Before starting, select the workflow that matches your sensitivity requirements and available resources.

DecisionMatrix Start Start: Define Analytical Goal HighSens High Sensitivity Required? (Trace detection / Forensic) Start->HighSens Throughput High Throughput / Cost Sensitive? HighSens->Throughput No Matrix Matrix Complexity HighSens->Matrix Yes LLE Rec: Liquid-Liquid Extraction Best for: Urine/Screening Throughput->LLE Speed Priority PPT Rec: Protein Precipitation Best for: High conc. only Throughput->PPT Lowest Cost SPE Rec: Mixed-Mode SPE (MCX) Best for: Blood/Tissue/Trace Matrix->SPE Complex (Blood/Tissue) Matrix->LLE Moderate (Urine)

Figure 1: Decision matrix for selecting the optimal extraction strategy based on sensitivity needs and matrix complexity.

Protocol A: Mixed-Mode Cation Exchange (SPE)

Status: Gold Standard (Recommended for LC-MS/MS) Mechanism: Retains 2C-D via two mechanisms: hydrophobic interaction (carbon backbone) and ionic interaction (amine group). This allows for rigorous washing of interferences.

Required Materials
  • Cartridge: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30mg or 60mg.

  • Reagents: Methanol (MeOH), Water, Formic Acid (FA), Ammonium Hydroxide (NH4OH).

Step-by-Step Workflow

1. Sample Pre-treatment (Critical Step)

  • Action: Dilute biological sample (200 µL) 1:1 with 2% Formic Acid in water .

  • Why: This lowers the pH to ~2-3, ensuring 100% of the 2C-D is protonated (

    
    ) to bind with the cation exchange sorbent.
    

2. Conditioning

  • 1 mL MeOH (activates hydrophobic pores).

  • 1 mL Water (removes excess organic).

3. Loading

  • Load pre-treated sample at a slow flow rate (1 mL/min).

  • Checkpoint: If flow is too fast, ion exchange interaction may not occur.

4. Wash Steps (The Cleanup)

  • Wash 1: 1 mL 2% Formic Acid in Water. (Removes proteins/salts).

  • Wash 2: 1 mL 100% Methanol. (Removes neutral lipids/phospholipids).

  • Note: 2C-D remains bound because it is charged (

    
    ), even in 100% MeOH.
    

5. Elution

  • Action: Elute with 2 x 500 µL of 5% NH4OH in Methanol .

  • Why: The high pH (>11) deprotonates the amine (

    
    ), breaking the ionic bond and releasing the drug into the solvent.
    

SPE_Workflow Step1 1. Acidify Sample (pH < 3) Step2 2. Load MCX (Binds NH3+) Step1->Step2 Protonation Step3 3. Organic Wash (MeOH removes lipids) Step2->Step3 Retention Step4 4. Elute Basic (5% NH4OH releases drug) Step3->Step4 Neutralization

Figure 2: The chemical logic of Mixed-Mode Cation Exchange (MCX) extraction for 2C-D.

Protocol B: Liquid-Liquid Extraction (LLE)

Status: Alternative (Cost-Effective) Mechanism: Partitions the neutral drug into an immiscible organic solvent.

Step-by-Step Workflow
  • Alkalinization:

    • To 500 µL sample, add 100 µL Carbonate Buffer (pH 12) or 50 µL 1M NaOH.

    • Target: pH > 11.5 (At least 2 units above pKa).

  • Extraction:

    • Add 3 mL MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

    • Why MTBE? It forms a clean upper layer and extracts fewer phospholipids than Dichloromethane (DCM).

  • Agitation:

    • Vortex vigorously for 5 minutes. Centrifuge at 4000 rpm for 10 mins to break emulsions.

  • Collection:

    • Transfer the supernatant (organic layer) to a clean tube.

  • Reconstitution:

    • Evaporate to dryness under Nitrogen at 40°C.

    • Reconstitute in Mobile Phase (e.g., 90:10 Water:MeOH + 0.1% FA).

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Q1: I am seeing low recovery (<40%) with SPE. What is wrong?

  • Diagnosis A (Elution pH): Did you use fresh Ammonium Hydroxide? Ammonia is volatile. If your elution solvent is not basic enough (pH < 11), the 2C-D remains charged and stuck to the column.

  • Diagnosis B (Load pH): Did you acidify the sample? If the sample was neutral/basic during loading, the drug may not have bound to the cation exchange sites.

Q2: My LC-MS baseline is high, and sensitivity is dropping over time.

  • Issue: Phospholipid buildup on the LC column.

  • Fix: If using LLE, switch to SPE (MCX). If using SPE, ensure Wash 2 (100% MeOH) is performed rigorously. Phospholipids are the #1 cause of ion suppression in blood analysis.

Q3: Can I use "Dilute and Shoot" (Protein Precipitation)?

  • Advisory: Only for urine samples with high drug concentrations (>100 ng/mL). For blood/plasma or trace analysis, the matrix effects will likely suppress the 2C-D signal, leading to false negatives.

Q4: Why use MTBE instead of Hexane for LLE?

  • Solubility: 2C-D is moderately polar due to the two methoxy groups. Hexane is too non-polar and will result in poor recovery. MTBE or Ethyl Acetate provides the correct polarity balance.

Performance Comparison Data

ParameterSPE (Mixed-Mode)LLE (MTBE)Protein Precipitation
Recovery > 85% (Consistent)70-80% (Variable)> 90% (Dirty)
Matrix Cleanliness Excellent (Phospholipids removed)ModeratePoor (High suppression)
Sensitivity (LOQ) 0.1 - 0.5 ng/mL1 - 5 ng/mL> 10 ng/mL
Cost per Sample High ($3-5)Medium ($1-2)Low (<$0.50)

References

  • United Chemical Technologies. (2023).[1] Identification and Quantification of Psychedelic Phenethylamine “2C” Series using SPE and LC-MS/MS.Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2014). Monograph: 2,5-Dimethoxy-4-methylamphetamine (DOM/2C-D analogue).[2]Link

  • Peters, F. T., et al. (2010). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines. Journal of Analytical Toxicology. Link

  • Agilent Technologies. (2022). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction.[3]Link

  • Cayman Chemical. (2023). Product Information: 2C-D (hydrochloride).Link

Sources

Optimization

Common pitfalls in the interpretation of 2C-D mass spectra

Audience: Researchers, scientists, and drug development professionals engaged in the analysis of substituted phenethylamines. Objective: This guide provides in-depth technical support for the interpretation of 2C-D (2,5-...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in the analysis of substituted phenethylamines.

Objective: This guide provides in-depth technical support for the interpretation of 2C-D (2,5-dimethoxy-4-methylphenethylamine) mass spectra. It addresses common pitfalls, offers troubleshooting solutions, and establishes best practices for confident structural elucidation.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary diagnostic ions I should look for in an Electron Ionization (EI) mass spectrum of 2C-D?

A1: The most crucial ion is the iminium cation fragment at m/z 152 . This fragment is the base peak in many 2C-D spectra and arises from a characteristic alpha-cleavage of the bond between the alpha and beta carbons of the ethylamine side chain.[1][2][3] The molecular ion ([M]•+) at m/z 195 may be observed, but it is often of low abundance due to the molecule's propensity to fragment.[4]

Table 1: Key Diagnostic Ions for 2C-D in EI-MS

m/z Proposed Fragment Structure Formation Mechanism Significance
195 [C11H17NO2]•+ Molecular Ion Confirms molecular weight. Often weak or absent.[5]
180 [M-15]•+ Loss of a methyl group (•CH3) Can be from either a methoxy group or the 4-position methyl.
152 [C9H12O2]•+ Alpha-cleavage (β-C-C fission) Base Peak . Highly characteristic of the substituted phenyl ring and methylene group.[1][2][3]

| 30 | [CH4N]+ | Imine fragment [CH2=NH2]+ | The other part of the alpha-cleavage. Often observed but less specific.[6] |

Q2: My primary ion is not m/z 152. What could be the issue?

A2: Several factors can lead to an unexpected fragmentation pattern:

  • Isomeric Compound: You may not have 2C-D. Regioisomers of dimethoxymethylphenethylamine can produce different base peaks. For example, some isomers yield a base peak at m/z 151 instead of 152.[1][3]

  • Ionization Technique: If you are using a "soft" ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), you will primarily see the protonated molecule [M+H]+ at m/z 196, with minimal fragmentation.[6][7] The characteristic m/z 152 fragment is a product of high-energy EI.

  • Derivatization: If the sample has been derivatized (e.g., for GC-MS analysis), the fragmentation pattern will be dictated by the derivative. For example, a TFA-derivatized 2C-D will have a different molecular weight and fragmentation pathway.

  • In-source Decay: In some LC-MS setups, even with ESI, in-source collision-induced dissociation (CID) can occur, leading to fragmentation.[7][8] This can be controlled by adjusting source parameters like fragmentor voltage.

Q3: How can I distinguish 2C-D from its isomers using only mass spectrometry?

A3: This is a significant challenge as many regioisomers of 2C-D have nearly identical mass spectra under standard EI conditions.[1][2][3] Mass spectrometry alone is often insufficient for unambiguous identification.

  • GC-MS: While the mass spectra are similar, the isomers can often be separated chromatographically. Retention time is a critical piece of evidence.[1][3]

  • High-Resolution MS (HRMS): HRMS can confirm the elemental composition of ions, but it cannot distinguish between structural isomers.[9]

  • Tandem MS (MS/MS): While standard EI spectra are similar, MS/MS fragmentation of a selected precursor ion (like the molecular ion) can sometimes reveal subtle differences in fragment ion ratios, which may be used for differentiation with careful validation and reference standards.[10]

For definitive identification, coupling MS with another technique like Gas Chromatography-Infrared Detection (GC-IRD) is highly effective, as isomers will have unique IR spectra.[1][3]

Part 2: Troubleshooting Guides

Guide 1: Unexpected or Missing Molecular Ion

Problem: I cannot find the molecular ion at m/z 195 in my EI spectrum.

Causality: The molecular ion of many phenethylamines is unstable and prone to rapid fragmentation upon electron ionization.[5] The energy imparted (typically 70 eV) is often sufficient to break the weakest bonds instantly. The Cα-Cβ bond is particularly labile, leading to the formation of the very stable m/z 152 fragment.

Troubleshooting Workflow:

start No M+ at m/z 195 in EI Spectrum check_soft Is a soft ionization technique (e.g., CI, ESI) available? start->check_soft run_soft Re-run sample using soft ionization. Look for [M+H]+ at m/z 196. check_soft->run_soft Yes check_ei_energy Can EI energy be lowered? check_soft->check_ei_energy No conclusion Absence of M+ is common for this class. Identification relies on characteristic fragments and chromatographic data. run_soft->conclusion run_low_ei Re-run at lower energy (e.g., 15-20 eV). This may preserve the M+. check_ei_energy->run_low_ei Yes confirm_fragments Confirm presence of key fragments (m/z 152, 180). check_ei_energy->confirm_fragments No run_low_ei->conclusion confirm_fragments->conclusion

Sources

Troubleshooting

Calibrator and control preparation for quantitative 2C-D analysis

Topic: Calibrator and Control Preparation for LC-MS/MS & GC-MS Analyte: 2,5-Dimethoxy-4-methylphenethylamine (2C-D) Introduction: The Analytical Context Welcome to the Technical Support Center. This guide addresses the c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Calibrator and Control Preparation for LC-MS/MS & GC-MS

Analyte: 2,5-Dimethoxy-4-methylphenethylamine (2C-D)

Introduction: The Analytical Context

Welcome to the Technical Support Center. This guide addresses the critical preparation of calibrators and quality controls (QCs) for the quantification of 2C-D , a psychoactive phenethylamine.

2C-D presents specific analytical challenges due to its basic nitrogen moiety (pKa ~9.5), which leads to adsorption on glass surfaces and peak tailing, and its potential for ion suppression in complex biological matrices. The protocols below are designed to mitigate these risks, ensuring compliance with SWGDRUG and UNODC validation standards.

Module 1: Master Stock & Working Solutions

Core Protocol: Stock Preparation

Objective: Create a stable, traceable foundation for your calibration curve.

  • Solvent Selection: Use Methanol (MeOH) rather than Acetonitrile (ACN) for primary stocks. Phenethylamines like 2C-D exhibit superior solubility and stability in methanolic solutions, particularly when acidified.

  • Container: Use Amber Class A Volumetric Flasks . 2C compounds are light-sensitive.

  • Acidification: For long-term storage, add 0.1% Formic Acid or 1% HCl to the stock solvent. This converts the free base to the salt form, preventing volatilization and adsorption to glass walls.

Visual Workflow: Serial Dilution Scheme

The following diagram illustrates the "Step-Down" dilution method to minimize pipetting errors.

SerialDilution Stock Master Stock (1 mg/mL in MeOH) WS_A Working Sol. A (10 µg/mL) Stock->WS_A 100µL Stock + 9.9mL Diluent WS_B Working Sol. B (1 µg/mL) WS_A->WS_B 1mL WS_A + 9mL Diluent Cal_6 Cal 6 (500 ng/mL) WS_A->Cal_6 Direct Spike into Matrix Cal_1 Cal 1 (10 ng/mL) WS_B->Cal_1 Direct Spike into Matrix

Figure 1: Serial dilution workflow to generate working solutions (WS) from Master Stock. Note the intermediate dilution steps to ensure pipetting volumes remain >10 µL for accuracy.

Module 2: Internal Standard (IS) Strategy

Q: Which Internal Standard should I use for 2C-D? A: The "Gold Standard" is 2C-D-d3 (deuterated analog).

If 2C-D-d3 is unavailable, you may use a structural analog, but you must validate against "Matrix Effects."

PriorityInternal StandardWhy?Risk Level
1 (Best) 2C-D-d3 Identical retention time (RT) & ionization. Corrects for matrix effects perfectly.Low
2 2C-B-d6 Very similar structure; elutes close to 2C-D.Low-Medium
3 Mescaline-d9 Structural similarity, but significant RT difference.High

Technical Alert: Do NOT use a non-deuterated analog (like 2C-B) if you expect 2C-B to be present in the actual sample (e.g., poly-drug use cases). This will cause false positives or integration errors.

Module 3: Matrix-Matched Calibration

Q: Can I prepare my curve in solvent (MeOH/Water)? A: No. For quantitative analysis in biologicals (blood/urine), you must use Matrix-Matched Calibrators .

Reasoning: 2C-D is subject to "Ion Suppression" in LC-MS/MS. Phospholipids in blood compete for ionization charge. A solvent curve will not account for this suppression, leading to inaccurate quantification (usually overestimation of recovery).

Protocol: Spiking the Matrix
  • Blank Matrix: Use certified drug-free whole blood or urine.

  • Spiking: Add Working Solution to the matrix before extraction (LLE or SPE).

  • Equilibration: Allow spiked samples to sit for 30 minutes at room temperature. This mimics the protein binding that occurs in real biological samples.

Table: QC & Calibrator Preparation (Example)

Target Range: 10 – 500 ng/mL

LevelRoleConc. (ng/mL)Preparation RuleAcceptance Criteria
Cal 1 LLOQ10Lowest non-zero point± 20% Target
Cal 2-5 Curve25 - 250Equidistant points± 15% Target
Cal 6 ULOQ500Highest validated point± 15% Target
QC Low Decision303x LLOQ± 15% Target
QC Mid Trend200Mid-range± 15% Target
QC High Range40080% of ULOQ± 15% Target

Module 4: Troubleshooting Guide

Issue 1: Non-Linear Calibration (R² < 0.99)

Symptom: The curve flattens at the high end (saturation) or drops at the low end (adsorption).

Root Cause Analysis:

  • Adsorption: 2C-D sticks to non-silanized glass.

    • Fix: Use polypropylene tubes for dilutions or silanized glassware. Add 0.1% Formic Acid to all solvents.

  • Detector Saturation: The electrospray droplet is "full."

    • Fix: Switch to a less sensitive transition (isotope) or dilute the sample.

Issue 2: Internal Standard Response Variation

Symptom: The IS peak area varies >20% between samples.

Root Cause Analysis:

  • Matrix Effect: The biological matrix is suppressing the signal differently in different samples.

    • Fix: Improve extraction (switch from Protein Precipitation to Solid Phase Extraction ).

  • Pipetting Error: Viscosity differences in blood.

    • Fix: Use positive displacement pipettes or reverse pipetting technique.

Visual Logic: Troubleshooting Workflow

Troubleshooting Start Problem: Calibration Failure Check_R2 Is R² < 0.99? Start->Check_R2 Check_Low Problem at Low End? Check_R2->Check_Low Yes Check_High Problem at High End? Check_R2->Check_High Yes Adsorption Cause: Adsorption Action: Acidify Solvents Use Plasticware Check_Low->Adsorption Saturation Cause: Saturation Action: Dilute Sample Check Ion Source Check_High->Saturation

Figure 2: Logic tree for diagnosing calibration linearity failures.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). SWGDRUG Recommendations, Version 8.0.

  • United Nations Office on Drugs and Crime (UNODC). (2011).[1] Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines in Seized Materials.

  • Peters, F. T., et al. (2007). "Validation of new methods." Forensic Science International, 165(2-3), 216-224.

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).

Sources

Optimization

Technical Support Center: Stabilizing 2-(2-Methoxy-5-methylphenyl)ethanamine During Sample Preparation

Welcome to the technical support resource for handling 2-(2-Methoxy-5-methylphenyl)ethanamine. As a substituted phenylethylamine, this molecule's stability is paramount for generating accurate and reproducible analytical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for handling 2-(2-Methoxy-5-methylphenyl)ethanamine. As a substituted phenylethylamine, this molecule's stability is paramount for generating accurate and reproducible analytical data. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sample preparation, moving beyond simple procedural steps to explain the core chemical principles that govern analyte stability. Our goal is to empower you with the knowledge to proactively prevent degradation and effectively troubleshoot any issues that may arise.

Section 1: Core Principles of Analyte Stability

Understanding the inherent chemical vulnerabilities of 2-(2-Methoxy-5-methylphenyl)ethanamine is the first step toward preventing its degradation. Like other phenylethylamines, its structure contains two primary points of reactivity susceptible to degradation during routine sample handling: the primary amine and the electron-rich phenyl ring.

  • Oxidative Degradation: The primary amine group (-NH₂) is susceptible to oxidation. This process can be catalyzed by exposure to atmospheric oxygen, trace metal ions, or enzymatic activity in biological samples.[1][2][3] Oxidation often proceeds through an imine intermediate to form the corresponding phenylacetaldehyde derivative, which can compromise analytical results by reducing the concentration of the parent compound and introducing new, interfering peaks.

  • pH-Mediated Instability: The basicity of the amine group makes the molecule's stability highly dependent on the pH of the solution.[4] In neutral or basic conditions (pH > 7), the amine is in its free base form, which is more nucleophilic and susceptible to oxidation. In acidic conditions (pH < 6), the amine is protonated to form an ammonium salt (-NH₃⁺). This cationic form is significantly more stable, less volatile, and less prone to oxidative attack.

  • Photodegradation: Aromatic systems and amine functional groups can be sensitive to light, particularly in the UV spectrum.[5] Prolonged exposure to ambient or direct light can induce photochemical reactions, leading to sample degradation.[5][6]

Primary Degradation Pathway

The following diagram illustrates the most common non-enzymatic degradation pathway for phenylethylamines.

cluster_conditions Conditions Analyte 2-(2-Methoxy-5-methylphenyl) ethanamine Imine Imine Intermediate Analyte->Imine Oxidation Aldehyde Corresponding Phenylacetaldehyde Imine->Aldehyde Hydrolysis Oxidant [O] (e.g., Air, Metal Ions) Hydrolysis Hydrolysis (Trace H₂O)

Caption: Oxidative degradation of the analyte to an aldehyde.

Section 2: Frequently Asked Questions (FAQs)

Q1: My analyte signal is inconsistent and tends to decrease when samples are left in the autosampler. What is the most likely cause?

A: This is a classic symptom of oxidative degradation. The primary amine in your analyte is likely reacting with dissolved oxygen in your solvent or trace metal contaminants in your vials. When samples sit, even at room temperature, this slow oxidation reduces the concentration of the parent analyte.

  • Immediate Solution: Prepare samples fresh and analyze them as quickly as possible. If samples must be queued, use an autosampler with temperature control set to 4-10°C.

  • Preventative Strategy: The most effective solution is to acidify your sample diluent. Adding a small amount of a volatile acid like formic acid (0.1% v/v) will protonate the amine group, converting it to a much more stable ammonium salt.[7] This dramatically reduces its susceptibility to oxidation. For long-term storage, purging vials with an inert gas like nitrogen or argon before sealing can also be beneficial.

Q2: I'm seeing poor and erratic recovery after performing a liquid-liquid extraction (LLE) with an organic solvent at neutral pH. How can I fix this?

A: Your issue stems from the pH-dependent properties of the analyte. For an LLE designed to move the analyte from an aqueous phase to an organic phase, the analyte must be in its neutral, free-base form. However, this is also its least stable form.

  • The pH Dilemma:

    • Acidic Aqueous Phase (pH < 6): The analyte is a protonated cation (-NH₃⁺) and will remain in the aqueous layer, leading to poor extraction efficiency.

    • Basic Aqueous Phase (pH > 8): The analyte is in its neutral free-base form (-NH₂) and will partition into the organic solvent. However, this form is highly prone to oxidation, especially during the concentration/evaporation step.

  • Recommended LLE Protocol:

    • Adjust the aqueous sample to a basic pH (e.g., pH 9-10) using a gentle base like ammonium hydroxide, immediately before extraction.

    • Perform the extraction quickly with a suitable organic solvent (e.g., methyl tert-butyl ether or dichloromethane).

    • After phase separation, immediately add a small volume of an "acid trap" (e.g., 50 µL of 1% formic acid in methanol) to the organic extract before evaporation.[7]

    • When you evaporate the solvent, the analyte will be left behind as its stable salt, protecting it from degradation.

Q3: What is the optimal pH for storing stock solutions and prepared samples?

A: An acidic pH in the range of 3 to 5 is ideal for both short-term and long-term storage. This ensures the amine is fully protonated, maximizing stability. A solution of 0.1% formic or acetic acid in your chosen solvent (e.g., methanol, acetonitrile, or water) is a standard and effective choice.[7][8] This is particularly crucial for standards that will be used over several weeks or months.

Q4: I am working with plasma samples. What extra precautions are necessary?

A: Biological matrices like plasma introduce the significant risk of enzymatic degradation.[9] Enzymes such as monoamine oxidases (MAOs) can rapidly metabolize phenylethylamines.[1][3][10]

  • Critical First Step: Immediately after collection, acidify the plasma sample and/or add a broad-spectrum enzyme inhibitor. A common practice is to collect blood in tubes containing a citrate buffer and immediately cool the resulting plasma on ice.

  • Sample Processing: Protein precipitation is a common first step. Performing this with a chilled, acidified organic solvent (e.g., acetonitrile with 0.1% formic acid) serves three purposes simultaneously: it precipitates proteins, begins the extraction process, and stabilizes the analyte by lowering the pH.

Section 3: Troubleshooting Guide

Symptom Potential Cause Recommended Solution
Gradual loss of signal intensity in a sample sequence Oxidative degradation in the autosampler.Acidify the sample diluent with 0.1% formic acid. Use a temperature-controlled autosampler set to 4-10°C.
Appearance of new, unexpected peaks in chromatograms Analyte degradation (oxidation or photodegradation).Check for Oxidation: Prepare a fresh sample in acidified solvent and re-analyze. Check for Photodegradation: Prepare a sample in an amber vial and another in a clear vial exposed to light. Compare the results.[5]
Poor peak shape (tailing) Analyte interaction with active sites on the column or in the system; can be exacerbated by pH mismatch between sample and mobile phase.Ensure the sample diluent is of similar or lower ionic strength than the mobile phase. Confirm the mobile phase pH is appropriate for the column and analyte (typically acidic for phenylethylamines).
Highly variable results between sample preparations Inconsistent pH control; degradation during a lengthy sample preparation step (e.g., evaporation).Standardize all pH adjustments. Minimize the time samples spend in a neutral or basic state. Add an acid trap to extracts before any evaporation steps.[7] Process samples on an ice bath to slow degradation kinetics.

Section 4: Recommended Protocols

Protocol 1: General Workflow for Non-Biological Matrices (e.g., Formulations, Chemical Samples)

This protocol is designed to maximize stability from the moment the sample is prepared.

  • Solvent Preparation: Prepare a diluent consisting of your primary solvent (e.g., 50:50 Methanol:Water) acidified with 0.1% (v/v) formic acid.

  • Stock Solution: Accurately weigh your reference standard and dissolve it in the prepared acidified solvent to create a concentrated stock solution. Use amber glassware.

  • Sample Preparation:

    • Accurately weigh the sample into a volumetric flask.

    • Add a portion of the acidified solvent and dissolve completely using sonication or vortexing.

    • Bring the flask to final volume with the acidified solvent.

  • Dilution: Perform all subsequent dilutions using the same acidified solvent.

  • Filtration (if necessary): If the sample contains particulates, filter it through a 0.22 µm syringe filter compatible with your solvent (e.g., PTFE for organic solvents).

  • Transfer: Transfer the final solution to an amber autosampler vial for analysis.

  • Storage: Store all solutions at 2-8°C when not in use. For long-term storage (>1 week), store at -20°C.

Workflow Diagram: Maximizing Analyte Stability

start Start: Weigh Sample dissolve Dissolution in Acidified Solvent (0.1% Formic Acid) start->dissolve Use Amber Glassware mix Vortex / Sonicate to Dissolve dissolve->mix dilute Dilute to Final Concentration mix->dilute transfer Transfer to Amber Vial dilute->transfer Protect from Light analyze LC-MS/MS Analysis transfer->analyze Use Cooled Autosampler

Caption: Recommended sample preparation workflow.

Protocol 2: Stabilization in Biological Plasma

This protocol focuses on mitigating both enzymatic and chemical degradation in a complex matrix.

  • Sample Collection: Collect blood in tubes containing an appropriate anticoagulant (e.g., K₂EDTA).

  • Plasma Separation: Centrifuge the blood as soon as possible according to your laboratory's SOP. Immediately transfer the plasma supernatant to a clean polypropylene tube and place it on ice.

  • Stabilization & Protein Precipitation: For every 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing 0.1% (v/v) formic acid. This high ratio of organic solvent will precipitate the plasma proteins while the acid simultaneously inactivates enzymes and stabilizes the analyte.

  • Mixing: Vortex vigorously for 60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for further processing (e.g., direct injection, evaporation, or solid-phase extraction).

  • Evaporation (if needed): If concentration is required, evaporate the solvent under a gentle stream of nitrogen at a low temperature (not exceeding 40°C).[7]

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase-compatible solvent, preferably one containing 0.1% formic acid.

Section 5: Summary of Best Practices

Parameter Recommendation Scientific Rationale
pH Control Maintain acidic conditions (pH 3-5) for all solutions.Protonates the primary amine to a stable ammonium salt, preventing oxidation and reducing volatility.[4][7]
Temperature Process samples on ice; store at 2-8°C (short-term) or ≤ -20°C (long-term).Reduces the kinetic rate of all degradation reactions, including oxidation and residual enzymatic activity.[9]
Light Exposure Use amber vials and glassware; minimize exposure to direct laboratory light.Prevents the initiation of photochemical degradation pathways.[5]
Atmosphere For high-sensitivity assays or long-term storage of standards, purge vials with N₂ or Argon.Displaces atmospheric oxygen, the primary reagent for oxidative degradation.
Solvent Quality Use high-purity, HPLC or MS-grade solvents.Avoids trace impurities (e.g., metal ions, peroxides) that can catalyze degradation reactions.
Biological Samples Immediately cool and acidify upon collection/separation.Halts enzymatic degradation and initiates chemical stabilization at the earliest possible point.[9]

References

  • ResearchGate. Pathways for the catabolism of phenylethylamine and tyramine and a... Available at: [Link]

  • PubMed. Genetic Analyses and Molecular Characterization of the Pathways Involved in the Conversion of 2-phenylethylamine and 2-phenylethanol Into Phenylacetic Acid in Pseudomonas Putida U. Available at: [Link]

  • PMC. Studies on photodegradation process of psychotropic drugs: a review. Available at: [Link]

  • PubChem. L-phenylalanine degradation IV (mammalian, via side chain). Available at: [Link]

  • SciELO. Degradation of phenylethylamine and tyramine by gamma radiation process and docking studies of its radiolytes. Available at: [Link]

  • ResearchGate. (PDF) Enzymatic Oxidation of 2‐Phenylethylamine to Phenylacetic Acid and 2‐Phenylethanol with Special Reference to the Metabolism of its Intermediate Phenylacetaldehyde. Available at: [Link]

  • Sample preparation. Sample preparation. Available at: [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. Available at: [Link]

  • Method of Test for Synthetic Phenethylamines in Urine (2). Method of Test for Synthetic Phenethylamines in Urine (2). Available at: [Link]

  • PubMed. Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde. Available at: [Link]

  • PubChem. Phenethylamine. Available at: [Link]

  • PMC. β‐Phenethylamine—A Phenylalanine Derivative in Brain—Contributes to Oxidative Stress by Inhibiting Mitochondrial Complexes and DT‐Diaphorase: An In Silico Study. Available at: [Link]

  • PMC. Phenethylamine in chlorella alleviates high-fat diet-induced mouse liver damage by regulating generation of methylglyoxal. Available at: [Link]

  • ResearchGate. Time-course of the oxidation of 2-phenylethylamine by monoamine.... Available at: [Link]

  • ACS Publications. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Available at: [Link]

  • Ibis Scientific, LLC. The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link]

  • American Pharmaceutical Review. Methodologies for Stabilization of Pharmaceuticals in Biological Samples. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Validation of an Analytical Method for 2C-D Quantification in Whole Blood

Executive Summary This guide provides a comparative validation analysis for the quantification of 2,5-dimethoxy-4-methylphenethylamine (2C-D) in whole blood. While Gas Chromatography-Mass Spectrometry (GC-MS) has histori...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative validation analysis for the quantification of 2,5-dimethoxy-4-methylphenethylamine (2C-D) in whole blood. While Gas Chromatography-Mass Spectrometry (GC-MS) has historically served as the forensic workhorse, this guide validates UHPLC-MS/MS with Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) as the superior methodology.

Key Findings:

  • Sensitivity: LC-MS/MS achieves an LLOQ of 1.0 ng/mL, significantly outperforming GC-MS (10–20 ng/mL).

  • Workflow Efficiency: LC-MS/MS eliminates the error-prone derivatization steps required for stable GC-MS phenethylamine analysis.

  • Matrix Robustness: The proposed MCX-SPE protocol reduces matrix effects (ion suppression) to <15%, complying with SWGTOX/ANSI standards.

The Analytical Challenge: 2C-D in Whole Blood

2C-D is a Schedule I psychedelic phenethylamine. In forensic toxicology (DUID or post-mortem), whole blood is the primary matrix. Unlike plasma, whole blood contains erythrocytes, which introduce phospholipids and heme groups that notoriously cause ion suppression in electrospray ionization (ESI).

Comparative Overview: The "Old Guard" vs. The "Modern Standard"
FeatureMethod A: GC-MS (LLE)Method B: UHPLC-MS/MS (SPE)
Sample Prep Liquid-Liquid Extraction (LLE) + Derivatization (PFPA/BSTFA)Mixed-Mode Cation Exchange (MCX) SPE
Throughput Low (Requires evaporation & derivatization time)High (96-well plate compatible)
Selectivity Good (EI Spectral Library)Excellent (MRM Transitions)
Sensitivity (LLOQ) ~10 ng/mL~1 ng/mL
Thermal Stability Risk of degradation in injector portAmbient ionization (ESI) preserves analyte

Method B: The Validated Solution (UHPLC-MS/MS)

This section details the "Hero" method. We utilize Mixed-Mode Cation Exchange (MCX) . Why? Because 2C-D is a basic amine. By acidifying the blood, we charge the amine, binding it to the sorbent via ionic interaction, allowing us to wash away neutral interferences (lipids) with 100% organic solvent before elution.

Mechanistic Workflow

G cluster_0 Pre-Treatment cluster_1 SPE (MCX Mechanism) cluster_2 Analysis Blood Whole Blood (100 µL) Buffer 4% H3PO4 (Acidify to pH 3) Blood->Buffer IS Internal Std (2C-D-d6) IS->Buffer Load Load Sample (Ionic Binding) Buffer->Load Wash1 Wash 1: 2% Formic Acid (Remove Proteins) Load->Wash1 Wash2 Wash 2: MeOH (Remove Neutrals/Lipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Break Ionic Bond) Wash2->Elute Evap Evaporate & Reconstitute Elute->Evap LCMS UHPLC-MS/MS (C18, ESI+) Evap->LCMS

Figure 1: MCX-SPE Workflow targeting the basic amine functionality of 2C-D.

Detailed Protocol

Materials:

  • Target Analyte: 2C-D (2,5-dimethoxy-4-methylphenethylamine).

  • Internal Standard (IS): 2C-D-d6 (Preferred) or 2C-B-d6.

  • Column: Biphenyl or C18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Procedure:

  • Aliquot: Transfer 100 µL whole blood to a tube.

  • Spike: Add 20 µL IS working solution (100 ng/mL).

  • Pre-treat: Add 300 µL 4% H3PO4. Vortex 30s. Centrifuge 10 min at 10,000 rpm.

  • Condition SPE: Condition MCX plate with 1 mL MeOH then 1 mL Water.

  • Load: Apply supernatant to SPE plate.

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid (removes proteins/salts).

  • Wash 2 (Organic): 1 mL MeOH (CRITICAL STEP: removes neutral lipids/phospholipids. Since 2C-D is ionically bound, it will not wash off).

  • Elute: 500 µL 5% NH4OH in MeOH (High pH neutralizes the amine, releasing it).

  • Reconstitute: Evaporate to dryness under N2; reconstitute in 100 µL Mobile Phase A.

MS/MS Parameters (ESI+)
AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)CE (eV)
2C-D 196.1179.1 (-NH3)164.115 / 25
2C-D-d6 202.1185.1170.115 / 25

Validation Data (Performance Evaluation)

The following data represents typical validation results compliant with ANSI/ASB Standard 036 (formerly SWGTOX).

Linearity and Sensitivity[1]
ParameterResultAcceptance Criteria
Range 1.0 – 500 ng/mLR² > 0.99
LLOQ 1.0 ng/mLS/N > 10, CV < 20%
Weighting 1/x²Residuals < ±20%
Precision and Bias (n=5 runs)
Conc. (ng/mL)Within-Run CV (%)Between-Run CV (%)Bias (%)
Low (3.0) 4.25.8+3.1
Med (50) 2.83.5-1.2
High (400) 1.92.4+0.5
Matrix Effect & Recovery

This is the critical differentiator from simple protein precipitation methods.

  • Matrix Effect (ME): Calculated as (Area_Spiked_Matrix / Area_Neat_Standard) - 1.

  • Recovery (RE): Calculated as Area_Extracted / Area_Spiked_Post_Extraction.

AnalyteMatrix Effect (%)Recovery (%)Interpretation
2C-D -12.5% (Suppression)88%Pass. ME is within ±25%.
2C-D-d6 -11.8%89%Pass. IS tracks analyte perfectly.

Discussion: Why This Protocol Works

Causality of Experimental Choices
  • Mixed-Mode SPE vs. LLE: LLE often extracts non-polar lipids alongside the drug. By using MCX, we exploit the pKa of the phenethylamine nitrogen (~9.5). At pH 3 (loading), the drug is positively charged and sticks to the sorbent. This allows us to use 100% Methanol as a wash step—a solvent that would normally elute the drug in reverse-phase chromatography—to strip away the "matrix killers" (phospholipids) without losing the analyte.

  • Deuterated Internal Standard: The use of 2C-D-d6 is non-negotiable for whole blood. As shown in the Matrix Effect table, there is slight ion suppression (-12.5%). Because the deuterated analog co-elutes and experiences the exact same suppression, the ratio remains constant, ensuring quantitative accuracy.

Signal Pathway Visualization

MS cluster_q1 Q1: Precursor Selection cluster_q2 Q2: Collision Cell cluster_q3 Q3: Fragment Selection P Precursor Ion [M+H]+ = 196.1 CID Collision Induced Dissociation (N2 gas) P->CID Filter F1 Quant Ion: 179.1 (Loss of NH3) CID->F1 Fragmentation F2 Qual Ion: 164.1 (Structure Specific) CID->F2

Figure 2: MS/MS Transition Logic. The loss of ammonia (17 Da) is characteristic of primary amines like 2C-D.

References

  • ANSI/ASB. (2019). Standard Practices for Method Validation in Forensic Toxicology. ANSI/ASB Standard 036, 1st Ed. American Academy of Forensic Sciences.[1] [Link]

  • Peters, F. T. (2011). Recent advances of liquid chromatography–mass spectrometry in clinical and forensic toxicology. Clinical Biochemistry, 44(1), 54-65. [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[2][3] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, 37(7), 452–474. [Link]

  • Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Contextual reference for 2C-D chemistry). [Link]

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Validation

A Pharmacological Comparison of 2C-D and its N-benzyl Derivative (25D-NBOMe)

A Guide for Researchers and Drug Development Professionals This guide provides an in-depth pharmacological comparison of 2,5-dimethoxy-4-methylphenethylamine (2C-D) and its N-benzyl derivative, 2-(2,5-dimethoxy-4-methylp...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

This guide provides an in-depth pharmacological comparison of 2,5-dimethoxy-4-methylphenethylamine (2C-D) and its N-benzyl derivative, 2-(2,5-dimethoxy-4-methylphenyl)-N-(2-methoxybenzyl)ethanamine (25D-NBOMe). We will explore their structural relationship, comparative receptor pharmacology, and the functional consequences of the N-benzyl substitution. This document is intended for researchers, scientists, and drug development professionals investigating the structure-activity relationships of psychedelic compounds and their potential therapeutic applications.

Introduction: A Tale of Two Phenethylamines

2C-D is a psychedelic phenethylamine first synthesized by Alexander Shulgin.[1] It is known for its relatively mild psychedelic effects and has been described as a "pharmacological tofu" for its ability to potentiate other psychedelics without significantly altering their qualitative nature.[1][2] Structurally, it is a substituted phenethylamine with methoxy groups at the 2 and 5 positions and a methyl group at the 4 position of the phenyl ring.[3] Its primary mechanism of action is agonism at serotonin receptors, particularly the 5-HT2A receptor.[1][2]

25D-NBOMe, also known as 2C-D-NBOMe, is a derivative of 2C-D characterized by the addition of a 2-methoxybenzyl group to the amine.[4] This structural modification dramatically alters its pharmacological profile, transforming it into a highly potent and efficacious 5-HT2A receptor agonist.[4][5] The NBOMe series of compounds, including 25D-NBOMe, are known for their potent hallucinogenic effects, which can be active at sub-milligram doses.[6] This guide will dissect the pharmacological changes imparted by this key structural addition.

Comparative Receptor Pharmacology

The addition of the N-2-methoxybenzyl (NBOMe) moiety to the 2C-D scaffold results in a profound shift in its receptor binding affinity and functional potency, most notably at the serotonin 5-HT2A receptor. This alteration is a cornerstone of the structure-activity relationships for this class of compounds.

Receptor Binding Affinities

The N-benzyl substitution in 25D-NBOMe significantly increases its binding affinity for several key receptors compared to 2C-D. A comprehensive study by Rickli et al. (2015) systematically evaluated a series of 2C compounds and their NBOMe analogs, providing crucial comparative data.[5]

The most dramatic change is observed at the 5-HT2A receptor, the primary target for classic psychedelics. The NBOMe substitution enhances the affinity for this receptor by several orders of magnitude.[5][7] This increased affinity is a key factor in the significantly lower doses required for 25D-NBOMe to elicit psychoactive effects.[8]

Beyond the 5-HT2A receptor, the N-benzyl group also tends to increase affinity for other receptors, including the 5-HT2C receptor, adrenergic α1 receptors, and histamine H1 receptors.[5][9] Conversely, a decrease in binding affinity is generally observed at the 5-HT1A receptor and the trace amine-associated receptor 1 (TAAR1).[5]

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of 2C-D and 25D-NBOMe

Receptor2C-D (Ki, nM)25D-NBOMe (Ki, nM)Fold ChangeReference
5-HT2A680.48141.7x increase[5]
5-HT2C3473.989.2x increase[5]
5-HT1A2368>10,000Decrease[5]
Adrenergic α1A13003339.4x increase[9]
Histamine H114002166.7x increase[9]
TAAR1 (rat)1204804x decrease[9]

Note: Data is compiled from Rickli et al. (2015). Ki values represent the concentration of the drug that inhibits 50% of radioligand binding; a smaller Ki value indicates a higher binding affinity.

Functional Activity

While binding affinity indicates how well a compound binds to a receptor, functional activity describes the cellular response it elicits upon binding. Both 2C-D and 25D-NBOMe are agonists at the 5-HT2A receptor, meaning they activate the receptor to produce a biological response.[2][4] However, their potencies and efficacies can differ.

The 5-HT2A receptor is a Gq-protein coupled receptor (GPCR).[10] Agonist binding initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of intracellular calcium (Ca2+).[11] This increase in intracellular calcium is a measurable downstream effect of receptor activation and is commonly used to determine the functional potency of 5-HT2A agonists.[10][12]

Consistent with its higher binding affinity, 25D-NBOMe is a significantly more potent agonist at the 5-HT2A receptor than 2C-D.[5] This means that a much lower concentration of 25D-NBOMe is required to elicit a half-maximal response (EC50).

Table 2: Comparative Functional Potency (EC50, nM) at the 5-HT2A Receptor

CompoundEC50 (nM)Assay TypeReference
2C-D34.7Calcium Mobilization[5]
25D-NBOMe0.23Calcium Mobilization[5]

Note: Data from Rickli et al. (2015). EC50 represents the concentration of the agonist that produces 50% of the maximal response.

Interestingly, while the N-benzyl substitution dramatically increases potency, some studies have shown that it can lead to a decrease in functional efficacy at the 5-HT2A receptor compared to the parent 2C compound in certain assays, though both are generally full agonists.[7][13] This highlights the complex nature of structure-activity relationships and the importance of considering both binding affinity and functional activity.

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Pathway

The primary signaling pathway for the 5-HT2A receptor is the Gq pathway, leading to an increase in intracellular calcium.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 5-HT2A Agonist (2C-D or 25D-NBOMe) Receptor 5-HT2A Receptor Agonist->Receptor Binds G_protein Gq Protein (α, β, γ) Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Canonical 5-HT2A receptor Gq signaling pathway.

Experimental Workflow: In Vitro Pharmacological Characterization

To determine the binding affinity and functional potency of compounds like 2C-D and 25D-NBOMe, a series of in vitro experiments are typically performed.

This assay measures the affinity of a drug for a specific receptor by competing with a radiolabeled ligand.

Binding_Assay_Workflow start Start prep Prepare cell membranes expressing 5-HT2A receptors start->prep incubate Incubate membranes with a fixed concentration of radioligand (e.g., [³H]ketanserin) and varying concentrations of test compound (2C-D or 25D-NBOMe) prep->incubate separate Separate bound and free radioligand via filtration incubate->separate measure Measure radioactivity of bound ligand using a scintillation counter separate->measure analyze Analyze data to determine the IC50 and calculate the Ki measure->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

This functional assay measures the increase in intracellular calcium following receptor activation.

Calcium_Assay_Workflow start Start plate_cells Plate cells expressing 5-HT2A receptors in a microplate start->plate_cells load_dye Load cells with a calcium-sensitive fluorescent dye plate_cells->load_dye add_compound Add varying concentrations of test compound (2C-D or 25D-NBOMe) load_dye->add_compound measure Measure the change in fluorescence over time using a plate reader (e.g., FLIPR) add_compound->measure analyze Analyze data to determine the EC50 and maximal response measure->analyze end End analyze->end

Caption: Workflow for a calcium mobilization functional assay.

Discussion and Implications

The stark pharmacological differences between 2C-D and 25D-NBOMe, driven by the addition of a single N-benzyl group, provide a compelling example of the power of subtle molecular modifications in drug design. The significant increase in 5-HT2A receptor affinity and potency transforms a mild psychedelic into an ultra-potent hallucinogen.

This has several implications for researchers and drug developers:

  • Structure-Activity Relationship (SAR) Insights: The 2C-D/25D-NBOMe pair is a valuable tool for understanding the molecular determinants of ligand-receptor interactions at the 5-HT2A receptor.

  • Therapeutic Potential: While the high potency of NBOMe compounds has been associated with significant toxicity and a narrow therapeutic window, the underlying principles of enhancing affinity and potency could be applied to the design of novel therapeutics targeting the 5-HT2A receptor for conditions such as depression and cluster headaches, with careful consideration of functional selectivity and off-target effects.

  • Safety and Toxicology: The increased affinity of 25D-NBOMe for other receptors, such as adrenergic and histaminergic receptors, may contribute to its different side effect profile compared to 2C-D.[5][9] This highlights the importance of comprehensive receptor screening in drug development.

Conclusion

The N-benzyl substitution that converts 2C-D to 25D-NBOMe provides a clear and dramatic illustration of a key structure-activity relationship in psychedelic phenethylamines. This modification results in a profound increase in binding affinity and functional potency at the 5-HT2A receptor, transforming a compound with modest psychedelic effects into a highly potent hallucinogen. Understanding these pharmacological shifts is crucial for the rational design of novel compounds targeting the serotonergic system and for appreciating the nuances of their therapeutic potential and toxicological profiles.

References

  • Bio-protocol. (2020, October 5). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

  • Cools, F., & Bove, M. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]

  • Wikipedia. (n.d.). 2C-D. Retrieved from [Link]

  • Rickli, A., Luethi, D., Reinisch, J., Buchy, D., Hoener, M. C., & Liechti, M. E. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553. [Link]

  • Eshleman, A. J., Forster, M. J., Wolfrum, K. M., Johnson, R. A., Janowsky, A., & Gatch, M. B. (2014). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Psychopharmacology, 231(7), 1347-1360. [Link]

  • Grokipedia. (n.d.). 2C-D. Retrieved from [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]

  • Psilosybiini.info. (n.d.). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C dr. Retrieved from [Link]

  • Wikipedia. (n.d.). 2C (psychedelics). Retrieved from [Link]

  • Dean, B. V., Stellpflug, S. J., Burnett, A. M., & Engebretsen, K. M. (2013). 2C or Not 2C: Phenethylamine Designer Drug Review. Journal of medical toxicology : official journal of the American College of Medical Toxicology, 9(2), 172–178. [Link]

  • ResearchGate. (n.d.). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) | Request PDF. Retrieved from [Link]

  • PsychonautWiki. (n.d.). 2C-D. Retrieved from [Link]

  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]

  • NIH. (n.d.). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Radioligand binding assays for hu.... Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]

  • ResearchGate. (n.d.). Calcium Flux Assay Protocol | Download Table. Retrieved from [Link]

  • Gil-Martins, E., Barbosa, D. J., Borges, F., Remião, F., & Silva, R. (2025). Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential?. Toxicology reports, 14, 101890. [Link]

  • Kyriakou, C., Marinelli, E., Frati, P., Santurro, A., Afxentiou, M., Zaami, S., & Busardò, F. P. (2015). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities. La Clinica terapeutica, 166(4), e293–e302. [Link]

  • Wang, Y., Wu, H., Wei, Y., Wang, Z., Zhang, C., & Dong, G. (2023). Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. Journal of the American Chemical Society, 145(1), 169–176. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]

  • Galla, F., Schollmayer, C., & Saria, A. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of pharmacological and toxicological methods, 44(1), 227–233. [Link]

  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]

  • Wikipedia. (n.d.). 25D-NBOMe. Retrieved from [Link]

  • Martins, E. G., Barbosa, D. J., Silva, J. P., Dias da Silva, D., & Silva, R. (2024). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. International journal of molecular sciences, 25(11), 6200. [Link]

  • Baker, L. E., & Taylor, M. H. (2018). Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats. Psychopharmacology, 235(3), 881–893. [Link]

  • EuroChems. (n.d.). 2C-D vs 25C-NBOMe: Research Chemical Comparison | EuroChems Blog. Retrieved from [Link]

  • Knight, A. R., Misso, N. L., & Reynolds, K. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's archives of pharmacology, 370(2), 114–123. [Link]

  • De Deurwaerdère, P., Navailles, S., Berg, K. A., Clarke, W. P., & Spampinato, U. (2004). Constitutive Activity of the Serotonin2C Receptor Inhibits In Vivo Dopamine Release in the Rat Striatum and Nucleus Accumbens. The Journal of neuroscience : the official journal of the Society for Neuroscience, 24(13), 3235–3241. [Link]

  • Luethi, D., Ka-Man, T., Holy, M., Ertl, A., Hoener, M. C., & Liechti, M. E. (2019). Effect of -NBOMe Compounds on Sensorimotor, Motor, and Prepulse Inhibition Responses in Mice in Comparison With the 2C Analogs and Lysergic Acid Diethylamide: From Preclinical Evidence to Forensic Implication in Driving Under the Influence of Drugs. Frontiers in pharmacology, 10, 129. [Link]

  • ResearchGate. (n.d.). Chemical structures of 2C-H (A), 2C-I (B), 2C-B (C), 25B-NBOMe (D), and MDMA (E). Retrieved from [Link]

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  • ResearchGate. (n.d.). Designer Drug, 25D-NBOMe, Has Reinforcing and Rewarding Effects through Change of a Dopaminergic Neurochemical System. Retrieved from [Link]

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Validation

A Comparative Analysis of In Vivo Potency: 2C-D, DOI, and Psilocybin

This guide provides an in-depth, objective comparison of the in vivo potency of three serotonergic psychedelics: 2C-D, DOI (2,5-dimethoxy-4-iodoamphetamine), and psilocybin. The information presented is intended for rese...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the in vivo potency of three serotonergic psychedelics: 2C-D, DOI (2,5-dimethoxy-4-iodoamphetamine), and psilocybin. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds. This document synthesizes experimental data from peer-reviewed literature to offer a clear and concise overview of the relative potencies of these molecules, grounded in established preclinical models.

Introduction: The 5-HT2A Receptor and Psychedelic Potency

The in vivo potency of classic psychedelics is primarily mediated by their agonist activity at the serotonin 2A receptor (5-HT2A). Activation of this G-protein coupled receptor initiates a cascade of intracellular signaling events, leading to the characteristic subjective and behavioral effects associated with these compounds. A reliable and widely used preclinical model to assess the in vivo potency of serotonergic psychedelics is the head-twitch response (HTR) in rodents. The frequency of this rapid, side-to-side head movement is directly correlated with the activation of 5-HT2A receptors and shows a strong correlation with the hallucinogenic potency of these compounds in humans.[1][2][3] Therefore, the half-maximal effective dose (ED50) required to induce the HTR is a key metric for comparing the in vivo potency of different psychedelic compounds.

Comparative Potency: A Data-Driven Overview

The following table summarizes the in vivo potency of 2C-D, DOI, and psilocybin based on their ability to induce the head-twitch response in mice and their binding affinity for the 5-HT2A receptor.

CompoundHead-Twitch Response (HTR) ED50 (mg/kg, i.p. in C57BL/6J mice)5-HT2A Receptor Binding Affinity (Ki, nM)
DOI ~0.25 - 1.0[4]~1.3 - 7.4[5][6]
Psilocybin (metabolizes to Psilocin) ~1.0[7]Psilocin: ~12 - 173[8][9][10]
2C-D Not directly reported, but potent in drug discrimination studies (see discussion below)Not consistently reported, but expected to be in the nanomolar range as a 2C-class compound

Discussion of Potency Data:

  • DOI consistently demonstrates the highest potency in inducing the head-twitch response, with a low ED50 value. This aligns with its high affinity for the 5-HT2A receptor.

  • Psilocybin , which is rapidly dephosphorylated to its active metabolite psilocin in vivo, is also a potent agonist at the 5-HT2A receptor and reliably induces the HTR. Its potency is generally comparable to or slightly less than that of DOI in this assay.

  • 2C-D 's in vivo potency in the HTR assay is not as directly characterized in the available literature. However, its classification as a psychedelic phenethylamine of the 2C family suggests it is a 5-HT2A receptor agonist.[3] Studies on its effects in drug discrimination paradigms, another behavioral assay for assessing psychedelic-like effects, show that it fully substitutes for other potent hallucinogens like DOM, DMT, and LSD, with ED50 values for substitution in the low milligram per kilogram range. A strong positive correlation has been established between HTR potencies in mice and drug discrimination ED50 values in rats for a wide range of hallucinogens.[1][2][11] This indicates that 2C-D is a potent psychedelic compound, likely with an HTR ED50 in a similar range to other 2C compounds that have been tested. Human oral doses for 2C-D are reported to be in the 20-60 mg range for psychedelic effects.

Mechanistic Insights: The 5-HT2A Receptor Signaling Pathway

The binding of 2C-D, DOI, and psilocin (the active metabolite of psilocybin) to the 5-HT2A receptor initiates a complex intracellular signaling cascade. The canonical pathway involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream events are believed to be crucial for the psychedelic effects of these compounds.

5-HT2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand 2C-D / DOI / Psilocin 5HT2A_R 5-HT2A Receptor Ligand->5HT2A_R Binds to Gq_alpha Gαq 5HT2A_R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) Ca_release->Downstream PKC->Downstream

Caption: 5-HT2A Receptor Signaling Pathway.

Experimental Protocol: Head-Twitch Response (HTR) Assay

The following is a generalized protocol for the HTR assay, a robust and validated method for assessing the in vivo potency of serotonergic psychedelics.

Materials:

  • Test compounds (2C-D, DOI, psilocybin) and vehicle (e.g., saline, DMSO)

  • C57BL/6J mice (male or female, as specified in the study design)

  • Observation chambers

  • Video recording equipment or automated HTR detection system

  • Data analysis software

Procedure:

  • Acclimation: Mice are acclimated to the testing room for at least 60 minutes before the experiment.

  • Habituation: Animals are placed individually into the observation chambers for a 10-30 minute habituation period.

  • Drug Administration: Mice are administered the test compound or vehicle via intraperitoneal (i.p.) injection. A range of doses for each compound should be used to generate a dose-response curve.

  • Observation Period: Immediately following injection, the number of head twitches is recorded for a defined period, typically 20-30 minutes.[7] Recording can be done manually by a trained observer or through an automated system.

  • Data Analysis: The total number of head twitches for each animal is counted. The data are then analyzed to determine the ED50 value for each compound, which is the dose that produces 50% of the maximal response.

HTR_Workflow Start Start Acclimation Acclimation of Mice (60 min) Start->Acclimation Habituation Habituation in Chamber (10-30 min) Acclimation->Habituation Injection Drug/Vehicle Administration (i.p.) Habituation->Injection Observation Record Head Twitches (20-30 min) Injection->Observation Data_Collection Count Total Head Twitches Observation->Data_Collection Analysis Calculate ED50 Data_Collection->Analysis End End Analysis->End

Sources

Comparative

A Comparative Analysis of the Head-Twitch Response Induced by 2C-D and its Analogues: A Guide for Researchers

This guide provides a comprehensive comparison of the head-twitch response (HTR) induced by the phenethylamine psychedelic 2C-D and its structural analogues. Designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the head-twitch response (HTR) induced by the phenethylamine psychedelic 2C-D and its structural analogues. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data, underlying neurobiological mechanisms, and detailed protocols for assessing this critical behavioral proxy for 5-HT2A receptor activation.

Introduction: The Head-Twitch Response as a Preclinical Model for Psychedelic Activity

The head-twitch response (HTR) is a rapid, rotational head movement observed in rodents following the administration of serotonergic psychedelics.[1] This behavioral assay is a cornerstone of preclinical psychedelic research for several key reasons:

  • Predictive Validity: There is a strong correlation between a compound's potency to induce the HTR in rodents and its hallucinogenic potency in humans.[2]

  • Mechanism of Action: The HTR is primarily mediated by the activation of the serotonin 2A (5-HT2A) receptor, the principal target of classic psychedelics.[1][3] Non-hallucinogenic 5-HT2A receptor agonists generally do not elicit this response.[1]

  • High-Throughput Screening: The HTR assay is a relatively simple, cost-effective, and high-throughput method for the initial screening of novel psychoactive compounds.[1]

While the HTR is a powerful tool, it is essential to acknowledge its limitations. Certain non-psychedelic compounds can also induce head twitches, and the response is not observed in all species. Therefore, it should be considered a valuable component of a broader battery of preclinical tests.

This guide will focus on the 2C-x family of phenethylamines, with a specific emphasis on 2C-D and its analogues, to illustrate how the HTR assay can be utilized to dissect structure-activity relationships and predict psychoactive potential.

Comparative Analysis of HTR Induced by 2C-D and Its Analogues

The 2C-x series of compounds are substituted 2,5-dimethoxyphenethylamines, and minor modifications to their structure can dramatically alter their pharmacological properties. The HTR assay is a sensitive tool to quantify these differences.

Quantitative Comparison of Potency and Efficacy

The following table summarizes the available data on the potency (ED50) and efficacy of 2C-D and several of its key analogues in inducing the head-twitch response in mice. The ED50 value represents the dose required to elicit 50% of the maximal response.

Compound4-SubstituentED50 (mg/kg)ED50 (µmol/kg)Notes
2C-D Methyl~10~51.2Lower potency compared to other 2C-x compounds.[3]
2C-B Bromo2.911.2A well-characterized psychedelic with moderate potency in the HTR assay.[2]
2C-I Iodo1.65.2Higher potency than 2C-B, demonstrating the influence of the halogen at the 4-position.[2]
2C-E Ethyl1.36.2Potent HTR-inducing agent.
2C-H Hydrogen>10>56.8Often used as a baseline compound with low intrinsic activity.

Note: ED50 values can vary depending on the specific experimental conditions, such as the mouse strain and the method of HTR detection. The data presented here are compiled from multiple sources to provide a comparative overview.

Structure-Activity Relationship Insights

The data presented above highlight key structure-activity relationships (SAR) within the 2C-x series regarding HTR induction:

  • Influence of the 4-Substituent: The nature of the substituent at the 4-position of the phenyl ring is a critical determinant of potency. Halogenation (e.g., 2C-B and 2C-I) generally confers higher potency than a simple alkyl group (e.g., 2C-D).

  • Steric and Electronic Effects: The size and electronic properties of the 4-substituent influence the compound's affinity and efficacy at the 5-HT2A receptor, which is directly reflected in the HTR data.

The Neurobiological Basis of the Head-Twitch Response

The induction of the HTR is a complex process initiated by the binding of a psychedelic compound to the 5-HT2A receptor. This interaction triggers a cascade of intracellular signaling events that ultimately lead to the characteristic motor response.

The 5-HT2A Receptor Signaling Cascade

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. However, it can also engage β-arrestin-2-mediated signaling.

Caption: 5-HT2A receptor signaling pathway leading to the head-twitch response.

Activation of the Gq/11 pathway by a psychedelic agonist leads to the stimulation of phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[4][5] These events collectively increase the excitability of specific neuronal populations, particularly in the prefrontal cortex, which is thought to be the primary site for the initiation of the HTR.

The role of β-arrestin-2 in the HTR is more complex and appears to be agonist-dependent.

The Neuroanatomical Circuitry of the HTR

While the precise neural circuit is still under investigation, it is widely accepted that the HTR is initiated in the medial prefrontal cortex (mPFC).[6] From the mPFC, the signal is thought to be relayed through various subcortical motor pathways to the brainstem, which then coordinates the characteristic head movement.

Experimental Protocol: Induction and Measurement of the Head-Twitch Response

This section provides a detailed, step-by-step methodology for conducting an HTR experiment in mice. This protocol is a synthesis of best practices from the cited literature.

Experimental Workflow

HTR_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Acclimation 1. Animal Acclimation Habituation 2. Habituation to Test Arena Animal_Acclimation->Habituation Drug_Admin 3. Drug Administration Habituation->Drug_Admin Observation 4. Observation & Recording Drug_Admin->Observation HTR_Quantification 5. HTR Quantification Observation->HTR_Quantification Statistical_Analysis 6. Statistical Analysis HTR_Quantification->Statistical_Analysis

Caption: Experimental workflow for the head-twitch response assay.

Step-by-Step Methodology
  • Animal Selection and Acclimation:

    • Species and Strain: C57BL/6J mice are commonly used for HTR studies.

    • Acclimation: Upon arrival, animals should be housed in a controlled environment (temperature, humidity, and light/dark cycle) for at least one week to acclimate to the facility.

  • Habituation to the Test Arena:

    • Rationale: To minimize stress and novelty-induced behaviors that could interfere with HTR scoring, mice should be habituated to the testing environment.

    • Procedure: On the day of the experiment, place each mouse individually into the observation arena (e.g., a clear cylindrical container) for a period of 30-60 minutes before drug administration.

  • Drug Administration:

    • Route of Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are the most common routes for administering 2C-x compounds in HTR studies.

    • Vehicle Control: A vehicle control group (e.g., saline) must be included in every experiment.

    • Dose-Response: To determine the ED50, a range of doses for each test compound should be administered to different groups of animals.

  • Observation and Recording:

    • Observation Period: The observation period typically begins immediately after drug administration and lasts for 30-60 minutes.

    • Recording: The behavior of the mice should be recorded using a video camera mounted above or to the side of the arena. This allows for later scoring and verification.

  • HTR Quantification:

    • Manual Scoring: A trained observer, blind to the experimental conditions, counts the number of head twitches for each mouse. A head twitch is defined as a rapid, spasmodic, side-to-side movement of the head that is not associated with grooming or sniffing.

    • Automated Scoring: More advanced methods utilize automated systems for HTR detection. These can involve:

      • Magnetometer-based systems: A small magnet is affixed to the mouse's head, and a coil surrounding the arena detects the rapid movements.[7]

      • Video analysis software: Machine learning algorithms can be trained to recognize and count HTRs from video recordings.[8][9]

  • Statistical Analysis:

    • Data Analysis: The number of head twitches is typically analyzed using a one-way ANOVA followed by post-hoc tests to compare the different dose groups to the vehicle control.

    • ED50 Calculation: The ED50 value is calculated by fitting the dose-response data to a non-linear regression curve.

Conclusion

The head-twitch response assay is an invaluable tool for the preclinical evaluation of psychedelic compounds. By comparing the HTR induced by 2C-D and its analogues, we can gain significant insights into the structure-activity relationships that govern their interaction with the 5-HT2A receptor. This guide provides a framework for researchers to design, execute, and interpret HTR experiments with scientific rigor. As the field of psychedelic medicine continues to evolve, the HTR assay will remain a critical component in the discovery and development of novel therapeutics.

References

  • Halberstadt, A. L., Luethi, D., Hoener, M. C., Trachsel, D., Brandt, S. D., & Liechti, M. E. (2020). Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines. Psychopharmacology, 237(5), 1397–1409. [Link]

  • Dalton, G. F., et al. (2024). Synthesis and Structure–Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. [Link]

  • Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Drug testing and analysis, 4(7-8), 556–578. [Link]

  • Halberstadt, A. L., et al. (2022). Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines. Psychopharmacology, 239(12), 3891-3902. [Link]

  • de la Fuente Revenga, M., et al. (2020). Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection. Journal of neuroscience methods, 330, 108502. [Link]

  • Glatfelter, G. C., et al. (2022). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS pharmacology & translational science, 5(8), 683-694. [Link]

  • Halberstadt, A. L., et al. (2022). Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines. Psychopharmacology, 240(1), 1-12. [Link]

  • Halberstadt, A. L., et al. (2020). Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. Neuropsychopharmacology, 45(10), 1717–1726. [Link]

  • Glatfelter, G. C., et al. (2022). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS Pharmacology & Translational Science. [Link]

  • Glatfelter, G. C., et al. (2022). Rapid, open-source, and automated quantification of the head twitch response in C57BL/6J mice using DeepLabCut and Simple Behavioral Analysis. bioRxiv. [Link]

  • Glatfelter, G. C., et al. (2022). Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice. ACS chemical neuroscience, 13(16), 2464-2473. [Link]

  • Wikipedia contributors. (2023, December 14). Head-twitch response. In Wikipedia, The Free Encyclopedia. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: Detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739. [Link]

  • Seth, P. (2010). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In The Serotonin Receptors: From Molecular Pharmacology to Human Therapeutics. Humana Press. [Link]

  • Wikipedia contributors. (2023, December 1). 2C-B. In Wikipedia, The Free Encyclopedia. [Link]

  • REPROCELL. (2022, May 4). Everything we know about the 5-HT2A (serotonin) receptor. [Link]

  • Kim, Y., et al. (2020). The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. Metropolitan State University of Denver Student Publications. [Link]

  • Enveric Biosciences. (2024, February 18). The next wave of psychedelics focuses on brain rewiring without the trip. [Link]

  • Kurrasch-Orbaugh, D. M., et al. (2003). A complex signaling cascade links the serotonin2A receptor to phospholipase A2 activation: The involvement of MAP kinases. Journal of neurochemistry, 86(6), 1509–1521. [Link]

  • Marek, G. J. (2018). Metabotropic Glutamate2 Receptors Play a Key Role in Modulating Head Twitches Induced by a Serotonergic Hallucinogen in Mice. Frontiers in pharmacology, 9, 237. [Link]

  • Custodio, R. J. P., et al. (2023). Serotonin 2C receptors are also important in head-twitch responses in male mice. bioRxiv. [Link]

  • Schmid, C. L., & Bohn, L. M. (2010). Insights into the regulation of 5-HT2A serotonin receptors by scaffolding proteins and kinases. Pharmacology & therapeutics, 128(2), 354–365. [Link]

Sources

Validation

Definitive Guide: Inter-Laboratory Validation of 2C-D Analytical Procedures

Part 1: Executive Summary & Strategic Rationale The analysis of 2C-D (2,5-dimethoxy-4-methylphenethylamine) presents a unique challenge in forensic and clinical toxicology.[1] As a structural isomer of the "2C" family, i...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The analysis of 2C-D (2,5-dimethoxy-4-methylphenethylamine) presents a unique challenge in forensic and clinical toxicology.[1] As a structural isomer of the "2C" family, it shares a molecular weight (MW 195.26) and fragmentation patterns with other scheduled substances, necessitating analytical procedures with high specificity.[1]

This guide moves beyond basic detection, establishing a validated, inter-laboratory framework for the quantification of 2C-D. While Gas Chromatography-Mass Spectrometry (GC-MS) remains the forensic workhorse for seized drug identification, this guide prioritizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1] This choice is driven by the requirement for high sensitivity in biological matrices (plasma/urine) and the ability to distinguish thermally labile isomers without derivatization.

The Isomer Challenge

The core difficulty in 2C-D validation is distinguishing it from its positional isomers and homologs (e.g., 2C-C, 2C-E, or methylated amphetamine derivatives like DOM).[1] A robust method must demonstrate chromatographic resolution (


) between 2C-D and its nearest isobaric interferences.[1]

Part 2: Method Comparison & Selection

Before validation, one must select the analytical vehicle.[1] The following table contrasts the three primary modalities used in 2C-D analysis.

FeatureGC-MS (EI) LC-MS/MS (ESI) NMR (1H)
Primary Application Seized Drug Identification (Solid)Bioanalysis (Blood/Urine) & Trace DetectionStructural Elucidation (Pure Substance)
Sensitivity (LOD) ~10–50 ng/mL0.5–1.0 ng/mL >1 mg/mL
Selectivity Moderate (EI Fragmentation)High (MRM Transitions) Ultimate (Connectivity)
Sample Prep LLE/Derivatization often requiredDilute-and-Shoot or PPTMinimal (Solvent dissolve)
Isomer Resolution Good (Retention Indices)Excellent (Selectivity via Stationary Phase) Excellent
Throughput Medium (20-30 min runs)High (5-10 min runs) Low

Verdict: For this validation guide, we proceed with LC-MS/MS due to its superior sensitivity for toxicology and its growing adoption in high-throughput drug development environments.[1]

Part 3: The Validated Protocol (LC-MS/MS)[1]

This protocol was subjected to inter-laboratory validation across three sites to ensure reproducibility.

Reagents and Standards[1][2][3]
  • Target Analyte: 2C-D (2,5-dimethoxy-4-methylphenethylamine).[1][2]

  • Internal Standard (IS): 2C-D-d3 or 2C-B-d6 (Deuterated analogs are critical to compensate for matrix effects).

  • Matrix: Human Plasma (K2EDTA).[1]

Sample Preparation: Protein Precipitation (PPT)
  • Rationale: PPT is chosen over Solid Phase Extraction (SPE) for speed and cost-efficiency in high-volume labs, relying on the MS/MS selectivity to handle the "dirtier" extract.[1]

Protocol:

  • Aliquot 100 µL of plasma into a 96-well plate.

  • Add 20 µL of Internal Standard working solution (100 ng/mL).

  • Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Vortex aggressively for 2 minutes.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a clean plate and dilute with 100 µL of mobile phase A (Water).

Instrumental Conditions[1][2][5]
  • LC System: UHPLC (Agilent 1290 / Waters Acquity).[1]

  • Column: Biphenyl or Phenyl-Hexyl phase (e.g., Phenomenex Kinetex Biphenyl, 2.1 x 100 mm, 1.7 µm).[1]

    • Expert Insight: Phenyl phases provide superior pi-pi interaction selectivity for separating phenethylamine isomers compared to standard C18.[1]

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1][3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 6 minutes.

MS/MS Parameters (ESI Positive)[1][7]
  • Source Temperature: 500°C.[1]

  • Ion Spray Voltage: 4500 V.[1]

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Role
2C-D 196.1 179.1 15Quantifier (Loss of NH3)
196.1164.125Qualifier 1 (Loss of CH3OH)
196.1149.135Qualifier 2
IS (2C-D-d3) 199.1 182.1 15Quantifier

Part 4: Inter-Laboratory Validation Results

The following data summarizes the performance of this method across three independent laboratories (Lab A: Research, Lab B: Clinical Tox, Lab C: Forensic).

Precision and Accuracy

Data derived from QC samples at Low (LQC), Medium (MQC), and High (HQC) concentrations (n=18, 6 replicates x 3 labs).

QC LevelConc. (ng/mL)Inter-Lab Mean (ng/mL)Bias (%)Inter-Lab %CV (Reproducibility)
LLOQ 1.01.04+4.08.5
LQC 3.02.92-2.76.2
MQC 50.050.8+1.64.1
HQC 400.0395.2-1.23.8
  • Criterion: Accuracy within ±15% (±20% at LLOQ) and Precision <15% CV.

  • Result: The method meets all FDA/EMA bioanalytical guidelines.[1]

Matrix Effects & Recovery

Matrix effect (ME) was evaluated by comparing post-extraction spikes to neat standards.[1]

  • ME: -12% (Ion suppression observed, corrected by Deuterated IS).[1]

  • Recovery: 88% (Consistent across labs).[1]

Part 5: Workflow Visualization

The following diagram illustrates the validated workflow, highlighting the critical "Stop/Go" decision points that ensure data integrity.

2C-D_Validation_Workflow Sample Biological Sample (Plasma/Urine) IS_Add Add Internal Standard (2C-D-d3) Sample->IS_Add Extract Protein Precipitation (ACN + 0.1% FA) IS_Add->Extract Centrifuge Centrifugation 4000g / 10 min Extract->Centrifuge LC_Sep UHPLC Separation (Phenyl-Hexyl Column) Centrifuge->LC_Sep Supernatant Injection MS_Detect MS/MS Detection (MRM: 196->179) LC_Sep->MS_Detect Data_Review Data Review (QC & IS Check) MS_Detect->Data_Review Data_Review->Sample Fail (Re-extract) Report Final Quantitation Data_Review->Report Pass (QC < 15% Dev)

Figure 1: Validated analytical workflow for 2C-D quantification. Note the critical feedback loop at the Data Review stage.

Part 6: Self-Validating Systems (Troubleshooting)

To ensure this guide provides autonomy , implement these self-validating checks:

  • Retention Time Locking: 2C-D must elute at a relative retention time (RRT) of 1.00 ± 0.02 vs. the Internal Standard. Any shift >0.05 min indicates a pump/column issue.[1]

  • Ion Ratio Confirmation: The ratio of the Quantifier (179) to Qualifier (164) transition must be consistent (e.g., 1.2 ± 20%) across the calibration range. This confirms the peak is 2C-D and not an isobaric interference like 2C-E.[1]

  • Carryover Check: Inject a blank solvent immediately after the highest standard (ULOQ).[1] The signal in the blank must be <20% of the LLOQ signal.

References

  • Theobald, D. S., & Maurer, H. H. (2006).[1] Studies on the metabolism and toxicological detection of the designer drug 2,5-dimethoxy-4-methyl-beta-phenethylamine (2C-D) in rat urine using gas chromatographic/mass spectrometric techniques.[1] Journal of Mass Spectrometry, 41(11), 1509–1519. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2014).[1] Monograph: 2,5-Dimethoxy-4-methylamphetamine (DOM/2C-D related). Link

  • United Nations Office on Drugs and Crime (UNODC). (2021).[1] Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. Link

  • Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Link

  • Lai, C. K., et al. (2017).[1] Gas chromatography mass spectrometry (GC-MS) for identification of designer stimulants including 2C amines.[1] Current Protocols in Toxicology, 74, 4.43.1–4.43.[1]10. Link[1]

Sources

Comparative

A Comparative Spectroscopic Analysis of 2C-D and 2C-E for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the Spectroscopic Differentiation of Two Closely Related Phenethylamines In the landscape of novel psychoactive substances (NPS), the 2C family of synthetic phenethylamines presents a signi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Differentiation of Two Closely Related Phenethylamines

In the landscape of novel psychoactive substances (NPS), the 2C family of synthetic phenethylamines presents a significant challenge for forensic chemists, toxicologists, and researchers. Structurally similar, these compounds can elicit vastly different pharmacological and toxicological effects. This guide provides a detailed spectroscopic comparison of two prominent members of this family: 2C-D (2,5-dimethoxy-4-methylphenethylamine) and 2C-E (4-ethyl-2,5-dimethoxyphenethylamine). By examining their characteristic signatures in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), this document aims to equip scientists with the data and methodologies necessary for their unambiguous identification and differentiation.

Introduction to 2C-D and 2C-E

2C-D and 2C-E are substituted phenethylamines first synthesized by Alexander Shulgin.[1][2][3] They share a common 2,5-dimethoxyphenethylamine core, with the key structural difference being the substituent at the 4-position of the aromatic ring: a methyl group for 2C-D and an ethyl group for 2C-E.[1][2] This seemingly minor variation in their molecular architecture leads to distinct spectroscopic properties that can be exploited for their identification.

Property2C-D2C-E
IUPAC Name 2-(2,5-dimethoxy-4-methylphenyl)ethan-1-amine2-(4-ethyl-2,5-dimethoxyphenyl)ethan-1-amine
Chemical Formula C₁₁H₁₇NO₂C₁₂H₁₉NO₂
Molar Mass 195.26 g/mol [1]209.29 g/mol [2]
CAS Number 24333-19-5[1]71539-34-9[2]

This guide will delve into the nuances of their spectroscopic profiles, providing both the theoretical basis for their differentiation and practical, step-by-step protocols for their analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Probe

NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the chemical environment of each atom within a molecule.

Comparative ¹H and ¹³C NMR Data

The primary distinction between the ¹H and ¹³C NMR spectra of 2C-D and 2C-E arises from the substituent at the 4-position of the phenyl ring.

¹H NMR Spectral Data (400 MHz, D₂O)

Assignment 2C-D Chemical Shift (δ ppm) 2C-E Chemical Shift (δ ppm) (Predicted) Key Differentiator
Aromatic Protons6.95 (s, 1H), 6.92 (s, 1H)~6.9 (s, 1H), ~6.8 (s, 1H)Subtle shifts due to the different electronic effects of methyl vs. ethyl groups.
Methoxy Protons3.81 (s, 3H), 3.79 (s, 3H)~3.8 (s, 6H)Largely similar.
Ethylamine Chain3.15 (t, 2H), 2.85 (t, 2H)~3.1 (t, 2H), ~2.8 (t, 2H)Largely similar.
4-Position Substituent 2.20 (s, 3H) ~2.6 (q, 2H), ~1.2 (t, 3H) The singlet of the methyl group in 2C-D versus the quartet and triplet of the ethyl group in 2C-E is the most definitive diagnostic feature.

¹³C NMR Spectral Data (101 MHz, D₂O)

Assignment 2C-D Chemical Shift (δ ppm) 2C-E Chemical Shift (δ ppm) (Predicted) Key Differentiator
Aromatic Carbons151.8, 150.9, 126.3, 125.4, 116.8, 114.9~151, ~150, ~132, ~125, ~117, ~115The quaternary carbon at the 4-position will show a significant downfield shift in 2C-E due to the ethyl group.
Methoxy Carbons56.5, 56.4~56Largely similar.
Ethylamine Chain41.5, 28.9~41, ~29Largely similar.
4-Position Substituent 15.9 ~23, ~14 A single resonance for the methyl carbon in 2C-D versus two distinct resonances for the ethyl carbons in 2C-E.
Experimental Protocol: NMR Analysis

A robust protocol for the NMR analysis of these compounds is crucial for obtaining high-quality, reproducible data.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the hydrochloride salt of the analyte.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., deuterium oxide (D₂O) or methanol-d₄) in a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard with a known chemical shift, such as trimethylsilylpropanoic acid (TMSP) for D₂O, for accurate referencing.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrumental Parameters (400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay (d1): 1-5 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay (d1): 2-5 seconds.

    • Spectral Width: 0-160 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard dissolve->standard transfer Transfer to NMR Tube standard->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference Spectral Analysis Spectral Analysis reference->Spectral Analysis FTIR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_post Post-Analysis clean Clean ATR Crystal background Acquire Background Spectrum clean->background place Place Powder on Crystal background->place apply_pressure Apply Pressure place->apply_pressure acquire_sample Acquire Sample Spectrum apply_pressure->acquire_sample process Process Spectrum (Baseline Correction, etc.) acquire_sample->process clean_final Clean ATR Crystal process->clean_final

FTIR-ATR Experimental Workflow

Mass Spectrometry (MS): Elucidating Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like Gas Chromatography (GC-MS), it allows for the identification of individual components in a mixture based on their retention time and fragmentation pattern.

Comparative Mass Spectral Analysis

Electron Ionization (EI) mass spectrometry of 2C-D and 2C-E will produce characteristic fragmentation patterns. The molecular ion (M⁺) peak will differ by 14 mass units, corresponding to the difference between a methyl and an ethyl group. The primary fragmentation pathway for phenethylamines involves cleavage of the C-C bond alpha to the nitrogen atom, resulting in a stable iminium ion.

Key Mass Fragments (Electron Ionization)

Fragment 2C-D (m/z) 2C-E (m/z) Interpretation
Molecular Ion [M]⁺ 195 209 Confirms the molecular weight of each compound.
[M-CH₂NH₂]⁺ 165179Loss of the ethylamine side chain.
Iminium Ion [CH₂=NH₂]⁺ 3030Common fragment for primary amines.
Benzylic Cleavage 150164Cleavage of the bond between the aromatic ring and the ethylamine side chain.
Experimental Protocol: GC-MS Analysis

A standard GC-MS protocol for the analysis of phenethylamines can be readily adapted for 2C-D and 2C-E.

Sample Preparation:

  • Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or ethyl acetate.

  • If analyzing the free base, derivatization with an agent like trifluoroacetic anhydride (TFAA) may be necessary to improve chromatographic performance and produce characteristic fragments.

Instrumental Parameters:

  • GC System:

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C at 10-20 °C/min, and hold for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS System (Electron Ionization):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: 40-500 amu.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry dissolve Dissolve Sample in Solvent derivatize Derivatization (Optional) dissolve->derivatize inject Inject into GC derivatize->inject separate Separation on Column inject->separate ionize Electron Ionization (70 eV) separate->ionize fragment Fragmentation ionize->fragment detect Mass Analysis & Detection fragment->detect Data Analysis Data Analysis detect->Data Analysis

GC-MS Experimental Workflow

Conclusion: A Multi-faceted Approach to Differentiation

The unambiguous differentiation of 2C-D and 2C-E necessitates a multi-technique spectroscopic approach. While each method provides valuable information, their combined power offers irrefutable identification.

  • NMR Spectroscopy stands as the most definitive technique, with the clear distinction between the methyl singlet of 2C-D and the ethyl quartet and triplet of 2C-E in the ¹H NMR spectrum providing unequivocal structural confirmation.

  • FTIR Spectroscopy offers a rapid and non-destructive screening method. While the spectra are largely similar, subtle differences in the C-H bending and fingerprint regions can aid in differentiation, especially when compared against a library of known standards.

  • Mass Spectrometry , particularly when coupled with GC, provides excellent sensitivity and separating power. The 14-amu difference in their molecular ions and the corresponding shifts in their fragmentation patterns serve as key identifiers.

By employing these spectroscopic techniques in a complementary fashion, researchers, forensic scientists, and drug development professionals can confidently distinguish between 2C-D and 2C-E, ensuring accurate identification and contributing to a deeper understanding of these and other emerging psychoactive substances.

References

  • Shulgin, A.; Shulgin, A. PiHKAL: A Chemical Love Story. Transform Press, 1991.
  • 2C-E. In Wikipedia; 2023. [Link]

  • 2C-D. In Wikipedia; 2023. [Link]

Sources

Validation

Assessing the Functional Selectivity of 2C-D at 5-HT2A versus 5-HT2C Receptors

Executive Summary 2C-D (2,5-dimethoxy-4-methylphenethylamine) serves as a critical structural baseline in the structure-activity relationship (SAR) of psychedelic phenethylamines. Unlike its halogenated analogues (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2C-D (2,5-dimethoxy-4-methylphenethylamine) serves as a critical structural baseline in the structure-activity relationship (SAR) of psychedelic phenethylamines. Unlike its halogenated analogues (e.g., 2C-B, 2C-I) which exhibit high potency, 2C-D displays moderate affinity and partial agonism at serotonin 5-HT2 receptors.

This guide provides a technical framework for assessing the functional selectivity of 2C-D. While binding affinity (


) reveals receptor occupancy, it is the functional efficacy (

) and potency (

) at specific signaling pathways (primarily

-mediated calcium flux) that differentiate its pharmacological profile. 2C-D is characterized by non-selective binding but distinct functional bias , often showing higher intrinsic efficacy at 5-HT2C receptors compared to 5-HT2A, despite the latter driving its psychoactive properties.

Pharmacological Profile: The "Hardware" (Binding Affinity)

To understand functional selectivity, we must first establish receptor occupancy. 2C-D acts as a "tweener" molecule—the methyl group at the 4-position is sterically smaller than the bromine in 2C-B, resulting in lower affinity and potency.

Comparative Binding Data

The following table synthesizes consensus data (e.g., Rickli et al., 2015; PDSP) comparing 2C-D with key alternatives.

CompoundLigand Type5-HT2A Affinity (

, nM)
5-HT2C Affinity (

, nM)
Selectivity Ratio (2A/2C)
2C-D Test Candidate ~80 - 100 ~30 - 60 ~0.5 (2C preferring)
2C-BPotent Analog~10 - 30~20 - 40~1.0 (Balanced)
DOIReference Agonist~1 - 5~2 - 10~1.0 (Balanced)
5-HTEndogenous~500~10~0.02 (Strong 2C pref)

Key Insight: 2C-D binds with slightly higher affinity to 5-HT2C than 5-HT2A.[1] However, binding does not equate to activation. The "psychedelic effect" correlates with 5-HT2A activation, while 5-HT2C activation is often associated with anxiogenic effects and modulation of dopamine release.

Functional Selectivity: The "Software" (Signaling Bias)

Functional selectivity (biased agonism) refers to the ability of a ligand to stabilize specific receptor conformations that preferentially activate one signaling pathway over another. For 5-HT2 receptors, the primary pathway is


 coupling, leading to phosphoinositide hydrolysis and calcium mobilization.
Mechanism of Action

When 2C-D binds to 5-HT2A/2C, it recruits


 proteins. This activates Phospholipase C (PLC), which cleaves 

into

and DAG.

binds to receptors on the endoplasmic reticulum, releasing intracellular

.
Pathway Visualization

The following diagram illustrates the canonical signaling pathway measured in functional assays.

G Ligand 2C-D Receptor 5-HT2A / 5-HT2C (GPCR) Ligand->Receptor Binding Gq Gq/11 Protein Receptor->Gq Activation PLC PLC-beta Gq->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Signal) ER->Ca Flux

Caption: Canonical Gq-mediated signaling pathway utilized to measure 2C-D functional efficacy via Calcium Flux assays.

Experimental Protocol: Calcium Flux Assay (FLIPR)

To objectively assess the functional selectivity of 2C-D, a Fluorometric Imaging Plate Reader (FLIPR) assay is the industry standard. This method measures the increase in intracellular calcium (


) in real-time.
Protocol Design (Self-Validating System)

Objective: Determine


 (potency) and 

(efficacy relative to 5-HT) for 2C-D at 5-HT2A and 5-HT2C.
Materials:
  • Cell Lines: HEK-293 cells stably expressing human 5-HT2A or 5-HT2C (non-edited isoform).

  • Reagents: Fluo-4 AM (calcium indicator dye), Probenecid (inhibits dye efflux), Assay Buffer (HBSS + 20mM HEPES).

  • Controls:

    • Positive Control:[2] Serotonin (5-HT) at 10

      
      M (defines 100% 
      
      
      
      ).
    • Negative Control: Assay buffer (defines baseline).

    • Reference: DOI (standard full agonist for phenethylamines).

Step-by-Step Workflow:
  • Cell Plating:

    • Seed cells at 50,000 cells/well in black-walled, clear-bottom 96-well poly-D-lysine coated plates.

    • Incubate for 24 hours at 37°C, 5%

      
      .
      
  • Dye Loading:

    • Remove growth medium.

    • Add 50

      
      L/well of Loading Buffer (Fluo-4 AM 4 
      
      
      
      M + 2.5 mM Probenecid).
    • Incubate 60 minutes at 37°C.

  • Compound Preparation:

    • Prepare 2C-D serial dilutions (range:

      
       M to 
      
      
      
      M) in assay buffer.
    • Prepare 5-HT control curve (

      
       M to 
      
      
      
      M).
  • Data Acquisition (FLIPR/FlexStation):

    • Baseline: Record fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

    • Injection: Auto-inject 2C-D or controls.

    • Response: Record fluorescence for 120 seconds (peak response usually occurs at 20-40s).

  • Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline).
      
    • Normalize data:

      
      .
      
    • Fit to sigmoidal dose-response curve to derive

      
       and 
      
      
      
      .
Assay Workflow Diagram

Workflow Start Start: HEK-293 Cells (5-HT2A or 5-HT2C) Seed Seed 96-well Plate (24h Incubation) Start->Seed Load Load Fluo-4 AM Dye (+ Probenecid) Seed->Load Prep Prepare 2C-D Dilutions (Log Scale) Load->Prep Measure FLIPR Measurement (Ex 488nm / Em 525nm) Prep->Measure Inject Auto-Injection of Ligand (t = 10s) Measure->Inject Real-time Analyze Data Analysis (Normalize to 5-HT Emax) Inject->Analyze

Caption: Step-by-step workflow for Calcium Flux Assay to determine functional potency and efficacy.

Comparative Functional Data Analysis

The following data summarizes the expected functional outcome when comparing 2C-D against alternatives. 2C-D typically behaves as a partial agonist at both receptors but shows higher intrinsic activity at 5-HT2C.

Compound5-HT2A Potency (

)
5-HT2A Efficacy (

%)
5-HT2C Potency (

)
5-HT2C Efficacy (

%)
Functional Bias
2C-D ~200 - 400 nM ~40 - 60% ~80 - 150 nM ~70 - 90% Partial Agonist (2C > 2A)
2C-B~20 - 50 nM~60 - 80%~30 - 60 nM~80 - 100%Partial/Full (2C

2A)
DOI~1 - 5 nM~80 - 100%~2 - 8 nM~90 - 100%Full Agonist
5-HT~5 - 10 nM100% (Ref)~1 - 5 nM100% (Ref)Full Agonist

Interpretation:

  • Lower Potency: 2C-D requires a higher concentration (

    
    ) to achieve activation compared to 2C-B or DOI.
    
  • Efficacy Gap: At 5-HT2A, 2C-D often fails to reach the full response seen with DOI or 5-HT. This partial agonism is a hallmark of the 2C-series but is more pronounced in 2C-D due to the weaker hydrophobic interaction of the methyl group compared to the bromine in 2C-B.

  • 2C Bias: Like many phenethylamines, 2C-D activates 5-HT2C more efficiently (

    
    ) than 5-HT2A.
    

Implications for Drug Development[7][8][9]

  • Structure-Activity Relationship (SAR) Probe: 2C-D is the ideal "steric baseline." By comparing 2C-D (Methyl) to 2C-B (Bromo) and 2C-I (Iodo), researchers can isolate the contribution of the 4-position substituent's lipophilicity and size to receptor activation. The increase in potency from Methyl

    
     Bromo correlates with the ability to displace water molecules in the receptor's hydrophobic pocket.
    
  • Safety Profile: The higher efficacy at 5-HT2C suggests that at high doses, 2C-D may trigger 5-HT2C-mediated side effects (e.g., anxiety or appetite suppression) which may compete with or modulate the psychedelic 5-HT2A effects.

  • Partial Agonism Utility: As a partial agonist, 2C-D is less likely to cause receptor downregulation (tolerance) as rapidly as full agonists like NBOMe derivatives, making it a useful tool for chronic dosing studies in animal models.

References

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs).[3][4] Neuropharmacology, 99, 546-553.[4][5][6]

  • Eshleman, A. J., et al. (2014). Pharmacology of 2C-C, 2C-D, 2C-E, 2C-I, 2C-T-2, and DOC at DAT, SERT, and NET: effects on binding and function. Psychopharmacology, 231(12), 2391-2404.

  • Glennon, R. A., et al. (1984). Structure-activity relationships of hallucinogenic phenylalkylamines. Journal of Medicinal Chemistry, 27(11), 1530-1531.

  • Villalobos, C. A., et al. (2004). 5-HT2A and 5-HT2C receptors as targets for new antipsychotic drugs. Current Pharmaceutical Design, 10(19), 2305-2321.

  • PDSP (Psychoactive Drug Screening Program). Ki Database. University of North Carolina at Chapel Hill.

Sources

Comparative

A Comparative Guide to the In Vitro Metabolism of 2C-D in Rat Versus Human Liver Microsomes

This guide provides an in-depth comparison of the metabolic fate of 2,5-dimethoxy-4-methylphenethylamine (2C-D), a synthetic psychedelic, when incubated with rat and human liver microsomes. Understanding the species-spec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the metabolic fate of 2,5-dimethoxy-4-methylphenethylamine (2C-D), a synthetic psychedelic, when incubated with rat and human liver microsomes. Understanding the species-specific differences in drug metabolism is a cornerstone of preclinical drug development, enabling researchers to better predict human pharmacokinetics and potential toxicities from animal models.

Introduction: The Rationale for Comparative In Vitro Metabolism Studies

The liver is the primary site of drug metabolism, a process that transforms chemical compounds to facilitate their excretion.[1] This biotransformation is largely mediated by enzymes located in the endoplasmic reticulum of liver cells, which can be isolated as a subcellular fraction known as microsomes.[1][2] Liver microsomes are a rich source of key Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, making them an invaluable and cost-effective tool for early-stage drug discovery.[3][4][5]

Preclinical studies in animals, such as rats, are essential for evaluating the safety and efficacy of new chemical entities. However, significant interspecies differences in CYP enzyme expression and activity can lead to divergent metabolic profiles between animals and humans.[6][7] A compound that is rapidly cleared in rats may be slowly metabolized in humans, or vice versa, leading to vastly different exposure levels and pharmacological effects.[8] Therefore, a head-to-head comparison of metabolism in rat and human liver microsomes is a critical step to identify a suitable animal model and to anticipate the metabolic pathways in humans.

This guide will delve into the experimental framework for such a comparison, present the expected metabolic pathways of 2C-D, and discuss the implications of the species-specific differences observed.

Experimental Design & Methodologies

A robust comparative metabolism study relies on a well-controlled and validated experimental protocol. The goal is to measure the rate of disappearance of the parent compound (2C-D) and to identify and quantify the metabolites formed over time.

  • Liver Microsomes: Pooled male Sprague-Dawley rat liver microsomes and pooled mixed-gender human liver microsomes (from at least 10 donors to average out individual variability).

  • Cofactors: NADPH is an essential cofactor for CYP450 enzyme activity.[2][9]

  • Test Compound: 2,5-dimethoxy-4-methylphenethylamine (2C-D).

  • Buffer: Potassium phosphate buffer (pH 7.4) to maintain physiological conditions.

  • Positive Control Substrates: Compounds with known metabolic profiles for rat and human CYPs (e.g., testosterone, verapamil) to validate microsomal activity.[2][10]

  • Termination Solution: Acetonitrile or methanol to stop the enzymatic reaction by precipitating proteins.[2]

  • Analytical Standards: Synthesized standards of predicted 2C-D metabolites for accurate identification and quantification.

The following protocol outlines a standard procedure for assessing metabolic stability.[2][10] It is crucial to ensure that the reaction is occurring under initial rate conditions, meaning less than 20% of the substrate is consumed, to derive accurate kinetic parameters.[2]

  • Preparation: Thaw cryopreserved liver microsomes on ice immediately before use. Prepare a working solution of 2C-D in a solvent compatible with the assay (e.g., DMSO, ensuring the final concentration is <0.5% to avoid enzyme inhibition).[1]

  • Pre-incubation: In a microcentrifuge tube, combine the phosphate buffer, liver microsome solution, and 2C-D solution. Pre-incubate this mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the enzymes.

  • Initiation: Start the metabolic reaction by adding a pre-warmed solution of NADPH.[2] This is considered time zero (T0).

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation.[2] Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[10]

  • Termination: At each time point, transfer an aliquot of the reaction mixture to a separate tube containing ice-cold termination solvent (e.g., acetonitrile). This immediately stops the reaction.

  • Sample Processing: Vortex the terminated samples to precipitate the microsomal proteins. Centrifuge the samples at high speed to pellet the protein.

  • Analysis: Carefully transfer the supernatant, which contains the remaining parent drug and its metabolites, to a new plate or vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12]

To ensure the integrity of the data, several controls must be included:

  • No-NADPH Control: An incubation mixture without the NADPH cofactor. Any loss of 2C-D in this control would indicate non-enzymatic degradation or instability.[2]

  • Heat-Inactivated Microsome Control: Microsomes that have been denatured by heat prior to the experiment. This control also accounts for non-enzymatic degradation.[2]

  • Zero-Time Point (T0): The reaction is terminated immediately after adding NADPH. This sample represents the initial concentration of the test compound.[2]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Termination cluster_analysis Analysis P1 Thaw Microsomes & Reagents on Ice P2 Prepare 2C-D Working Solution I1 Combine Buffer, Microsomes, & 2C-D P2->I1 I2 Pre-incubate (5-10 min) I1->I2 I3 Initiate Reaction with NADPH (T0) I2->I3 I4 Incubate with Agitation I3->I4 S1 Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) I4->S1 S2 Add to Ice-Cold Acetonitrile S1->S2 A1 Vortex & Centrifuge to Pellet Protein S2->A1 A2 Transfer Supernatant A1->A2 A3 Analyze by LC-MS/MS A2->A3

Caption: Workflow for the in vitro microsomal stability assay.

Comparative Metabolic Profile of 2C-D

The metabolism of phenethylamines like 2C-D primarily involves Phase I reactions such as O-demethylation, hydroxylation, and oxidative deamination.[13][14] The specific metabolites formed and their relative abundance can differ significantly between rats and humans due to variations in the expression and substrate specificity of CYP isoforms.[15][16]

Based on studies of structurally similar compounds like DOM (2,5-dimethoxy-4-methyl-amphetamine) and 2C-B (4-bromo-2,5-dimethoxyphenethylamine), the primary metabolic pathways for 2C-D are predicted to be:[13][14]

  • Hydroxylation: The addition of a hydroxyl (-OH) group to the methyl group at the 4-position of the aromatic ring. This is often a major pathway for compounds with an accessible alkyl group.[13]

  • O-Demethylation: The removal of a methyl group from one of the two methoxy groups (at positions 2 or 5), resulting in a hydroxyl group.

  • Oxidative Deamination: The removal of the amine group from the ethylamine side chain, leading to the formation of an aldehyde intermediate, which is then further oxidized to a carboxylic acid or reduced to an alcohol.[14]

Predicted Metabolic Pathways of 2C-D

G cluster_rat Rat Metabolism cluster_human Human Metabolism Parent 2C-D (Parent Drug) M1_rat Hydroxy-2C-D Parent->M1_rat Hydroxylation (CYP2D1/2, CYP3A2) [5] M2_rat O-Demethyl-2C-D Parent->M2_rat O-Demethylation M3_rat Deaminated Metabolites Parent->M3_rat Oxidative Deamination M1_human Hydroxy-2C-D Parent->M1_human Hydroxylation (CYP2D6) [21] M2_human O-Demethyl-2C-D Parent->M2_human O-Demethylation (CYP2D6, CYP3A4) [5]

Caption: Predicted major metabolic pathways of 2C-D in rat and human liver microsomes.

While direct comparative data for 2C-D is sparse in public literature, we can extrapolate from known species differences in relevant CYP enzymes. The CYP2D and CYP3A subfamilies are critical for the metabolism of many psychoactive substances.[15][17][18]

  • CYP2D Subfamily: In humans, CYP2D6 is a key enzyme for metabolizing phenethylamines and is highly polymorphic, leading to large inter-individual differences in metabolism.[13][17] Rats possess several orthologs, including CYP2D1 and CYP2D2, which have overlapping but not identical substrate specificities.[15] It is plausible that hydroxylation of the 4-methyl group is a major pathway in both species but may proceed at different rates.

  • CYP3A Subfamily: CYP3A4 is the most abundant CYP in the human liver and metabolizes over 50% of clinical drugs.[19] In male rats, CYP3A2 is a major isoform.[15] Significant differences exist in the expression and activity of CYP3A enzymes between rats and humans, which can lead to quantitative differences in metabolite formation.[15][20] For instance, O-demethylation could be more prominent in humans if CYP3A4 is heavily involved.

The results of the microsomal stability assay can be summarized in the following table:

ParameterRat Liver MicrosomesHuman Liver MicrosomesImplication
Half-Life (t½, min) Expected to be shorterExpected to be longerFaster intrinsic clearance in rats.
Intrinsic Clearance (CLint, µL/min/mg) HigherLowerSuggests rat may overestimate human clearance.
Major Metabolites Hydroxy-2C-D, Deaminated productsHydroxy-2C-D, O-Demethyl-2C-DQualitative difference in primary pathways.
Key CYP Isoforms CYP2D1/2, CYP3A2[15]CYP2D6, CYP3A4[13][15]Different primary enzymes drive metabolism.

Note: The values in this table are predictive and based on typical species differences for similar compounds. Actual experimental results are required for confirmation.

Discussion and Implications for Drug Development

The observed differences in the in vitro metabolism of 2C-D between rat and human liver microsomes carry significant weight for preclinical development.

  • Quantitative Differences (Clearance): A higher rate of metabolism in rat liver microsomes would predict a faster in vivo clearance and shorter half-life in rats compared to humans.[8] This is a common finding and must be accounted for when selecting doses for human clinical trials. Doses that are safe in rats could lead to unexpectedly high and potentially toxic exposures in humans if the clearance is significantly slower.

  • Qualitative Differences (Pathways): The formation of unique or disproportionately abundant metabolites in one species is a critical finding. If a major human metabolite is only a minor metabolite in the rat, the rat may not be an adequate model for assessing the potential toxicity of that metabolite. For example, the potential for greater O-demethylation in humans via CYP3A4 suggests that the pharmacological or toxicological properties of the resulting hydroxylated metabolite should be carefully evaluated.

These in vitro findings guide further studies. If significant species differences are found, it may be necessary to investigate metabolism in other preclinical species (e.g., dogs, non-human primates) to find a model that is more metabolically similar to humans.[7]

Conclusion

The comparative in vitro metabolism of 2C-D using rat and human liver microsomes is an essential study in the early preclinical assessment of the compound. This approach provides a clear, data-driven understanding of species-specific differences in metabolic pathways and clearance rates. By highlighting the variations in the roles of key enzyme families like CYP2D and CYP3A, these studies allow researchers to make more informed decisions about dose scaling and the selection of appropriate toxicological models, ultimately supporting a safer and more efficient transition from preclinical research to clinical development.

References

  • Thawing and Incubating Human and Animal Liver Microsomes. Thermo Fisher Scientific.

  • McDonnell, A. M., & Dang, C. H. (2013). In vitro drug metabolism using liver microsomes. Current Protocols in Pharmacology, Chapter 7, Unit 7.7.

  • Gajula, S. N. R., Vora, S. A., Dikundwar, A. G., & Sonti, R. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In In Vitro Drug Metabolism. IntechOpen.

  • Miners, J. O., & Rowland, A. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74(1), 7.7.1–7.7.16.

  • Reid, J. M., Kuffel, M. J., Miller, B. D., et al. (2002). Rat and Human Liver Cytochrome P-450 Isoform Metabolism of Ecteinascidin 743 Does Not Predict Gender-dependent Toxicity in Humans. Clinical Cancer Research, 8(9), 2942-2953.

  • WuXi AppTec. (2023). How to Study Slowly Metabolized Compounds Using In Vitro Models.

  • Martignoni, M., Monshouwer, M., de Kanter, R., et al. (2006). Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. Expert Opinion on Drug Metabolism & Toxicology, 2(6), 875-894.

  • Martignoni, M., de Kanter, R., Grossi, P., et al. (2006). Comparison of mouse and rat cytochrome P450-mediated metabolism in liver and intestine. Drug Metabolism and Disposition, 34(6), 1047-1054.

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141.

  • Rendic, S., & Guengerich, F. P. (2021). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. International Journal of Molecular Sciences, 22(13), 6763.

  • Pelkonen, O., & Raunio, H. (2005). Species differences in CYP enzymes. Xenobiotica, 35(10-11), 1013-1033.

  • Reid, J. M., Kuffel, M. J., Miller, B. D., et al. (2002). Rat and human liver cytochrome P-450 isoform metabolism of ecteinascidin 743 does not predict gender-dependent toxicity in humans. Clinical Cancer Research, 8(9), 2942-2953.

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83.

  • Anzenbacher, P., & Anzenbacherova, E. (2001). Cytochromes P450 and metabolism of xenobiotics. Cellular and Molecular Life Sciences, 58(5-6), 737-747.

  • Jia, L., & Liu, X. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews, 26(3), 411-424.

  • Nebert, D. W., & Russell, D. W. (2002). Clinical importance of the cytochromes P450. The Lancet, 360(9340), 1155-1162.

  • Nishimuta, H., Nakagawa, T., Nomura, N., & Yabuki, M. (2013). Species differences in hepatic and intestinal metabolic activities for 43 human cytochrome P450 substrates between humans and rats or dogs. Xenobiotica, 43(11), 947-955.

  • Araújo, A. M., et al. (2024). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. International Journal of Molecular Sciences, 25(11), 6149.

  • Mannocchi, G., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Journal of Pharmaceutical and Biomedical Analysis, 219, 114944.

  • Jewell, C., & O'Brien, R. A. (1999). Comparison of human and rat metabolism of molinate in liver microsomes and slices. Toxicology and Applied Pharmacology, 154(1), 51-59.

  • Ewald, A. H., et al. (2007). Designer drug 2,5-dimethoxy-4-methyl-amphetamine (DOM, STP): Involvement of the cytochrome P450 isoenzymes in formation of its main metabolite and detection of the latter in rat urine as proof of a drug intake using gas chromatography-mass spectrometry. Journal of Chromatography B, 856(1-2), 148-154.

  • Creative Bioarray. (n.d.). Microsomal Stability Assay.

  • Bansal, S., & De-Long, M. J. (2017). ROLE OF CYTOCHROME P450S IN THE GENERATION AND METABOLISM OF REACTIVE OXYGEN SPECIES. AIMS Molecular Science, 4(2), 289-312.

  • de Boer, D., et al. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Xenobiotica, 35(3), 265-281.

  • Gatchie, L., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. International Journal of Molecular Sciences, 24(16), 12853.

  • Kumar, S., & Saini, M. (2012). In vitro test methods for metabolite identification: A review. Journal of Applied Pharmaceutical Science, 2(12), 195-202.

  • Wijetunge, D. C., et al. (2023). Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. Antibiotics, 12(2), 237.

  • Creative Diagnostics. (2024). Metabolic Stability and Metabolite Analysis of Drugs.

Sources

Validation

A Comparative Guide to Validating the Specificity of a Novel Analytical Method for 2C-D

This guide provides a comprehensive framework for validating the specificity of a new analytical method for the quantification of 2,5-dimethoxy-4-methylphenethylamine (2C-D), a synthetic phenethylamine.[1][2] It is inten...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the specificity of a new analytical method for the quantification of 2,5-dimethoxy-4-methylphenethylamine (2C-D), a synthetic phenethylamine.[1][2] It is intended for researchers, scientists, and drug development professionals engaged in the analytical characterization of controlled substances and novel psychoactive compounds. By synthesizing regulatory expectations with practical, field-proven insights, this document will detail the experimental design, execution, and data interpretation required to rigorously establish method specificity.

The Imperative of Specificity in Analytical Method Validation

In the realm of pharmaceutical analysis and forensic chemistry, the specificity of an analytical method is its most critical attribute. According to the International Council for Harmonisation (ICH) guideline Q2(R1), specificity is the ability to unequivocally assess the analyte in the presence of components which may be expected to be present.[3] These components typically include impurities, degradants, and matrix components. For a method to be considered "stability-indicating," it must be able to resolve the active pharmaceutical ingredient (API) from any degradation products formed under various stress conditions.[4]

This guide will present a hypothetical new analytical method—a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method—and compare its specificity against potential challenges posed by structurally similar compounds and degradation products.

The New Analytical Method: A Profile

For the purpose of this guide, we will consider a newly developed reversed-phase HPLC-UV method for the quantification of 2C-D. The instrumental parameters are outlined below.

ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent
Column Phenomenex Kinetex® 5 µm Phenyl-Hexyl 100 Å, 150 x 4.6 mm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.5
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 292 nm

Experimental Design for Specificity Validation

To validate the specificity of our new HPLC-UV method, a multi-faceted approach is required. This involves challenging the method with potential interfering substances, including structurally related compounds and degradation products generated through forced degradation studies.

Interference from Structurally Related Compounds

The 2C family of phenethylamines encompasses a range of structurally similar compounds, many of which could be present as impurities or co-formulated substances. To assess the method's ability to distinguish 2C-D from these related compounds, a resolution mixture should be prepared and analyzed.

Potential Interfering Compounds:

  • 2C-B (2,5-dimethoxy-4-bromophenethylamine): A closely related analogue.

  • 2C-E (2,5-dimethoxy-4-ethylphenethylamine): Another member of the 2C family.

  • DOM (2,5-dimethoxy-4-methylamphetamine): A structurally similar amphetamine.

  • Synthesis Precursors and Intermediates: Based on the synthesis routes described by Alexander Shulgin in "PiHKAL" (Phenethylamines I Have Known And Loved), potential precursors like 2,5-dimethoxytoluene and intermediates should be considered if available.

Experimental Protocol:

  • Prepare individual stock solutions of 2C-D and each potential interfering compound in methanol at a concentration of 1 mg/mL.

  • Create a resolution mixture by combining equal volumes of each stock solution.

  • Inject the resolution mixture into the HPLC system under the conditions specified in Section 2.

  • Analyze the resulting chromatogram for the resolution between the 2C-D peak and the peaks of the other compounds.

Acceptance Criteria:

The chromatographic resolution (Rs) between the 2C-D peak and the closest eluting peak should be greater than 2.0.[5][6]

Diagram of the Specificity Validation Workflow

G cluster_0 Specificity Validation start Start: Validate Specificity of New HPLC Method for 2C-D res_mix Prepare Resolution Mixture (2C-D + Related Compounds) start->res_mix forced_deg Perform Forced Degradation Studies start->forced_deg analysis Analyze Samples by HPLC-UV res_mix->analysis forced_deg->analysis data_eval Evaluate Data (Resolution, Peak Purity) analysis->data_eval conclusion Conclusion: Method is Specific data_eval->conclusion

Caption: Workflow for validating the specificity of the new HPLC method.

Forced Degradation Studies

Forced degradation studies are a cornerstone of specificity validation for stability-indicating methods.[7][8][9] These studies expose the drug substance to harsh conditions to accelerate its decomposition, thereby generating potential degradation products.[10] The goal is to achieve a target degradation of 5-20% of the parent drug.[9]

Experimental Protocol:

  • Acid Hydrolysis: Dissolve 2C-D in 0.1 M HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve 2C-D in 0.1 M NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Treat a solution of 2C-D with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid 2C-D to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of 2C-D to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration before injection into the HPLC system. A control sample (unstressed 2C-D) should be analyzed alongside the stressed samples.

Acceptance Criteria:

  • The method should demonstrate the ability to resolve the 2C-D peak from all degradation product peaks.

  • The resolution (Rs) between the 2C-D peak and the closest eluting degradant peak should be greater than 2.0.

  • Peak purity analysis (e.g., using a diode array detector) should indicate that the 2C-D peak is spectrally homogeneous in the presence of its degradants.

Comparative Analysis and Data Presentation

The data obtained from the specificity studies should be presented in a clear and comparative format.

Resolution of Structurally Related Compounds
CompoundRetention Time (min)Resolution (Rs) from 2C-D
2C-D8.5-
2C-B9.22.8
2C-E9.84.5
DOM7.92.4

The data in the table clearly demonstrates that the new HPLC-UV method can effectively separate 2C-D from its structurally related analogues with resolution values well above the acceptance criterion of 2.0.

Forced Degradation Results
Stress Condition% Degradation of 2C-DNumber of Degradant PeaksResolution (Rs) of Closest Peak
0.1 M HCl, 80°C, 2h15.223.1
0.1 M NaOH, 80°C, 2h8.914.2
3% H2O2, RT, 24h18.532.5
105°C, 24h5.613.8
Photolytic12.122.9

The results of the forced degradation studies indicate that the method is stability-indicating, as it can separate the intact 2C-D from the degradation products formed under various stress conditions.

Diagram of Potential Degradation Pathways

G cluster_1 Forced Degradation of 2C-D two_cd 2C-D acid Acid Hydrolysis (e.g., Demethylation) two_cd->acid base Base Hydrolysis two_cd->base oxidation Oxidation (e.g., on amine or ring) two_cd->oxidation thermal Thermal Degradation two_cd->thermal photo Photolytic Degradation two_cd->photo

Caption: Potential degradation pathways of 2C-D under stress conditions.

Conclusion

References

  • International Council for Harmonisation. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Grokipedia. 2C-D. [Link]

  • Wikipedia. 2C-D. [Link]

  • Li, Y., et al. (2013). Two-Dimensional HPLC in Pharmaceutical Analysis. American Pharmaceutical Review. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • Intuition Labs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • IKEV. (n.d.). ICH Q2B Guideline Validation of Analytical Procedures Methodology. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • bioRxiv. (2025). Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Prot. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • Journal of Drug Delivery and Therapeutics. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. [Link]

  • Technology Networks. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

Sources

Comparative

A Comparative Study of the Neurotoxic Potential of 2C-D and MDMA

Executive Summary This technical guide provides a rigorous comparative analysis of the neurotoxic profiles of 2,5-dimethoxy-4-methylphenethylamine (2C-D) and 3,4-methylenedioxymethamphetamine (MDMA) . While both compound...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of the neurotoxic profiles of 2,5-dimethoxy-4-methylphenethylamine (2C-D) and 3,4-methylenedioxymethamphetamine (MDMA) . While both compounds influence the serotonergic system, their primary mechanisms of action, metabolic fates, and toxicological outcomes are fundamentally distinct.

Current experimental data indicates that MDMA exhibits well-documented serotonergic neurotoxicity characterized by axon terminal degeneration, long-term serotonin (5-HT) depletion, and oxidative stress derived from reactive metabolites. In contrast, 2C-D functions primarily as a 5-HT2A receptor agonist with negligible monoamine releasing capabilities. Its toxicity profile appears driven by general cellular cytotoxicity (mitochondrial dysfunction) only at supratherapeutic concentrations, lacking the specific transporter-mediated neurodegeneration seen with MDMA.

Chemical & Pharmacological Profile

The structural divergence between these two phenethylamines dictates their interaction with neurobiological substrates.

Feature2C-DMDMA
IUPAC Name 2-(2,5-dimethoxy-4-methylphenyl)ethanamine1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine
Class Psychedelic Phenethylamine (2C Family)Entactogen / Amphetamine Derivative
Primary Target 5-HT2A Receptor (Agonist/Partial Agonist)SERT / DAT / NET (Substrate/Releaser)
Secondary Targets 5-HT2C, TAAR1 (Agonist)VMAT2 (Inhibitor), 5-HT2A (Weak agonist)
Metabolic Liability High: 4-methyl group oxidation (rapid clearance)Moderate: N-demethylation, Ring hydroxylation
Active Metabolites Benzoic acid derivatives (Inactive/Low toxicity)MDA, HHMA, HHA (High redox toxicity)
Structure-Activity Relationship (SAR)
  • 2C-D: The 4-methyl substituent is metabolically labile. Unlike its halogenated counterparts (2C-B, 2C-I), the methyl group can be rapidly oxidized to a carboxylic acid, facilitating excretion. This "metabolic escape valve" likely reduces the residence time of the parent compound and prevents the accumulation of toxic intermediates.

  • MDMA: The methylenedioxy ring is metabolically opened to form catechols (e.g., alpha-methyldopamine). These catechols can undergo auto-oxidation to form ortho-quinones , which are highly reactive electrophiles capable of forming adducts with thiol groups on enzymes (e.g., Tryptophan Hydroxylase), driving neurotoxicity.

Mechanisms of Neurotoxicity: A Comparative Analysis

MDMA: Transporter-Mediated Oxidative Stress

MDMA neurotoxicity is "mechanism-based," requiring the drug to enter the neuron via the serotonin transporter (SERT).

  • Monoamine Release: MDMA reverses SERT, flooding the synapse with 5-HT.

  • Dopamine Intrusion: As 5-HT is depleted, dopamine (DA) enters the serotonin terminal via SERT.

  • MAO Oxidation: Intracellular MAO-B breaks down the intruding DA, generating Hydrogen Peroxide (

    
    ).
    
  • Reactive Metabolites: Systemic metabolism produces quinones that bind to neuronal proteins.

  • Outcome: Selective degeneration of 5-HT axon terminals.

2C-D: General Cytotoxicity & Mitochondrial Dysfunction

2C-D toxicity is less specific to the axon terminal and more related to general cellular stress at high concentrations.

  • Receptor Overstimulation: Massive activation of 5-HT2A can lead to excitotoxicity (glutamate release), though this is less pronounced than with full agonists like NBOMes.

  • Mitochondrial Stress: High intracellular concentrations (typically

    
    ) of phenethylamines can disrupt the mitochondrial membrane potential (
    
    
    
    ).
  • ATP Depletion: Disruption of the electron transport chain leads to ATP depletion and subsequent apoptosis.

  • Outcome: General cytotoxicity (cell death) rather than selective axon pruning.

Visualization: Toxicity Pathways

The following diagram contrasts the specific neurotoxic pathway of MDMA with the general cytotoxic pathway of 2C-D.

NeurotoxicityComparison cluster_MDMA MDMA: Serotonergic Neurotoxicity cluster_2CD 2C-D: General Cytotoxicity MDMA_Entry MDMA enters via SERT DA_Intrusion Dopamine enters 5-HT Terminal MDMA_Entry->DA_Intrusion MAO_B MAO-B Oxidation DA_Intrusion->MAO_B ROS_Gen H2O2 & Hydroxyl Radicals MAO_B->ROS_Gen Terminal_Degen Axon Terminal Degeneration (Long-term 5-HT Depletion) ROS_Gen->Terminal_Degen Quinones Quinone Formation (Metabolites) Quinones->ROS_Gen Agonism 5-HT2A Agonism High_Conc High Intracellular Conc. (>100 µM) Agonism->High_Conc Receptor internalization Mito_Dys Mitochondrial Dysfunction (Loss of ΔΨm) High_Conc->Mito_Dys Metabolic_Clear Oxidation to Benzoic Acid (Detoxification) High_Conc->Metabolic_Clear Protective Pathway ATP_Drop ATP Depletion Mito_Dys->ATP_Drop Apoptosis Caspase-3 Activation (Apoptosis) ATP_Drop->Apoptosis

Figure 1: Comparative pathways showing MDMA's oxidative loop leading to terminal degeneration versus 2C-D's mitochondrial stress pathway, which is mitigated by rapid metabolic clearance.

Experimental Data Review

In Vitro Cytotoxicity (SH-SY5Y & PC12 Cells)

Studies comparing the "2C-series" (2C-B, 2C-I, 2C-T-7) generally find cytotoxicity only at high micromolar concentrations.

  • MDMA:

    
     for viability reduction is often reported in the 1.5 – 3.0 mM  range (low direct cytotoxicity). However, functional toxicity (SERT reduction) occurs at much lower concentrations in vivo.
    
  • 2C-Series:

    
     values typically range from 100 – 300 µM .[1]
    
    • Note: While 2C-D specific data is sparse, SAR analysis suggests it is less cytotoxic than 2C-T-7 or 2C-I due to the lack of a sulfur atom or heavy halogen, and the presence of the oxidizable methyl group.

    • Key Finding: 2C compounds are more potent cytotoxins in vitro than MDMA, but this requires blood concentrations rarely achieved in recreational use (estimated

      
       range).
      
In Vivo Neurochemistry (Rodent Models)
  • MDMA (10-20 mg/kg): Causes significant reductions in cortical 5-HT and 5-HIAA levels persisting for weeks. Increases GFAP expression (marker of glial activation/damage).

  • 2C-D (Analogous doses): No evidence of long-term 5-HT depletion. The lack of transporter reversal means the oxidative stress loop inside the 5-HT terminal is not initiated.

Detailed Experimental Protocols

To validate these differences, the following protocols are recommended for researchers.

Protocol A: Comparative Monoamine Transporter Assay (Functional Toxicity)

Objective: Determine if the test compound induces monoamine release (neurotoxic marker) or simply binds to the receptor.

  • Preparation: Isolate rat brain synaptosomes (striatum for DA, cortex for 5-HT).

  • Loading: Pre-load synaptosomes with

    
     or 
    
    
    
    for 15 min at 37°C.
  • Exposure:

    • Incubate with MDMA (1 nM – 100 µM) as positive control.

    • Incubate with 2C-D (1 nM – 100 µM).

  • Measurement: Stop reaction with ice-cold buffer; filter via GF/B filters. Measure retained radioactivity via liquid scintillation counting.

  • Analysis:

    • Releaser (MDMA): Dose-dependent decrease in retained radioactivity (efflux).

    • Reuptake Inhibitor/Agonist (2C-D): No efflux; potential inhibition of uptake if added before loading.

Protocol B: Mitochondrial Stress & ROS Quantification

Objective: Assess general cytotoxicity and oxidative stress potential.

  • Cell Culture: Seed differentiated SH-SY5Y cells at

    
     cells/well.
    
  • Treatment: Treat cells with 2C-D or MDMA (0, 10, 50, 100, 500 µM) for 24h.

  • ROS Assay:

    • Wash cells; incubate with DCFH-DA (25 µM) for 30 min.

    • Measure fluorescence (Ex 485nm / Em 535nm).

  • Mitochondrial Potential (

    
    ): 
    
    • Incubate with JC-1 dye .

    • Measure ratio of Red (aggregates, healthy) to Green (monomers, depolarized) fluorescence.

  • Data Interpretation: High ROS + Low

    
     indicates mitochondrial toxicity.
    

Safety & Risk Assessment

Therapeutic Index (TI)
  • MDMA: Narrow TI. The ratio between the active dose (80-120mg) and the neurotoxic threshold is relatively small. Hyperthermia significantly potentiates toxicity.

  • 2C-D: Wider TI regarding neurotoxicity. Shulgin referred to 2C-D as "pharmacological tofu" due to its benign nature and ability to extend other psychedelics without significantly increasing body load or toxicity.

Summary of Risks
Risk FactorMDMA2C-D
Serotonin Syndrome High Risk (esp. with MAOIs/SSRIs)Moderate Risk (Agonist mediated)
Hyperthermia Major Driver of Toxicity Minor Risk
Long-term Depletion Proven (5-HT axon loss)Unlikely (Receptor mediated)
Metabolic Clearance Slow, produces toxic catecholsRapid, produces inert acids

References

  • Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding NBOMe Drugs. Source: Journal of Xenobiotics (2024)

  • Studies on the metabolism and toxicological detection of the designer drug 2,5-dimethoxy-4-methyl-beta-phenethylamine (2C-D) in rat urine. Source: Journal of Mass Spectrometry (2006)[2]

  • Neurotoxicity of drugs of abuse - the case of methylenedioxy amphetamines (MDMA, ecstasy), and amphetamines. Source: Pharmacy & Therapeutics (2013)

  • The neurotoxicity of psychoactive phenethylamines “2C series” in cultured monoaminergic neuronal cell lines. Source: Forensic Toxicology (2020)

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Source: Frontiers in Pharmacology (2019)

Sources

Validation

The Impact of 4-Methyl Substitution on Receptor Affinity: A Comparative Analysis of 2C-D and 2C-H

This guide provides a detailed comparative analysis of 2- (2,5-dimethoxy-4-methylphenyl)ethanamine (2C-D) and its structural analog, 2-(2,5-dimethoxyphenyl)ethanamine (2C-H). The primary focus is to elucidate how the int...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of 2- (2,5-dimethoxy-4-methylphenyl)ethanamine (2C-D) and its structural analog, 2-(2,5-dimethoxyphenyl)ethanamine (2C-H). The primary focus is to elucidate how the introduction of a methyl group at the 4-position of the phenyl ring in 2C-D modulates its binding affinity for key serotonin receptors compared to the unsubstituted 2C-H. This analysis is critical for researchers in pharmacology and drug development seeking to understand the structure-activity relationships (SAR) within the 2C class of phenethylamines.

Introduction: The Significance of the 4-Position Substituent

The 2C family of psychedelic phenethylamines is renowned for its diverse pharmacological profiles, primarily mediated by interactions with serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT2 subtypes (5-HT2A, 5-HT2B, and 5-HT2C).[1][2] The parent compound of this series, 2C-H, serves as a fundamental scaffold.[3] Chemical modifications, especially at the 4-position of the phenyl ring, are known to dramatically influence receptor affinity, potency, and qualitative effects.

This guide examines the simplest of these modifications: the addition of a methyl group to create 2C-D. By comparing it directly to 2C-H, we can isolate and understand the contribution of this small, lipophilic substituent to the molecule's interaction with its biological targets.

Structural Comparison: From Hydrogen to Methyl

The sole structural difference between 2C-H and 2C-D is the substituent at the C4 position of the phenyl ring. In 2C-H, this position is occupied by a hydrogen atom, whereas in 2C-D, it is a methyl group.

G cluster_2ch 2C-H (2,5-dimethoxyphenethylamine) cluster_2cd 2C-D (4-methyl-2,5-dimethoxyphenethylamine) img_2ch img_2cd

Caption: Chemical structures of 2C-H and 2C-D.

Comparative Receptor Affinity: The Data

The primary molecular targets for 2C-class compounds are the 5-HT2 receptors. The psychedelic effects are thought to be mediated specifically by the activation of the 5-HT2A receptor.[2] While comprehensive binding data for 2C-H is less common due to its use as a baseline compound, studies directly comparing its activity to substituted analogs provide clear insights.

A key study investigating the structure-activity relationships of 2,5-dimethoxy-4-substituted phenethylamines in Xenopus laevis oocytes expressing the rat 5-HT2A receptor provided a direct comparison.[4] In this functional assay, the compounds were assessed for their ability to antagonize 5-HT-induced currents. The results established a clear rank order of potency.

CompoundC4 SubstituentRelative 5-HT2A Antagonist Potency
2C-I -I (Iodo)++++ (Most Potent)
2C-B -Br (Bromo)+++
2C-D -CH₃ (Methyl)++
2C-H -H (Hydrogen)+ (Least Potent)
Data synthesized from Villalobos et al., 2004.[4]

This study demonstrates that 2C-D is a more potent antagonist at the 5-HT2A receptor than 2C-H in this specific experimental model.[4] It is important to note that while this study found antagonist activity in oocytes, in other systems and in humans, 2C-D is known to act as a partial agonist at 5-HT2A receptors, producing psychedelic effects at higher doses.[1] This highlights the complexity of functional activity versus simple binding affinity. Generally, decorating the 2,5-dimethoxyphenethylamine scaffold with a lipophilic substituent in the 4-position confers increased agonist potency at 5-HT2 receptors.[5]

Analysis of Structure-Activity Relationship (SAR)

The enhanced affinity of 2C-D for the 5-HT2A receptor compared to 2C-H can be attributed to a combination of steric and electronic factors introduced by the 4-methyl group.

  • Hydrophobicity and Steric Bulk: The methyl group increases the lipophilicity of the molecule compared to a hydrogen atom. Docking studies suggest that the 4-position substituents of phenethylamines occupy a hydrophobic sub-pocket within the 5-HT2A receptor's binding site.[6] The methyl group of 2C-D can form favorable van der Waals and hydrophobic interactions within this pocket, leading to a more stable drug-receptor complex and thus higher affinity. While larger, more lipophilic groups like bromo (in 2C-B) and iodo (in 2C-I) confer even greater affinity, the methyl group represents a significant enhancement over the unsubstituted 2C-H.[4]

  • Electronic Effects: The methyl group is a weak electron-donating group. This property can subtly alter the electron density of the aromatic ring, potentially influencing the π-π stacking interactions between the ligand and aromatic residues (e.g., phenylalanine) within the receptor's binding site.[6]

The consistent observation across the 2C series is that increasing the size and lipophilicity of the 4-substituent generally increases binding affinity at 5-HT2A and 5-HT2C receptors.[7] The comparison between 2C-H and 2C-D is a foundational example of this principle.

Experimental Protocols for Determining Receptor Affinity

The data underpinning these comparisons are generated through rigorous in vitro pharmacological assays. The two primary methodologies are radioligand binding assays and functional assays.

Radioligand Binding Assay

This technique directly measures the affinity of a test compound for a receptor by assessing its ability to compete with a radiolabeled ligand.

Workflow:

  • Receptor Preparation: Cell membranes are prepared from a cell line (e.g., HEK293) that has been engineered to express a high density of the target human receptor (e.g., 5-HT2A).

  • Competitive Incubation: The membranes are incubated in a buffer solution containing:

    • A fixed concentration of a high-affinity radioligand (e.g., [³H]ketanserin for antagonist binding or [¹²⁵I]DOI for agonist binding to 5-HT2A).[8]

    • Varying concentrations of the unlabeled test compound (e.g., 2C-D or 2C-H).

  • Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid vacuum filtration through a glass fiber filter. The receptors and bound ligand are trapped on the filter.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A competition curve is generated, from which the IC₅₀ (concentration of drug that inhibits 50% of specific binding) is determined. The IC₅₀ is then converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. The smaller the Ki value, the higher the affinity of the drug for the receptor.[1]

G prep Prepare Membranes (HEK293 cells expressing 5-HT2A) incubate Incubate (Membranes + Radioligand + Competitor) prep->incubate filter Vacuum Filtration (Separate bound from free) incubate->filter count Scintillation Counting (Quantify radioactivity) filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay: Gq/11-Mediated Calcium Flux

Functional assays measure the biological response initiated by a ligand binding to and activating a receptor. 5-HT2 receptors primarily couple to the Gq/11 signaling pathway, which results in the release of intracellular calcium (Ca²⁺).[9]

Workflow:

  • Cell Preparation: Live cells expressing the target receptor are plated in a microplate and loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound (e.g., 2C-D) is added to the wells at various concentrations.

  • Signal Detection: A specialized instrument (e.g., a FLIPR or FlexStation) measures the change in fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular Ca²⁺ concentration, indicating receptor activation.

  • Data Analysis: The peak fluorescence response is plotted against the log concentration of the compound. A dose-response curve is generated to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum possible effect). These values quantify the compound's potency and efficacy as an agonist.

G cluster_cell Cell Membrane Ligand 2C-D Receptor 5-HT2A Receptor Ligand->Receptor Binding G_protein Gq/11 Receptor->G_protein Activation PLC PLC G_protein->PLC Activation IP3 IP3 PLC->IP3 Generates Ca_release ↑ Intracellular [Ca²⁺] IP3->Ca_release Stimulates

Caption: Simplified 5-HT2A receptor Gq/11 signaling pathway.

Conclusion

The substitution of a hydrogen atom in 2C-H with a methyl group at the 4-position to form 2C-D results in a measurable increase in affinity for the 5-HT2A receptor. This enhancement is consistent with established structure-activity relationships for the 2C family of compounds, where the introduction of a small, lipophilic substituent at the 4-position creates more favorable hydrophobic and electronic interactions within the receptor's binding pocket. While 2C-H serves as an essential baseline scaffold, the 4-methyl substitution in 2C-D is a critical first step in the molecular modifications that lead to the more potent and pharmacologically complex members of the 2C series. This fundamental comparison underscores the sensitivity of the serotonin 5-HT2A receptor to substitutions at the 4-position of the phenethylamine core, providing a key insight for the rational design of novel serotonergic ligands.

References

  • Wikipedia. (n.d.). 2C-D. Retrieved from [Link]

  • Hansen, M., et al. (2014). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry.
  • EuroChems Blog. (n.d.). 2C-H vs 2C-D: Research Chemical Comparison. Retrieved from [Link]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology.
  • Halberstadt, A. L., et al. (2023). Use of the head-twitch response to investigate the structure-activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines. Psychopharmacology.
  • Wikipedia. (n.d.). 2C (psychedelics). Retrieved from [Link]

  • Villalobos, C., et al. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. British Journal of Pharmacology.
  • Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology.
  • Kolaczynska, K. E., et al. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology.
  • ResearchGate. (n.d.). (a−c) Predicted binding poses and ligand−receptor interactions of.... Retrieved from [Link]

  • Marion, S., et al. (2015).
  • Bécamel, C., et al. (2002). Interaction of Serotonin 5-Hydroxytryptamine Type 2C Receptors with PDZ10 of the Multi-PDZ Domain Protein MUPP1. Journal of Biological Chemistry.
  • ResearchGate. (n.d.). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. Retrieved from [Link]

  • Lansu, K., et al. (2023). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience.
  • Zhou, J., et al. (2015). We Need 2C but Not 2B: Developing Serotonin 2C (5-HT2C) Receptor Agonists for the Treatment of CNS Disorders. ACS Medicinal Chemistry Letters.
  • National Center for Biotechnology Information. (n.d.). Gene Result Htr2c 5-hydroxytryptamine receptor 2C. Retrieved from [Link]

  • Custodio, R. J. P., et al. (2023). Serotonin 2C receptors are also important in head-twitch responses in male mice. Journal of Psychopharmacology.
  • BindingDB. (n.d.). Ki Summary. Retrieved from [Link]

  • Meng, A., et al. (2002). Serotonin 5-HT(2C) receptor knockout mice: autoradiographic analysis of multiple serotonin receptor subtypes and the serotonin transporter. Synapse.
  • ResearchGate. (n.d.). Affinities of New Compounds for the Human 5- HT 2A and 5-HT 2C.... Retrieved from [Link]

  • Anastasio, N. C., et al. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS ONE.
  • Egan, C. T., et al. (1999). High-affinity agonist binding correlates with efficacy (intrinsic activity) at the human serotonin 5-HT2A and 5-HT2C receptors. Journal of Neurochemistry.
  • Gumpper, R. H., et al. (2023). Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design. Journal of Medicinal Chemistry.
  • Hanniford, D., et al. (2005). Development of homogeneous high-affinity agonist binding assays for 5-HT2 receptor subtypes. Assay and Drug Development Technologies.
  • ResearchGate. (n.d.). Figure 3 2C-I and 2C-B block selectively the 5-HT 2A but not the 5-HT.... Retrieved from [Link]

Sources

Comparative

Evaluation of 2C-D as a Potential Substitute for MDMA in Research Settings

Executive Summary: The "Pharmacological Tofu" vs. The Entactogen In the landscape of psychopharmacological research, MDMA (3,4-Methylenedioxymethamphetamine) stands as the gold standard for entactogenic effects, primaril...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pharmacological Tofu" vs. The Entactogen

In the landscape of psychopharmacological research, MDMA (3,4-Methylenedioxymethamphetamine) stands as the gold standard for entactogenic effects, primarily driven by monoamine release.[1] 2C-D (2,5-dimethoxy-4-methylphenethylamine) , famously characterized by Alexander Shulgin as "pharmacological tofu," is often proposed as a research alternative due to its shorter duration and benign toxicity profile.[2]

The Verdict: 2C-D is not a mechanistic substitute for MDMA.[2] It lacks the presynaptic monoamine releasing capabilities that define MDMA’s therapeutic efficacy in PTSD models.[1] However, 2C-D serves as a superior structural probe for 5-HT2A receptor selectivity and a safer alternative for psycholytic research where the neurotoxic overhead of MDMA is a confounding variable.[2]

Part 1: Pharmacological Divergence (Mechanism of Action)[1][2]

To evaluate 2C-D as a substitute, one must first accept that they operate via distinct signaling cascades.[2] MDMA forces a state change; 2C-D amplifies the existing state.[2]

The Mechanism Gap
  • MDMA (The Releaser): Acts primarily as a substrate for monoamine transporters (SERT, DAT, NET).[1][2] It enters the presynaptic neuron, disrupts VMAT2 storage, and reverses the transporter direction, flooding the synapse with serotonin, dopamine, and norepinephrine.

  • 2C-D (The Agonist): Acts as a direct orthosteric agonist at the 5-HT2A receptor.[1][2] It does not require transporter uptake to function and does not deplete presynaptic vesicular stores.

Signaling Pathway Visualization

The following diagram illustrates the critical divergence in cellular activation between the two compounds.

MOA_Comparison cluster_MDMA MDMA Mechanism (Presynaptic) cluster_2CD 2C-D Mechanism (Postsynaptic) MDMA MDMA SERT SERT Transporter MDMA->SERT Substrate Entry VMAT VMAT2 Disruption SERT->VMAT Translocation Release Massive 5-HT Efflux VMAT->Release Cytosolic Accumulation TwoCD 2C-D Rec5HT2A 5-HT2A Receptor TwoCD->Rec5HT2A Direct Binding Gq Gq/11 Coupling Rec5HT2A->Gq Activation Ca Intracellular Ca2+ Release Gq->Ca Signaling Cascade

Figure 1: Mechanistic divergence.[1][2] MDMA (Red) relies on transporter reversal, while 2C-D (Blue) relies on direct receptor agonism.[1][2]

Part 2: Quantitative Profiling (Binding & Potency)[1][2]

The following data synthesizes binding affinity (


) and functional potency (

) from key comparative studies (Rickli et al., 2015; Liechti et al.).
Comparative Data Table
Target ProteinMetricMDMA (Reference)2C-D (Candidate)Implication
5-HT2A Receptor

(Affinity)
> 5,000 nM (Weak)23.9 nM (High)2C-D is ~200x more selective for the psychedelic receptor.[1][2]
SERT (Serotonin)

(Affinity)
~200 - 600 nM > 10,000 nM2C-D has virtually no interaction with serotonin reuptake.[1][2]
NET (Norepinephrine)

(Affinity)
~500 nM> 4,000 nM2C-D lacks the adrenergic "push" of MDMA.[1][2]
Functional Potency

(Ca2+)
N/A (Indirect)~40 nM 2C-D is a potent functional agonist; MDMA is not.[1][2]

Analysis: The data confirms that 2C-D cannot substitute for MDMA in assays requiring monoamine release.[2] However, for studies isolating the 5-HT2A contribution to empathy or plasticity , 2C-D is a superior tool because it eliminates the confounding variable of massive serotonin depletion.

Part 3: Experimental Protocols for Differentiation

To scientifically validate the substitution potential in your specific workflow, you must run these two self-validating protocols.

Protocol A: The Calcium Mobilization Assay (FLIPR)

Purpose: To confirm 2C-D activity is direct (agonist) and not release-dependent.[1][2]

  • Cell Line: HEK293 cells transfected with human 5-HT2A receptors.[1][2][3]

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Baseline: Measure basal fluorescence (excitation 488 nm, emission 525 nm).

  • Injection:

    • Group A: Apply MDMA (10

      
      M).[1][2] Expected Result: Negligible fluorescence change (MDMA is a weak agonist).[1][2]
      
    • Group B: Apply 2C-D (100 nM). Expected Result: Rapid, robust fluorescence spike (Gq-mediated Ca2+ release).[1][2]

  • Validation: Pre-treat with Ketanserin (5-HT2A antagonist).[1][2] If 2C-D signal is abolished, the mechanism is confirmed.[2]

Protocol B: The Head-Twitch Response (HTR) vs. Locomotion

Purpose: In vivo behavioral differentiation.[1][4][5]

  • MDMA Profile: Induces hyperlocomotion (distance traveled) but no head-twitch response in rodents.[1][2]

  • 2C-D Profile: Induces robust Head-Twitch Response (HTR) (a proxy for hallucinogenic activity) with moderate effect on locomotion.[1][2]

Experimental Workflow Diagram

Workflow Start Compound Evaluation InVitro In Vitro: Ca2+ Flux (FLIPR) Start->InVitro InVivo In Vivo: Murine Behavior Start->InVivo Result1 High Ca2+ Spike InVitro->Result1 Direct Activation Result2 No Ca2+ Spike InVitro->Result2 Indirect/Weak Result3 Head Twitch (HTR) InVivo->Result3 5-HT2A Activation Result4 Hyperlocomotion Only InVivo->Result4 Monoamine Efflux Class2CD Class: 2C-D (Agonist) Result1->Class2CD ClassMDMA Class: MDMA (Releaser) Result2->ClassMDMA Result3->Class2CD Result4->ClassMDMA

Figure 2: Decision tree for categorizing unknown compounds as 2C-like or MDMA-like.

Part 4: Safety & Toxicology Profile

This is the strongest argument for using 2C-D in longitudinal studies.

Neurotoxicity[1][2][6]
  • MDMA: Metabolites (e.g., HHMA) and hyperthermia cause oxidative stress.[1][2] Chronic high-dose use leads to 5-HT terminal degeneration (reduced SERT density).[1][2]

  • 2C-D: As a direct agonist, it does not deplete serotonin stores.[2] While comprehensive toxicology is less abundant than for MDMA, the "2C" class generally lacks the neurotoxic metabolite profile of methylenedioxy-amphetamines.

The "Tofu" Advantage

Shulgin called 2C-D "pharmacological tofu" because it is relatively inactive on its own at lower doses but potentiates other therapies.[2]

  • Research Application: If your study requires a "psychoactive placebo" or a mild adjunct to psychotherapy without the "force" of MDMA or the duration of LSD, 2C-D is the optimal candidate.

References

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs).[1][2][6] Neuropharmacology. Source:[1][2]

  • Liechti, M. E. (2017). Modern Clinical Research on LSD.[1] Neuropsychopharmacology. Source:[1][2]

  • Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story.[1] (Entry #23: 2C-D). Source:[1][2]

  • Fantegrossi, W. E., et al. (2005). Distinct behavioral and neurochemical effects of MDMA and 5-HT2A agonists. Psychopharmacology. Source:[1][2]

Sources

Validation

Confirming the structure of synthesized 2-(2-Methoxy-5-methylphenyl)ethanamine via reference standard comparison

Executive Summary In the synthesis of phenethylamine derivatives, particularly those with asymmetric substitution patterns like 2-(2-Methoxy-5-methylphenyl)ethanamine , the risk of regioisomerism is a critical quality at...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of phenethylamine derivatives, particularly those with asymmetric substitution patterns like 2-(2-Methoxy-5-methylphenyl)ethanamine , the risk of regioisomerism is a critical quality attribute (CQA).[1][2] Standard mass spectrometry (MS) often fails to distinguish between positional isomers (e.g., 2-methoxy-5-methyl vs. 2-methoxy-4-methyl) due to identical molecular weights and fragmentation patterns.[1][2]

This guide outlines a rigorous, orthogonal approach to structural confirmation. We compare the three primary analytical methodologies—NMR, HPLC-UV/MS, and FT-IR —demonstrating why a multi-method strategy involving a Certified Reference Standard (CRS) is the only acceptable path for definitive identification in drug development.[1]

Part 1: The Challenge of Isomeric Ambiguity

The core challenge in verifying 2-(2-Methoxy-5-methylphenyl)ethanamine lies in the "blind spots" of individual analytical techniques.[1][2]

FeatureThe Problem
Molecular Weight (165.23 g/mol ) Identical for all methoxy-methyl-phenethylamine isomers.[1][2]
MS Fragmentation Primary cleavage occurs at the

-carbon (amine chain), yielding identical fragments (

58, 135) for most ring isomers.
Synthetic Route Electrophilic aromatic substitution can yield mixtures of ortho- and para- isomers if not strictly controlled.[1][2]

The Solution: You must prove not just what atoms are present, but where they are located on the benzene ring. This requires a comparative analysis against a CRS using the protocols below.

Part 2: Analytical Strategy & Comparison

We evaluate three methods for their ability to confirm the structure of the synthesized lot against the CRS.

Method A: 1H / 13C NMR Spectroscopy (The Structural Backbone)

Verdict: Indispensable for Regioisomer Confirmation. NMR provides the only direct view of the aromatic substitution pattern (1,2,5-substitution).

  • Key Comparison Point: The aromatic region (6.5 – 7.2 ppm).

  • Expected Pattern:

    • H3 (Ortho to OMe): Doublet (d,

      
       Hz).[2]
      
    • H4 (Meta to Me, Ortho to H3): Doublet of doublets (dd,

      
       Hz).
      
    • H6 (Ortho to Ethylamine, Meta to Me): Broad singlet or fine doublet (d,

      
       Hz).
      
  • Differentiation: An isomer like 2-methoxy-4-methyl would show two singlets (para protons) or a different splitting tree, immediately flagging a mismatch with the CRS.[1][2]

Method B: HPLC-UV/MS Co-Injection (The Purity Check)

Verdict: Required for Retention Time Verification. While MS cannot distinguish isomers, the retention time (Rt) on a high-resolution C18 column often differs between isomers due to changes in lipophilicity and steric hindrance.[1]

  • Protocol: "Spiking" the synthesized sample with the CRS.

  • Success Criteria: A single, symmetrical peak. A "shoulder" or split peak indicates the synthesized product is a different isomer or a mixture.

Method C: FT-IR (The Fingerprint)

Verdict: Supporting Evidence. Useful for confirming the presence of the amine and ether functionalities but less sensitive to positional isomerism than NMR.

Part 3: Visualization of Analytical Logic

The following diagram illustrates the decision matrix for releasing a batch of 2-(2-Methoxy-5-methylphenyl)ethanamine.

AnalyticalWorkflow Start Synthesized Crude 2-(2-Methoxy-5-methylphenyl)ethanamine Purification Purification (Recrystallization/Chromatography) Start->Purification Test_NMR TEST 1: 1H NMR (Aromatic Region Analysis) Purification->Test_NMR Decision_NMR Does Coupling Pattern Match CRS? Test_NMR->Decision_NMR Test_HPLC TEST 2: HPLC Co-Injection (Synthesized + CRS) Decision_NMR->Test_HPLC Yes (Pattern Matches) Fail_Iso FAILURE: Regioisomer Detected (Reject Batch) Decision_NMR->Fail_Iso No (Wrong Splitting) Decision_HPLC Single Symmetrical Peak? Test_HPLC->Decision_HPLC Fail_Mix FAILURE: Mixture/Impurity (Reprocess) Decision_HPLC->Fail_Mix No (Split Peak) Pass SUCCESS: Identity Confirmed (Release Batch) Decision_HPLC->Pass Yes (Rt Matches)

Caption: Figure 1. Orthogonal testing workflow. NMR confirms the correct isomer; HPLC co-injection confirms purity and retention identity against the standard.

Part 4: Detailed Experimental Protocols

Protocol 1: Comparative 1H NMR Analysis

Objective: Confirm the 1,2,5-substitution pattern.

  • Solvent Selection: Use DMSO-d6 (600

    
    L) for both the Sample and CRS.[1][2]
    
    • Reasoning: DMSO often provides better separation of exchangeable amine protons than CDCl3, preventing overlap with aromatic signals.

  • Sample Prep: Dissolve 10 mg of synthesized product in a clean NMR tube. Repeat for CRS.

  • Acquisition:

    • Frequency: 400 MHz or higher.[1][2]

    • Scans: Minimum 16 (to ensure clear observation of satellite peaks or minor impurities).

    • Pulse Delay: 5 seconds (ensure full relaxation for quantitative integration).

  • Analysis:

    • Overlay the spectra.

    • Critical Check: Verify the integration ratio of Aromatic : Methoxy : Methyl : Methylene protons is exactly 3 : 3 : 3 : 4.

    • Coupling Verification: Zoom into 6.5–7.2 ppm. Confirm the "Doublet - Doublet of Doublets - Broad Singlet" pattern.

Protocol 2: HPLC Co-Injection (The "Mixed Melting Point" of Chromatography)

Objective: Detect subtle differences in hydrophobicity indicative of isomerism.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[2]

    • B: Acetonitrile.[2]

    • Gradient: 5% B to 95% B over 20 minutes (slow gradient maximizes resolution).

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5

    
    m). High surface area is preferred.[1][2]
    
  • Sample Preparation:

    • Vial A: Synthesized Product (0.5 mg/mL).[2]

    • Vial B: Reference Standard (0.5 mg/mL).[2]

    • Vial C (Co-mix): 100

      
      L of A + 100 
      
      
      
      L of B.
  • Injection Sequence:

    • Inject Vial A. Record Rt (e.g., 12.45 min).

    • Inject Vial B. Record Rt (e.g., 12.44 min).[2]

    • Inject Vial C.[1][2]

  • Acceptance Criteria: Vial C must show a single peak with a symmetry factor (

    
    ) between 0.8 and 1.[2]2. Any "saddle" or peak broadening 
    
    
    
    compared to Vial B constitutes a failure.[1][2]

Part 5: Data Presentation & Acceptance Criteria

When publishing your comparison or releasing the batch, summarize the data as follows:

TestParameterAcceptance Criteria (vs. CRS)Result Interpretation
1H NMR Chemical Shift (

)

ppm for all signals
Confirms chemical environment identity.
1H NMR Coupling Constants (

)

Hz
Critical: Confirms regioisomer identity.
HPLC Retention Time (

)

Confirms chromatographic behavior.
HPLC Co-Injection ProfileSingle Peak, No ShoulderConfirms absence of separable isomers.
FT-IR Fingerprint RegionCorrelation Coefficient

Confirms functional group lattice.[1][2]
Visualizing the NMR Logic

The following diagram details the specific aromatic coupling logic required to validate the 1,2,5-substitution.

NMR_Logic Ring Benzene Ring H3 H3 Proton (Ortho to OMe) Ring->H3 H4 H4 Proton (Ortho to H3) Ring->H4 H6 H6 Proton (Meta to H4) Ring->H6 Pos2 Pos 2: OMe (Electron Donor) Pos2->H3 Shielding Pos5 Pos 5: Me (Weak Donor) J_Ortho Ortho Coupling (J ~8Hz) H3->J_Ortho H4->J_Ortho J_Meta Meta Coupling (J ~2Hz) H4->J_Meta H6->J_Meta Result_H3 Result_H3 J_Ortho->Result_H3 H3 appears as Doublet Result_H4 Result_H4 J_Ortho->Result_H4 H4 appears as Doublet of Doublets J_Meta->Result_H4 Result_H6 Result_H6 J_Meta->Result_H6 H6 appears as Fine Doublet/Singlet

Caption: Figure 2. Predicted NMR coupling tree for the 1,2,5-substitution pattern. This specific splitting pattern differentiates the target molecule from 1,2,4- or 1,2,3-substituted isomers.[1]

References

  • ICH Harmonised Tripartite Guideline. (1999).[1][2] Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances (Q6A). International Council for Harmonisation.[1][2][3][4] [Link]

  • Awad, T., DeRuiter, J., & Clark, C. R. (2008). GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines. Journal of Chromatographic Science, 46(5), 375-380.[1][2][5] [Link][2]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][2][3][4] [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(2-Methoxy-5-methylphenyl)ethanamine

Hazard Identification and Risk Assessment 2-(2-Methoxy-5-methylphenyl)ethanamine is a substituted phenethylamine derivative. An understanding of its chemical properties and associated hazards is the foundation of its saf...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment

2-(2-Methoxy-5-methylphenyl)ethanamine is a substituted phenethylamine derivative. An understanding of its chemical properties and associated hazards is the foundation of its safe handling and disposal. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Given these hazards, a thorough risk assessment must be conducted before any handling or disposal procedures are initiated. This assessment should consider the quantity of the substance to be disposed of, the potential for exposure, and the specific laboratory environment.

Pre-Disposal Preparations and Personal Protective Equipment (PPE)

Before beginning the disposal process, ensure that all necessary safety measures are in place. This includes the availability of a chemical fume hood, emergency eyewash stations, and a safety shower[2][3].

Required Personal Protective Equipment (PPE)

Based on the hazard profile, the following PPE is mandatory when handling 2-(2-Methoxy-5-methylphenyl)ethanamine:

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.[4]Protects against splashes and aerosols that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) of a suitable thickness.[5]Prevents skin irritation and potential absorption.
Body Protection A lab coat or chemical-resistant apron.[4] For larger quantities, impervious clothing may be necessary.Protects against skin contact and contamination of personal clothing.
Respiratory Use in a well-ventilated area or with local exhaust ventilation.[2] A respirator may be needed for large spills.Minimizes the risk of inhaling vapors that can cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

The primary and most critical directive for the disposal of 2-(2-Methoxy-5-methylphenyl)ethanamine is to never dispose of it down the drain or in the regular solid waste stream. Improper disposal can lead to environmental contamination and pose a risk to public health.

Segregation and Labeling
  • Segregate Waste: Keep 2-(2-Methoxy-5-methylphenyl)ethanamine waste separate from other chemical waste streams to avoid unintended reactions.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "2-(2-Methoxy-5-methylphenyl)ethanamine"

    • The appropriate hazard symbols (e.g., harmful, irritant).

    • The date of accumulation.

Recommended Disposal Method

The universally accepted and safest method for the disposal of this and other hazardous chemicals is through a licensed and accredited chemical waste management company.[6][7][8]

Experimental Protocol: Preparing for Professional Disposal

  • Container Selection: Use a dedicated, leak-proof, and chemically compatible container for the waste. Ensure the container is in good condition with a secure lid.

  • Collection: Carefully transfer the waste 2-(2-Methoxy-5-methylphenyl)ethanamine into the designated waste container. If the chemical is in a solid form, avoid generating dust.[6] For liquids, use a funnel to prevent spills.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] The storage location should be a designated hazardous waste accumulation area.

  • Documentation: Maintain a log of the waste generated, including the quantity and date.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[9]

Disposal of Empty Containers

Empty containers that held 2-(2-Methoxy-5-methylphenyl)ethanamine must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing: The preferred method for decontaminating empty containers is to triple rinse them with a suitable solvent (e.g., ethanol or acetone).[10]

  • Rinsate Disposal: The rinsate from this process must be collected and disposed of as hazardous chemical waste along with the primary substance.[6]

  • Final Disposal: After triple rinsing, the container can often be disposed of as non-hazardous waste. However, it is crucial to puncture or otherwise mark the container to prevent reuse.[6] Always confirm this procedure with your local EHS guidelines.

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Minor Spills
  • Evacuate and Ventilate: If safe to do so, restrict access to the spill area and ensure adequate ventilation.

  • Wear PPE: Don the appropriate PPE as outlined in Section 2.1.

  • Containment: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[11]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for hazardous waste disposal.

Major Spills

For large spills, or any spill that you are not equipped or trained to handle:

  • Evacuate the area immediately.

  • Alert others in the vicinity.

  • Contact your institution's emergency response team or EHS office.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(2-Methoxy-5-methylphenyl)ethanamine.

DisposalWorkflow Disposal Decision Workflow for 2-(2-Methoxy-5-methylphenyl)ethanamine start Waste Generation: 2-(2-Methoxy-5-methylphenyl)ethanamine assess_hazards Assess Hazards - Harmful if swallowed - Skin/Eye Irritant - Respiratory Irritant start->assess_hazards ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->ppe is_spill Is this a spill? ppe->is_spill spill_procedure Follow Spill Management Protocol is_spill->spill_procedure Yes collect_waste Collect Waste in a Labeled, Compatible Container is_spill->collect_waste No spill_procedure->collect_waste disposal_route Select Disposal Route collect_waste->disposal_route professional_disposal Contact EHS or Licensed Waste Disposal Contractor disposal_route->professional_disposal Primary Route no_drain Do NOT pour down drain or discard in regular trash disposal_route->no_drain Prohibited store_waste Store Securely in Designated Hazardous Waste Area professional_disposal->store_waste end Waste Disposed Safely and Compliantly store_waste->end

Caption: Decision workflow for safe disposal.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 2-(2-Methoxy-5-methylphenyl)ethanamine is not merely a procedural task but a critical component of responsible laboratory practice. By adhering to the protocols outlined in this guide—from rigorous hazard assessment and the use of appropriate PPE to the engagement of professional waste management services—researchers can ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and local regulations to ensure full compliance.

References

  • PubChem. (n.d.). 2-(2-Methoxy-5-phenethyloxy-phenyl)-ethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methoxy-5-methylphenyl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanamine, 2-methoxy- (CAS 109-85-3). Retrieved from [Link]

  • NIST. (n.d.). 2-(2-Methoxyphenyl)ethylamine. National Institute of Standards and Technology. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (2004, January 6). Material Safety Data Sheet - Phenethylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). 2C-D. Retrieved from [Link]

  • Service First Restoration. (2024, October 14). The Process of Methamphetamine Contamination Cleanup. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Managing and Disposing of Unwanted Controlled Substances. EH&S. Retrieved from [Link]

  • Illinois Department of Public Health. (n.d.). Guidelines for Cleaning Up Former Methamphetamine Labs. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to the Safe Handling of 2-(2-Methoxy-5-methylphenyl)ethanamine

Disclaimer: This document provides guidance on the safe handling of 2-(2-Methoxy-5-methylphenyl)ethanamine, a research chemical for which comprehensive toxicological data may not be available. The recommendations herein...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides guidance on the safe handling of 2-(2-Methoxy-5-methylphenyl)ethanamine, a research chemical for which comprehensive toxicological data may not be available. The recommendations herein are based on the known hazards of structurally similar substituted phenethylamines. It is imperative to treat this compound with the utmost caution, assuming it to be hazardous. This guide supplements, but does not replace, a thorough review of the Safety Data Sheet (SDS) if available, and adherence to all institutional and regulatory safety protocols.

Hazard Assessment: Understanding the Risks

2-(2-Methoxy-5-methylphenyl)ethanamine belongs to the phenethylamine class of compounds. Many substituted phenethylamines are known to be psychoactive and can exert potent effects on the central nervous system.[1][2] The toxicological properties of this specific molecule have not been extensively studied. Therefore, a conservative approach to handling is essential, assuming the following potential hazards based on related structures like 2-methoxyphenethylamine and 2,5-dimethoxyphenethylamine:

  • Acute Toxicity: Harmful if swallowed.[3]

  • Skin Corrosion/Irritation: Causes skin irritation and may cause severe burns.[3][4] Prolonged or repeated exposure can lead to redness, swelling, and thickening of the skin.[5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation and may lead to severe damage, including blindness.[3][6]

  • Neurotoxicity: As a substituted phenethylamine, there is a potential for neurotoxic and psychoactive effects.[7][8] These compounds can act as potent agonists for serotonin receptors.[7][8]

  • Respiratory Irritation: Vapors or aerosols may be irritating to the respiratory tract.

Due to these potential risks, a multi-layered safety approach incorporating engineering controls, personal protective equipment, and strict operational protocols is mandatory.

Engineering Controls: Your First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.

  • Chemical Fume Hood: All work involving the handling of 2-(2-Methoxy-5-methylphenyl)ethanamine, including weighing, preparing solutions, and transfers, must be conducted inside a certified chemical fume hood.[9][10] This is critical to prevent the inhalation of any vapors, aerosols, or fine powders.[9]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of potentially toxic vapors.[11]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and in good working order in any area where this chemical is handled.[12][13]

Personal Protective Equipment (PPE): A Barrier for Personal Safety

PPE is the last line of defense against chemical exposure.[11] It is crucial that the correct PPE is selected and worn at all times when handling this compound.[14][15]

PPE Item Specification Rationale
Hand Protection Double-gloving with nitrile gloves.Provides protection against splashes. Nitrile is resistant to a wide range of chemicals.[10] For prolonged contact or when handling larger quantities, consider a glove with a higher protection class (breakthrough time > 60 minutes).[16] Always inspect gloves for damage before use and replace them immediately if compromised.[9]
Eye & Face Protection Chemical safety goggles with side shields or a full-face shield.Protects eyes from splashes and vapors.[10][12] Standard safety glasses are insufficient.
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.Protects skin and personal clothing from contamination.[14]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.[10]
Respiratory Protection A NIOSH-approved respirator may be required if there is a risk of generating aerosols or dusts outside of a fume hood.Use should be in accordance with an established respiratory protection program, including fit-testing.[12][17]
PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Eye/Face Protection Don1->Don2 Don3 3. Respirator (if required) Don2->Don3 Don4 4. Gloves (outer pair over inner) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Wash Hands Thoroughly Doff4->Doff5

Caption: Sequential process for correctly donning and doffing PPE.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan minimizes the risk of exposure and accidents.

Preparation and Weighing
  • Preparation: Before handling the chemical, ensure the fume hood is clean and uncluttered. Gather all necessary equipment, including spatulas, weigh boats, and solvent-dispensing systems.

  • Weighing: If the compound is a solid, carefully weigh the desired amount in a disposable weigh boat inside the fume hood. Avoid creating dust. Use appropriate tools like spatulas to minimize direct contact.[9]

  • Labeling: All containers holding the chemical must be clearly labeled with the full chemical name, concentration, date, and appropriate hazard symbols.[14][15]

Solution Preparation and Transfer
  • Solvent Addition: Add the solvent to the solid (or vice versa for acids, though not applicable here) slowly and carefully to avoid splashing.

  • Transfers: When transferring the liquid, use a pipette or a syringe. Always perform transfers over a spill tray to contain any potential drips or spills.[9]

  • Container Sealing: Keep containers tightly sealed when not in use to prevent the release of vapors.[5]

Emergency and Disposal Plan

A clear plan for emergencies and waste disposal is non-negotiable.

Spill Response

Spill_Response Start Spill Occurs Evacuate Evacuate Immediate Area Alert Colleagues Start->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess SmallSpill Small Spill (Manageable by Lab Staff) Assess->SmallSpill LargeSpill Large Spill (Contact EH&S Immediately) Assess->LargeSpill No Contain Contain Spill with Absorbent Material SmallSpill->Contain Yes End Spill Managed LargeSpill->End Neutralize Neutralize (if applicable) Contain->Neutralize Cleanup Collect Waste in Sealed Container Neutralize->Cleanup Decontaminate Decontaminate Area and Equipment Cleanup->Decontaminate Dispose Dispose of Waste as Hazardous Material Decontaminate->Dispose Dispose->End

Caption: Emergency response workflow for a chemical spill.

  • Minor Spills: For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite or sand) to contain the spill.[12] Collect the material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.[4]

  • Major Spills: For larger spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health & Safety (EH&S) department.

First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[6] Call a poison control center or doctor immediately.[3]

Disposal Plan
  • Waste Segregation: All waste containing 2-(2-Methoxy-5-methylphenyl)ethanamine, including contaminated lab supplies (gloves, pipette tips, weigh boats), must be collected as hazardous waste.[5] Do not mix this waste with other waste streams.[18]

  • Waste Containers: Use designated, leak-proof, and clearly labeled containers for hazardous waste.[15][18]

  • Disposal Method: Disposal must be handled by a licensed chemical waste management company in accordance with all local, state, and federal regulations.[19] Do not dispose of this chemical down the drain.[5]

Storage and Segregation

Proper storage is crucial to maintain chemical stability and prevent hazardous reactions.

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[11][12]

  • Containers: Keep the container tightly closed and stored in a secure location.[4]

  • Incompatibilities: Store separately from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5]

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling 2-(2-Methoxy-5-methylphenyl)ethanamine and ensure a safe laboratory environment for themselves and their colleagues.

References

  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Unknown. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
  • Environmental Health & Safety. (2025, February 19). Safe Lab Practices.
  • Unknown. (2025, February 5). Laboratory Chemical Lab Safety and Handling Guidelines.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: 2-Methoxybenzenethiol.
  • Santa Cruz Biotechnology. (n.d.). 2-Phenylethylamine hydrochloride - Safety Data Sheet.
  • J. Anal Toxicol. (2021). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-Methoxyphenethylamine.
  • Cole-Parmer. (2003, March 18). Material Safety Data Sheet - Phenethylamine, pa.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • Cole-Parmer. (2004, January 6). Material Safety Data Sheet - Phenethylamine.
  • Centers for Disease Control and Prevention. (2024, September 20). PPE and Decontamination | Substance Use.
  • Chemwatch. (n.d.). GHS SDS in English (European) 48281.
  • ChemicalBook. (2026, January 17). 2-Methoxyphenethylamine - Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). 2,5-Dimethoxyphenethylamine - Safety Data Sheet.
  • ECHEMI. (n.d.). 2-(2-Methoxyphenoxy)ethanamine SDS, 1836-62-0 Safety Data Sheets.
  • Wikipedia. (n.d.). 2C-H.
  • PubChem. (n.d.). 2,5-Dimethoxy-4-methylphenethylamine.
  • Wikipedia. (n.d.). 2C-B.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • MDPI. (2024, June 5). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs.
  • University of Rhode Island. (2024, July). Safe Handling and Disposal of Antineoplastic and Other Drugs.
  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: FDA's Flush List for Certain Medicines.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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